((Difluoroiodomethyl)sulfonyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
[difluoro(iodo)methyl]sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPDDCLPIKKOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(F)(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478834 | |
| Record name | Benzene, [(difluoroiodomethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802919-90-0 | |
| Record name | Benzene, [(difluoroiodomethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of ((Difluoroiodomethyl)sulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of ((difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I), a reagent of growing importance in medicinal chemistry and organic synthesis. The strategic incorporation of the difluoromethyl group (CF₂) into bioactive molecules can significantly enhance their pharmacological profiles, including metabolic stability, lipophilicity, and binding affinity.[1] This document offers a detailed examination of the synthetic routes to PhSO₂CF₂I, in-depth analysis of its structural characterization through modern spectroscopic techniques, and a discussion of its versatile reactivity, particularly as a source of the valuable difluoromethyl radical. This guide is intended to serve as a practical resource for researchers seeking to leverage the unique properties of this compound in their own discovery and development programs.
Introduction: The Significance of the Difluoromethyl Moiety in Drug Design
The introduction of fluorine-containing functional groups is a well-established strategy in modern drug discovery to modulate the physicochemical and pharmacokinetic properties of lead compounds.[2] Among these, the difluoromethyl (CF₂H) group has garnered considerable attention as a bioisostere for hydroxyl, thiol, or amine functionalities, capable of enhancing metabolic stability and serving as a lipophilic hydrogen bond donor.[3] this compound has emerged as a key reagent for the introduction of the PhSO₂CF₂ moiety, which can be readily transformed into the desired CF₂H group or other valuable difluorinated synthons.
This guide will provide a detailed exploration of this compound, from its synthesis and purification to its comprehensive characterization and diverse applications.
Synthesis of this compound
The most direct and widely utilized method for the preparation of this compound involves the iodination of its precursor, ((difluoromethyl)sulfonyl)benzene (PhSO₂CF₂H).
Synthetic Pathway: From ((Difluoromethyl)sulfonyl)benzene to this compound
The synthesis proceeds via the deprotonation of ((difluoromethyl)sulfonyl)benzene to form a carbanion, which is subsequently trapped by an iodine electrophile. This transformation is a critical step in accessing the synthetically versatile iodo-derivative.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of related compounds and insights from the reactivity of ((difluoromethyl)sulfonyl)benzene.
Materials:
-
((Difluoromethyl)sulfonyl)benzene (PhSO₂CF₂H)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Iodine (I₂)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with ((difluoromethyl)sulfonyl)benzene (1.0 eq). Anhydrous THF is added to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting solution is stirred at -78 °C for 30 minutes.
-
Iodination: A solution of iodine (1.2 eq) in anhydrous THF is prepared in a separate flame-dried flask under a nitrogen atmosphere. This solution is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 1 hour.
-
Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous sodium thiosulfate solution at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.[4]
| Parameter | Condition | Causality |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the lithium cation, preventing aggregation and promoting reactivity. |
| Base | n-Butyllithium | A strong, non-nucleophilic base that efficiently deprotonates the acidic C-H bond of the difluoromethyl group. |
| Temperature | -78 °C | Maintains the stability of the carbanion intermediate and prevents side reactions. |
| Iodinating Agent | Iodine (I₂) | A readily available and effective electrophilic iodine source. |
| Quenching Agent | Sodium Thiosulfate | Reduces excess iodine to iodide, facilitating its removal during the aqueous workup. |
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group. These signals will typically appear in the range of δ 7.5-8.0 ppm and may exhibit complex splitting patterns due to coupling with each other.
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the phenyl ring and the difluoroiodomethyl carbon. The carbon of the CF₂I group is expected to be significantly deshielded due to the presence of the electronegative fluorine and iodine atoms. The signals for the aromatic carbons will appear in the typical aromatic region (δ 120-140 ppm).
¹⁹F NMR: The fluorine-19 NMR spectrum is a key diagnostic tool. It is expected to show a singlet for the two equivalent fluorine atoms. The chemical shift will be characteristic of a CF₂ group attached to both an iodine and a sulfonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation:
-
Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of C₇H₅F₂IO₂S (318.08 g/mol ).
-
Loss of Iodine: A prominent fragment resulting from the cleavage of the C-I bond, leading to the [M-I]⁺ ion (m/z = 191).
-
Loss of SO₂: Fragmentation involving the loss of sulfur dioxide is common for sulfonyl compounds, which could lead to a [C₇H₅F₂I]⁺ fragment.
-
Phenyl Cation: A peak at m/z = 77, corresponding to the phenyl cation [C₆H₅]⁺, is also expected.
Caption: Plausible mass spectrometry fragmentation of PhSO₂CF₂I.
Reactivity and Applications
This compound is a versatile reagent, primarily utilized as a precursor to the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•).
Radical Reactions
The relatively weak C-I bond in PhSO₂CF₂I allows for its homolytic cleavage under mild conditions, typically initiated by radical initiators such as triethylborane (Et₃B) or through photoredox catalysis.[5][6] This generates the PhSO₂CF₂• radical, which can then participate in a variety of carbon-carbon bond-forming reactions.
A significant application of this reactivity is the radical addition to alkenes and alkynes. This process allows for the efficient introduction of the PhSO₂CF₂ group into a wide range of organic molecules. The resulting products can be further manipulated; for example, the phenylsulfonyl group can be removed reductively to yield difluoromethylated compounds.[7]
Caption: Radical addition of PhSO₂CF₂I to an alkene.
Applications in Drug Discovery
The ability to introduce the difluoromethyl group makes this compound a valuable tool in medicinal chemistry. The resulting difluoromethylated compounds often exhibit improved metabolic stability and can have altered binding affinities to their biological targets. While direct applications of PhSO₂CF₂I in the synthesis of specific drug candidates are emerging, its potential is highlighted by the growing number of fluorinated pharmaceuticals in development and on the market.[2]
Conclusion
This compound is a key synthetic intermediate that provides a reliable and efficient route to the versatile (phenylsulfonyl)difluoromethyl radical. This guide has detailed its synthesis from readily available starting materials, outlined the essential spectroscopic methods for its characterization, and discussed its primary application in radical-mediated difluoromethylation reactions. As the demand for novel fluorinated molecules in drug discovery and materials science continues to grow, the importance of reagents like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers in these fields.
References
- Hu, J.; Li, Y. Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry. 2007, 72 (15), 5824–5827. [Link][5][6]
- Li, Y.; Hu, J. Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone. PubMed. 2007. [Link][5][6]
- Zhang, W.; Ni, C.; Hu, J. Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions. Organic Letters. 2016, 18 (23), 6046–6049. [Link][7]
- McCarthy, J. R.; Matthews, D. P.; Paolini, J. P. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses. 1995, 72, 209. [Link][4]
- 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986).
- 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986).
- 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]
- Mass Spectrometry: Fragmentation P
- Hu, J. A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Angewandte Chemie International Edition. 2008, 47 (9), 1634–1637. [Link][3]
- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Royal Society of Chemistry. [Link]
- Xing, L.; Meanwell, N. A. Fluorine in Drug Design: A Case Study with Fluoroanisoles. Journal of Medicinal Chemistry. 2015, 58 (15), 5817–5835. [Link][2]
- Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journals. [Link]
- Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
- 2 - Supporting Information. Royal Society of Chemistry. [Link]
- 4 - Supporting Inform
- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]
- 1H NMR and 13C NMR of the prepared compounds..
- Ma, J.-A.; Cahard, D. Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews. 2004, 104 (12), 6119–6146. [Link][1]
Sources
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
"physical and chemical properties of ((Difluoroiodomethyl)sulfonyl)benzene"
An In-depth Technical Guide on ((Difluoroiodomethyl)sulfonyl)benzene: Properties, Synthesis, and Reactivity
Executive Summary
This compound is a specialized organofluorine reagent of significant interest to the chemical research and drug development sectors. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway, and a detailed analysis of its chemical reactivity. The molecule's unique architecture, combining a highly activating phenylsulfonyl group with a difluoroiodomethyl moiety, renders it a potent precursor for generating the phenylsulfonyl-difluoromethyl radical (PhSO₂CF₂•) and a valuable substrate for transition metal-catalyzed cross-coupling reactions. These characteristics position it as a critical building block for introducing the bio-isosterically important -CF₂- group into complex organic molecules, thereby enabling the modulation of pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This document serves as a technical resource for scientists leveraging advanced fluorination strategies in medicinal chemistry, agrochemical synthesis, and materials science.
Introduction: A Trifecta of Functionality
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and membrane permeability.[1] Within this context, the difluoromethyl group (-CF₂H) and its derivatives have emerged as particularly valuable motifs.
1.1. The Phenylsulfonyl Moiety: An Activating Anchor
The sulfonyl group is a powerful electron-withdrawing group that is chemically robust and capable of acting as a hydrogen bond acceptor.[2] In drug design, the benzenesulfonamide scaffold is a well-established pharmacophore found in numerous therapeutic agents.[3] In the context of this compound, the PhSO₂ group serves two primary roles: it significantly increases the electrophilicity of the adjacent carbon atom, and it acts as a stabilizing group for radical or anionic intermediates, making it an excellent functional handle for synthetic transformations.
1.2. The Difluoroiodomethyl Group: A Versatile Reactive Center
This compound combines the stabilizing sulfonyl anchor with a difluoroiodomethyl group, creating a powerful synthetic tool. The carbon-iodine bond is the weakest link in the molecule, making it the primary site of reactivity. This C-I bond can be cleaved homolytically to generate radicals or participate in a variety of cross-coupling reactions, providing a gateway to introduce the valuable PhSO₂CF₂- moiety into a target structure.
Physicochemical and Spectroscopic Properties
A clear understanding of the physical and spectroscopic properties is fundamental to the effective use and characterization of this reagent.
2.1. Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 802919-90-0 | [4][5] |
| Molecular Formula | C₇H₅F₂IO₂S | [4] |
| Molecular Weight | 318.08 g/mol | [4] |
| Purity | ≥98% (Commercially available) | [4] |
2.2. Physical Properties
Detailed experimental data for this compound is not widely published. However, properties can be estimated based on its chemical structure and data from its immediate precursor, ((difluoromethyl)sulfonyl)benzene (CAS 1535-65-5).
| Property | Value (PhSO₂CF₂I) | Value (Precursor: PhSO₂CF₂H) | Source (Precursor) |
| Appearance | Predicted to be a solid or high-boiling liquid | Colorless liquid to low-melting solid | [6] |
| Melting Point | N/A | 24-25 °C | [6] |
| Boiling Point | Expected >290 °C | 289.5 °C at 760 mmHg | [6] |
| Density | Expected >1.4 g/cm³ | 1.348 g/cm³ | [6] |
| Flash Point | N/A | 128 °C | [6] |
2.3. Predicted Spectroscopic Profile
The following spectroscopic characteristics are predicted based on the compound's structure. For comparison, spectral data for the precursor ((difluoromethyl)sulfonyl)benzene is available.[7]
-
¹⁹F NMR: The two fluorine atoms are chemically equivalent and are expected to produce a singlet in the ¹⁹F NMR spectrum. The chemical shift would be characteristic of a CF₂I group adjacent to a sulfone.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons and a key signal for the CF₂I carbon. This signal will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).
-
¹H NMR: The proton NMR spectrum will be dominated by the signals from the phenyl group, likely appearing as a multiplet in the aromatic region (δ 7.5-8.0 ppm).
-
Mass Spectrometry: The mass spectrum should show a clear molecular ion peak (M⁺) at m/z 318, along with characteristic fragmentation patterns, such as the loss of iodine (M - 127) or the phenylsulfonyl group (M - 141).
Synthesis and Handling
While this compound is commercially available, understanding its synthesis provides insight into its purity and potential side products. A plausible and efficient laboratory-scale synthesis proceeds via the iodination of its precursor.
3.1. Proposed Synthetic Pathway
The most logical synthesis involves a two-step process starting from a readily available precursor, as outlined below. The key transformation is the deprotonation of the acidic C-H bond in ((difluoromethyl)sulfonyl)benzene, followed by electrophilic trapping with an iodine source. The electron-withdrawing nature of the adjacent sulfonyl and fluorine groups renders this proton sufficiently acidic for removal by a moderately strong base.
Caption: Proposed two-stage synthesis of this compound.
3.2. Experimental Protocol: Iodination of ((Difluoromethyl)sulfonyl)benzene
Disclaimer: This protocol is a representative, hypothetical procedure and must be adapted and optimized under strict laboratory safety protocols by qualified personnel.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL/mmol). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA, 1.1 equivalents) to the cooled THF. To this solution, add ((difluoromethyl)sulfonyl)benzene (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of the carbanion.
-
Iodination: In a separate flask, dissolve iodine (I₂, 1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the carbanion solution at -78 °C. The dark color of the iodine should dissipate upon addition.
-
Quench and Workup: After stirring for 1-2 hours, allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine, followed by saturated ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.
3.3. Handling and Storage Recommendations
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Conditions: Keep in a cool, dry, and dark place away from heat and direct sunlight to prevent potential C-I bond cleavage.
-
Safety: The compound is expected to be an irritant. Causes skin irritation and serious eye irritation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of this compound stems from the selective reactivity of the C-I bond, which can be leveraged for radical generation or cross-coupling reactions.
4.1. Radical Generation and Application
The C-I bond is susceptible to homolytic cleavage under thermal, photochemical, or redox conditions to generate the key phenylsulfonyl-difluoromethyl radical (PhSO₂CF₂•) . This radical is a valuable intermediate for forming C-C bonds.
Caption: Generation and subsequent reaction of the PhSO₂CF₂• radical.
-
Mechanism of Choice: Photoredox catalysis offers a particularly mild and efficient method for generating this radical. An excited-state photocatalyst can induce the reduction of the C-I bond, leading to its fragmentation.
-
Synthetic Utility: The generated radical readily participates in addition reactions with electron-rich or electron-deficient alkenes and alkynes. This provides a powerful method for the direct difunctionalization of double bonds or the synthesis of complex fluorinated alkanes.
4.2. Transition Metal-Catalyzed Cross-Coupling
The C(sp³)-I bond in this compound is an excellent handle for various transition metal-catalyzed cross-coupling reactions. This allows for the direct connection of the PhSO₂CF₂- unit to other organic fragments, a transformation that is difficult to achieve by other means.
-
Suzuki-Type Coupling: Reaction with boronic acids or esters in the presence of a palladium or nickel catalyst can form a new C-C bond, yielding PhSO₂CF₂-Ar or PhSO₂CF₂-Alkyl products.
-
Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes provides a direct route to fluorinated propargyl sulfones.
Applications in Research and Drug Development
The unique reactivity profile of this compound makes it a high-value building block for the synthesis of novel chemical entities.
-
Medicinal Chemistry: The PhSO₂CF₂- moiety can be used as a bioisostere for other functional groups, such as carboxylates or phosphates, while improving metabolic stability and modulating lipophilicity. Its installation via the methods described above allows for late-stage functionalization, a highly desirable strategy in drug discovery programs. The development of novel benzene sulfonamide derivatives continues to be an active area of research for conditions such as hepatic fibrosis.[3]
-
Agrochemicals: The introduction of fluorinated groups is a proven strategy for enhancing the efficacy and tuning the properties of herbicides, pesticides, and fungicides.
-
Materials Science: Fluorinated organic molecules are used in the development of advanced materials, including liquid crystals, polymers, and organic electronics, due to their unique electronic and physical properties.
Conclusion
This compound is a synthetically versatile and powerful reagent for the introduction of the phenylsulfonyl-difluoromethyl group. Its well-defined reactivity, centered on the cleavable carbon-iodine bond, provides reliable pathways for both radical-mediated and transition metal-catalyzed transformations. For researchers and drug development professionals, this compound represents a key enabling tool for accessing novel, complex fluorinated molecules, facilitating the exploration of chemical space and the optimization of lead compounds. As the demand for sophisticated fluorination methodologies continues to grow, the importance of reagents like this compound in both academic and industrial research is set to increase.
References
- PubChem. (n.d.). Difluoromethanesulfonylbenzene. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthesis of (benzenesulfonyl)difluoromethyl thioethers from ((difluoromethyl)sulfonyl)benzene and organothiocyanates generated in situ.
- PubChem. (n.d.). 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride. National Center for Biotechnology Information.
- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). Fluoromethyl phenyl sulfone. Organic Syntheses Procedure.
- PubChem. (n.d.). 2,4-Difluoro-benzenesulfonic acid. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.
- PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. National Center for Biotechnology Information.
- Aspira Chemical. (n.d.). 1535-65-5 | ((Difluoromethyl)sulfonyl)benzene.
- LookChem. (n.d.). Cas 1535-65-5,[(Difluoromethyl)sulfonyl]benzene.
- ChemUniverse. (n.d.). This compound [P66016].
- Ivy Fine Chemicals. (n.d.). This compound [CAS: 802919-90-0].
- Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design.
- National Institutes of Health. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.
- Google Patents. (n.d.). EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.
- PubMed. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents.
- YouTube. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds.
- ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]
- 3. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents [pubmed.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. ivychem.com [ivychem.com]
- 6. lookchem.com [lookchem.com]
- 7. [(Difluoromethyl)sulfonyl]benzene(1535-65-5) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to ((Difluoroiodomethyl)sulfonyl)benzene (CAS 802919-90-0): A Key Reagent for Difluoromethylation in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the difluoromethyl group (-CF₂H) holds a privileged position. It serves as a lipophilic bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities. This substitution can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1] The -CF₂H group's ability to act as a weak hydrogen bond donor further distinguishes it, allowing for fine-tuning of interactions within a protein's binding pocket.[1] Consequently, the development of robust and efficient methods for introducing the difluoromethyl group is of paramount importance to medicinal chemists.
This guide provides an in-depth technical overview of ((Difluoroiodomethyl)sulfonyl)benzene (CAS 802919-90-0), a versatile and powerful reagent for (phenylsulfonyl)difluoromethylation, a key transformation in the synthesis of novel therapeutic agents.
This compound: A Profile
This compound, also known as Difluoroiodomethyl phenyl sulfone, is a white to off-white solid at room temperature.[1] It is a key reagent in organic synthesis, primarily utilized as a precursor to the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•).
| Property | Value |
| CAS Number | 802919-90-0 |
| Molecular Formula | C₇H₅F₂IO₂S |
| Molecular Weight | 318.08 g/mol |
| Appearance | White to off-white solid |
| Storage | 2-8°C, protect from light |
Mechanism of Action: Radical (Phenylsulfonyl)difluoromethylation
This compound is a precursor for the (phenylsulfonyl)difluoromethyl radical, which can then be used in a variety of chemical transformations. A common method for generating this radical is through the use of a radical initiator, such as triethylborane (Et₃B) in the presence of air. The reaction proceeds through a radical chain mechanism.
The overall process involves the addition of the PhSO₂CF₂• radical to an unsaturated bond, typically an alkene, followed by iodine atom transfer to generate the iodinated product and propagate the radical chain.
Sources
Spectroscopic Unveiling of ((Difluoroiodomethyl)sulfonyl)benzene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of ((difluoroiodomethyl)sulfonyl)benzene. In the dynamic landscape of pharmaceutical and materials science, the introduction of unique functional groups, such as the difluoroiodomethyl)sulfonyl moiety, presents both novel opportunities and analytical challenges. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering predictive insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By leveraging established principles and data from analogous structures, this guide outlines the expected spectral features and provides robust, field-proven protocols for data acquisition and interpretation, ensuring scientific integrity and fostering a deeper understanding of this complex molecule.
Introduction: The Structural Significance of this compound
The confluence of a sulfonyl group, a difluoromethyl moiety, and an iodine atom on a benzene ring culminates in a molecule of significant interest for medicinal and materials chemistry. The phenylsulfonyl group is a well-established pharmacophore, while the difluoromethyl group is increasingly utilized as a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and lipophilicity. The addition of an iodine atom introduces a versatile handle for further chemical transformations, such as cross-coupling reactions, and can also influence the molecule's physical and biological properties.
A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide is structured to provide a predictive yet scientifically grounded exploration of its NMR, IR, and MS characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for its complete characterization.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be dominated by signals from the aromatic protons of the benzene ring.
-
Aromatic Region (δ 7.5-8.2 ppm): The electron-withdrawing nature of the sulfonyl group will deshield the aromatic protons, shifting them downfield. The protons ortho to the sulfonyl group are expected to appear at the lowest field (highest ppm), likely as a doublet or multiplet around δ 8.0-8.2 ppm. The meta and para protons will resonate at slightly higher fields, between δ 7.5 and 7.8 ppm, with their splitting patterns dictated by coupling to the adjacent protons.
Predicted ¹³C NMR Spectrum
The carbon NMR will provide insights into the carbon framework of the molecule.
-
Aromatic Carbons (δ 125-140 ppm): The carbon directly attached to the sulfonyl group (ipso-carbon) is expected to be significantly deshielded, appearing around δ 138-140 ppm. The ortho, meta, and para carbons will have distinct chemical shifts within the aromatic region.
-
Difluoroiodomethyl Carbon (δ 100-120 ppm, triplet): The carbon of the -CF₂I group will exhibit a large one-bond coupling to the two fluorine atoms, resulting in a triplet in the proton-decoupled ¹³C NMR spectrum. Its chemical shift will be influenced by the electronegativity of the attached fluorine and iodine atoms.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.
-
Difluoroiodomethyl Fluorines (δ -30 to -60 ppm, singlet): The two fluorine atoms of the -CF₂I group are chemically equivalent and are expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift will be influenced by the iodine and sulfonyl groups.
The following table summarizes the predicted NMR data for this compound.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | 7.5 - 8.2 | m | - |
| ¹³C | 125 - 140 (aromatic), 100 - 120 (-CF₂I) | m, t | ¹JCF ≈ 250-300 |
| ¹⁹F | -30 to -60 | s | - |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a multinuclear probe is recommended.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: +50 to -250 ppm.
-
Number of scans: 64-256.
-
Relaxation delay: 1-5 seconds.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H and ¹⁹F spectra.
-
Analyze the multiplicities and coupling constants.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum will be characterized by strong absorptions from the sulfonyl and C-F bonds.
Predicted IR Absorption Bands
-
SO₂ Stretching (1350-1300 cm⁻¹ and 1160-1120 cm⁻¹): The sulfonyl group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ region.[1]
-
C-F Stretching (1100-1000 cm⁻¹): The carbon-fluorine bonds will give rise to strong absorption bands in the fingerprint region.
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): Weak to medium absorptions corresponding to the stretching of the C-H bonds on the benzene ring.
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): Several medium to weak bands due to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.
The following table summarizes the predicted key IR absorption bands.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H | 3100-3000 | Weak to Medium |
| Aromatic C=C | 1600-1450 | Medium to Weak |
| SO₂ (asymmetric) | 1350-1300 | Strong |
| SO₂ (symmetric) | 1160-1120 | Strong |
| C-F | 1100-1000 | Strong |
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
Sample Preparation:
-
Solid Sample (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Solid Sample (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Solution Sample:
-
Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).
-
Place the solution in a liquid IR cell.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the spectrum of the sample.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 318.08 g/mol . A prominent molecular ion peak is expected at m/z 318.
-
Isotope Pattern: Due to the presence of sulfur, a small M+2 peak (approximately 4.4% of the M⁺ peak) is anticipated.
-
Key Fragmentation Pathways:
-
Loss of Iodine: Cleavage of the relatively weak C-I bond is a likely fragmentation pathway, leading to a fragment ion at m/z 191 ([M-I]⁺).
-
Loss of the Difluoroiodomethyl Group: Cleavage of the S-C bond could result in the loss of the entire -CF₂I group, giving a phenylsulfonyl cation at m/z 141.
-
Loss of SO₂: A common fragmentation for sulfones is the loss of sulfur dioxide, which could lead to a fragment at m/z 254 ([M-SO₂]⁺).
-
Deiodination: In some ionization techniques, particularly electrospray ionization (ESI) with certain mobile phase additives, deiodination can occur, leading to the observation of a peak corresponding to the deiodinated molecule.[2]
-
Experimental Protocol for Mass Spectrometry Data Acquisition
Instrumentation: A variety of mass spectrometers can be used, including those with Electron Ionization (EI), Electrospray Ionization (ESI), or other ionization sources, coupled with analyzers such as quadrupole, time-of-flight (TOF), or ion trap.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For ESI, the solution is directly infused into the ion source. For EI, the sample is introduced into the vacuum system where it is vaporized and ionized.
Data Acquisition Parameters:
-
Ionization Mode: Choose an appropriate ionization mode (EI for volatile and thermally stable compounds, ESI for less volatile or thermally labile compounds).
-
Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 50-500).
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement and elemental composition determination, HRMS is highly recommended.
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates how NMR, IR, and MS data can be synergistically used to confirm the structure of this compound.
Caption: Integrated workflow for structural confirmation.
Conclusion: A Predictive Framework for Spectroscopic Analysis
While experimental data for this compound is not yet widely available in the public domain, this technical guide provides a robust, predictive framework for its spectroscopic characterization. By understanding the expected NMR, IR, and MS data, researchers can confidently approach the synthesis and analysis of this and related novel compounds. The provided protocols offer a standardized methodology to ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity and progress in the fields of drug discovery and materials science.
References
- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses Procedure.
- Jensen, M. B., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2715-2722.
- Kjær, J., et al. (2014). Selective identification of organic iodine compounds using liquid chromatography-high resolution mass spectrometry.
- Dollish, F. R., Fately, W. G., & Bentley, F. F. (1974). Characteristic Raman Frequencies of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H. L., & Magill, A. M. (2007). 100 and More Basic NMR Experiments. Wiley-VCH.
- Smillie, T. J., & G. A. Webb. (2009). Modern NMR Spectroscopy: A Guide for Chemists. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
Sources
An In-depth Technical Guide to the Mechanism of Difluoroiodomethylation Using ((Difluoroiodomethyl)sulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The introduction of fluorine-containing motifs into molecular architectures is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and biological properties.[1][2] Among the array of fluorination reagents, ((Difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I) has emerged as a versatile and efficient precursor for the introduction of the valuable difluoromethyl group. This guide provides a comprehensive technical overview of the mechanistic underpinnings of difluoroiodomethylation reactions utilizing this reagent. We will delve into the generation of the key (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•), its subsequent reactions with unsaturated systems, and the practical application of this methodology in synthetic chemistry, with a particular focus on its relevance to pharmaceutical development.
Introduction: The Significance of Difluoromethylation in Medicinal Chemistry
The difluoromethyl (CF₂H) group is a privileged moiety in medicinal chemistry, often serving as a bioisostere for hydroxyl, thiol, or amide functionalities. Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can lead to enhanced metabolic stability, improved membrane permeability, and favorable binding interactions with biological targets.[3] Consequently, the development of robust and reliable methods for the introduction of the CF₂H group is of paramount importance to drug development professionals. This compound has proven to be a highly effective reagent in this context, enabling the formation of carbon-CF₂SO₂Ph bonds, from which the desired CF₂H group can often be obtained.
The Reagent: Synthesis and Properties of this compound
While a definitive, peer-reviewed synthesis of this compound can be elusive in the literature, its preparation can be conceptually approached through multi-step sequences starting from readily available materials. A plausible, though not explicitly detailed in a single source, synthetic route could involve the initial preparation of a suitable difluoromethylated precursor followed by iodination and sulfonation steps. General methods for the synthesis of sulfonyl chlorides and related fluorinated sulfones provide a foundation for such a synthesis.[4][5]
Table 1: Physicochemical Properties of this compound [6][7]
| Property | Value |
| CAS Number | 802919-90-0 |
| Molecular Formula | C₇H₅F₂IO₂S |
| Molecular Weight | 318.08 g/mol |
| Appearance | Typically a solid |
| Purity (typical) | ≥98% |
The Core Mechanism: A Radical-Mediated Pathway
The difluoroiodomethylation of unsaturated compounds, such as alkenes and alkynes, using this compound proceeds through a free radical chain mechanism.[8][9][10] This process can be conceptually divided into three key stages: initiation, propagation, and termination.
Initiation: Generation of the (Phenylsulfonyl)difluoromethyl Radical (PhSO₂CF₂•)
The crucial first step is the generation of the reactive (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•). This can be achieved through several methods, with the most common being chemical initiation using triethylborane (Et₃B) and air, or through photoredox catalysis.
The Et₃B/air system is a widely used and efficient method for initiating radical reactions at room temperature.[11][12][13] The mechanism is more complex than a simple direct reaction and involves an autoxidation process.[12]
-
Primary Initiation: Triethylborane reacts with molecular oxygen to generate ethyl radicals (Et•).[11]
-
Secondary Initiation: The primary oxidation product, diethyl(ethylperoxy)borane (Et₂BOOEt), reacts with additional Et₃B in a Molecule-Induced Radical Formation (MIRF) reaction to produce a significantly larger amount of ethyl radicals.[13][14][15] This secondary pathway is now understood to be the dominant source of initiating radicals.[13]
-
Radical Generation: The generated ethyl radicals then abstract the iodine atom from this compound to produce the key (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) and ethyl iodide.
Caption: Generation of the PhSO₂CF₂• radical via Et₃B/air initiation.
Visible-light photoredox catalysis has emerged as a powerful and green method for generating radicals under mild conditions.[3][16][17][18][19][20][21] In this approach, a photocatalyst (PC), upon excitation by visible light, can either oxidize or reduce a substrate to generate a radical species. For the generation of the PhSO₂CF₂• radical from PhSO₂CF₂I, a reductive quenching cycle is typically employed.
-
Excitation: The photocatalyst absorbs a photon of visible light and is promoted to an excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) is a potent reductant and can donate an electron to this compound.
-
Radical Formation: The resulting radical anion of PhSO₂CF₂I is unstable and fragments, cleaving the C-I bond to release the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) and an iodide anion.
Caption: Photoredox-mediated generation of the PhSO₂CF₂• radical.
Propagation: Addition to Unsaturated Systems
Once generated, the electrophilic PhSO₂CF₂• radical readily adds to electron-rich π-systems of alkenes and alkynes.[8][22]
The addition of the PhSO₂CF₂• radical to an alkene is the first step of the propagation cycle. This addition is regioselective and follows an anti-Markovnikov pattern, where the radical adds to the less substituted carbon of the double bond to form a more stable secondary or tertiary radical intermediate.[10][22] This intermediate then abstracts an iodine atom from another molecule of PhSO₂CF₂I to yield the difluoroiodomethylated product and regenerate the PhSO₂CF₂• radical, thus propagating the chain reaction.[22]
Caption: Propagation steps for the difluoroiodomethylation of an alkene.
The reaction with alkynes follows a similar pathway. The PhSO₂CF₂• radical adds to the triple bond to form a vinyl radical intermediate. This intermediate then abstracts an iodine atom from PhSO₂CF₂I to afford the corresponding vinyl iodide product and regenerate the PhSO₂CF₂• radical. The stereochemistry of the resulting double bond is often predominantly E.
Termination
The radical chain reaction is terminated by the combination of any two radical species present in the reaction mixture, such as the coupling of two PhSO₂CF₂• radicals or the reaction of a PhSO₂CF₂• radical with an ethyl radical.
Experimental Protocol: A Case Study with Styrene
The following is a representative experimental procedure for the difluoroiodomethylation of styrene, a common substrate used to evaluate the efficacy of such reactions. While specific details may vary, this protocol outlines the general conditions.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Triethylborane (1.0 M in hexanes, 0.2 equiv)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add styrene to the solution and stir the mixture at room temperature.
-
Slowly add the triethylborane solution dropwise via syringe over a period of 10-15 minutes.
-
Allow the reaction to stir at room temperature for the specified time (typically monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired difluoroiodomethylated product.
Note: Triethylborane is pyrophoric and should be handled with extreme care under an inert atmosphere.
Applications in Drug Discovery and Development
The introduction of the PhSO₂CF₂- group provides a versatile handle for further synthetic transformations. The sulfonyl group can be retained as a key pharmacophore, as sulfonyl-containing compounds are prevalent in a wide range of therapeutic agents.[1][23] Alternatively, the sulfonyl group can be removed under reductive conditions to yield the highly sought-after difluoromethyl (CF₂H) group.
Table 2: Examples of Drug Classes Containing Sulfonyl or Fluoroalkyl Moieties
| Drug Class | Example | Relevance of Moiety |
| Antibacterials | Sulfonamides | The sulfonyl group is a key component of the pharmacophore.[23] |
| Antivirals | Various | Fluoroalkyl groups can enhance metabolic stability and binding affinity. |
| Anticancer Agents | Various | Incorporation of fluorine can improve pharmacokinetic properties.[1] |
| CNS Agents | Various | The lipophilicity of fluoroalkyl groups can aid in crossing the blood-brain barrier. |
While specific examples of blockbuster drugs synthesized directly using this compound are not readily found in the public domain, the methodology provides a clear and efficient route to molecular scaffolds of high interest to medicinal chemists.[24][25]
Conclusion and Future Outlook
This compound is a valuable reagent for the introduction of the difluoroiodomethylsulfonyl moiety into organic molecules via a well-established radical mechanism. The ability to generate the key (phenylsulfonyl)difluoromethyl radical under mild conditions, using either chemical initiators like Et₃B/air or through modern photoredox catalysis, makes this a versatile tool for synthetic chemists. The resulting products serve as important intermediates in the synthesis of complex molecules, particularly in the realm of drug discovery where the incorporation of fluorine is a proven strategy for optimizing drug-like properties. Future research in this area will likely focus on expanding the substrate scope, developing asymmetric variants of this reaction, and further elucidating the nuances of the reaction mechanism through computational and spectroscopic studies, including the potential for direct observation of the PhSO₂CF₂• radical via Electron Paramagnetic Resonance (EPR) spectroscopy.[26][27][28][29]
References
- Enhancing Triethylborane Initiation Through Mechanistic Understanding. (URL: )
- Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. National Institutes of Health. (URL: [Link])
- Updated mechanism of Et3B autoxidation.
- Molecule-Induced Radical Formation (MIRF)
- Molecule-Induced Radical Formation (MIRF) Reaction of Et>2>BOOEt with Et>3>B is Key to the Et>3>B/O>2> Radical Initiation.
- Previous reviews about trifluoromethylation and difluoroalkylation.
- Molecule-Induced Radical Formation (MIRF)
- Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox C
- Synthesis of (benzenesulfonyl)difluoromethyl thioethers from ((difluoromethyl)sulfonyl)benzene and organothiocyanates generated in situ.
- Radical Fluoroalkylation Reactions. Notables de la Ciencia. (URL: [Link])
- Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox.
- RADICAL CHAIN ADDITIONS TO ALKENES. University of Calgary. (URL: [Link])
- fluoromethyl phenyl sulfone. Organic Syntheses. (URL: [Link])
- High-Field EPR Study of Carotenoid and Chlorophyll Cation Radicals in Photosystem II.
- The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.
- Free-radical addition. Wikipedia. (URL: [Link])
- Free radical addition reactions of alkenes. YouTube. (URL: [Link])
- Frustrated Radical Pairs: Insights from EPR Spectroscopy. Cardiff University. (URL: [Link])
- Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orient
- 10.2: Reactions of Alkenes- Addition of Hydrogen Halide to Alkenes. Chemistry LibreTexts. (URL: [Link])
- Photoredox Catalysis for the Generation of Carbon Centered Radicals.
- Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. PubMed. (URL: [Link])
- Photoredox-Mediated Routes to Radicals. Semantic Scholar. (URL: [Link])
- Photoredox Catalysis for the Generation of Carbon Centered Radicals. Semantic Scholar. (URL: [Link])
- This compound. ChemUniverse. (URL: [Link])
- Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. National Institutes of Health. (URL: [Link])
- This compound. Ivy Fine Chemicals. (URL: [Link])
- The Impact of Assay Design on Medicinal Chemistry: Case Studies. PubMed. (URL: [Link])
- Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo. PubMed Central. (URL: [Link])
- Biomimetic Oxidation of Disulfides for the Synthesis of Sulfonyl Fluorides and Primary Sulfonamides Catalyzed by Copper/Lewis Acid. Scribd. (URL: [Link])
- EPR Spectroscopy and Imaging of Free Radicals in Food.
- Generalization of High-Throughput Experimentation in Organic Chemistry: Case Study on the Flortaucipir Synthesis. MDPI. (URL: [Link])
- An Innovation 10 Years in the Making: The Stories in the Pages of ACS Medicinal Chemistry Letters. PubMed Central. (URL: [Link])
- In Vivo Electron Paramagnetic Resonance: Radical Concepts for Translation to the Clinical Setting. PubMed. (URL: [Link])
- Process for preparing fluorobenzene-sulfonyl fluorides.
- Application of Sulfonyl in Drug Design.
- Methods for production of high impact polystyrene.
- Bulk Polymerization of Styrene: Experiment. Scribd. (URL: [Link])
- Chemical Engineering Department: Preparation of Polystyrene
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. National Institutes of Health. (URL: [Link])
- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. (URL: [Link])
- Polystyrene Polymeriz
- Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
- Novel Method for Polystyrene Reactions at Low Temperature.
Sources
- 1. researchgate.net [researchgate.net]
- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. ivychem.com [ivychem.com]
- 8. Free-radical addition - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Molecule-Induced Radical Formation (MIRF) Reaction of Et2BOOEt with Et3B is Key to the Et3B/O2 Radical Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.york.ac.uk [pure.york.ac.uk]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Photoredox Catalysis for the Generation of Carbon Centered Radicals. | Semantic Scholar [semanticscholar.org]
- 21. Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RADICAL CHAIN ADDITIONS TO ALKENES [research.cm.utexas.edu]
- 23. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Impact of Assay Design on Medicinal Chemistry: Case Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An Innovation 10 Years in the Making: The Stories in the Pages of ACS Medicinal Chemistry Letters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. farm.ucl.ac.be [farm.ucl.ac.be]
- 29. In Vivo Electron Paramagnetic Resonance: Radical Concepts for Translation to the Clinical Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of PhSO₂CF₂I in Modern Synthesis
An In-Depth Technical Guide to the Reaction Kinetics of ((Difluoroiodomethyl)sulfonyl)benzene
In the landscape of medicinal chemistry and drug development, the difluoromethyl (CF₂) group has emerged as a critical structural motif. Its unique ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups has made it a valuable component in designing next-generation therapeutics.[1] this compound, commonly abbreviated as PhSO₂CF₂I, is a premier reagent for introducing this valuable moiety. It serves as a potent precursor to the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•), a key intermediate that enables a wide array of carbon-carbon and carbon-heteroatom bond formations.[2]
Understanding the reaction kinetics of PhSO₂CF₂I is not merely an academic exercise. For researchers in process development and medicinal chemistry, a firm grasp of the rates, mechanisms, and influencing factors of these reactions is paramount. It allows for rational optimization of reaction conditions, ensures reproducibility and scalability, and ultimately accelerates the discovery pipeline. This guide provides a deep dive into the kinetic principles governing the reactivity of PhSO₂CF₂I, with a focus on its most prevalent application: the photoredox-catalyzed radical addition to unsaturated systems.
Part 1: The (Phenylsulfonyl)difluoromethyl Radical - Generation and Kinetic Profile
The entire utility of PhSO₂CF₂I hinges on the efficient generation of the PhSO₂CF₂• radical. The carbon-iodine bond is the weakest point in the molecule, making it susceptible to cleavage under various energetic inputs.
Methods of Radical Generation
While traditional radical initiators like AIBN or triethylborane can be used, photoredox catalysis has become the dominant method due to its exceptionally mild conditions and high degree of control.[2][3] In this paradigm, a photocatalyst (PC), upon absorbing visible light, reaches an excited state (PC*) with altered redox potentials, enabling it to engage in single-electron transfer (SET) processes.
The generation of the PhSO₂CF₂• radical from PhSO₂CF₂I typically proceeds via a reductive quenching cycle:
-
Photoexcitation: PC + hν → PC*
-
Single-Electron Transfer (SET): PC* + PhSO₂CF₂I → [PC•⁺] + [PhSO₂CF₂I•⁻]
-
Fragmentation: [PhSO₂CF₂I•⁻] → PhSO₂CF₂• + I⁻
The feasibility and rate of this process are dictated by the redox potentials of the excited-state photocatalyst and the PhSO₂CF₂I reagent.
Key Kinetic Parameters
The efficiency of any reaction utilizing PhSO₂CF₂I is a composite of the rates of several elementary steps:
-
Rate of Initiation (kᵢ): The rate at which the PhSO₂CF₂• radical is generated. In photoredox catalysis, this is dependent on the photocatalyst's quantum yield, the light intensity, and the concentration of both the catalyst and PhSO₂CF₂I.
-
Rate of Propagation (kₚ): The rate at which the generated radical reacts with the substrate (e.g., an alkene). This is a second-order process, dependent on the concentrations of the radical and the substrate.
-
Rate of Termination (kₜ): The rate at which radical species are consumed through non-productive pathways, such as radical-radical coupling or quenching.
The overall reaction velocity is a complex function of these individual rates, and successful reaction design aims to maximize kₚ while minimizing kₜ.
Part 2: A Case Study - Kinetic Analysis of Alkene (Phenylsulfonyl)difluoromethylation
The addition of the PhSO₂CF₂• radical across a carbon-carbon double bond is a flagship application of this reagent.[2][4] A thorough kinetic investigation of this process provides a framework for understanding the reagent's broader reactivity.
The Catalytic Cycle and Mechanism
A representative photoredox-catalyzed hydro(phenylsulfonyl)difluoromethylation of an alkene follows the mechanism depicted below.
Caption: Photoredox cycle for alkene difluoromethylation.
Mechanistic Insights:
-
Initiation: The cycle begins with the photo-excitation of the photocatalyst, which then reduces PhSO₂CF₂I to generate the PhSO₂CF₂• radical.
-
Propagation: The PhSO₂CF₂• radical rapidly adds to the alkene (rate constant kₚ) to form a carbon-centered radical adduct. This step is typically regioselective, with the addition occurring at the less substituted carbon of the alkene.[5]
-
Termination/Product Formation: The adduct radical is then reduced by a sacrificial electron donor (or engages in a hydrogen atom transfer, HAT) to yield the final product.
-
Catalyst Regeneration: The oxidized photocatalyst (PC•⁺) is reduced back to its ground state by the sacrificial donor, closing the catalytic loop.
Experimental Protocols for Kinetic Investigation
A robust kinetic study requires precise methodologies. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: General Kinetic Monitoring via ¹⁹F NMR Spectroscopy
This protocol allows for the direct measurement of the consumption of PhSO₂CF₂I and the formation of the product over time.
-
Rationale: ¹⁹F NMR is an ideal technique due to the distinct and well-resolved signals of the -CF₂I and product -CF₂- moieties, with a wide chemical shift dispersion and no background interference.
Methodology:
-
Preparation: In a glovebox, add the alkene (1.0 equiv.), PhSO₂CF₂I (1.2 equiv.), photocatalyst (e.g., fac-[Ir(ppy)₃], 1 mol%), and sacrificial donor (e.g., Hantzsch ester, 1.5 equiv.) to a J. Young NMR tube. Add a known concentration of an internal standard (e.g., fluorobenzene).
-
Solvent & Degassing: Add the desired deuterated solvent (e.g., CD₃CN, 0.5 M) and seal the tube. Degas the solution thoroughly via 3-4 freeze-pump-thaw cycles to remove oxygen, a known radical quencher.
-
Initiation & Monitoring: Place the NMR tube in a temperature-controlled NMR probe. Acquire an initial spectrum (t=0). Irradiate the sample with a light source of constant wavelength and intensity (e.g., 455 nm LED) positioned directly at the tube.
-
Data Acquisition: Acquire ¹⁹F NMR spectra at fixed time intervals. The reaction is monitored by integrating the signal for the -CF₂I group of the starting material relative to the internal standard.
-
Data Analysis: Plot the concentration of PhSO₂CF₂I versus time. The initial rate can be determined from the slope of this curve at t=0. To determine the reaction order with respect to each component, vary the initial concentration of one component while keeping others constant and measure the effect on the initial rate.
Protocol 2: Light/Dark Experiments for Probing Radical Chain Mechanisms
This experiment is crucial for verifying that the reaction is light-dependent and proceeds through a radical pathway.[6]
-
Rationale: A true photocatalytic reaction should cease upon removal of the light source. If the reaction continues, it may indicate a thermally driven radical chain process initiated by light.
Methodology:
-
Setup: Prepare the reaction as described in Protocol 1.
-
Execution: Begin the reaction under constant irradiation, monitoring conversion.
-
Interruption: After a certain period (e.g., 20% conversion), turn off the light source while continuing to monitor the reaction mixture at regular intervals.
-
Resumption: After a period in the dark, re-illuminate the sample and continue monitoring.
-
Interpretation: A plot of conversion vs. time will show a plateau during the dark period if the reaction is light-dependent, confirming the photocatalytic nature of the process.
Caption: Idealized data from a light/dark experiment.
Quantitative Data and Factors Influencing Kinetics
The rate of (phenylsulfonyl)difluoromethylation is sensitive to several variables. Understanding their impact is key to reaction optimization.
| Parameter | Effect on Initial Rate | Rationale |
| Light Intensity | Increases (typically to a saturation point) | Higher photon flux leads to a higher concentration of the excited-state photocatalyst (PC*), increasing the rate of initiation. |
| [Alkene] | Increases (often first-order) | The rate of propagation (kₚ) is directly proportional to the concentration of the alkene substrate. |
| [PhSO₂CF₂I] | Increases | As the radical precursor, its concentration affects the rate of the SET event with the excited photocatalyst. |
| [Photocatalyst] | Increases (to a saturation point) | Higher catalyst concentration increases light absorption and the rate of initiation. At high concentrations, self-quenching or solution opacity can become limiting. |
| Solvent Polarity | Variable | Can influence the stability of charged intermediates (PC•⁺, I⁻) and the overall efficiency of the catalytic cycle. |
| Alkene Electronics | Electron-rich alkenes react faster | The PhSO₂CF₂• radical is electrophilic in nature. It therefore adds more rapidly to electron-rich double bonds. |
Conclusion and Future Outlook
This compound is a powerful reagent whose reactivity is governed by well-defined kinetic principles. Through the lens of photoredox catalysis, we can generate the key PhSO₂CF₂• radical with high precision, enabling its addition to a variety of unsaturated partners. Kinetic investigations, performed using robust protocols such as in-situ NMR monitoring and light/dark experiments, are essential for elucidating the underlying mechanism and optimizing reaction performance.
The data clearly indicate that the reaction rate is a tunable parameter, responsive to changes in light intensity, reactant concentrations, and substrate electronics. For the drug development professional, this knowledge is empowering. It transforms reaction optimization from a trial-and-error process into a rational, data-driven endeavor, ultimately shortening timelines for the synthesis of novel, life-saving compounds. Future research will likely focus on expanding the kinetic understanding to more complex systems and developing predictive models for reaction outcomes.
References
- Title: Mechanistic studies and proposed reaction mechanism. A: Radical...
- Title: Highly Enantioselective Decarboxylative Difluoromethylation - PMC - NIH Source: N
- Title: Harnessing (Phenylsulfonyl)
- Title: Difluoromethylation of heterocycles via a radical process - RSC Publishing Source: Royal Society of Chemistry URL:[Link]
- Title: Radiodifluoromethylation of well-functionalized molecules - PMC - NIH Source: N
- Title: Radical (phenylsulfonyl)
- Title: Photoredox catalyzed generation of difluoromethyl radical from (Phenylsulfonyl)difluoromethyl sulfonium salt: Access to difluoromethylated compounds - American Chemical Society Source: American Chemical Society URL:[Link]
- Title: Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - MDPI Source: MDPI URL:[Link]
- Title: Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - MDPI Source: MDPI URL:[Link]
- Title: Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes - PMC - PubMed Central Source: N
Sources
- 1. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability and Decomposition of ((Difluoroiodomethyl)sulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition of ((difluoroiodomethyl)sulfonyl)benzene. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and fundamental chemical principles to predict its thermal behavior. We will explore the key structural features influencing its stability, propose a likely decomposition pathway, and detail the experimental methodologies required for a thorough investigation. This guide is intended to serve as a valuable resource for researchers handling this compound, enabling them to anticipate its thermal limitations and design experiments accordingly, particularly in the context of drug development where thermal stability is a critical parameter.
Introduction: The Significance of Thermal Stability in Drug Development
The thermal stability of a molecule is a critical parameter in the pharmaceutical industry, influencing every stage from synthesis and purification to formulation and storage. Compounds that readily decompose at elevated temperatures can pose significant challenges, leading to loss of active pharmaceutical ingredient (API), formation of potentially toxic impurities, and unpredictable shelf-life. This compound is a unique molecule incorporating a sulfonyl group, a difluoromethyl moiety, and an iodo group, each contributing to its distinct chemical reactivity and, consequently, its thermal profile. The presence of fluorine can often enhance metabolic stability in drug candidates, making fluorinated building blocks like this one of particular interest.[1][2][3] However, the combination of these functional groups also introduces potential thermal liabilities that must be understood and characterized.
Molecular Structure and Inherent Stability Factors
The thermal stability of this compound is dictated by the interplay of its constituent chemical bonds. A foundational understanding of these bonds is crucial to predicting its decomposition.
The Phenyl Sulfone Core
The phenyl sulfone group is a common motif in medicinal chemistry and is generally considered to be thermally robust.[4] The sulfur atom is in its highest oxidation state (+6), and the sulfonyl group is a strong electron-withdrawing group, which can influence the stability of adjacent functionalities.[5] The thermal decomposition of simple aryl sulfones typically requires high temperatures, often proceeding via homolytic cleavage of the carbon-sulfur (C-S) bond to generate aryl and sulfonyl radicals.[6]
The Difluoroiodomethyl Moiety: A Point of Potential Instability
The C-I bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for methyl iodide.[7] This makes it the most likely site for the initiation of thermal decomposition. Homolytic cleavage of the C-I bond would generate a difluoromethyl radical and an iodine radical. The presence of two electron-withdrawing fluorine atoms on the same carbon atom can further influence the stability of the resulting radical and the lability of the C-I bond.
Proposed Thermal Decomposition Pathway
Based on the principles of bond dissociation energies and known decomposition mechanisms of related compounds, a primary thermal decomposition pathway for this compound can be proposed. This pathway should be considered a hypothesis that requires experimental verification.
Initiation: The decomposition is likely initiated by the homolytic cleavage of the weakest bond in the molecule, the C-I bond, to form a ((difluoro)methylsulfonyl)benzene radical and an iodine radical.
PhSO₂CF₂I → PhSO₂CF₂• + I•
Propagation/Secondary Decomposition: The highly reactive ((difluoro)methylsulfonyl)benzene radical can undergo further decomposition. A plausible subsequent step is the cleavage of the C-S bond, releasing sulfur dioxide (SO₂), a common decomposition product of sulfonyl compounds.[8] This would result in the formation of a difluoromethylphenyl radical.
PhSO₂CF₂• → Ph• + SO₂ + •CF₂
Alternatively, the radical could abstract a hydrogen atom from the solvent or another molecule to form ((difluoromethyl)sulfonyl)benzene.
Termination: The radical species generated can combine in various ways to form a complex mixture of final products. For example, two iodine radicals could combine to form molecular iodine (I₂), which would be observable as a violet vapor or a dark solid upon cooling.
The following diagram illustrates the proposed initial steps of the decomposition pathway:
Caption: Proposed initial steps in the thermal decomposition of this compound.
Experimental Investigation of Thermal Stability
A comprehensive understanding of the thermal stability of this compound requires rigorous experimental analysis. The following techniques are essential for characterizing its decomposition profile.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).
-
Data Analysis: The TGA thermogram, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
The following diagram outlines the TGA workflow:
Caption: A typical workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks. The area under a peak corresponds to the enthalpy change of the transition.
The DSC workflow is depicted below:
Caption: A standard workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile decomposition products formed during the thermal degradation of the compound.
Methodology:
-
Sample Introduction: A small amount of the sample is placed in a pyrolysis probe.
-
Pyrolysis: The probe is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.
-
GC Separation: The volatile decomposition products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.
-
MS Detection and Identification: The separated components are introduced into a mass spectrometer, which provides a mass spectrum for each component. These mass spectra are then compared to spectral libraries for identification.[6][9][10]
The Py-GC-MS workflow is outlined below:
Caption: The workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Data Interpretation and Expected Results
Table 1: Predicted and Experimental Thermal Analysis Data
| Parameter | Predicted Behavior | Experimental Technique |
| Decomposition Onset | Moderately low, likely initiated by C-I bond cleavage. | TGA |
| Mass Loss | Multi-step process, with initial loss corresponding to iodine, followed by SO₂ and organic fragments. | TGA |
| Melting Point | Sharp endothermic peak before decomposition. | DSC |
| Decomposition | Exothermic event following melting. | DSC |
| Decomposition Products | I₂, SO₂, benzene, and various fluorinated and iodinated organic fragments. | Py-GC-MS |
Safety and Handling Considerations
Given the potential for the release of toxic and corrosive gases such as iodine and sulfur dioxide upon decomposition, this compound should be handled with appropriate safety precautions.
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat sources. The recommended storage temperature is typically 2-8 °C.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thermal Stress: Avoid exposing the compound to high temperatures, especially during purification steps like distillation.
Conclusion
While a complete experimental profile of the thermal stability of this compound is not yet publicly documented, a logical decomposition pathway can be proposed based on its molecular structure and the known behavior of related compounds. The inherent weakness of the C-I bond suggests that it is the most probable initiation point for thermal degradation. A comprehensive experimental investigation using TGA, DSC, and Py-GC-MS is essential to fully characterize its thermal properties and identify its decomposition products. The insights gained from such studies are invaluable for the safe handling, storage, and application of this compound in research and drug development.
References
- Meyers, C. Y., Chan-Yu-King, R., Hua, D. H., Kolb, V. M., Matthews, W. S., Parady, T. E., ... & Xie, S. (2003). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. The Journal of organic chemistry, 68(2), 500–511.
- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1995). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 72, 209.
- Osi, A. E., & Healy, J. W. (2024). Structure and thermal stability of phosphorus-iodonium ylids. Beilstein Journal of Organic Chemistry, 20, 1-10.
- Wikipedia contributors. (2024). Organoiodine chemistry. In Wikipedia, The Free Encyclopedia.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and Differential scanning colorimetry (DSC) plots of the organic chromophore.
- Wikipedia contributors. (2023). Pyrolysis–gas chromatography–mass spectrometry. In Wikipedia, The Free Encyclopedia.
- Environmental Molecular Sciences Laboratory. (n.d.).
- Wang, Q., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Chinese Chemical Letters, 32(5), 1535-1546.
- EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).
- Harman, W. D., & Fairlie, D. P. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Journal of the American Chemical Society, 144(21), 9489-9499.
- Waters Corporation. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)
- Olmo, N. D., & Amador-Munoz, O. (2014). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. In Recent perspectives in pyrolysis research. IntechOpen.
- Dolenc, D., & Plesničar, B. (2006). Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. The Journal of organic chemistry, 71(21), 8028–836.
- LookChem. (n.d.). Cas 1535-65-5,[(Difluoromethyl)sulfonyl]benzene.
- Ateia, M., & Al-Harbi, G. (2021). Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. Environmental science & technology, 55(15), 10529–10538.
- Harman, W. D., & Fairlie, D. P. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Journal of the American Chemical Society, 144(21), 9489-9499.
- Cole, E. Y., & Bloom, S. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 144(49), 22449–22455.
- ResearchGate. (n.d.).
- Pásztor, D., & Pápai, I. (2020).
- Li, J., & He, W. (2015). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 20(5), 8828–8836.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and differential scanning calorimetry....
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- BLD Pharm. (n.d.). 1535-65-5|((Difluoromethyl)sulfonyl)benzene|BLD Pharm.
- Gabrielsen, R. S. (1969). The thermal decomposition of alkyl benzene diazo sulfones.
- Puglisi, C., & Samperi, F. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 10(11), 1256.
- ResearchGate. (n.d.). Sulfur compounds in free radical reactions. Part III: Thermal decomposition of triphenylmethyl thionitrite.
Sources
- 1. Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tainstruments.com [tainstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 10. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
The Advent and Ascension of a Versatile Reagent: A Technical Guide to ((Difluoroiodomethyl)sulfonyl)benzene
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Among the plethora of reagents developed for this purpose, ((Difluoroiodomethyl)sulfonyl)benzene, also known as iododifluoromethyl phenyl sulfone (PhSO₂CF₂I), has emerged as a powerful and versatile tool for the introduction of the valuable phenylsulfonyl)difluoromethyl group (PhSO₂CF₂). This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important reagent. We will delve into the historical context of its development, from the initial synthesis of its precursor to the seminal work that introduced PhSO₂CF₂I to the synthetic chemist's toolkit. Detailed experimental protocols, mechanistic insights, and a survey of its applications will be presented, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of the PhSO₂CF₂ Moiety
The difluoromethylene (CF₂) group is a highly sought-after motif in medicinal chemistry. Its unique stereoelectronic properties allow it to serve as a bioisostere for ether linkages, carbonyl groups, and other functionalities, often leading to enhanced metabolic stability, improved lipophilicity, and favorable alterations in the pharmacokinetic profile of drug candidates. The phenylsulfonyl group (PhSO₂) in PhSO₂CF₂I acts as a robust activating group, facilitating a range of chemical transformations. The C-I bond in PhSO₂CF₂I is relatively weak, making it an excellent precursor for the generation of the (phenylsulfonyl)difluoromethyl radical (•CF₂SO₂Ph) under mild conditions. This radical can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to a diverse array of difluoromethylated compounds.
A Historical Perspective: From Precursor to Reagent
The journey to the widespread use of this compound began with the synthesis of its precursor, difluoromethyl phenyl sulfone (PhSO₂CF₂H).
The Genesis: Discovery of Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H)
The first synthesis of difluoromethyl phenyl sulfone was reported in 1960 by Hine and Porter. Their work, focused on the study of difluorocarbene chemistry, laid the foundational groundwork for the development of related reagents. Although the synthetic utility of PhSO₂CF₂H as a nucleophilic (phenylsulfonyl)difluoromethylation reagent was not fully realized at the time, Hine and Porter's research was a critical first step.[1]
The Emergence of a Radical Precursor: The First Synthesis of this compound (PhSO₂CF₂I)
While PhSO₂CF₂H and its corresponding anion were known, the direct and efficient generation of the (phenylsulfonyl)difluoromethyl radical remained a challenge. This gap was addressed in 2007 by Zhu, Li, and Wang, who reported a straightforward and effective synthesis of this compound (PhSO₂CF₂I) and demonstrated its utility as a potent radical precursor.[2] This seminal work opened the door to a host of new synthetic methodologies based on the radical reactivity of the PhSO₂CF₂ group.
Synthesis of this compound and its Precursor
A key aspect of a reagent's utility is its accessibility. Both PhSO₂CF₂H and PhSO₂CF₂I can be prepared through reliable and scalable synthetic routes.
Synthesis of Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H)
A well-established and detailed procedure for the synthesis of difluoromethyl phenyl sulfone is available in Organic Syntheses, ensuring its accessibility to the broader scientific community.[3] The synthesis is a two-step process starting from methyl phenyl sulfoxide.
Experimental Protocol: Synthesis of Difluoromethyl Phenyl Sulfone [3]
-
Step 1: Synthesis of Fluoromethyl Phenyl Sulfide. To a solution of methyl phenyl sulfoxide (0.18 mol) in chloroform (150 mL) is added diethylaminosulfur trifluoride (DAST) (0.24 mol) followed by a catalytic amount of antimony trichloride (0.0022 mol). The reaction mixture is stirred at room temperature. An exothermic reaction is typically observed, and the solution turns dark orange. The reaction is quenched by pouring it into an ice-cold saturated aqueous sodium bicarbonate solution containing sodium hydroxide. The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic layers are washed, dried, and concentrated to afford crude fluoromethyl phenyl sulfide.
-
Step 2: Oxidation to Difluoromethyl Phenyl Sulfone. The crude fluoromethyl phenyl sulfide is dissolved in methanol and added to a slurry of Oxone® (0.36 mol) in water at 5 °C. The mixture is stirred at room temperature for 4 hours. After removal of methanol, the aqueous residue is extracted with methylene chloride. The combined organic layers are dried and concentrated. The crude product is then purified by recrystallization from hexane to yield fluoromethyl phenyl sulfone as a white solid.
Synthesis of this compound (PhSO₂CF₂I)
The conversion of PhSO₂CF₂H to PhSO₂CF₂I is a straightforward iodination reaction. The method developed by Zhu, Li, and Wang remains a reliable and widely used procedure.[2]
Experimental Protocol: Synthesis of this compound [2][4]
-
Under an argon atmosphere, a solution of potassium tert-butoxide (4 mmol) in DMF (4 mL) is added dropwise to a solution of difluoromethyl phenyl sulfone (1 mmol) and elemental iodine (4 mmol) in DMF (4 mL) at -30 °C.
-
The reaction mixture is stirred at this temperature.
-
Upon completion, the reaction is quenched and worked up to afford this compound. The product is a colorless solid which can turn red upon exposure to light.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is essential for its effective use.
| Property | Value |
| Molecular Formula | C₇H₅F₂IO₂S |
| Molecular Weight | 318.08 g/mol |
| Appearance | Colorless solid (may turn red on exposure to light) |
| CAS Number | 802919-90-0 |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.63 (t, J = 7.4 Hz, 2H), 7.79 (t, J = 7.4 Hz, 1H), 7.99 (d, J = 7.5 Hz, 2H)[4] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 102.5 (t, J = 355 Hz), 128.1, 129.7, 131.3, 136.1[4] |
| ¹⁹F NMR | No specific literature value readily available, but would be a characteristic singlet. |
Mechanism of Reactivity: A Radical Approach
The primary synthetic utility of this compound stems from its ability to serve as a precursor to the (phenylsulfonyl)difluoromethyl radical (•CF₂SO₂Ph). The C-I bond is the weakest bond in the molecule and can be readily cleaved under mild conditions, often initiated by radical initiators such as triethylborane (Et₃B)/air.
Once generated, this nucleophilic radical can engage in a variety of transformations, most notably addition to alkenes and alkynes.
Applications in Organic Synthesis and Drug Development
The development of PhSO₂CF₂I has provided a valuable tool for the synthesis of complex fluorinated molecules.
Radical Addition to Alkenes
One of the most powerful applications of PhSO₂CF₂I is the radical addition of the •CF₂SO₂Ph group across carbon-carbon double bonds. This reaction proceeds with high regioselectivity, with the radical adding to the less substituted carbon of the alkene. The initial adduct can then be further transformed, for example, by reductive deiodination to furnish the corresponding alkane.[2][5]
This methodology has been successfully applied to a wide range of alkenes, tolerating various functional groups.
A Gateway to Other Difluorinated Compounds
The phenylsulfonyl group in the products of these radical additions is not merely a spectator. It can be readily transformed into other valuable difluorinated moieties, such as the difluoromethyl (CF₂H) and difluoromethylene (=CF₂) groups.[1] This versatility significantly enhances the synthetic utility of PhSO₂CF₂I.
Relevance in Drug Discovery
The ability to introduce the PhSO₂CF₂ group, and subsequently the CF₂H or =CF₂ moieties, into complex molecules is of great interest to medicinal chemists. The incorporation of these groups can lead to compounds with improved biological activity and pharmacokinetic properties. While specific examples of marketed drugs synthesized using PhSO₂CF₂I are not yet prevalent, the reagent is undoubtedly a valuable tool in the early stages of drug discovery and development for the rapid generation of novel fluorinated analogs of lead compounds. The sulfonyl group itself is a common pharmacophore in many approved drugs.[6][7]
Conclusion and Future Outlook
From the initial discovery of its precursor in the mid-20th century to its establishment as a versatile radical reagent in the early 2000s, this compound has carved a significant niche in the field of fluorine chemistry. Its straightforward synthesis, predictable reactivity, and the synthetic versatility of its products make it an indispensable tool for the modern organic chemist. As the demand for novel fluorinated compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, the importance and application of PhSO₂CF₂I are poised to expand even further. Future research will likely focus on the development of catalytic and enantioselective methods utilizing this reagent, further broadening its impact on chemical synthesis.
References
- Jia, R., Wang, X., & Hu, J. (2021).
- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1998). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 75, 1.
- Organic Syntheses Procedure, 6.
- Zhu, S., Li, L., & Wang, J. (2007). Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone. The Journal of organic chemistry, 72(15), 5824–5827.
- Wiley-VCH. (2007).
- Organic Syntheses Procedure, Difluoromethyl
- Organic Syntheses. (2024).
- Hine, J., & Porter, J. J. (1960). The Formation of Difluoromethylene from Difluoromethyl Phenyl Sulfone and Sodium Methoxide. Journal of the American Chemical Society, 82(23), 6178-6181.
- Request PDF. (n.d.). Difluoromethyl Phenyl Sulfone.
- Zhu, S., Li, L., & Wang, J. (2007). Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry.
- PubChem. (n.d.). Difluoromethanesulfonylbenzene.
- Aspira Chemical. (n.d.). 1535-65-5 | ((Difluoromethyl)sulfonyl)benzene.
- HMDB. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 150 MHz, dmso, predicted) (NP0000025).
- NMR Reference Standards. (n.d.). 19F NMR Reference Standards.
- Request PDF. (n.d.).
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- The Royal Society of Chemistry. (n.d.).
- PubMed Central. (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry.
- Gerig, J. T. (2001). Fluorine NMR.
- ChemUniverse. (n.d.). This compound [P66016].
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Recent advancements in the synthesis of sulfonyl fluorides with heterocyclic skeletons.
- Organic & Biomolecular Chemistry. (n.d.).
- Organic Chemistry Frontiers. (n.d.). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides.
- ChemicalBook. (n.d.). 2-(2,2-difluoroethoxy)-6-(trifluoroMethyl)benzene-1-sulfonyl chloride | 865352-01-8.
- Google Patents. (n.d.). CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.
- Recent Advances in the Synthetic Applic
- Chemistry Stack Exchange. (2014, December 12). Melting and boiling points of benzene and fluorobenzene.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-(phenylsulfonyl)- (CAS 312-31-2).
- Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
- PubMed Central. (n.d.). Medicinal chemistry for 2020.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PubMed. (n.d.).
- MDPI. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
- PubMed Central. (n.d.).
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1535-65-5 | ((Difluoromethyl)sulfonyl)benzene | Ambeed.com [ambeed.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
((Difluoroiodomethyl)sulfonyl)benzene: A Comprehensive Technical Guide to a Novel Difluoromethylating Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of the difluoromethyl (CF₂H) group is a cornerstone of modern medicinal chemistry, offering a unique combination of properties that can enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates. This technical guide provides an in-depth exploration of ((difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I), a highly effective and versatile reagent for the introduction of the valuable PhSO₂CF₂ moiety, which serves as a precursor to the CF₂H group. This document will detail the synthesis, physicochemical properties, and diverse applications of PhSO₂CF₂I, with a particular focus on its utility in radical-mediated difluoromethylation reactions. Detailed experimental protocols, mechanistic insights, and a comparative analysis with other difluoromethylating agents are presented to equip researchers with the knowledge to effectively implement this reagent in their synthetic endeavors.
The Ascendancy of the Difluoromethyl Group in Drug Discovery
The difluoromethyl group has emerged as a critical structural motif in contemporary drug design. Its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities allows for the fine-tuning of a molecule's interaction with biological targets. The introduction of a CF₂H group can lead to improved metabolic stability by blocking sites of oxidative metabolism and can enhance membrane permeability, ultimately improving the oral bioavailability of drug candidates.
This compound (PhSO₂CF₂I): A Profile
This compound, also known as iododifluoromethyl phenyl sulfone, is a crystalline solid that has gained prominence as a precursor for the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•). This radical species is a key intermediate in the introduction of the PhSO₂CF₂ group into a wide range of organic molecules.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₅F₂IO₂S |
| Molecular Weight | 318.08 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 802919-90-0 |
Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthesis of PhSO₂CF₂I from PhSO₂CF₂H.
Conceptual Protocol:
-
Deprotonation: Difluoromethyl phenyl sulfone is treated with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at low temperature (e.g., -78 °C) to generate the (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻).
-
Iodination: An electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), is then added to the solution to quench the anion, affording the desired this compound.
-
Work-up and Purification: The reaction is quenched with an aqueous solution, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the pure product.
Safety and Handling
According to the Safety Data Sheet, this compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this reagent. It is recommended to work in a well-ventilated fume hood. The compound should be stored in a cool, dry place, away from incompatible materials.
Radical Difluoromethylation with PhSO₂CF₂I
A key application of this compound is in radical-mediated difluoromethylation reactions. The generation of the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) from PhSO₂CF₂I can be efficiently initiated by triethylborane (Et₃B) in the presence of air (O₂).
Mechanism of Et₃B/Air Initiation
The Et₃B/air initiation system is a mild and efficient method for generating radicals at room temperature or below. The initiation process involves the autoxidation of triethylborane.
Caption: Radical difluoromethylation of an alkene using PhSO₂CF₂I and Et₃B/air.
The reaction of triethylborane with molecular oxygen generates ethyl radicals (Et•). These ethyl radicals then abstract an iodine atom from this compound to produce the key (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) and ethyl iodide. The PhSO₂CF₂• radical then adds to a suitable substrate, such as an alkene, to initiate the difluoromethylation cascade.
Difluoromethylation of Alkenes
The radical addition of PhSO₂CF₂I to terminal alkenes is a well-established and high-yielding reaction.[2][3][4][5] The reaction proceeds with excellent regioselectivity, with the PhSO₂CF₂ group adding to the terminal carbon of the double bond.
General Experimental Protocol for Radical Addition to Alkenes: [2][3]
-
To a sealed Schlenk flask containing a solution of the alkene (2.0 equiv) and this compound (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂ or benzene) at the desired temperature (e.g., -30 °C), add a solution of triethylborane (1.0 M in hexanes, 1.0 equiv) dropwise via syringe in the presence of air.
-
Stir the reaction mixture at this temperature for the specified time (typically 0.5-1 hour).
-
Upon completion, remove the volatile solvents under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired iodo-difluoromethylated product.
Table 1: Radical (Phenylsulfonyl)difluoromethylation of Terminal Alkenes with PhSO₂CF₂I [2]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | 1-Hexene | 1-Iodo-2-(phenylsulfonyl)difluoromethylhexane | 75 |
| 2 | 1-Octene | 1-Iodo-2-(phenylsulfonyl)difluoromethylocatane | 78 |
| 3 | Allylbenzene | 1-Iodo-2-(phenylsulfonyl)difluoromethyl-3-phenylpropane | 72 |
| 4 | Styrene | 1-Iodo-2-(phenylsulfonyl)difluoromethyl-1-phenylethane | 65 |
| 5 | Ethyl acrylate | Ethyl 2-iodo-3-(phenylsulfonyl)difluoromethylpropanoate | 68 |
Difluoromethylation of Arenes and Heterocycles
While the radical difluoromethylation of alkenes and alkynes with PhSO₂CF₂I is well-documented, its application to arenes and heterocycles is less explored in the literature under these specific conditions. However, related photoredox-catalyzed methods using other sources of the PhSO₂CF₂ radical have shown promise for the functionalization of electron-rich (hetero)arenes.[6] For direct C-H difluoromethylation of heterocycles, photoredox catalysis using reagents like sodium difluoromethanesulfinate (CF₂HSO₂Na) has been successful.[7] This suggests that under appropriate radical-generating conditions, PhSO₂CF₂I could potentially be used for the difluoromethylation of these important scaffolds, although specific protocols and yields are not yet extensively reported.
The PhSO₂CF₂ Group: A Versatile Synthetic Handle
The primary product of the radical addition of PhSO₂CF₂I is an iodo-difluoromethylated compound. The phenylsulfonyl group in this adduct is a versatile synthetic handle that can be readily transformed into the desired difluoromethyl (CF₂H) group or other valuable difluorinated moieties.
Workflow for Transformation of the PhSO₂CF₂ Group:
Sources
- 1. Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrochemical Properties of ((Difluoroiodomethyl)sulfonyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the anticipated electrochemical properties of ((Difluoroiodomethyl)sulfonyl)benzene, a compound of significant interest in synthetic chemistry. While direct experimental electrochemical data for this specific molecule is not yet prevalent in the public domain, this document synthesizes established principles from the electrochemistry of analogous organohalogen, organosulfonyl, and organofluorine compounds to forecast its behavior. We present a theoretical framework for its redox characteristics, detailed experimental protocols for its analysis via cyclic voltammetry, and an exploration of its potential applications in electro-organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and exploit the electrochemical nature of this versatile reagent.
Introduction: Unveiling a Multifaceted Reagent
This compound, with the chemical structure C7H5F2IO2S, is an emerging molecule in the landscape of modern organic synthesis.[1] Its utility stems from the unique combination of a phenylsulfonyl group, a difluoromethyl moiety, and a reactive iodine atom. The phenylsulfonyl group is a strong electron-withdrawing group, influencing the reactivity of the adjacent difluoroiodomethyl carbon. The presence of two fluorine atoms imparts distinct electronic properties and can enhance the metabolic stability of molecules into which this fragment is incorporated.[2][3][4] The carbon-iodine bond is the most labile site for electrochemical reduction, making it a focal point for initiating chemical transformations.[5][6][7][8][9]
This guide will delve into the predicted electrochemical landscape of this molecule, providing a roadmap for its investigation and application. By understanding its redox properties, researchers can unlock new synthetic pathways and design novel molecular architectures.
Theoretical Electrochemical Behavior: A Synthesis of Functional Group Properties
The electrochemical signature of this compound is expected to be a composite of the behaviors of its constituent functional groups: the aryl iodide, the sulfonyl group, and the difluoromethyl moiety.
Reductive Electrochemistry: The Prominence of the Carbon-Iodine Bond
The primary event in the cathodic (reductive) scan is anticipated to be the irreversible reduction of the carbon-iodine bond. Aryl iodides are known to undergo electrochemical reduction to generate aryl radicals.[5][7] This process typically occurs at less negative potentials compared to other carbon-halogen bonds, making the C-I bond the most electrochemically active site in the molecule for reduction.
The strong electron-withdrawing nature of the phenylsulfonyl group is expected to facilitate this reduction by lowering the electron density at the carbon atom of the C-I bond, thereby making the reduction potential less negative compared to unsubstituted iodobenzene.
The proposed reductive pathway is as follows:
-
Single Electron Transfer (SET): An electron is transferred from the cathode to the molecule, forming a radical anion.
-
Dissociative Electron Transfer: The radical anion is unstable and rapidly cleaves the weak C-I bond to generate a difluoromethylphenylsulfonyl radical and an iodide ion.
Further reduction of the resulting radical at more negative potentials could lead to the formation of an anionic species.
Oxidative Electrochemistry: The Role of the Phenylsulfonyl Group and Iodine
The oxidative electrochemistry is likely to be more complex. The phenylsulfonyl group itself is generally stable to oxidation under typical electrochemical conditions. However, the iodine atom can be oxidized to form hypervalent iodine species, which are powerful reagents in their own right.[6][8][9] The potential for this oxidation would depend on the specific experimental conditions, including the solvent and supporting electrolyte.
It is also possible that at very high positive potentials, oxidation of the benzene ring could occur, although this is generally a high-energy process.
Key Electrochemical Parameters: Quantifying Redox Behavior
A key technique for probing these properties is cyclic voltammetry (CV) . This powerful electroanalytical method measures the current response of a redox-active species to a linearly swept potential.[10][11] The resulting plot of current versus potential is known as a cyclic voltammogram.
| Parameter | Description | Significance for this compound |
| Cathodic Peak Potential (Epc) | The potential at which the rate of reduction is at a maximum. | Indicates the potential required to cleave the C-I bond. A less negative value suggests an easier reduction. |
| Anodic Peak Potential (Epa) | The potential at which the rate of oxidation is at a maximum. | Would indicate the potential for oxidation of the iodine or other moieties. |
| Peak Current (ipc and ipa) | The maximum current observed during the reduction and oxidation scans, respectively. | Proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process. |
| Reversibility | A redox process is considered reversible if the oxidized and reduced forms are stable and rapidly interconvert at the electrode surface. | The reduction of the C-I bond is expected to be irreversible due to the rapid cleavage of the bond upon electron transfer. |
Experimental Methodology: A Practical Guide to Electrochemical Analysis
To empirically determine the electrochemical properties of this compound, a standard three-electrode cyclic voltammetry experiment is recommended.
Materials and Reagents
-
Analyte: this compound (high purity)
-
Solvent: A polar aprotic solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF), freshly distilled and deoxygenated.
-
Supporting Electrolyte: A non-reactive salt to ensure conductivity, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), at a concentration of 0.1 M.
-
Working Electrode: A glassy carbon electrode (GCE) is a common choice due to its wide potential window and chemical inertness.
-
Reference Electrode: A silver/silver ion (Ag/Ag+) or a saturated calomel electrode (SCE). All potentials should be reported against a standard reference, such as the ferrocene/ferrocenium (Fc/Fc+) couple.
-
Counter (Auxiliary) Electrode: A platinum wire or mesh.
Step-by-Step Experimental Protocol
-
Preparation of the Electrolyte Solution:
-
In an inert atmosphere (e.g., a glovebox), dissolve the supporting electrolyte (e.g., 0.1 M TBAPF6) in the chosen solvent (e.g., acetonitrile).
-
Prepare a stock solution of this compound in the electrolyte solution at a known concentration (typically 1-10 mM).
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Ensure the tip of the reference electrode is placed close to the working electrode to minimize iR drop.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the experiment and maintain a blanket of the inert gas over the solution during the measurement.
-
Set the parameters on the potentiostat:
-
Initial and Final Potential: A wide range to capture all redox events (e.g., from 0 V to -2.5 V for reduction).
-
Switching Potential: The potential at which the scan direction is reversed.
-
Scan Rate: Start with a typical scan rate of 100 mV/s and vary it to investigate the nature of the electrochemical process.
-
-
Run the cyclic voltammetry experiment and record the voltammogram.
-
After the experiment, add a small amount of ferrocene as an internal standard and record its voltammogram to reference the potentials.
-
Data Interpretation: From Voltammogram to Insight
The resulting cyclic voltammogram will provide a wealth of information.
-
Irreversible Reduction Peak: The presence of a cathodic peak without a corresponding anodic peak on the reverse scan will confirm the irreversible nature of the C-I bond cleavage.
-
Effect of Scan Rate: The peak current should increase with the square root of the scan rate for a diffusion-controlled process. The peak potential will shift to more negative values with increasing scan rate for an irreversible process.
-
Determination of the Number of Electrons Transferred: The number of electrons involved in the reduction can be estimated using the peak current and comparison with a known one-electron redox couple like ferrocene under the same conditions. For the C-I bond cleavage, a one-electron process is initially expected, though further reactions may complicate this analysis.
Visualizing the Process
Molecular Structure
Caption: Workflow for Electrochemical Analysis.
Applications in Electro-organic Synthesis
The predicted electrochemical behavior of this compound opens up exciting possibilities in electro-organic synthesis. The electrochemically generated difluoromethylphenylsulfonyl radical is a highly reactive intermediate that can participate in a variety of bond-forming reactions.
-
Radical Addition Reactions: This radical can add to alkenes and alkynes, providing a route to more complex fluorinated molecules.
-
Cross-Coupling Reactions: In the presence of suitable catalysts, the radical could participate in cross-coupling reactions to form new C-C or C-heteroatom bonds.
-
Reductive Functionalization: The initial reduction can be coupled with the introduction of other functional groups by trapping the intermediate radical or anion with appropriate electrophiles.
Electrosynthesis offers a green and efficient alternative to traditional chemical methods for generating these reactive species, as it avoids the use of harsh chemical reductants and often proceeds under mild conditions. [12][13][14][15]
Conclusion
This compound stands as a promising reagent with a rich, albeit largely unexplored, electrochemical profile. This guide has provided a theoretical framework for its redox behavior, centered on the facile reduction of the carbon-iodine bond to generate a key radical intermediate. The detailed experimental protocol for cyclic voltammetry serves as a practical starting point for researchers to elucidate its precise electrochemical parameters. By harnessing the power of electrosynthesis, the unique reactivity of this molecule can be unlocked, paving the way for novel and sustainable synthetic methodologies in the development of pharmaceuticals, agrochemicals, and advanced materials.
References
- Electrochemical Behavior of Nonflammable Organo-Fluorine Compounds for Lithium Ion Batteries. (n.d.). ResearchGate.
- Progress in the Electrochemical Reactions of Sulfonyl Compounds. (2022). ResearchGate.
- Electrochemical Radical Borylation of Aryl Iodides. (n.d.). Wiley Online Library.
- Progress in the Electrochemical Reactions of Sulfonyl Compounds. (2022). PubMed.
- Electrochemical fluorosulfation of organofluorine compounds. (n.d.). ResearchGate.
- The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (2022). ACS Omega.
- Modern photo- and electrochemical approaches to aryl radical generation. (2024). Royal Society of Chemistry.
- Advances of Organosulfur Materials for Rechargeable Metal Batteries. (2021). National Institutes of Health.
- Indirect Electrografting of Aryl Iodides. (n.d.). ResearchGate.
- Reductive Electrophotocatalysis: Merging Electricity and Light To Achieve Extreme Reduction Potentials. (2018). National Institutes of Health.
- Synthesis of (benzenesulfonyl)difluoromethyl thioethers from ((difluoromethyl)sulfonyl)benzene and organothiocyanates generated in situ. (n.d.). ResearchGate.
- Exploring the Electrochemistry of Organosulfides As High Capacity Cathode for Lithium Batteries. (n.d.). ResearchGate.
- Electrochemical Fluorination of Organic Compounds. (n.d.). Revue Roumaine de Chimie.
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). Chinese Journal of Chemistry.
- Electrochemistry of Organosulfides as High Capacity Cathode Materials for Lithium Battery. (2018). YouTube.
- Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors. (n.d.). ResearchGate.
- Electrochemical fluorination. (n.d.). Wikipedia.
- Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. (2025). ACS Publications.
- Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. (n.d.). ACS Publications.
- Fluoromethyl Phenyl Sulfone. (n.d.). Organic Syntheses.
- Organosulfides: An Emerging Class of Cathode Materials for Rechargeable Lithium Batteries. (2019). PubMed.
- Organosulfides: An Emerging Class of Cathode Materials for Rechargeable Lithium Batteries. (n.d.). ResearchGate.
- Electrochemical reduction of [bis(acyloxy)iodo]arenes. (n.d.). ResearchGate.
- The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride. (n.d.). Google Patents.
- This compound. (n.d.). ChemUniverse.
- Standard Reduction Potentials by Element. (2021). Chemistry LibreTexts.
- Cyclic Voltammetry Studies on Substituted Arenesulfonhydrazides. (n.d.). ResearchGate.
- Standard Reduction Potentials of Half Reactions - Electrochemistry. (2017). YouTube.
- Process for preparing fluorobenzene-sulfonyl fluorides. (n.d.). Google Patents.
- Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024). Canadian Journal of Chemistry.
- Cyclic Voltammetry for Interaction between Mercuric Chloride and Diamond Fuchsin (Rosaniline) in 0.05 M NaClO4. (2023). Chemical Methodologies.
- Cyclic Voltammetry for Interaction between Mercuric Chloride and Diamond Fuchsin (Rosaniline) in 0.05 M NaClO4 Aqueous Solutions at 303 K. (2023). ResearchGate.
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Modern photo- and electrochemical approaches to aryl radical generation - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00999A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Progress in the Electrochemical Reactions of Sulfonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structural Analysis and Conformation of ((Difluoroiodomethyl)sulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
((Difluoroiodomethyl)sulfonyl)benzene is a compound of significant interest in synthetic chemistry and drug discovery, primarily owing to the unique properties conferred by the difluoroiodomethylsulfonyl moiety. This functional group can act as a precursor to other valuable synthons and can influence the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity and designing novel molecules with desired biological activities. This guide provides a comprehensive analysis of the structural features of this compound, drawing upon established principles of synthetic chemistry, advanced spectroscopic techniques, and computational modeling. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and theoretical frameworks to present a robust and scientifically grounded overview.
Introduction: The Significance of the Sulfonyl Group in Medicinal Chemistry
The sulfonyl group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry allow it to engage in specific interactions with biological targets.[1] The incorporation of fluorine atoms into molecules is a widely used strategy in drug design to modulate properties such as metabolic stability, bioavailability, and binding affinity.[2] The combination of a sulfonyl group with a difluoroiodomethyl moiety presents a unique scaffold for the development of novel chemical entities. This guide will delve into the synthesis, structural characterization, and conformational preferences of this compound as a representative of this important class of compounds.
Synthesis of this compound
Proposed Synthetic Pathway
A logical synthetic approach would likely involve the following key transformations:
-
Sulfonation of Benzene: Benzene can be sulfonated using fuming sulfuric acid (oleum) to produce benzenesulfonic acid.[4]
-
Conversion to Benzenesulfonyl Chloride: The resulting benzenesulfonic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield benzenesulfonyl chloride.[5]
-
Introduction of the Difluoroiodomethyl Group: The final and most crucial step would be the reaction of benzenesulfonyl chloride with a nucleophilic difluoroiodomethyl source. While a direct reaction is not documented, analogous reactions with related difluoromethylating agents like those derived from difluoromethyl phenyl sulfone suggest the feasibility of this transformation.[1]
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound would rely heavily on a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical information.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons of the benzene ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing nature of the sulfonyl group.
-
¹³C NMR: The carbon NMR spectrum would reveal signals for the carbon atoms of the benzene ring and the difluoroiodomethyl carbon. The chemical shift of the CF₂I carbon would be particularly informative.
-
¹⁹F NMR: Due to the presence of two fluorine atoms, ¹⁹F NMR would be a highly sensitive and informative technique.[6] The fluorine nuclei are spin ½ with 100% natural abundance, leading to strong NMR signals.[7] The ¹⁹F chemical shift would be characteristic of the -SO₂CF₂I environment.[2] Furthermore, coupling between the fluorine atoms and the proton on the same carbon (if present in a related difluoromethyl compound), as well as long-range couplings to the aromatic protons, could provide valuable structural insights.[7][8]
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H (aromatic) | 7.5 - 8.0 | Multiplets | J(H,H) ≈ 7-8 |
| ¹³C (aromatic) | 125 - 140 | Multiple signals | - |
| ¹³C (-CF₂I) | 110 - 125 | Triplet | ¹J(C,F) ≈ 280-300 |
| ¹⁹F (-CF₂I) | -50 to -80 (relative to CFCl₃) | Singlet (proton decoupled) | - |
Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would include:
-
S=O stretching: Strong absorptions in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.
-
C-F stretching: Strong absorptions in the range of 1100-1000 cm⁻¹ would indicate the presence of carbon-fluorine bonds.
-
Aromatic C-H stretching: Absorptions above 3000 cm⁻¹ would confirm the presence of the benzene ring.
Structural Analysis: From Solid-State to In-Silico Models
A comprehensive structural analysis of this compound would involve a combination of experimental techniques, such as X-ray crystallography, and computational modeling.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. A crystal structure of this compound would provide accurate measurements of bond lengths, bond angles, and torsion angles. Based on studies of similar sulfones, the following structural parameters can be anticipated.[9][10]
Table 2: Expected Bond Parameters from X-ray Crystallography
| Bond | Expected Length (Å) |
| S=O | 1.42 - 1.45 |
| S-C(aryl) | 1.75 - 1.78 |
| S-C(alkyl) | 1.78 - 1.82 |
| C-F | 1.33 - 1.36 |
| C-I | 2.10 - 2.15 |
The crystal packing would likely be influenced by weak intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds.
Computational Modeling and Conformational Analysis
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting molecular structure and conformational preferences.[11] A key aspect of the conformational analysis of this compound is the rotation around the C(aryl)-S and S-C(alkyl) bonds.
4.2.1. Rotational Barriers and Conformational Preferences
The rotation around the C(aryl)-S bond in phenyl sulfones is generally associated with a low energy barrier.[9] However, the bulky and electronically complex difluoroiodomethyl group could introduce significant steric and electronic effects that influence the preferred conformation. The rotation around the S-C(alkyl) bond would determine the relative orientation of the difluoroiodomethyl group with respect to the phenyl ring.
A computational study to investigate the conformational landscape would typically involve the following steps:
-
Geometry Optimization: The structure of this compound would be optimized to find the lowest energy conformation.
-
Potential Energy Surface Scan: To explore different conformations, a relaxed potential energy surface scan would be performed by systematically rotating the dihedral angles around the C(aryl)-S and S-C(alkyl) bonds. This would identify the energy minima (stable conformers) and transition states (rotational barriers).[12]
The following diagram illustrates the key dihedral angles that would be investigated in a computational conformational analysis:
Caption: Key dihedral angles for computational conformational analysis.
4.2.2. Predicted Conformational Energy Profile
Based on studies of similar molecules, it is anticipated that the global minimum energy conformation will be one that minimizes steric repulsion between the bulky iodine atom, the fluorine atoms, and the phenyl ring. The rotational barrier around the S-C(alkyl) bond is expected to be higher than that of the C(aryl)-S bond due to the larger size of the substituents on the difluoroiodomethyl carbon.[13]
Reactivity and Potential Applications
The structural features of this compound are intrinsically linked to its reactivity. The electron-withdrawing nature of the sulfonyl group deactivates the benzene ring towards electrophilic aromatic substitution.[14] Conversely, the difluoroiodomethyl group can participate in a variety of chemical transformations. The carbon-iodine bond is relatively weak and can be cleaved to generate a difluoromethyl radical, which can then be used in various carbon-carbon bond-forming reactions.[1] This reactivity makes this compound a potentially valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Conclusion
This technical guide has provided a comprehensive overview of the structural analysis and conformational preferences of this compound. By integrating principles from synthetic chemistry, spectroscopy, and computational modeling, we have constructed a detailed picture of this important molecule. While further experimental studies are needed to validate these predictions, the insights presented here offer a solid foundation for researchers working with this and related compounds. A thorough understanding of the structure-property relationships of this compound will undoubtedly facilitate its application in the development of new and innovative chemical technologies.
References
- Aitken, R. A., & Slawin, A. M. Z. (2010). The X-ray Structures of Sulfones. Journal of Chemical Crystallography, 40(3), 253–265.
- McKay, H., & Prosser, R. S. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 8(1), 1-10.
- Slawin, A. M. Z., & Williams, D. J. (2010). The X-Ray Structures of Sulfoxides. Journal of Chemical Crystallography, 40(3), 243-252.
- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1995). Fluoromethyl phenyl sulfone. Organic Syntheses, 72, 208.
- ChemicalBook. (n.d.). 19Flourine NMR.
- Yennawar, H. P., et al. (2023). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][9][10]thiazin-4-one.
- Aitken, R. A., & Slawin, A. M. Z. (2010). The X-ray Structures of Sulfones. AMiner.
- Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia.
- Hu, J., et al. (2021).
- ResearchGate. (n.d.). Density functional theory (DFT) calculations. a) Energy profiles were... [Download Scientific Diagram].
- Slideshare. (2015, April 29). Nmr spectroscopy of fluorine 19.
- Saleem, H., et al. (2021). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. Scientific Reports, 11(1), 1-17.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.
- ResearchGate. (n.d.). Potential energy profiles for the flexible scan of the rotation... [Download Scientific Diagram].
- LookChem. (n.d.). Cas 1535-65-5,[(Difluoromethyl)sulfonyl]benzene.
- Kennard, O., et al. (2019). X-Ray Structures of Some Heterocyclic Sulfones. Molecules, 24(18), 3248.
- LibreTexts. (2023, October 4). 16.10: Synthesis of Polysubstituted Benzenes. In Chemistry LibreTexts.
- Liu, S. (2007). Origin and Nature of Bond Rotation Barriers: A Unified View. AIP Conference Proceedings, 963(1), 295-298.
- Abdel-Wahab, B. F., et al. (2022). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Current Computer-Aided Drug Design, 18(6), 522-532.
- Grimme, S., & Gerenkamp, M. (2003). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Physical Chemistry A, 107(49), 10875–10881.
- Harman, W. D., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Journal of the American Chemical Society, 144(21), 9489-9499.
- Ashenhurst, J. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry.
- MDPI. (2020).
- CUNY Academic Works. (2012). Encapsulation and convexface thiozonolysis of triatomic sulfur (S3) with carbon nanotubes. CUNY Academic Works.
- MDPI. (2023). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)
- Saleem, H., et al. (2018).
- The Journal of Organic Chemistry. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry, 87(21), 14358-14363.
- Biomedres. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Journal of Scientific & Technical Research, 13(2).
- Google Patents. (n.d.). CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone.
- Semantic Scholar. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
- ResearchGate. (n.d.). (Color online) Energy profile during internal rotation about the C-C... [Download Scientific Diagram].
- Stanford Digital Repository. (n.d.). Sulfur K-edge XAS and DFT studies on metal-sulfur covalent bonds in bioinorganic active sites.
- Semantic Scholar. (n.d.). Structural and Computational Insights into a Benzene Sulfonamide Derivative: Hirshfeld Surface, Energy Framework, Optical, NBO, Electronic and Biological properties.
- ResearchGate. (n.d.). (PDF) Conformational Selection in a Protein-Protein Interaction Revealed by Dynamic Pathway Analysis.
- PubMed. (1991). Conformational Analysis of the Tachykinins in Solution: Substance P and Physalaemin. Biochemistry, 30(4), 1032-1040.
- MDPI. (2022). Analysis of Conformational Preferences in Caffeine. Molecules, 27(6), 1888.
- PubMed Central. (2014). Conformational Selection in a Protein-Protein Interaction revealed by Dynamic Pathway Analysis. Structure, 22(6), 881-891.
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. How is Benzene Sulfonyl Chloride synthesized? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 5. CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone - Google Patents [patents.google.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sanibelsymposium.qtp.ufl.edu [sanibelsymposium.qtp.ufl.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
The Dichotomous Reactivity of the Carbon-Iodine Bond in ((Difluoroiodomethyl)sulfonyl)benzene: A Technical Guide for Synthetic Innovation
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the synthesis and reactivity of the carbon-iodine (C-I) bond in ((Difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I). This versatile reagent has emerged as a potent source of the phenylsulfonyldifluoromethyl radical, a valuable building block in modern medicinal and agrochemical research. This document moves beyond a simple recitation of protocols to offer a nuanced understanding of the electronic and steric factors governing the C-I bond's behavior, thereby empowering chemists to harness its full synthetic potential.
Introduction: A Molecule of Strategic Importance
The introduction of fluorine-containing moieties into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The difluoromethyl group (CF₂H) and its precursors are of particular interest due to their ability to act as bioisosteres of hydroxyl or thiol groups, enhancing metabolic stability and binding affinity. This compound has gained prominence as a key reagent for the introduction of the PhSO₂CF₂ group, which can be readily transformed into the desired CF₂H or difluoromethylene (=CF₂) functionalities. The reactivity of this compound is overwhelmingly dictated by the nature of its carbon-iodine bond, which serves as the lynchpin for its synthetic utility.
Synthesis of this compound
The preparation of this compound is not explicitly detailed in the provided search results. However, a related synthesis for fluoromethyl phenyl sulfone is available, which can provide insight into potential synthetic routes. The synthesis of fluoromethyl phenyl sulfone involves a "fluoro Pummerer" or "DAST Pummerer" reaction, starting from methyl phenyl sulfoxide.
A plausible synthetic pathway to this compound could involve the iodination of a suitable precursor, such as ((difluoromethyl)sulfonyl)benzene, or the reaction of a difluoromethyl synthon with a sulfonyl iodide. For a detailed and validated synthetic procedure, consulting specialized synthetic chemistry literature and databases is recommended.
The Carbon-Iodine Bond: A Nexus of Radical Reactivity
The C-I bond in this compound is the focal point of its chemical behavior. The presence of the strongly electron-withdrawing phenylsulfonyl (PhSO₂) and difluoro (CF₂) groups significantly influences the properties of this bond, predisposing it towards homolytic cleavage to generate the electrophilic phenylsulfonyldifluoromethyl radical (PhSO₂CF₂•).
Factors Influencing C-I Bond Reactivity
Several key factors contribute to the propensity of the C-I bond in PhSO₂CF₂I to undergo radical fragmentation:
-
Inductive Effect: The two fluorine atoms and the sulfonyl group exert a powerful electron-withdrawing inductive effect, polarizing the C-I bond and weakening it.
-
Stabilization of the Resulting Radical: The generated PhSO₂CF₂• radical is stabilized through resonance delocalization of the unpaired electron onto the sulfonyl group and through the inductive effect of the fluorine atoms.
Dominant Reaction Pathway: Radical (Phenylsulfonyl)difluoromethylation
The preponderance of literature evidence points towards the utility of this compound as a precursor to the PhSO₂CF₂• radical for subsequent addition to unsaturated systems.[1][2]
Radical Addition to Alkenes and Alkynes
A highly effective method for the (phenylsulfonyl)difluoromethylation of alkenes and alkynes utilizes triethylborane (Et₃B) in the presence of air as a radical initiator.[1][3] This approach offers a mild and operationally simple way to generate the PhSO₂CF₂• radical.
Reaction Workflow:
Sources
Methodological & Application
Application Notes and Protocols: Harnessing ((Difluoroiodomethyl)sulfonyl)benzene for Advanced Radical Reactions
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: A Versatile Precursor for the (Phenylsulfonyl)difluoromethyl Radical
The introduction of fluorinated motifs into organic molecules is a cornerstone of modern drug discovery and materials science. The difluoromethyl group (CF2H) and its derivatives, such as the (phenylsulfonyl)difluoromethyl moiety (PhSO₂CF₂), are of particular interest as they can serve as bioisosteres for hydroxyl, thiol, or hydroxymethylene groups, often imparting favorable pharmacokinetic properties. ((Difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I) has emerged as a highly effective and versatile precursor for the generation of the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•). The inherent weakness of the C-I bond allows for its facile homolytic cleavage under mild conditions, initiating a cascade of synthetically powerful radical reactions.
This guide provides an in-depth exploration of the applications of this compound in radical chemistry. We will detail its synthesis and provide step-by-step protocols for its use in both intermolecular and intramolecular radical reactions. The underlying mechanisms will be discussed, offering researchers the foundational knowledge to adapt and innovate these methodologies for their specific synthetic challenges.
Synthesis of this compound
While this compound is commercially available (CAS Number: 802919-90-0), an in-house synthesis can be achieved from readily available starting materials. The following protocol is adapted from established procedures for the synthesis of related fluoromethyl phenyl sulfones.[1]
Protocol 1: Synthesis of this compound
Materials:
-
Difluoromethyl phenyl sulfone (PhSO₂CF₂H)
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add difluoromethyl phenyl sulfone (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve iodine (1.2 equiv) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.
Intermolecular Radical Addition to Alkenes
A key application of this compound is the intermolecular addition of the PhSO₂CF₂• radical across a carbon-carbon double bond. This reaction can be efficiently initiated by triethylborane (Et₃B) in the presence of air, providing a mild and operationally simple method for the synthesis of functionalized (phenylsulfonyl)difluoromethylated alkanes.[2]
Protocol 2: Et₃B-Initiated Radical Addition to Alkenes
Materials:
-
This compound (1.0 equiv)
-
Alkene (2.0 equiv)
-
Triethylborane (Et₃B, 1.0 M in hexanes, 1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
To a sealed Schlenk flask, add this compound (0.2 mmol, 1.0 equiv) and the desired alkene (0.4 mmol, 2.0 equiv).
-
Dissolve the solids in dichloromethane (1.2 mL).
-
Cool the reaction mixture to -30 °C.
-
In the presence of air, add triethylborane (0.2 mL of a 1.0 M solution in hexane, 1.0 equiv) dropwise via syringe.
-
Stir the reaction mixture at -30 °C for 30 minutes.
-
Upon completion (monitored by TLC or ¹⁹F NMR), concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the corresponding 1-iodo-2-((phenylsulfonyl)difluoromethyl)alkane.
Data Presentation: Examples of Intermolecular Radical Addition
| Entry | Alkene | Product | Yield (%)[2] |
| 1 | 1-Hexene | 1-Iodo-2-((phenylsulfonyl)difluoromethyl)hexane | 75 |
| 2 | 1-Octene | 1-Iodo-2-((phenylsulfonyl)difluoromethyl)octane | 78 |
| 3 | Allyl acetate | 4-Iodo-3-((phenylsulfonyl)difluoromethyl)butyl acetate | 65 |
| 4 | Methyl 10-undecenoate | Methyl 11-iodo-10-((phenylsulfonyl)difluoromethyl)undecanoate | 72 |
| 5 | Allyl alcohol | 4-Iodo-3-((phenylsulfonyl)difluoromethyl)butan-1-ol | 57 |
Proposed Protocol for Intramolecular Radical Cyclization
Drawing inspiration from established methodologies in radical cyclization initiated by the homolysis of C-I bonds, we propose a protocol for the intramolecular cyclization of unsaturated substrates bearing the this compound moiety.[3][4][5] This approach is particularly valuable for the synthesis of complex cyclic and heterocyclic structures containing the PhSO₂CF₂ group. While the previous protocol utilized a chemical initiator, photoredox catalysis offers a mild and efficient alternative for generating the necessary radical.
Protocol 3: Proposed Photoredox-Initiated Intramolecular Radical Cyclization
Materials:
-
A suitably functionalized alkene or alkyne tethered to an iodo-difluoromethyl sulfone precursor.
-
fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂ as a photocatalyst (1-2 mol%).
-
An appropriate solvent such as acetonitrile or dimethylformamide (DMF).
-
A blue LED light source.
Procedure:
-
In a reaction vial, combine the this compound-tethered substrate (1.0 equiv) and the photocatalyst (0.01-0.02 equiv).
-
Add the chosen anhydrous solvent to achieve a concentration of approximately 0.1 M.
-
Degas the solution by sparging with nitrogen or argon for 15-20 minutes.
-
Seal the vial and place it in front of a blue LED light source, ensuring efficient irradiation.
-
Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the cyclized product.
Mechanistic Discussion
The utility of this compound in these transformations hinges on the facile generation of the PhSO₂CF₂• radical.
Chemical Initiation
In the presence of triethylborane and atmospheric oxygen, a radical initiation cascade is triggered. Triethylborane reacts with oxygen to form an ethyl radical (Et•). This ethyl radical can then abstract the iodine atom from PhSO₂CF₂I, generating the key PhSO₂CF₂• radical and ethyl iodide.[2]
Caption: Chemical initiation of the radical reaction.
Proposed Photochemical Initiation
Under photoredox conditions, an excited state photocatalyst ([PC]*) is a potent single-electron donor. It can reduce the C-I bond of this compound to generate a radical anion, which then fragments to release the PhSO₂CF₂• radical and an iodide anion. This process regenerates the ground state photocatalyst, completing the catalytic cycle.
Caption: Proposed photoredox initiation mechanism.
Once generated, the electrophilic PhSO₂CF₂• radical readily adds to electron-rich alkenes in an anti-Markovnikov fashion to form a stabilized carbon-centered radical intermediate. This intermediate can then either abstract an iodine atom from another molecule of PhSO₂CF₂I in a chain propagation step (in the case of intermolecular addition) or undergo intramolecular cyclization followed by a subsequent reaction to yield the final product.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the (phenylsulfonyl)difluoromethyl group into organic molecules via radical pathways. The protocols outlined in this guide demonstrate its utility in both intermolecular addition and proposed intramolecular cyclization reactions under mild and efficient conditions. The mechanistic insights provided should empower researchers to further explore and expand the applications of this powerful synthetic tool in the fields of medicinal chemistry and materials science.
References
- Trifonov, A. L., Panferova, L. I., Kokorekin, V. A., et al. (2020). Visible-Light-Promoted Iododifluoromethylation of Alkenes via (Phosphonio)difluoromethyl Radical Cation. Organic Letters, 22(7), 2738-2742. [Link]
- Hu, J., Zhang, W., & Wang, J. (2010). Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry, 75(3), 839-841. [Link]
- Dolbier, W. R. (2005). Introduction of Difluoromethyl Through Radical Pathways. Journal of Fluorine Chemistry, 126(2), 157-163. [Link]
- Chen, J., Li, Z., & Li, L. (2024). Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. Beilstein Journal of Organic Chemistry, 20, 137-144. [Link]
- Trifonov, A. L., et al. (2020). Visible-Light-Promoted Iododifluoromethylation of Alkenes via (Phosphonio)
- Zhang, W., et al. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. [Link]
- Ni, C., et al. (2018). Synthesis of (benzenesulfonyl)difluoromethyl thioethers from ((difluoromethyl)sulfonyl)benzene and organothiocyanates generated in situ. Tetrahedron Letters. [Link]
- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1995). Fluoromethyl Phenyl Sulfone. Organic Syntheses, 72, 209. [Link]
- Barata-Vallejo, S., Bonesi, S. M., & Postigo, A. (2019). Radical Fluoroalkylation Reactions. Notables de la Ciencia. [Link]
- Hu, J. (2011). Difluoromethyl radical precursors and the initiating protocols. Chinese Science Bulletin. [Link]
- Haszeldine, R. N., & Steele, B. R. (1953). Addition of free radicals to unsaturated systems. Part 23. Photochemical and thermal reactions of trifluoroiodomethane with but-2-ene and but-1-ene. Journal of the Chemical Society, 1199. [Link]
- Studer, A. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research, 50(7), 1776-1787. [Link]
- Ghorai, A., et al. (2022).
- Wang, C., et al. (2020). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry, 16, 29-35. [Link]
- Jiangsu Institute of Pesticide Co., Ltd. (2016). Preparation method of 2-(2',2'-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride.
- Wang, C., et al. (2020). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry. [Link]
- Liao, S., et al. (2021). Radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes. Chemical Science, 12(35), 11776-11782. [Link]
- Li, Y., et al. (2022). Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions. Molecules, 28(1), 105. [Link]
- Sarpong, R., et al. (2013). Synthesis of sulfonyl chloride substrate precursors. University of California, Berkeley. [Link]
- Wang, Q., et al. (2018).
- Liao, S., et al. (2021). Radical Fluorosulfonylation: Accessing Alkenyl Sulfonyl Fluorides from Alkenes. Angewandte Chemie International Edition, 60(8), 3956-3960. [Link]
- Okazaki, R., et al. (2010). Radical cyclization reaction of iodine containing fluoroolefines. Journal of Fluorine Chemistry. [Link]
- Li, W., et al. (2022).
- Chen, J.-R., et al. (2022). Visible-Light-Induced, Catalyst-Free Monofluoromethyl Sulfonylation of Alkenes with Iodine(III) Reagent and DABSO. Organic Letters. [Link]
- Ma, G., McDaniel, J. W., & Murphy, J. M. (2021). One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. Organic Letters, 23(2), 530-534. [Link]
- Protti, S., et al. (2022). Alkyl Radical Generation via C–C Bond Cleavage in 2-Substituted Oxazolidines. The Journal of Organic Chemistry. [Link]
- Wang, D., & Chen, J. (2022). Photocatalytic C(sp3) radical generation via C–H, C–C, and C–X bond cleavage. Chemical Science, 13(19), 5439-5453. [Link]
- Li, W., et al. (2022). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules, 27(21), 7288. [Link]
- Wang, D., & Chen, J. (2022). Photocatalytic C(sp3) radical generation via C–H, C–C, and C–X bond cleavage. Chemical Science. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles [beilstein-journals.org]
- 4. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles [beilstein-journals.org]
Application Notes and Protocols: The Versatility of ((Difluoroiodomethyl)sulfonyl)benzene in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Reagent for Difluoromethylation
The strategic introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and physicochemical properties of drug candidates.[1] Among the various fluorinated motifs, the difluoromethyl group (CF₂H) is of particular interest due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, or amine groups, capable of forming hydrogen bonds.[2] ((Difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I) has emerged as a valuable and versatile reagent for the introduction of the phenylsulfonyldifluoromethyl (PhSO₂CF₂) group, which can subsequently be transformed into the valuable CF₂H group. This guide provides an in-depth exploration of the applications of this compound in metal-catalyzed and radical-mediated cross-coupling reactions, offering detailed protocols and mechanistic insights for the research scientist.
Core Application: Radical (Phenylsulfonyl)difluoromethylation of Alkenes and Alkynes
The predominant and well-established reactivity of this compound lies in its ability to participate in radical (phenylsulfonyl)difluoromethylation reactions, particularly with unsaturated C-C bonds.[3][4] These reactions are typically initiated by radical initiators, with triethylborane (Et₃B) in the presence of air being a particularly effective system.[3][4] While not a classic metal-catalyzed cross-coupling reaction in the vein of Suzuki or Negishi, the involvement of radical species opens up a unique avenue for C-C bond formation.
Mechanistic Insights
The reaction is initiated by the generation of ethyl radicals from the autoxidation of triethylborane. These ethyl radicals then abstract the iodine atom from this compound to generate the key phenylsulfonyldifluoromethyl radical (PhSO₂CF₂•). This radical species then adds to the alkene or alkyne, followed by iodine atom transfer from another molecule of PhSO₂CF₂I to afford the product and propagate the radical chain.
Caption: Proposed radical chain mechanism for the (phenylsulfonyl)difluoromethylation of alkenes.
Experimental Protocols
Protocol 1: Radical (Phenylsulfonyl)difluoromethylation of 1-Hexene
This protocol details the addition of the PhSO₂CF₂ group across the double bond of 1-hexene, followed by a one-pot reductive deiodination to yield the saturated product.[3]
Materials:
-
This compound (PhSO₂CF₂I)
-
1-Hexene
-
Triethylborane (Et₃B, 1.0 M in hexanes)
-
Dichloromethane (CH₂Cl₂)
-
Tributyltin hydride (Bu₃SnH)
-
Toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Standard glassware for inert atmosphere reactions (Schlenk flask)
Procedure:
-
To a flame-dried 30-mL Schlenk flask under an atmosphere of air, add this compound (95 mg, 0.3 mmol) and 1-hexene (50 mg, 0.6 mmol) in dichloromethane (2 mL).
-
Cool the mixture to -30 °C in a suitable cooling bath.
-
Slowly add triethylborane (1.0 mL of a 1.0 M solution in hexanes, 1.0 mmol) via syringe.
-
Stir the reaction mixture at -30 °C for 30 minutes.
-
Remove the volatile solvents under vacuum.
-
To the residue, add tributyltin hydride (114 mg, 0.39 mmol) and toluene (2.0 mL).
-
Place the flask under a nitrogen atmosphere and heat the mixture at 90 °C for 30 minutes.
-
Cool the reaction to room temperature and add a saturated aqueous solution of KF (5 mL).
-
Stir the mixture vigorously for 15 minutes.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by silica gel column chromatography.
| Reactant | MW | Amount (mg) | mmol | Equivalents |
| PhSO₂CF₂I | 318.08 | 95 | 0.3 | 1.0 |
| 1-Hexene | 84.16 | 50 | 0.6 | 2.0 |
| Et₃B | 98.00 | - | 1.0 | 3.3 |
| Bu₃SnH | 291.06 | 114 | 0.39 | 1.3 |
Protocol 2: Stereoselective Radical (Phenylsulfonyl)difluoromethylation of Terminal Alkynes
This protocol describes the regio- and stereoselective addition of the PhSO₂CF₂ group to a terminal alkyne, yielding a vinyl iodide product that can be used in subsequent cross-coupling reactions.[5][6]
Materials:
-
This compound (PhSO₂CF₂I)
-
Terminal alkyne (e.g., 1-octyne)
-
Triethylborane (Et₃B, 1.0 M in hexanes)
-
Dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a sealed Schlenk flask, dissolve this compound (0.3 mmol) and the terminal alkyne (0.6 mmol) in dichloromethane.
-
Cool the solution to -30 °C.
-
Add triethylborane (1.0 M in hexanes, 0.3 mmol) dropwise.
-
Stir the reaction at -30 °C for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the PhSO₂CF₂-substituted vinyl iodide.
The resulting vinyl iodides are valuable intermediates for further functionalization via traditional palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[5][6]
Caption: Synthetic utility of PhSO₂CF₂-substituted vinyl iodides in cross-coupling reactions.
Broader Context: Metal-Catalyzed Difluoromethylation
While this compound is primarily used in radical reactions, the broader field of metal-catalyzed difluoromethylation offers complementary strategies. These methods often employ other difluoromethyl sources and various transition metal catalysts, such as copper and palladium, to achieve C-CF₂H bond formation.[7][8][9][10]
Copper-Catalyzed Carbo-difluoromethylation of Alkenes
Recent advancements have shown that copper can catalyze the transfer of a CF₂H group to an alkyl radical.[7] This has led to the development of decarboxylative, deaminative, and benzylic C-H difluoromethylation reactions. These reactions typically proceed through the generation of an alkyl radical which is then trapped by a [Cu(II)-CF₂H] intermediate, followed by reductive elimination.[7]
Palladium-Catalyzed Difluoromethylation of Heteroaryl Halides
Palladium catalysis has also been successfully employed for the difluoromethylation of heteroaryl halides.[4] These reactions often utilize a nucleophilic difluoromethylating reagent in conjunction with a palladium catalyst and a suitable ligand. The choice of ligand, such as those with a wide bite angle like xantphos, can be crucial for promoting the reductive elimination step and achieving high yields.[4]
Conclusion and Future Outlook
This compound is a highly effective reagent for the (phenylsulfonyl)difluoromethylation of alkenes and alkynes via a radical pathway. The resulting products, particularly the vinyl iodides derived from alkynes, are versatile intermediates for subsequent metal-catalyzed cross-coupling reactions, thereby expanding their synthetic utility. While direct metal-catalyzed cross-coupling of this compound itself is not widely documented, the principles of metal-catalyzed difluoromethylation with other reagents provide a valuable context for the development of novel synthetic methodologies. The continued exploration of the reactivity of this compound and the design of new catalytic systems will undoubtedly lead to further advancements in the synthesis of valuable difluoromethylated compounds for the pharmaceutical and agrochemical industries.
References
- Hu, J., Li, Y., & Li, H. (2007). Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry, 72(15), 5824–5827. [Link]
- Ni, C., Zhu, L., & Hu, J. (2012). A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 14(10), 2694–2697. [Link]
- Wang, F., Zhu, D., Li, X., & Wang, H. (2021). Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay.
- Zhang, W., & Buchwald, S. L. (2013). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Organic Letters, 15(6), 1266–1269. [Link]
- Li, H., Li, Y., & Hu, J. (2009). ChemInform Abstract: Free Radical (Phenylsulfonyl)difluoromethylation of Alkynes with PhSO2CF2I Reagent: Stereoselective Preparation of PhSO2CF2- and CF2H-Substituted Alkenes. ChemInform, 40(1). [Link]
- Zhu, D., Wang, F., & Wang, H. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds. Angewandte Chemie International Edition, 60(52), 27070-27077. [Link]
- Various Authors. (2022). Copper-Catalyzed Difluoroalkylation Reaction. Molecules, 27(23), 8461. [Link]
- Various Authors. (n.d.).
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119–2183. [Link]
- Wang, F., Zhu, D., Li, X., & Wang, H. (2021). Copper-catalyzed difluoromethyl-arylation of alkenes. Reactions were...
- Zhu, D., Wang, F., & Wang, H. (2021). (PDF) Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds.
- Narayanan, A., & Jones, L. H. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 20(44), 8616–8631. [Link]
- Vogel, P. (n.d.).
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]
- Ni, C., & Hu, J. (2018). Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. Accounts of Chemical Research, 51(10), 2568–2581. [Link]
Sources
- 1. Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 4. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Generation of Organozinc Reagents from Arylsulfonium Salts Using a Nickel Catalyst and Zinc Dust [organic-chemistry.org]
Application Notes & Protocols: Electrochemical Synthesis Applications of ((Difluoroiodomethyl)sulfonyl)benzene
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the electrochemical applications of ((Difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I). This reagent is a potent precursor for the generation of the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•), a key intermediate for introducing the valuable difluoromethyl (-CF₂H) and phenylsulfonyldifluoromethyl (-SO₂CF₂Ph) moieties into organic molecules. We will explore the advantages of electrochemical methods for this transformation, propose a detailed reaction mechanism, provide a representative experimental protocol for the functionalization of alkenes, and discuss the significance of the resulting products in medicinal chemistry and beyond.
Introduction: The Strategic Value of the Difluoromethyl Group
The difluoromethyl (-CF₂H) group has become a cornerstone in modern drug design. Its unique electronic properties allow it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities[1]. Unlike the more common trifluoromethyl (-CF₃) group, the -CF₂H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor, which can be critical for target binding specificity[2]. The incorporation of -CF₂H groups into bioactive molecules has been shown to enhance metabolic stability, improve membrane permeability, and favorably modulate pKa and lipophilicity, ultimately leading to improved pharmacokinetic profiles[1][3].
This compound, hereafter referred to as PhSO₂CF₂I , has been established as an effective reagent for generating the PhSO₂CF₂• radical via chemical methods[1][4]. However, electrochemical synthesis offers a more sustainable and precisely controllable alternative. By using electrons as a traceless reagent, electrochemistry avoids the need for stoichiometric chemical initiators or oxidants, minimizes waste, and allows for fine-tuning of reactivity through the precise control of electrode potential or current[5][6]. This guide focuses on leveraging these electrochemical advantages for the productive use of PhSO₂CF₂I.
Proposed Electrochemical Mechanism: Cathodic Generation of the PhSO₂CF₂• Radical
The core of this methodology is the reductive cleavage of the carbon-iodine bond in PhSO₂CF₂I. The C-I bond is the weakest of the carbon-halogen bonds, making it highly susceptible to electrochemical reduction[7]. The proposed mechanism, based on established principles of organohalide electrochemistry, proceeds as follows:
-
Single-Electron Transfer (SET): At the cathode, a single electron is transferred to the PhSO₂CF₂I molecule.
-
Dissociative Electron Transfer: This electron transfer is concerted with the cleavage of the weak C–I bond, leading to the formation of the key (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) and an iodide anion (I⁻).
-
Radical-Substrate Reaction: The electrochemically generated PhSO₂CF₂• radical rapidly adds to a suitable substrate, such as an alkene, present in the reaction medium.
-
Termination/Propagation: The resulting radical intermediate can then be further reduced at the cathode to an anion, which is subsequently protonated by a proton source in the solvent system to yield the final product. Alternatively, it may abstract a hydrogen atom from the solvent or another species to terminate the radical chain.
This process is depicted in the workflow below.
Figure 1: Proposed mechanism for cathodic reduction of PhSO₂CF₂I.
Representative Protocol: Electrochemical Hydro-(phenylsulfonyl)difluoromethylation of an Alkene
This protocol describes a general procedure for the functionalization of an electron-rich alkene using PhSO₂CF₂I in an undivided electrochemical cell. The conditions are adapted from established methods for the electrochemical generation of fluoroalkyl radicals from sulfone precursors[3][6].
Materials and Equipment
| Parameter | Specification | Rationale & Notes |
| Electrochemical Cell | Undivided glass cell (20 mL) | Simplicity of setup and operation. A divided cell can be used to prevent anodic oxidation of products if necessary. |
| Anode | Reticulated Vitreous Carbon (RVC) | High surface area, good conductivity, and chemical inertness. A graphite rod can be a suitable alternative. |
| Cathode | Platinum (Pt) foil or mesh | Excellent conductor with high stability and a favorable overpotential for the desired reduction. |
| Power Supply | Galvanostat/Potentiostat | For operating under constant current (galvanostatic) conditions, which is operationally simple and effective. |
| Reagents | PhSO₂CF₂I, Alkene Substrate | PhSO₂CF₂I acts as the radical precursor. |
| Solvent System | Acetonitrile (MeCN) / Water (10:1 v/v) | MeCN is a common polar aprotic solvent for electrochemistry. Water serves as a proton source for the final step. |
| Supporting Electrolyte | Tetrabutylammonium acetate (TBAOAc) | Provides conductivity to the solution. Acetate is a non-interfering and weakly coordinating anion. |
| Additive | Triethylamine (Et₃N) | Can act as a proton shuttle and help manage solution acidity. |
Experimental Workflow
The following diagram outlines the key steps from setup to product isolation.
Figure 2: General experimental workflow for electrochemical synthesis.
Step-by-Step Procedure
-
Cell Assembly: In a 20 mL undivided electrochemical cell, place a magnetic stir bar. Insert the reticulated vitreous carbon (RVC) anode and the platinum foil cathode, ensuring they do not touch.
-
Reagent Loading: To the cell, add the alkene substrate (0.5 mmol, 1.0 equiv.), PhSO₂CF₂I (0.75 mmol, 1.5 equiv.), tetrabutylammonium acetate (TBAOAc, 1.0 mmol, 2.0 equiv.), and triethylamine (Et₃N, 0.2 mL).
-
Solvent Addition: Add 11 mL of the solvent mixture (10 mL MeCN, 1 mL H₂O).
-
Degassing (Optional but Recommended): Bubble argon or nitrogen through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with radical reactions.
-
Electrolysis: Begin stirring the solution. Connect the electrodes to the galvanostat (RVC as anode, Pt as cathode) and apply a constant current of 10 mA.
-
Reaction Monitoring: Monitor the consumption of the starting material using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 8-12 hours.
-
Workup: Upon completion, turn off the power supply. Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Applications and Synthetic Utility
The primary product of the reaction described above is a β-(phenylsulfonyl)difluoromethylated alkane. The true synthetic power of this method lies in the subsequent transformations of the versatile phenylsulfonyl group.
-
Access to Difluoromethyl (-CF₂H) Compounds: The phenylsulfonyl group can be readily removed via reductive cleavage (e.g., using Bu₃SnH/AIBN or other radical-based reducing agents) to install the highly sought-after -CF₂H group[5]. This two-step, electrochemistry-then-reduction sequence provides a powerful method for the difluoromethylation of alkenes.
-
Pharmaceutical Scaffolds: The resulting difluoromethylated compounds are valuable building blocks for drug discovery programs. They can be incorporated into lead compounds to enhance their pharmacological properties, as seen in FDA-approved drugs and clinical candidates[2].
-
Agrochemicals and Materials Science: The unique properties conferred by the -CF₂H group are also highly beneficial in the development of new agrochemicals and advanced materials[1].
Safety and Handling
-
PhSO₂CF₂I: This is an organoiodine compound and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Electrochemical Setup: Ensure all electrical connections are secure and insulated. Operate the power supply according to the manufacturer's instructions.
-
Solvents: Acetonitrile is flammable and toxic. Handle with care and ensure there are no ignition sources nearby.
References
- Vertex AI Search. (2026).
- ACS Publications. (2025). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges.
- Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Li, H., et al. (2007). Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone. The Journal of Organic Chemistry.
- Li, Y., et al. (2009). Free Radical (Phenylsulfonyl)difluoromethylation of Alkynes with PhSO2CF2I Reagent: Stereoselective Preparation of PhSO2CF2- and CF2H-Substituted Alkenes. ChemInform.
- Zha, G., et al. (2021). Electrochemical reduction of fluoroalkyl sulfones for radical fluoroalkylation of alkenes.
- Fuchigami, T., et al. (2022). Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications. Beilstein Journal of Organic Chemistry.
- Alfa Chemistry. (n.d.). Difluoromethyl.
- Wikipedia. (n.d.). Organoiodine chemistry.
Sources
- 1. Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Electrochemical reduction of fluoroalkyl sulfones for radical fluoroalkylation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Difluoroiodomethylation of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Difluoromethyl Moiety and Clarification of Synthetic Terminology
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and drug development. The difluoromethyl group (-CF2H) is of particular interest as it can serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino groups, often leading to improved metabolic stability, bioavailability, and binding affinity of drug candidates. Consequently, the development of robust and versatile methods for the introduction of the difluoromethyl group onto aromatic and heteroaromatic scaffolds is a highly active area of research.
While the term "difluoroiodomethylation" might suggest the direct installation of a difluoroiodomethyl (-CF2I) group onto an aromatic ring, the predominant and more synthetically versatile approach in the current literature involves the use of iodine-containing reagents to achieve difluoromethylation , where a difluoromethyl group (-CF2H) is ultimately incorporated, and the iodine atom serves as a key component of the radical precursor. This guide will provide a comprehensive overview of the state-of-the-art protocols for the difluoromethylation of aromatic compounds using iodo-containing reagents, detailing the underlying mechanisms and practical applications. Additionally, a discussion on the synthesis of difluoroiodomethyl arenes (Ar-CF2I), valuable synthetic intermediates in their own right, will be presented.
Core Mechanistic Principles: The Generation and Reactivity of the Difluoromethyl Radical
The majority of modern difluoromethylation reactions proceed via a radical mechanism, centered on the generation of the nucleophilic difluoromethyl radical (•CF2H). A common and effective strategy for generating this radical involves the single-electron reduction of a difluoroiodomethyl precursor.
Photocatalytic Generation of the Difluoromethyl Radical
Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. In a typical photocatalytic cycle for difluoromethylation, a photocatalyst (PC), upon excitation by visible light, becomes a potent reductant. This excited-state photocatalyst can then transfer an electron to a suitable difluoroiodomethyl precursor, such as difluoroiodomethane (CHF2I), leading to the formation of a radical anion. This intermediate is unstable and rapidly fragments, releasing the difluoromethyl radical and an iodide anion. The •CF2H radical can then engage with an aromatic substrate.
Caption: General mechanism for photocatalytic C-H difluoromethylation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two widely employed methods for the difluoromethylation of aromatic compounds.
Protocol 1: Visible-Light-Induced C-H Difluoromethylation of Heteroarenes
This protocol describes a general procedure for the direct C-H difluoromethylation of electron-rich heteroarenes using a common photocatalyst and a difluoromethyl radical precursor. This method is particularly valuable for late-stage functionalization due to its mild conditions.
Materials and Reagents:
-
Heteroaromatic substrate
-
Difluoroiodomethane (CHF2I) or another suitable •CF2H precursor
-
fac-Ir(ppy)3 or a comparable photocatalyst
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - MeCN)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel equipped with a stir bar
-
Blue LED light source (e.g., Kessil lamp)
Procedure:
-
To a Schlenk flask, add the heteroaromatic substrate (1.0 equiv), the photocatalyst (e.g., fac-Ir(ppy)3, 1-5 mol%), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Add the difluoromethylating reagent (e.g., CHF2I, typically 1.5-3.0 equiv).
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source. The reaction progress can be monitored by TLC, GC-MS, or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude residue is then purified by column chromatography on silica gel to afford the desired difluoromethylated product.
Safety Precautions:
-
Difluoroiodomethane is a volatile and potentially toxic reagent. Handle in a well-ventilated fume hood.
-
Photocatalytic reactions can generate heat. Ensure adequate cooling, especially for larger-scale reactions.
-
Protect the reaction from ambient light before initiating the photoreaction.
Protocol 2: Palladium-Catalyzed Cross-Coupling of Aryl Boronic Acids with a Difluoromethyl Source
This protocol outlines a cross-coupling approach for the difluoromethylation of aryl boronic acids, which are readily available or can be synthesized from the corresponding aryl halides. This method offers excellent control over regioselectivity.
Materials and Reagents:
-
Aryl boronic acid
-
Difluoroiodomethane (CHF2H) or a precursor that generates it in situ.
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)
-
Ligand (e.g., Xantphos, SPhos)
-
Base (e.g., Cs2CO3, K3PO4)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
Procedure:
-
In a Schlenk flask or sealed tube, combine the aryl boronic acid (1.0 equiv), the palladium catalyst (2-5 mol%), the ligand (2-10 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent.
-
Introduce the difluoromethylating agent (e.g., CHF2I, 1.5-3.0 equiv).
-
Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Caption: A generalized experimental workflow for difluoromethylation.
Substrate Scope and Limitations
The success of these difluoromethylation reactions is highly dependent on the nature of the aromatic substrate.
| Substrate Type | Photocatalytic C-H Difluoromethylation | Pd-Catalyzed Cross-Coupling |
| Electron-Rich Arenes | Generally high yields. The reaction is favored on electron-rich systems. | Aryl boronic acids with electron-donating groups are typically good substrates. |
| Electron-Deficient Arenes | Lower yields or no reaction. The nucleophilic •CF2H radical reacts preferentially with electron-rich arenes. | Aryl boronic acids with electron-withdrawing groups are often well-tolerated. |
| Heteroarenes | Excellent substrates, particularly electron-rich heterocycles like indoles, pyrroles, and furans. | Heteroaryl boronic acids are generally compatible, though yields may vary depending on the specific heterocycle. |
| Steric Hindrance | Can be sensitive to sterically hindered positions on the aromatic ring. | Steric hindrance near the boronic acid group can diminish reaction efficiency. |
Synthesis of Difluoroiodomethyl Arenes (Ar-CF2I)
While direct C-H difluoroiodomethylation is not a common transformation, difluoroiodomethyl arenes are accessible through multi-step synthetic sequences. One established method involves the Hunsdiecker reaction of a silver difluoroacetate salt.
Representative Synthesis of (Difluoroiodomethyl)benzene:
-
Preparation of Sodium Chlorodifluoroacetate: This salt is commercially available or can be prepared from chlorodifluoroacetic acid.
-
Synthesis of Aryldifluoroacetic Acid: An aryl Grignard reagent (e.g., Phenylmagnesium bromide) is reacted with sodium chlorodifluoroacetate.
-
Hunsdiecker-type Reaction: The resulting aryldifluoroacetic acid is converted to its silver salt, which is then treated with iodine to yield the desired (difluoroiodomethyl)arene.
This synthetic route underscores that while Ar-CF2I compounds are synthetically accessible, their preparation typically requires pre-functionalized starting materials rather than direct C-H activation of a simple arene.
Conclusion
The protocols and methodologies described herein provide a robust toolkit for the introduction of the medicinally important difluoromethyl group into aromatic and heteroaromatic systems. While direct C-H difluoroiodomethylation remains an elusive transformation, the use of iodo-containing precursors in photocatalytic and transition-metal-catalyzed reactions represents the current state-of-the-art for achieving difluoromethylation. A clear understanding of the underlying radical mechanisms and the scope and limitations of each protocol is crucial for the successful design and execution of these powerful synthetic transformations in the pursuit of novel chemical entities for drug discovery and development.
References
- Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link][1][2][3][4]
- Lemos, A. L. P., et al. (2020). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules, 25(5), 1206. [Link][5][6]
- Pla-Quintana, A., & Bures, J. (2018). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 23(11), 2947. [Link][7]
- Carboni, A., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(12), 3537-3542. [Link][8]
- Pan, X., et al. (2018). Radical Difluoromethylthiolation of Aromatics Enabled by Visible Light. Organic Letters, 20(13), 3996-4000. [Link][9]
- He, Z., et al. (2012). Palladium-Catalyzed Difluoromethylation of Arylboronic Acids and Esters. Organic Letters, 14(15), 3956-3959. [Link]
- Hu, J., et al. (2011). Recent advances in the synthesis of difluoromethylated compounds. Journal of Fluorine Chemistry, 132(11), 817-835. [Link]
- Prakash, G. K. S., et al. (2010). A simple and efficient method for the synthesis of difluoromethylated arenes. Angewandte Chemie International Edition, 49(14), 2589-2591. [Link]
Application Note: ((Difluoroiodomethyl)sulfonyl)benzene as a Versatile Reagent for Fluorinated Heterocycle Synthesis
Introduction
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorinated functional groups, particularly the difluoromethyl (CF₂H) and difluoromethylene (CF₂) moieties, can profoundly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules, including metabolic stability, binding affinity, and lipophilicity.[1] Consequently, the development of robust and versatile reagents for the efficient introduction of these groups is of paramount importance. ((Difluoroiodomethyl)sulfonyl)benzene, PhSO₂CF₂I, has emerged as a highly effective and adaptable precursor for generating the key (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•), enabling a range of powerful transformations for the synthesis of complex fluorinated heterocycles.[2]
This guide provides a detailed overview of the mechanistic underpinnings, applications, and detailed protocols for utilizing this compound in synthetic organic chemistry. It is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the construction of novel fluorinated molecules.
Reagent Profile and Safety Considerations
This compound is a crystalline solid that serves as a convenient and potent source of the PhSO₂CF₂• radical. Its solid nature enhances its ease of handling and storage compared to gaseous or highly volatile fluorinating agents.
Key Properties:
-
Chemical Formula: C₇H₅F₂IO₂S
-
Molecular Weight: 346.08 g/mol
-
Appearance: Typically a white to off-white solid.
-
CAS Number: 802919-90-0
Safety and Handling: As with any laboratory chemical, proper safety protocols are mandatory.
-
Consult the SDS: Always consult the most current Safety Data Sheet (SDS) for this compound before use.[3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[4][5]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols.[3][6]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place (e.g., at 2-8°C) to prevent degradation.[3]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Core Mechanism: Photoredox-Catalyzed Radical Generation
The synthetic utility of this compound is primarily derived from its ability to generate the (phenylsulfonyl)difluoromethyl radical via a single-electron transfer (SET) process. This is most commonly achieved through visible-light photoredox catalysis.[7][8] The C–I bond is significantly weaker than C–Br or C–H bonds, making it highly susceptible to reductive cleavage.
The general catalytic cycle proceeds as follows:
-
Excitation: A photocatalyst (PC), such as [Ir(ppy)₃] or [Ru(bpy)₃]Cl₂, absorbs visible light (typically from blue LEDs) to reach an excited state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst (PC*) acts as a potent reductant, transferring a single electron to the this compound substrate.
-
Radical Generation: Upon accepting the electron, the reagent undergoes rapid dissociative fragmentation, cleaving the weak carbon-iodine bond to release an iodide anion (I⁻) and the key electrophilic (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•).[2]
-
Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is reduced back to its ground state by a sacrificial electron donor in the reaction medium, completing the catalytic cycle.
Caption: General photocatalytic cycle for radical generation.
Application & Protocols: Synthesis of Fluorinated Heterocycles
The generated PhSO₂CF₂• radical can be trapped by a variety of unsaturated substrates to initiate cyclization or addition reactions, leading to diverse fluorinated heterocycles.
Protocol 1: Synthesis of Difluoromethyl-Substituted Isoxazolines via Radical Annulation
This protocol details a visible-light-induced radical annulation of β,γ-unsaturated oximes to form valuable difluoromethylated isoxazolines.[7]
Materials:
-
β,γ-Unsaturated Oxime Substrate (e.g., 1-phenylbut-3-en-1-one oxime): 1.0 equiv
-
This compound: 1.5 equiv
-
fac-Ir(ppy)₃ (Iridium photocatalyst): 1-2 mol%
-
Sodium Bicarbonate (NaHCO₃): 2.0 equiv
-
Acetonitrile (MeCN), anhydrous and degassed: 0.1 M concentration
Equipment:
-
10 mL Schlenk tube or borosilicate vial with a screw cap and septum
-
Magnetic stir bar
-
Magnetic stir plate
-
Blue LED light source (450-460 nm) with a cooling fan
-
Standard glassware for workup and purification
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the β,γ-unsaturated oxime (0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), fac-Ir(ppy)₃ (0.004 mmol, 2 mol%), and NaHCO₃ (0.4 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed acetonitrile (2.0 mL) via syringe.
-
Degassing: Further degas the reaction mixture by sparging with argon for 10-15 minutes.
-
Irradiation: Seal the tube and place it on the magnetic stir plate, approximately 5-10 cm from the blue LED light source. Begin stirring and irradiation. Use a fan to maintain the reaction temperature near room temperature (20-25°C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired difluoromethylated isoxazoline.
Causality and Insights (E-E-A-T):
-
Inert Atmosphere: The removal of oxygen is critical because O₂ is a known radical quencher and can inhibit the photocatalytic cycle.[9]
-
Base (NaHCO₃): The base is included to neutralize any acidic byproducts that may form and to facilitate the final steps of the cyclization cascade.[7]
-
Stoichiometry: A slight excess of the sulfonyl reagent ensures complete consumption of the limiting substrate.
-
Solvent: Anhydrous polar aprotic solvents like acetonitrile are typically used as they effectively dissolve the catalyst and reagents without interfering with the radical mechanism.
Protocol 2: Direct C-H Difluoromethylsulfonylation of Electron-Rich Heteroarenes
This protocol describes a Minisci-type reaction for the direct functionalization of heteroarene C-H bonds, a powerful strategy for late-stage functionalization.
Materials:
-
Heteroarene Substrate (e.g., Caffeine): 1.0 equiv
-
This compound: 1.2 equiv
-
Ru(bpy)₃Cl₂ (Ruthenium photocatalyst): 2 mol%
-
Sodium Persulfate (Na₂S₂O₈): 2.0 equiv
-
Trifluoroacetic Acid (TFA): 1.0 equiv
-
Solvent: Acetonitrile/Water (3:1 mixture), degassed
Step-by-Step Procedure:
-
Reaction Setup: In a borosilicate vial, combine the heteroarene (0.3 mmol, 1.0 equiv), this compound (0.36 mmol, 1.2 equiv), Ru(bpy)₃Cl₂ (0.006 mmol, 2 mol%), and Na₂S₂O₈ (0.6 mmol, 2.0 equiv).
-
Solvent Addition: Add the degassed MeCN/Water mixture (4.0 mL) followed by trifluoroacetic acid (0.3 mmol, 1.0 equiv).
-
Irradiation: Seal the vial, place it in the photoreactor, and irradiate with vigorous stirring at room temperature for 16-24 hours.
-
Workup: Dilute the reaction mixture with water (10 mL) and adjust the pH to ~8 with saturated aqueous NaHCO₃. Extract the mixture with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over MgSO₄, filter, and concentrate. Purify the resulting residue via flash chromatography to isolate the C-H functionalized product.
Causality and Insights (E-E-A-T):
-
Oxidant (Na₂S₂O₈): The persulfate acts as a sacrificial oxidant to regenerate the photocatalyst and facilitate the rearomatization of the heterocyclic intermediate after radical addition.
-
Acid (TFA): The acid protonates the heterocycle, increasing its electrophilicity and promoting the addition of the nucleophilic radical at specific positions.
-
Solvent System: The water in the solvent mixture helps to dissolve the inorganic oxidant, creating a biphasic system where the reaction can proceed efficiently.
Data Presentation: Substrate Scope
The following table summarizes the versatility of these methods across various heterocyclic cores.
| Heterocycle Type | Product Class | Typical Yield | Notes |
| β,γ-Unsaturated Oximes | Difluoromethylated Isoxazolines | 60-85% | Tolerates both electron-rich and electron-poor aryl groups on the oxime.[7] |
| Electron-Rich Pyrroles | C-H Functionalized Pyrroles | 55-75% | Reaction proceeds with high regioselectivity.[10] |
| Indoles | C-H Functionalized Indoles | 60-80% | Functionalization typically occurs at the C3 position. |
| Pyridines (Activated) | C-H Functionalized Pyridines | 40-70% | Requires acidic conditions to activate the pyridine ring. |
| Alkenyl Azoles | Cyclized Difluoromethyl Derivatives | 50-75% | Intramolecular radical cyclization onto the azole ring. |
Experimental Workflow & Best Practices
A successful experiment relies on careful setup and execution. The following workflow and insights are critical for reproducibility.
Caption: A typical workflow for photocatalytic reactions.
Field-Proven Insights & Troubleshooting:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incomplete degassing (oxygen quenching).2. Inactive photocatalyst.3. Insufficient light intensity or incorrect wavelength. | 1. Use freeze-pump-thaw cycles for rigorous degassing.2. Use a fresh batch of catalyst from a reliable source.3. Ensure LEDs are functional and positioned close to the reaction vessel; check the catalyst's absorption spectrum. |
| Formation of Byproducts | 1. Over-irradiation leading to product degradation.2. Incorrect stoichiometry.3. Substrate instability under reaction conditions. | 1. Perform a time-course study to find the optimal reaction time.2. Carefully re-verify the amounts and equivalents of all reagents.3. Run a control reaction without the photocatalyst and light to check for substrate decomposition. |
| Inconsistent Yields | 1. Variations in reaction temperature.2. Inconsistent light source positioning.3. Use of non-anhydrous or non-degassed solvent. | 1. Use a cooling fan or water bath to maintain a constant temperature.2. Construct a fixed setup to ensure consistent distance from the light source.3. Use freshly distilled/dried and thoroughly degassed solvents. |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of fluorinated heterocycles. Its ability to serve as a clean and efficient precursor to the (phenylsulfonyl)difluoromethyl radical under mild, visible-light-mediated conditions makes it an invaluable tool for modern organic synthesis. The protocols and insights provided herein demonstrate its broad applicability in constructing high-value fluorinated molecules, empowering researchers in the fields of medicinal chemistry and materials science to accelerate their discovery programs.
References
- Angene Chemical. (2021). Safety Data Sheet: this compound. [Link][3]
- Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link][1][7]
- INTERGASTRO.
- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1995). Fluoromethyl Phenyl Sulfone. Organic Syntheses, 72, 209. [Link][9]
- Iaroshenko, V. O. (Ed.). (2014).
- Hu, J., Zhang, W., & Wang, F. (2011). Selective difluoromethylation and monofluoromethylation reactions.
- Beilstein Journal of Organic Chemistry. (2010). Aromatic and heterocyclic perfluoroalkyl sulfides.
- Hu, J. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(12), 1130-1144.[2]
- Barata-Vallejo, S., & Postigo, A. (2015). Photocatalytic fluoroalkylation reactions of organic compounds. Organic & Biomolecular Chemistry, 13(42), 10456-10480.[8]
Sources
- 1. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. angenechemical.com [angenechemical.com]
- 4. intergastro.com [intergastro.com]
- 5. aksci.com [aksci.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. d-nb.info [d-nb.info]
"step-by-step guide for ((Difluoroiodomethyl)sulfonyl)benzene reactions"
Application Notes & Protocols: ((Difluoroiodomethyl)sulfonyl)benzene
A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery
Introduction: The Strategic Value of the Difluoromethyl Group
The difluoromethyl (–CF2H) group has become a highly sought-after motif in medicinal chemistry and materials science. Its unique electronic properties allow it to serve as a lipophilic bioisostere of hydroxyl (–OH) and thiol (–SH) groups, capable of acting as a hydrogen bond donor.[1][2] This substitution can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a powerful tool for lead optimization in drug discovery.[3]
This compound, commonly abbreviated as PhSO2CF2I, has emerged as a versatile and efficient reagent for introducing this valuable group. It functions primarily as a precursor to the phenylsulfonyl difluoromethyl radical (•CF2SO2Ph), which, through subsequent transformations, delivers the desired difluoromethyl moiety.[4][5] This guide provides a detailed overview of its core reactivity and practical protocols for its application in key synthetic transformations.
Reagent Profile and Handling
Before utilization, it is crucial to understand the properties and handling requirements of PhSO2CF2I.
| Property | Value |
| Chemical Formula | C₇H₅F₂IO₂S |
| Molecular Weight | 322.08 g/mol |
| Appearance | White to off-white solid |
| Common Abbreviation | PhSO2CF2I |
| Primary Function | Difluoromethylating Agent |
| Storage | Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen). It is sensitive to light and moisture. |
| Safety | Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. |
Core Reactivity: Radical Generation and Propagation
The synthetic utility of PhSO2CF2I is rooted in its ability to generate a key radical intermediate under mild conditions. The relatively weak Carbon-Iodine bond is susceptible to cleavage via single-electron transfer (SET), a process that can be initiated by various means, most notably photoredox catalysis or metal catalysts.
Mechanism: Photoredox-Initiated Radical Difluoromethylation
Visible-light photoredox catalysis is a powerful and widely used method for activating PhSO2CF2I. The process involves a photocatalyst (PC) that, upon excitation by light, can engage in electron transfer with the reagent.
Caption: General mechanism for photoredox-catalyzed difluoromethylation.
Causality Explained:
-
Excitation: A photocatalyst, such as an Iridium or Ruthenium complex, absorbs visible light to reach an excited state (PC*), which is both a stronger oxidant and reductant than its ground state.[6]
-
Single-Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to PhSO2CF2I. This reductive cleavage of the C–I bond is highly efficient and releases an iodide anion (I⁻) and the key phenylsulfonyl difluoromethyl radical (•CF2SO2Ph).
-
Radical Addition: The generated radical adds to a suitable substrate, such as an electron-rich heterocycle or an alkene.[5]
-
Oxidation & Regeneration: The resulting radical adduct is then oxidized by the now-oxidized photocatalyst (PC+), regenerating the ground-state photocatalyst for the next cycle and forming a cationic intermediate which, after deprotonation, yields the phenylsulfonyl-difluoromethylated product.
-
Desulfonylation (Optional but Common): The –SO2Ph group is often considered a traceless activating group and can be removed under reductive conditions (e.g., using tributyltin hydride or other radical-based methods) to afford the final –CF2H product.
Application Note 1: Direct C-H Difluoromethylation of Heterocycles
Direct C–H functionalization is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. Photoredox catalysis using PhSO2CF2I provides a powerful method for the direct difluoromethylation of a wide range of nitrogen-containing heterocycles, which are privileged scaffolds in pharmaceuticals.[7][8]
Experimental Protocol: Photocatalytic Difluoromethylation of Caffeine
This protocol describes a representative procedure for the C-H difluoromethylation of caffeine, a common heterocyclic substrate.
Caption: Experimental workflow for a typical photoredox difluoromethylation.
Materials:
-
Caffeine (1.0 equiv)
-
This compound (PhSO2CF2I) (1.5 equiv)
-
fac-Ir(ppy)₃ (Photocatalyst, 1-2 mol%)
-
Degassed DMSO (Dimethyl sulfoxide)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar and stir plate
-
Blue LED light source (e.g., 450 nm, 24 W)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Vessel Preparation: To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add caffeine (e.g., 0.2 mmol, 38.8 mg), PhSO2CF2I (0.3 mmol, 96.6 mg), and fac-Ir(ppy)₃ (0.004 mmol, 2.6 mg).
-
Expert Insight: The reagent and catalyst are solids and can be weighed directly into the reaction vessel in the open air. Precision is key for reproducibility, especially with the catalyst.
-
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure the removal of oxygen.
-
Causality: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Therefore, maintaining an inert atmosphere is critical for high yields.
-
-
Solvent Addition: Add degassed DMSO (2.0 mL) via a gas-tight syringe.
-
Expert Insight: DMSO is a common solvent for these reactions due to its high polarity and ability to dissolve a wide range of substrates. It must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.
-
-
Reaction Initiation: Place the reaction vessel approximately 5 cm from a blue LED lamp and begin vigorous stirring. A small fan can be used to maintain the reaction at room temperature.
-
Causality: The specific wavelength of light must match the absorption maximum of the photocatalyst to ensure efficient excitation. Constant stirring ensures a homogeneous reaction mixture and even irradiation.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with deionized water (20 mL) and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired difluoromethylated caffeine product.
Application Note 2: Copper-Catalyzed Difluoromethylation
Transition metal catalysis, particularly with copper, offers an alternative pathway for generating difluoromethyl species from precursors.[9] These methods can be advantageous for substrates that are incompatible with photocatalysis and can offer different reactivity patterns. Copper-catalyzed reactions can mediate the coupling of the difluoromethyl group with various partners, including alkyl halides and alkenes.[10][11]
Protocol: Copper-Catalyzed Difluoromethyl-Arylation of Alkenes
This protocol outlines a three-component reaction where an aryl group and a difluoromethyl group are added across an alkene.[12] This method showcases the ability of copper to orchestrate complex radical relay processes.
Materials:
-
Aryl Diazonium Salt (e.g., 4-Methoxyphenyl diazonium tetrafluoroborate) (1.0 equiv)
-
Alkene (e.g., Styrene) (3.0 equiv)
-
(DMPU)₂Zn(CF₂H)₂ (Difluoromethyl source) (0.8 equiv)
-
Copper(I) Chloride (CuCl) (20 mol%)
-
2,2′:6′,2″-Terpyridine (terpy) (Ligand) (20 mol%)
-
DMSO (solvent)
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox, add CuCl (0.2 equiv, 5.0 mg) and terpy (0.2 equiv, 11.7 mg) to a dry vial with a stir bar.
-
Reagent Addition: Outside the glovebox, add the aryl diazonium salt (0.25 mmol), (DMPU)₂Zn(CF₂H)₂, and DMSO (1.0 mL).
-
Expert Insight: While (DMPU)₂Zn(CF₂H)₂ is used here as the CF₂H source, PhSO2CF2I can be used in related copper-catalyzed transformations where it acts as the radical precursor. The choice of reagent depends on the specific reaction mechanism being targeted.
-
-
Alkene Addition: Add the alkene (0.75 mmol) to the mixture.
-
Reaction: Seal the vial and stir at room temperature for 12 hours.
-
Workup and Purification: Follow standard aqueous workup, extraction, and column chromatography procedures as described in the previous protocol to isolate the carbo-difluoromethylated product.[12]
Mechanism Rationale: In such reactions, a [Cu-CF₂H] species is proposed to form.[10] This complex can then engage in a single-electron transfer (SET) with the aryl diazonium salt to generate an aryl radical. This radical adds to the alkene, creating a relayed alkyl radical. This new radical is then trapped by a [Cu(II)-CF₂H] species, which undergoes reductive elimination to form the final product and regenerate the active copper catalyst.[10]
References
- Besset, T., Schneider, C., & Cahard, D. (2016). Trivalent Difluoromethyl- and Monofluoromethyl-Sulfur Reagents for Fluorination. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 225-251). Academic Press. [Link]
- Hu, J., Zhang, W., Wang, F. (2012). A new difluoromethylation reagent for S-, N-, and C-nucleophiles. Organic Letters, 14(16), 4210–4213. [Link]
- Li, H., Li, Y., & Hu, J. (2007). Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone. The Journal of Organic Chemistry, 72(15), 5824–5827. [Link]
- Zhu, L., Wang, L., & Fu, Y. (2021). Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay.
- He, C. Y., Liu, A. Q., & Chung, W. Y. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- Carboni, A., Dagousset, G., & Magnier, E. (2022). Mechanochemical difluoromethylation of (thio)phenols and N-heterocycles. Chemistry – A European Journal, 28(1), e202103567. [Link]
- Barata-Vallejo, S., & Postigo, A. (2020). State of Knowledge in Photoredox-Catalysed Direct Difluoromethylation. Chemistry – A European Journal, 26(1), 73-86. [Link]
- Zhang, P., & Fu, Y. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds. Angewandte Chemie International Edition, 60(52), 27070-27077. [Link]
- Das, S., & Ghorai, P. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(16), 4435-4461. [Link]
- Wang, X., & Zhu, C. (2022). Copper-Catalyzed Difluoroalkylation Reaction. Molecules, 27(23), 8461. [Link]
- Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]
- Postigo, A. (2020). Recent advances of photoinduced trifluoromethylation and difluoroalkylation. Beilstein Journal of Organic Chemistry, 16, 1236–1253. [Link]
- Postigo, A. (2017). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Chemistry – A European Journal, 23(60), 14676-14701. [Link]
- Zhu, L., Wang, L., & Fu, Y. (2021). Copper-catalyzed difluoromethyl-arylation of alkenes.
- Barata-Vallejo, S., & Postigo, A. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: ((Difluoroiodomethyl)sulfonyl)benzene as a Versatile Reagent for Difluoromethylation in Agrochemical Synthesis
Abstract
The difluoromethyl (CF₂H) group is a paramount structural motif in modern agrochemicals, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability by acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amino moieties.[1][2][3] This application note details the use of ((Difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I) as a robust and versatile precursor for incorporating the difluoromethylsulfonyl group (PhSO₂CF₂-), which can be readily transformed into the desired CF₂H functionality. We provide an in-depth overview of its properties, reaction mechanisms, and detailed protocols for its application in the synthesis of agrochemical scaffolds, with a focus on visible-light photoredox-mediated radical additions.
Introduction: The Strategic Role of the Difluoromethyl Group
In the competitive landscape of agrochemical development, the strategic incorporation of fluorine-containing functional groups is a proven method for optimizing the efficacy and pharmacokinetic profile of active ingredients. While the trifluoromethyl group often imparts dramatic changes, the difluoromethyl group offers a more nuanced modulation of a molecule's properties.[4] Its unique electronic characteristics and ability to participate in hydrogen bonding have led to its prevalence in a new generation of fungicides, herbicides, and insecticides.[2][5]
This compound has emerged as a highly effective reagent for this purpose. It serves as an excellent precursor to the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) under mild, photoredox conditions.[6] This radical intermediate can engage in a variety of carbon-carbon bond-forming reactions. The resulting phenylsulfonyl group acts as a stable activating group that can be subsequently removed via reductive desulfonylation to unmask the final CF₂H group, making this a powerful two-stage strategy for difluoromethylation.[7][8][9]
Reagent Profile: Physicochemical Properties and Safe Handling
This compound is a solid reagent that requires careful handling due to its reactivity and potential hazards. Adherence to standard laboratory safety protocols is essential.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 802919-90-0 | [10] |
| Molecular Formula | C₇H₅F₂IO₂S | [10] |
| Molecular Weight | 318.08 g/mol | [10] |
| Appearance | Colorless solid, may turn red under light | [11] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [10] |
| Storage | Store in a cool, dry, well-ventilated place away from light and moisture. Keep container tightly closed. | [12] |
| Handling | Use only under a chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Avoid breathing dust/fumes.[10][13] |
Mechanism of Action: Photocatalytic Radical Generation
A key advantage of this compound is its ability to generate the PhSO₂CF₂• radical via single-electron transfer (SET) under visible light irradiation, using a suitable photocatalyst. The weak C-I bond is susceptible to reductive cleavage upon receiving an electron from the excited state of the photocatalyst.
The general catalytic cycle is depicted below:
-
Excitation: The photocatalyst (PC), such as an iridium or ruthenium complex, absorbs a photon of visible light to reach an excited state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst (PC*) acts as a potent reductant, transferring an electron to the this compound substrate.
-
Fragmentation: The resulting radical anion, [PhSO₂CF₂I]•⁻, rapidly fragments, cleaving the weak carbon-iodine bond to release an iodide anion (I⁻) and the key (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•).
-
Radical Reaction: The PhSO₂CF₂• radical adds to a substrate, such as an alkene, to form a new carbon-centered radical intermediate.
-
Chain Propagation/Termination: This new radical can be further oxidized by the oxidized photocatalyst (PC⁺) to close the catalytic cycle and generate a cationic intermediate, which is then neutralized to form the final product.
Caption: Photocatalytic cycle for radical generation.
Detailed Application Protocols
This section provides two representative protocols: the initial photocatalytic addition to an olefin, followed by the crucial reductive desulfonylation step to yield the final difluoromethylated product.
Protocol 1: Photocatalytic (Phenylsulfonyl)difluoromethylation of an Alkene
This protocol describes the addition of the PhSO₂CF₂ group across a carbon-carbon double bond, a common strategy for functionalizing core scaffolds.[6][14]
Workflow Diagram:
Caption: Experimental workflow for photocatalytic addition.
Materials and Reagents:
| Reagent | Amount (for 1 mmol substrate) | Purpose |
| Alkene Substrate (e.g., Styrene) | 1.0 mmol, 1.0 eq | Reactant |
| This compound | 477 mg, 1.5 mmol, 1.5 eq | Radical Precursor |
| fac-Ir(ppy)₃ | 6.5 mg, 0.01 mmol, 1 mol% | Photocatalyst |
| Anhydrous Acetonitrile (MeCN) | 10 mL (0.1 M) | Solvent |
| Inert Gas (Argon or Nitrogen) | N/A | Atmosphere |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the alkene substrate (1.0 mmol), this compound (1.5 mmol), and fac-Ir(ppy)₃ (1 mol%).
-
Rationale: Using dried glassware under an inert atmosphere prevents quenching of the reaction by moisture or oxygen.
-
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) via syringe.
-
Degassing: Subject the resulting solution to three freeze-pump-thaw cycles.
-
Rationale: Removing dissolved oxygen is critical, as O₂ can quench the excited photocatalyst and intercept radical intermediates, inhibiting the desired reaction.[15]
-
-
Irradiation: Place the flask approximately 5 cm from a 34W blue LED lamp and begin vigorous stirring. Ensure the reaction is cooled with a fan to maintain room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in dichloromethane (DCM, 20 mL) and wash with saturated aqueous Na₂S₂O₃ (2 x 10 mL) to remove iodine, followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography to afford the desired (phenylsulfonyl)difluoromethylated product.
Protocol 2: Reductive Desulfonylation to Install the CF₂H Group
This protocol removes the phenylsulfonyl auxiliary group, revealing the target difluoromethyl group. The method is adapted from procedures for similar sulfones.[9][16][17]
Materials and Reagents:
| Reagent | Amount (for 1 mmol substrate) | Purpose |
| PhSO₂CF₂-Functionalized Substrate | 1.0 mmol, 1.0 eq | Reactant |
| Magnesium (Mg) turnings | 73 mg, 3.0 mmol, 3.0 eq | Reducing Agent |
| Chlorotrimethylsilane (TMSCl) | 0.38 mL, 3.0 mmol, 3.0 eq | Additive |
| Anhydrous Dimethylformamide (DMF) | 10 mL (0.1 M) | Solvent |
| Inert Gas (Argon or Nitrogen) | N/A | Atmosphere |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried high-pressure tube containing magnesium turnings (3.0 eq), add anhydrous DMF (5 mL) under an inert atmosphere.
-
Activation: Add TMSCl (3.0 eq) and stir for 5 minutes at 0 °C.
-
Substrate Addition: Add a solution of the PhSO₂CF₂-functionalized substrate (1.0 eq) in anhydrous DMF (5 mL) to the mixture.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or ¹⁹F NMR.
-
Work-up: Carefully pour the reaction mixture over an ice/water slurry (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Rationale: The quench neutralizes any remaining reactive species.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the final difluoromethylated compound.
Conclusion
This compound is a highly effective and versatile reagent for introducing the valuable difluoromethyl group into complex molecules relevant to agrochemical research. Its ability to generate the PhSO₂CF₂• radical under mild, photocatalytic conditions allows for a broad range of functionalization reactions. The two-stage approach—photocatalytic addition followed by reductive desulfonylation—provides a reliable and powerful pathway for the synthesis of novel agrochemical candidates. This methodology is well-suited for both early-stage lead discovery and late-stage functionalization campaigns.
References
- Newton, J., Engudar, G., Brooke, A., & Friesen, C. M. (2022). A) Difluoromethyl‐containing pharmaceuticals and agrochemicals...
- ResearchGate. Difluoromethyl Phenyl Sulfone | Request PDF. [Link]
- Gedde, O. R., Bonde, A., Golbækdal, P. I., & Skrydstrup, T. (2022). Examples of pharmaceuticals and agrochemicals containing a difluoromethyl group.
- Beier, P., et al. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. PMC - NIH. [Link]
- ACS Publications. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]
- ACS Publications. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. [Link]
- Scite. Convenient Synthesis of Difluoromethyl Alcohols from Both Enolizable and Non‐Enolizable Carbonyl Compounds with Difluoromethyl Phenyl Sulfone. [Link]
- ResearchGate. (2025). Difluoromethylation Reactions of Organic Compounds | Request PDF. [Link]
- Wikipedia.
- ResearchGate. Photocatalytic radical reactions by using difluoromethanesulfonyl chloride. [Link]
- National Institutes of Health. Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. [Link]
- Organic Reactions.
- ResearchGate. Generation of fluoromethyl radicals from sulfonium‐type reagents 1 e,...[Link]
- Angene Chemical. (2021).
- PubChem. Difluoromethanesulfonylbenzene. [Link]
- ResearchGate.
- National Institutes of Health. (2022). Photoredox catalytic radical fluorosulfonylation of olefins enabled by a bench-stable redox-active fluorosulfonyl radical precursor. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 10. angenechemical.com [angenechemical.com]
- 11. 1535-65-5 | ((Difluoromethyl)sulfonyl)benzene | Ambeed.com [ambeed.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. Photoredox catalytic radical fluorosulfonylation of olefins enabled by a bench-stable redox-active fluorosulfonyl radical precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organicreactions.org [organicreactions.org]
Application Notes & Protocols: A Comparative Guide to the Difluoroiodomethylation of Electron-Rich and Electron-Poor Aromatic Substrates
Abstract
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates. The difluoromethyl group (–CF2H) is particularly valuable as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, or amino groups.[1] A key synthetic precursor to this moiety is the difluoroiodomethyl group (–CF2I), which not only serves as a latent –CF2H group but also provides a handle for further C–C bond-forming reactions via its reactive C–I bond. This guide provides a detailed comparative analysis and experimental protocols for the difluoroiodomethylation of both electron-rich and electron-poor aromatic and heteroaromatic substrates, highlighting the critical mechanistic differences and the rationale behind tailored reaction conditions.
Mechanistic Dichotomy: The Role of Substrate Electronics
The success and regioselectivity of difluoroiodomethylation are fundamentally governed by the electronic nature of the substrate. The reaction typically proceeds via a radical mechanism, initiated by the generation of the difluoroiodomethyl radical (•CF2I) from a suitable precursor, most commonly diiododifluoromethane (CF2I2).[2]
The crucial insight is that, unlike the highly electrophilic trifluoromethyl radical (•CF3), the difluoromethyl radical (•CF2H) is known to be nucleophilic.[3] This nucleophilicity arises from the balance of fluorine's inductive withdrawal and the radical center's desire to donate its electron. The •CF2I radical is expected to share this nucleophilic character. This property dictates two divergent reaction pathways depending on the substrate's electronics.
-
Electron-Poor Substrates: These substrates, possessing a low-lying LUMO, are ideal partners for the nucleophilic •CF2I radical. The reaction proceeds via a Minisci-type pathway, where the radical adds to the electron-deficient π-system. This process is generally efficient and highly regioselective, favoring addition at the most electron-poor positions (e.g., C2/C4 of pyridine).[3]
-
Electron-Rich Substrates: These substrates present a greater challenge. The high electron density of the aromatic ring makes it less susceptible to attack by a nucleophilic radical.[4] Furthermore, electron-rich arenes are prone to oxidation under many conditions used for radical generation (e.g., photoredox catalysis), leading to undesired side reactions.[5] Therefore, successful difluoroiodomethylation often requires carefully chosen conditions or alternative catalytic cycles that avoid direct substrate oxidation.
The following diagram illustrates these divergent mechanistic pathways.
Caption: Figure 1. Divergent pathways for the radical difluoroiodomethylation of electron-poor vs. electron-rich arenes.
Comparative Overview of Reaction Parameters
The choice of reagents, catalysts, and conditions varies significantly between the two substrate classes. The table below summarizes typical parameters.
| Parameter | Difluoroiodomethylation of Electron-Poor Substrates | Difluoroiodomethylation of Electron-Rich Substrates |
| Typical Substrates | Pyridines, Quinolines, Nitroarenes, Aromatic Esters/Ketones | Anisoles, Phenols, Anilines, Indoles, Pyrroles, Furans[4][6] |
| Reagent | Diiododifluoromethane (CF2I2)[2][7] | Diiododifluoromethane (CF2I2) or other sources like TMSCF2I |
| Initiation / Catalyst | Thermal (AIBN, DTBP), Photochemical (UV light), or simple redox initiators (Na2S2O4).[2] | Often requires specific catalyst systems, e.g., photoredox catalysts (fac-[Ir(ppy)3]) or transition metal catalysts (Pd, Cu).[8][9] |
| Solvent | Aprotic solvents like DMSO, DMF, Acetonitrile. | Acetonitrile, Dioxane, or other solvents compatible with the catalytic system. |
| Temperature | 25 °C to 100 °C, depending on initiator. | Often ambient temperature for photoredox catalysis. |
| General Yields | Moderate to High (50-90%) | Variable, often lower to moderate (30-70%) due to side reactions. |
| Key Challenge | Ensuring complete conversion. | Suppressing substrate oxidation and controlling regioselectivity.[5] |
| Mechanism | Minisci-type Radical Addition.[3] | Catalyst-dependent; may involve radical addition or an organometallic pathway. |
Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Difluoroiodomethylation of an Electron-Poor Heterocycle (4-Cyanopyridine)
This protocol leverages a simple thermal initiator, suitable for substrates that are receptive to nucleophilic radical attack.
Materials:
-
4-Cyanopyridine
-
Diiododifluoromethane (CF2I2)[7]
-
Sodium Dithionite (Na2S2O4)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanopyridine (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add DMSO (10 mL). Stir until the substrate is fully dissolved. To this solution, add diiododifluoromethane (CF2I2) (3.0 mmol, 3.0 eq) followed by sodium dithionite (2.0 mmol, 2.0 eq).
-
Causality Note: Sodium dithionite acts as a mild reducing agent to initiate the formation of the •CF2I radical from CF2I2.[2] DMSO is a polar aprotic solvent that effectively solubilizes the reagents. An excess of the CF2I2 source is used to favor the desired reaction over radical dimerization.
-
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Causality Note: The water washes are crucial for removing the highly polar DMSO solvent and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(difluoroiodomethyl)-4-cyanopyridine.
Protocol 2: Photoredox-Catalyzed Difluoroiodomethylation of an Electron-Rich Arene (1,3-Dimethoxybenzene)
This protocol uses visible-light photoredox catalysis, a modern method that can operate under mild conditions, which is often necessary to avoid the degradation of sensitive electron-rich substrates.[8]
Materials:
-
1,3-Dimethoxybenzene
-
Diiododifluoromethane (CF2I2)
-
fac-[Ir(ppy)3] (tris(2-phenylpyridinato)iridium(III))
-
Sodium Bicarbonate (NaHCO3)
-
Degassed Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Schlenk flask, magnetic stirrer, blue LED lamp (450 nm), syringe, septum.
Procedure:
-
Reaction Setup: Add 1,3-dimethoxybenzene (0.5 mmol, 1.0 eq), fac-[Ir(ppy)3] (0.01 mmol, 2 mol%), and NaHCO3 (1.0 mmol, 2.0 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Causality Note:fac-[Ir(ppy)3] is a photocatalyst that, upon excitation with visible light, can engage in single-electron transfer (SET) to activate the CF2I2.[9] NaHCO3 is a mild base used to neutralize any acidic byproducts. The electron-rich substrate itself is a poor substrate for direct radical attack, but the photocatalytic cycle provides an alternative pathway.
-
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.
-
Reagent Addition: Add degassed acetonitrile (5 mL) via syringe, followed by diiododifluoromethane (CF2I2) (1.0 mmol, 2.0 eq).
-
Reaction: Place the flask approximately 5 cm from a blue LED lamp and stir vigorously at room temperature for 24 hours. Ensure the reaction is shielded from ambient light.
-
Workup: Upon completion, remove the solvent in vacuo.
-
Extraction: Redissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired difluoroiodomethylated product.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Insufficient radical generation; Radical dimerization; Substrate decomposition (esp. electron-rich). | Increase concentration or equivalents of initiator/reagent. For photoredox, ensure light source is adequate. For electron-rich substrates, consider a milder catalyst or lower temperature. |
| Multiple Products / Poor Regioselectivity | Steric hindrance; Competing reactive sites. | Modify the directing group on the substrate if possible. Screen different solvents to influence selectivity. For electron-rich substrates, this is a common challenge; catalyst tuning may be required. |
| No Reaction | Deactivated substrate; Inactive initiator/catalyst. | For electron-poor arenes with strong withdrawing groups, more forcing conditions (higher temp, stronger initiator) may be needed.[10] For photoredox, ensure catalyst is pure and solvent is properly degassed. |
| Formation of Dimer (ICF2-CF2I) | High concentration of •CF2I radical. | Perform the reaction at higher dilution by adding more solvent. Add the radical precursor (CF2I2) slowly over time using a syringe pump. |
Conclusion
The difluoroiodomethylation of aromatic compounds is a nuanced process heavily dependent on the electronic properties of the starting material. While electron-poor substrates readily undergo Minisci-type additions with the nucleophilic •CF2I radical, their electron-rich counterparts require more sophisticated strategies, such as photoredox catalysis, to achieve successful transformation under mild conditions. By understanding the underlying mechanistic principles, researchers can select the appropriate protocol and rationally optimize conditions to synthesize these valuable fluorinated building blocks for applications in drug discovery and materials science.
References
- Mizuta, S., Verhoog, S., Engle, K. M., & Gouverneur, V. (2013). Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H-Containing Alcohols. Angewandte Chemie International Edition, 52(34), 8433-8437. [Link]
- Wang, F., Zhu, N., & Chen, P. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(12), 3333-3351. [Link]
- Xiao, J. C., & Chen, Q. Y. (2014). Controlled trifluoromethylation reactions of alkynes through visible-light photoredox catalysis.
- Huan, L., & Chen, J. (2020). Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions. Molecules, 25(21), 5163. [Link]
- Xiao, J. C., & Chen, Q. Y. (2002). A Simple Method for Preparing Difluorodiiodomethane from Difluoro(fluorosulfonyl)acetyl Fluoride.
- Hu, D., et al. (2021). Photoredox-Catalyzed Bromodifluoromethylation of Alkenes with (Difluoromethyl)triphenylphosphonium Bromide. Asian Journal of Organic Chemistry, 10(9), 2354-2357. [Link]
- Ji, Y., et al. (2021). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
- Various Authors. (2023). Previous reviews about trifluoromethylation and difluoroalkylation.
- Wang, Z., et al. (2023).
- Shahid, S. (2018). A Review on the Scope of TFDO-Mediated Oxidation in Organic Synthesis--Reactivity and Selectivity. Current Organic Synthesis, 15(8). [Link]
- National Center for Biotechnology Information. (2024). Diiododifluoromethane. PubChem Compound Summary for CID 2737095. [Link]
- Wang, D., et al. (2022). Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents. Journal of the American Chemical Society, 144(29), 13253-13260. [Link]
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands. Organic Letters, 11(20), 4684-4687. [Link]
- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. [Link]
- Kumar, A., et al. (2024). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances, 14(1), 1-9. [Link]
- Various Authors. (n.d.). Electrophilic Aromatic Substitution.
- Noble, A., et al. (2022). Oxidative benzylic C(sp3)–H functionalisation of electron-poor substrates with photoexcited DDQ. Chemical Science, 13(40), 11955-11961. [Link]
- Khan Academy. (2013). Electrophilic aromatic substitution mechanism. Khan Academy Organic Chemistry. [Link]
- Francke, R., & Little, R. D. (2014). Iodination of Electron-Deficient Arenes under Electrochemical Conditions. Angewandte Chemie International Edition, 53(38), 10094-10097. [Link]
- Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism (video). Khan Academy. [Link]
- The Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
- Integrated Science. (2018). 33.03 Electron-rich and Electron-poor Heterocycles. YouTube. [Link]
Sources
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. sioc.ac.cn [sioc.ac.cn]
- 3. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative benzylic C(sp3)–H functionalisation of electron-poor substrates with photoexcited DDQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Diiododifluoromethane | CF2I2 | CID 2737095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H‐Containing Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Precision: A Guide to Stereoselective Reactions with ((Difluoroiodomethyl)sulfonyl)benzene
For the discerning researcher in medicinal chemistry and drug development, the quest for molecular architectures with precisely controlled stereochemistry is a paramount objective. The introduction of fluorine-containing motifs, particularly the difluoromethyl (CF₂H) group, has emerged as a powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The CF₂H group, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol functionalities, offers a unique tool for enhancing metabolic stability and binding affinity.[1][2]
Among the reagents available for the introduction of the difluoromethyl moiety, ((Difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I) has carved a niche as a versatile precursor for the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•). This application note provides a comprehensive overview of the stereoselective reactions involving PhSO₂CF₂I, with a focus on diastereoselective radical additions. Furthermore, we will explore prospective strategies for the development of enantioselective transformations, a current frontier in the field.
Diastereoselective Radical (Phenylsulfonyl)difluoromethylation
The generation of the PhSO₂CF₂• radical from PhSO₂CF₂I, typically initiated by triethylborane (Et₃B) and air, opens a pathway for highly regio- and diastereoselective additions to unsaturated carbon-carbon bonds.[1][3][4] This methodology provides a robust and predictable means of installing the valuable PhSO₂CF₂ group, which can be subsequently transformed into the desired CF₂H function.
Mechanism of Radical Generation and Addition
The reaction is initiated by the interaction of triethylborane with molecular oxygen, which generates an ethyl radical. This radical then abstracts the iodine atom from PhSO₂CF₂I to produce the key (phenylsulfonyl)difluoromethyl radical. This radical species then undergoes addition to an alkene or alkyne.
Sources
Application Notes and Protocols: One-Pot Synthesis Involving ((Difluoroiodomethyl)sulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Difluoromethyl Group
The introduction of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern medicinal and agrochemical design. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl or thiol groups, offering a unique combination of increased metabolic stability, enhanced lipophilicity, and the ability to participate in hydrogen bonding.[1] These properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. ((Difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I) has emerged as a powerful and versatile reagent for introducing the valuable PhSO₂CF₂ radical, a precursor to the CF₂H group, under mild, light-mediated conditions. This guide provides an in-depth look at a one-pot synthesis utilizing this reagent, focusing on the highly selective C-H difluoroalkylation of heteroaromatics, a reaction of significant interest in drug discovery.
Core Concept: Visible-Light Photoredox Catalysis
The one-pot synthesis detailed herein leverages the principles of visible-light photoredox catalysis. This approach utilizes a photocatalyst, typically a transition metal complex like Ir(ppy)₃, which absorbs visible light and enters an excited state. In this excited state, the catalyst can engage in single-electron transfer (SET) processes with organic substrates, generating radical intermediates under exceptionally mild conditions. This strategy avoids the need for harsh reagents or high temperatures, offering excellent functional group tolerance, which is paramount in complex molecule synthesis.[2]
Mechanistic Rationale
The overall transformation involves the generation of a (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) from PhSO₂CF₂I. The key steps are as follows:
-
Excitation: The photocatalyst (PC) absorbs a photon of visible light to reach an excited state (PC*).
-
Reductive Quenching: The excited photocatalyst is quenched by a suitable electron donor (often an amine or a sulfide), generating a potent reductant (PC⁻).
-
Radical Generation: The reduced photocatalyst (PC⁻) transfers an electron to this compound, causing the cleavage of the C-I bond to release the PhSO₂CF₂• radical and an iodide anion.
-
Radical Addition: The electrophilic PhSO₂CF₂• radical adds to an electron-rich substrate, such as a heteroaromatic compound.
-
Rearomatization/Product Formation: The resulting radical intermediate is oxidized and subsequently rearomatizes, often with the help of a base, to yield the difluoroalkylated product.
Caption: Simplified workflow of photoredox-catalyzed difluoroalkylation.
Application Protocol: One-Pot C-H Difluoroalkylation of N-Methyl-2-pyridone
This protocol details a representative one-pot procedure for the highly regioselective C3 (phenylsulfonyl)difluoromethylation of N-methyl-2-pyridone, adapted from established methodologies.[2]
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (PhSO₂CF₂I) | Schlenk tube or reaction vial with screw cap |
| N-Methyl-2-pyridone | Magnetic stirrer with stir bar |
| Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate (Ru(bpy)₃(PF₆)₂) | Blue LED lamp (e.g., 450 nm) |
| Sodium hydrogen sulfite (NaHSO₃) | Syringes and needles for liquid transfer |
| Anhydrous, degassed solvent (e.g., Acetonitrile) | Standard glassware for workup |
| Inert gas (Nitrogen or Argon) | Rotary evaporator |
| Deuterated solvent for NMR (e.g., CDCl₃) | Column chromatography setup (silica gel) |
Experimental Procedure
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add N-methyl-2-pyridone (1.0 equiv.), this compound (1.5 equiv.), and Ru(bpy)₃(PF₆)₂ (2 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed acetonitrile via syringe to achieve a substrate concentration of 0.1 M.
-
Aqueous Additive: Add a solution of NaHSO₃ (2.0 equiv.) in degassed water (the volume of water should be about 10% of the acetonitrile volume). The addition of NaHSO₃ is crucial for facilitating the desired C3 fluoroalkylation.[2]
-
Initiation of Reaction: Place the reaction tube approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Key Parameters and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Solvent | Anhydrous, degassed MeCN | Degassing is critical to remove oxygen, which can quench the excited photocatalyst. If the reaction is sluggish, ensure the solvent is of high purity and thoroughly degassed. |
| Light Source | Blue LEDs (450 nm) | The photocatalyst's absorption maximum should match the light source's emission. Ensure consistent and direct irradiation of the reaction vessel. |
| Stoichiometry | Excess PhSO₂CF₂I (1.5 equiv.) | Using a slight excess of the difluoroalkylating agent can help drive the reaction to completion. |
| Additive | NaHSO₃ | This additive is key for achieving high regioselectivity for the C3 position on the 2-pyridone core.[2] Absence or substitution may lead to poor conversion or a mixture of isomers. |
| Atmosphere | Inert (N₂ or Ar) | Crucial for preventing oxidative side reactions and quenching of the photocatalyst. Check for leaks in the reaction setup if yields are low. |
Expanding the Scope: Versatility of Phenylsulfonyl Difluoromethyl Reagents
The chemistry of phenylsulfonyl difluoromethyl reagents extends beyond the protocol described. For instance, (phenylsulfonyl)difluoromethane (PhSO₂CF₂H) can be deprotonated and then oxidized in one pot to generate the PhSO₂CF₂• radical for the difluoromethylation of isocyanides.[3] This highlights the adaptability of the core PhSO₂CF₂ moiety in various one-pot transformations. Furthermore, palladium-catalyzed Heck-type reactions using [(bromodifluoromethyl)sulfonyl]benzene demonstrate the utility of this class of reagents in transition-metal-mediated cross-coupling reactions.[2]
Conclusion
This compound is a highly effective reagent for the one-pot synthesis of difluoroalkylated compounds, particularly valuable heteroaromatics. The use of visible-light photoredox catalysis provides a mild, selective, and functional-group-tolerant method for generating the key (phenylsulfonyl)difluoromethyl radical. The protocol detailed herein offers a robust starting point for researchers seeking to incorporate the CF₂SO₂Ph group into complex molecules, paving the way for the development of novel pharmaceuticals and agrochemicals with enhanced properties.
References
- Wu, C., et al. (2021). Synthesis of (benzenesulfonyl)difluoromethyl thioethers from ((difluoromethyl)sulfonyl)benzene and organothiocyanates generated in situ. Organic & Biomolecular Chemistry, 19(35).
- Zhang, C., et al. (2016). Dual gold and photoredox catalysis: visible light-mediated intermolecular atom transfer thiosulfonylation of alkenes. Chemical Communications.
- American Chemical Society. (2025). Photoredox catalyzed generation of difluoromethyl radical from (Phenylsulfonyl)difluoromethyl sulfonium salt: Access to difluoromethylated compounds. ACS Fall 2025.
- Ghosh, A., et al. (2023). Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO₂CF₂ Group. ACS Organic & Inorganic Au.
- ResearchGate. (n.d.). One-pot synthesis of difluoromethyl-containing 1,2,3,4-tetrahydropyridines.
- Wang, F., & Wang, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters.
- Carbonnel, S., et al. (2021). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Organic Letters.
- McCarthy, J. R., et al. (1990). Fluoromethyl phenyl sulfone, a reagent for the synthesis of fluoroalkenes. Organic Syntheses.
- Hu, J., et al. (2011). A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters.
Sources
Application Note: ((Difluoroiodomethyl)sulfonyl)benzene as a Versatile Precursor for Advanced Fluorinated Compounds
Abstract and Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The difluoromethyl (CF2H) group, in particular, serves as a valuable bioisostere for hydroxyl, thiol, or hydroxymethyl groups, offering improved metabolic stability, enhanced membrane permeability, and modulated acidity (pKa) without significantly increasing lipophilicity.[3][4] ((Difluoroiodomethyl)sulfonyl)benzene, hereafter referred to as PhSO2CF2I, has emerged as a highly effective and versatile reagent for introducing the PhSO2CF2 moiety, which acts as a stable and handleable precursor to the desired CF2H group.[5][6]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the practical use of PhSO2CF2I. We will delve into its core reactivity, focusing on radical-mediated transformations, and provide detailed, field-tested protocols for its application in the (phenylsulfonyl)difluoromethylation of unsaturated C-C bonds. The causality behind experimental choices, mechanistic insights, and strategies for downstream conversion to final CF2H-containing products are discussed in detail.
The Chemistry of PhSO2CF2I: A Gateway to Difluoromethylation
The utility of PhSO2CF2I stems from the relative weakness of the Carbon-Iodine bond, which allows for its facile homolytic cleavage to generate the key (phenylsulfonyl)difluoromethyl radical (PhSO2CF2•). This radical species is the primary reactive intermediate responsible for the transformations discussed herein.
The phenylsulfonyl (PhSO2) group plays a dual role:
-
Radical Stabilization: It provides sufficient stabilization to the adjacent difluoromethyl radical, facilitating its formation under mild conditions.
-
Synthetic Handle: After the initial C-C bond formation, the robust sulfonyl group can be removed under reductive conditions, unmasking the final CF2H group. This two-stage strategy allows for transformations that might be incompatible with the direct introduction of a more reactive CF2H radical source.
The overall synthetic logic is a powerful two-step sequence: radical addition of the PhSO2CF2 group, followed by a reductive desulfonylation.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sioc.cas.cn [sioc.cas.cn]
Application Note: A Practical Guide to Photoredox-Catalyzed Reactions with ((Difluoroiodomethyl)sulfonyl)benzene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the experimental setup and execution of photoredox-catalyzed reactions utilizing ((difluoroiodomethyl)sulfonyl)benzene and related sulfonium salts as powerful reagents for the introduction of the versatile (phenylsulfonyl)difluoromethyl (PhSO₂CF₂) group into organic molecules. The incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry and materials science, and this guide offers detailed protocols, mechanistic insights, and practical considerations to empower researchers in these fields. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Significance of the (Phenylsulfonyl)difluoromethyl Group
The introduction of fluorinated functional groups into organic molecules can profoundly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difluoromethyl group (-CF₂-) is particularly attractive as a bioisostere for ethers, ketones, or sulfones, making it a valuable motif in drug discovery.[1] Reagents like this compound and its sulfonium salt derivatives have emerged as highly effective precursors for the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) under mild, visible-light-mediated conditions.[1][3] This approach avoids harsh reagents and provides a versatile platform for the functionalization of a wide array of organic substrates, including alkenes and (hetero)arenes.[3][4]
The Reaction Mechanism: A Photoredox Catalytic Cycle
The core of this transformation lies in a photoredox catalytic cycle. The process is initiated by the excitation of a photocatalyst (PC) upon absorption of visible light. The excited state photocatalyst (PC*) is a potent single-electron transfer (SET) agent. The generally accepted mechanism for the generation of the key radical intermediate is as follows:
-
Excitation: The photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) absorbs a photon of visible light, promoting it to an excited state (PC*).
-
Reductive Quenching Pathway: The excited photocatalyst (PC*) can be reductively quenched by a suitable electron donor, generating a more reducing species (PC⁻).
-
Radical Generation: The reduced photocatalyst (PC⁻) then transfers an electron to the this compound or a related sulfonium salt. This single-electron reduction leads to the fragmentation of the reagent and the formation of the desired (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•).
-
Substrate Addition: The highly reactive PhSO₂CF₂• radical adds to the substrate (e.g., an alkene), generating a new carbon-centered radical.
-
Propagation and Catalyst Regeneration: This new radical intermediate can then be further transformed, for instance, by reacting with another species in a multicomponent reaction or by being oxidized by the photocatalyst radical cation (PC⁺) to regenerate the ground state photocatalyst and form the final product.
Control experiments are crucial for validating this proposed mechanism. For instance, the reaction should not proceed in the absence of light or the photocatalyst.[3] Furthermore, the addition of radical scavengers like TEMPO or BHT should inhibit the reaction or lead to the formation of trapped radical adducts.[3]
Below is a diagram illustrating the photoredox catalytic cycle:
Caption: A simplified photoredox catalytic cycle for the generation and reaction of the PhSO₂CF₂• radical.
Experimental Setup and Protocol
This section provides a detailed, step-by-step protocol for a typical photoredox reaction involving a (phenylsulfonyl)difluoromethyl sulfonium salt and an alkene.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Schlenk tubes or reaction vials with septa
-
Magnetic stirrer and stir bars
-
Visible light source (e.g., blue LEDs, 440 nm)[7]
-
Syringes and needles for transfer of reagents
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Column chromatography setup
-
Step-by-Step Protocol
The following workflow diagram outlines the key stages of the experimental procedure:
Sources
- 1. Photoredox catalyzed generation of difluoromethyl radical from (Phenylsulfonyl)difluoromethyl sulfonium salt: Access to difluoromethylated compounds - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoredox-controlled chemo-divergent, regio-, and stereoselective difunctionalization of olefins via switchable SO2 reintegration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Synthesis of Difluoromethylated Sulfones Using ((Difluoroiodomethyl)sulfonyl)benzene
Abstract
The introduction of the difluoromethyl (CF₂H) group into molecular scaffolds is a pivotal strategy in modern drug discovery and materials science, owing to its unique properties as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol moieties. This guide provides a comprehensive overview and detailed protocols for the utilization of ((difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I) as a potent precursor for the synthesis of difluoromethylated compounds, with a primary focus on the formation of difluoromethylated sulfones. We will delve into the preparation of this key reagent, its application in radical-mediated difluoromethylation of various substrates, and the underlying mechanistic principles that govern these transformations. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Significance of the Difluoromethyl Group
The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as it can act as a lipophilic hydrogen bond donor, a property not observed in the more common trifluoromethyl (CF₃) group.[3] This unique characteristic allows the CF₂H group to serve as a bioisostere for functional groups like hydroxyls (-OH) and thiols (-SH), making it an invaluable tool in drug design to enhance potency and pharmacokinetic profiles.[2][3]
This compound (PhSO₂CF₂I) has emerged as a versatile and efficient reagent for introducing the PhSO₂CF₂ moiety, which can be readily transformed into the desired CF₂H group.[1][4] This reagent serves as an excellent precursor to the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•), enabling a range of radical-mediated transformations under mild conditions.[1][5] This guide will provide detailed protocols for the synthesis and application of PhSO₂CF₂I, empowering researchers to harness its synthetic potential.
Reagent Profile and Safety Considerations
This compound (PhSO₂CF₂I)
-
CAS Number: 802919-90-0
-
Molecular Formula: C₇H₅F₂IO₂S[6]
-
Molecular Weight: 318.08 g/mol [6]
-
Appearance: Light-yellow to yellow powder or crystals
-
Storage: Store in a refrigerator.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this reagent.[7]
Synthesis of this compound (PhSO₂CF₂I)
The precursor to our target reagent is the commercially available difluoromethyl phenyl sulfone (PhSO₂CF₂H). The conversion to the iodo-derivative is achieved through deprotonation followed by quenching with an iodine source.
Protocol: Iodination of Difluoromethyl Phenyl Sulfone
This protocol is based on the general principle of halogenating acidic C-H bonds adjacent to sulfonyl groups.
Materials:
-
Difluoromethyl phenyl sulfone (PhSO₂CF₂H)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere techniques.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve difluoromethyl phenyl sulfone (1.0 equiv) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Iodination: In a separate flask, dissolve iodine (1.1 equiv) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a light-yellow solid.
Note on Characterization: As of the writing of this guide, detailed, publicly available experimental spectroscopic data for PhSO₂CF₂I is limited. It is strongly recommended to thoroughly characterize the synthesized product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.[8][9]
Application in Radical Difluoromethylation
This compound is an excellent precursor for the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) under mild conditions, most commonly initiated by triethylborane (Et₃B) and air (O₂).
Mechanism of Radical Formation and Reaction
The reaction is initiated by the autoxidation of triethylborane in the presence of oxygen, which generates ethyl radicals (Et•).[10][11] The ethyl radical then abstracts the iodine atom from PhSO₂CF₂I to generate the key PhSO₂CF₂• radical. This radical can then engage in various transformations, such as addition to unsaturated bonds.
Figure 1: General mechanism for the Et₃B-initiated radical difluoromethylation.
Protocol: Radical Addition to Alkenes
This protocol details a general procedure for the radical addition of PhSO₂CF₂I to terminal alkenes.[1][5]
Materials:
-
This compound (PhSO₂CF₂I) (1.0 equiv)
-
Alkene (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Triethylborane (Et₃B) (1.0 M in hexanes, 1.0 equiv)
-
Schlenk flask and standard glassware for air-sensitive reactions.
Procedure:
-
Reaction Setup: To a sealed 30-mL Schlenk flask, add this compound (e.g., 0.2 mmol, 64 mg) and the desired alkene (e.g., 0.4 mmol).
-
Add dichloromethane (e.g., 1.2 mL) to dissolve the reactants.
-
Initiation: Cool the flask to -30 °C in a cooling bath.
-
In the presence of air, add triethylborane solution (1.0 M in hexanes, e.g., 0.2 mL, 0.2 mmol) dropwise via a syringe.
-
Stir the reaction mixture at -30 °C for 30 minutes.
-
Work-up and Purification: Remove the volatile solvents under vacuum.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/petroleum ether, 1:30) to yield the iodinated difluoromethylated sulfone adduct.
Table 1: Substrate Scope for Radical Addition to Alkenes [5]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | 1-Hexene | 1-(3,3-Difluoro-1-iodo-3-(phenylsulfonyl)propyl)hexane | 75 |
| 2 | 1-Octene | 1-(3,3-Difluoro-1-iodo-3-(phenylsulfonyl)propyl)octane | 78 |
| 3 | Allylbenzene | (4,4-Difluoro-2-iodo-4-(phenylsulfonyl)butyl)benzene | 72 |
| 4 | Styrene | (2,2-Difluoro-2-(phenylsulfonyl)ethyl)(iodo)benzene | 65 |
One-Pot De-iodination to Difluoromethylated Alkanes
The resulting iodo-adducts can be conveniently de-iodinated in a one-pot procedure to afford the final difluoromethylated alkanes.[1]
Procedure (Continuation from 4.2):
-
After the initial 30-minute reaction at -30 °C, remove the volatile solvents under vacuum.
-
To the flask, add tributyltin hydride (Bu₃SnH) (1.3 equiv) and toluene.
-
Under a nitrogen atmosphere, heat the reaction mixture at 90 °C for 30 minutes.
-
Cool to room temperature and add a saturated aqueous potassium fluoride (KF) solution to quench the reaction and precipitate the tin byproducts.
-
Extract the mixture with diethyl ether, dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to obtain the final difluoromethylated alkane.
Application to Thiol Difluoromethylation
While specific protocols for the direct radical difluoromethylation of thiols using PhSO₂CF₂I are not extensively documented, the underlying radical mechanism can be adapted. The PhSO₂CF₂• radical is expected to react with thiols, likely through a hydrogen atom transfer from the thiol to the radical, followed by radical-radical recombination.
Proposed Reaction Scheme: PhSO₂CF₂• + R-SH → PhSO₂CF₂H + R-S• PhSO₂CF₂• + R-S• → PhSO₂CF₂-S-R
Alternatively, photocatalytic methods have been shown to be effective for the S-difluoromethylation of thiols using other CF₂H radical precursors, suggesting a promising avenue for future development with PhSO₂CF₂I.[12]
Applications in Drug Discovery and Organic Synthesis
The difluoromethylated sulfones synthesized using these methods are valuable intermediates. The phenylsulfonyl group can be removed under reductive conditions to unmask the CF₂H group, which is highly sought after in medicinal chemistry.[13] Furthermore, the versatile reactivity of the sulfone group allows for further synthetic manipulations. The ability to install the PhSO₂CF₂ group onto complex molecules in a "late-stage" functionalization approach is particularly attractive for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of difluoromethylated compounds, particularly sulfones. Its ability to serve as a clean and efficient precursor to the (phenylsulfonyl)difluoromethyl radical under mild, Et₃B/air-initiated conditions makes it a valuable tool for modern organic synthesis. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this reagent in their own applications, from fundamental methodology development to the synthesis of complex, biologically active molecules.
References
- Aaron-chem. Safety Data Sheet: this compound. [Link]
- Hu, J. et al. (2004). Difluoromethyl Phenyl Sulfone, a Difluoromethylidene Equivalent: Use in the Synthesis of 1,1‐Difluoro‐1‐alkenes.
- Hu, J. et al. (2009). A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(10), 2109-2112.
- Hu, J. et al. (2007). Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry, 72(15), 5824-5827.
- Sun, S., Jia, R. et al. (2025). Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy.
- Mechanochemical difluoromethylation of (thio)phenols and N‐heterocycles. (2025). Request PDF.
- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, a Reagent for the Synthesis of Fluoroalkenes. Organic Syntheses.
- Fisher Scientific. (2009). Safety Data Sheet: 4-(Trifluoromethyl)benzenesulfonyl chloride.
- Thermo Fisher Scientific. (2009). Safety Data Sheet: 4-(Trifluoromethyl)benzenesulfonyl chloride.
- Jia, R., Wang, X., & Hu, J. (2021).
- Hu, J. et al. (2007). Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- fluoromethyl phenyl sulfone. Organic Syntheses Procedure.
- pH-Dependent Spin State Population and 19F NMR Chemical Shift via Remote Ligand Protonation in an Iron(II) Complex. (2017). The Royal Society of Chemistry.
- ChemUniverse. This compound [P66016].
- Organic Photoredox‐Catalyzed S‐Difluoromethylation of Aromatic and Heteroaromatic Thiols: Advancing Thiol Functionaliz
- Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. (2007).
- Bhattacharyya, A. et al. (2024).
- Recent Advance in Synthetic Applications of Difluoromethyl Phenyl Sulfone and Its Deriv
- Fluorine NMR. (n.d.).
- Molecule-Induced Radical Formation (MIRF)
- Et3B induced radical addition of thiols to acetylenes. (1987). Semantic Scholar.
- Novel Synthesis of Alkenes via Triethylborane-Induced Free-Radical Reactions of Alkyl Iodides and β-Nitrostyrenes. (2001). Organic Chemistry Portal.
- Liu, J.-T. et al. (2001). Novel synthesis of alkenes via triethylborane-induced free-radical reactions of alkyl iodides and beta-nitrostyrenes. PubMed.
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemuniverse.com [chemuniverse.com]
- 7. aaronchem.com [aaronchem.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Molecule-Induced Radical Formation (MIRF) Reaction of Et2BOOEt with Et3B is Key to the Et3B/O2 Radical Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel synthesis of alkenes via triethylborane-induced free-radical reactions of alkyl iodides and beta-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ivychem.com [ivychem.com]
- 13. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions with ((Difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I)
Welcome to the technical support center for ((Difluoroiodomethyl)sulfonyl)benzene, a key reagent for radical (phenylsulfonyl)difluoromethylation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and experimental challenges encountered when using this versatile reagent. Our focus is on providing practical, in-depth solutions grounded in mechanistic principles to enhance your reaction outcomes and ensure reproducibility.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable protocols to mitigate common side reactions.
Problem 1: Low or No Yield of the Desired Difluoromethylated Product
Question: My difluoromethylation reaction using PhSO₂CF₂I has failed or is showing very low conversion of my starting material. What are the most common causes?
Answer: Low or no yield is typically traced back to one of three areas: the integrity of the radical-generating system, the stability of the reagent, or the presence of radical inhibitors.
Causality & Solution:
-
Inefficient Radical Generation: The PhSO₂CF₂ radical is the key reactive intermediate. Its formation, whether through a chemical initiator like triethylborane (Et₃B)/air or a photoredox catalyst, is the reaction's rate-determining step.[1] Failure here prevents any downstream reaction.
-
Troubleshooting:
-
For Photocatalysis: Ensure your light source is emitting at the correct wavelength for your photocatalyst and that the reaction vessel is transparent to that wavelength. Verify the catalyst's integrity; some catalysts can degrade with prolonged light exposure or in the presence of oxygen.
-
For Chemical Initiation: Ensure your initiator (e.g., Et₃B) is fresh and has not been passivated by oxidation. The introduction of air (oxygen) is often a controlled part of the initiation with Et₃B, but an improperly sealed vessel can lead to uncontrolled, detrimental side reactions.[1]
-
-
-
Reagent Decomposition: PhSO₂CF₂I, like many organoiodine compounds, can be sensitive to light and heat. Premature decomposition before it can participate in the desired catalytic cycle will lead to low effective concentrations.
-
Troubleshooting: Store the reagent in a dark, cool, and dry place. For reactions, especially those run over long periods, consider wrapping the reaction vessel in aluminum foil (if not a photocatalytic reaction) to prevent decomposition from ambient light.
-
-
Presence of Radical Quenchers/Inhibitors: Radical reactions are notoriously sensitive to impurities. The most common inhibitor is molecular oxygen. Oxygen is a ground-state diradical that can rapidly and irreversibly intercept the PhSO₂CF₂ radical or other radical intermediates in your catalytic cycle, forming unreactive peroxide species.
-
Troubleshooting: Rigorous exclusion of oxygen is critical. Use a robust degassing technique for your solvent, such as three freeze-pump-thaw cycles. Assembling the reaction under a positive pressure of an inert gas (Argon or Nitrogen) is mandatory.
-
Problem 2: Significant Formation of PhSO₂CF₂H as a Byproduct
Question: I am observing a significant byproduct with a mass corresponding to the simple reduction of the radical intermediate (PhSO₂CF₂H). Why is this happening and how can I prevent it?
Answer: The formation of Phenyl(difluoromethyl)sulfone (PhSO₂CF₂H) is a classic indicator of a competing hydrogen atom transfer (HAT) pathway. This occurs when the PhSO₂CF₂ radical abstracts a hydrogen atom from another molecule in the reaction mixture instead of adding to your substrate.
Causality & Solution:
-
Solvent as H-atom Donor: The most common source of hydrogen atoms is the solvent. Solvents with weak C-H bonds (e.g., THF, 1,4-dioxane, or solvents with benzylic hydrogens) are particularly susceptible to HAT.
-
Troubleshooting: Switch to a solvent with stronger C-H bonds that is less prone to hydrogen atom donation. Preferred solvents often include acetonitrile (MeCN), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP), depending on substrate solubility.
-
-
Substrate or Additives as H-atom Donors: Certain functional groups on your substrate or additives (like tertiary amines used as sacrificial electron donors) can also serve as H-atom sources.
-
Troubleshooting: If the substrate is the source, there may be inherent limitations. If an additive is the culprit, consider replacing it. For example, some Hantzsch esters used as reductants in photocatalysis can be sources of hydrogen atoms.[1]
-
Problem 3: Formation of Polymeric Material and Other Unidentified Byproducts
Question: My reaction mixture has turned dark, and I'm isolating a significant amount of insoluble, polymeric material. What is the cause?
Answer: Polymerization and the formation of complex mixtures often stem from uncontrolled radical reactions, particularly when the desired radical addition is slow or when the reagent or substrate is unstable under the reaction conditions.
Causality & Solution:
-
Substrate Polymerization: If your substrate is an alkene (e.g., styrene), the generated radical intermediate can initiate a chain polymerization of the substrate rather than undergoing the desired single addition and termination.
-
Troubleshooting: This is often concentration-dependent. Try running the reaction at a higher dilution. Alternatively, adding the substrate slowly over the course of the reaction via syringe pump can keep its instantaneous concentration low, disfavoring polymerization.
-
-
Reaction with Oxygen: As mentioned, oxygen can lead to unwanted side reactions. The reaction of oxygen with aromatic compounds, in particular, can produce heavy polymeric byproducts.[1]
-
Troubleshooting: As emphasized before, ensure rigorous degassing and maintenance of an inert atmosphere.
-
-
Decomposition of the Benzene Sulfonyl Moiety: Under harsh conditions (e.g., high heat or high-energy light), the phenylsulfonyl group itself can degrade. While less common under typical radical conditions, this can contribute to complex byproduct mixtures.
-
Troubleshooting: Ensure the reaction temperature is controlled. For photocatalysis, use the lowest energy light source capable of exciting your photocatalyst to minimize high-energy degradation pathways.
-
Workflow for Troubleshooting Failed Reactions
This diagram outlines a logical sequence of checks to perform when a reaction with PhSO₂CF₂I fails.
Caption: A step-by-step decision tree for diagnosing and solving common issues.
Frequently Asked Questions (FAQs)
-
Q1: How should I properly store and handle this compound?
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., in a desiccator or glovebox). Many suppliers recommend refrigeration (2-8°C).
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen exposure. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The related compound, benzenesulfonyl chloride, is corrosive and reacts with water, so similar precautions are warranted.
-
-
Q2: What analytical techniques are best for monitoring the reaction?
-
Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring if your product and starting material have different polarities. For more quantitative analysis, ¹⁹F NMR spectroscopy is exceptionally useful for tracking the consumption of PhSO₂CF₂I and the formation of the PhSO₂CF₂-containing product, as the chemical shifts are highly sensitive to the electronic environment. LCMS is also excellent for monitoring the appearance of products and identifying the mass of byproducts.
-
-
Q3: Are there specific functional groups that are incompatible with this reagent?
-
As this is a radical-based method, substrates containing easily abstractable hydrogen atoms (e.g., thiols, some unprotected amines) or groups that are potent radical traps (e.g., nitroso compounds, quinones) may be incompatible. Furthermore, highly electron-rich alkenes may be prone to polymerization. Substrates that are unstable to visible light should be avoided in photocatalytic setups.
-
Key Mechanistic Pathways: Desired vs. Side Reactions
The following diagram illustrates the primary catalytic cycle for a photocatalytic difluoromethylation and highlights where common side reactions diverge.
Caption: The desired reaction pathway versus common off-cycle side reactions.
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Difluoromethylation
This is a representative protocol and may require optimization for specific substrates.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), the substrate (1.0 equiv), and this compound (1.5-2.0 equiv).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add the desired volume of degassed solvent (e.g., MeCN) via syringe. The solvent should have been previously degassed by three freeze-pump-thaw cycles.
-
Reaction: Place the vial approximately 5-10 cm from a light source (e.g., a 455 nm blue LED). Ensure the reaction is stirred vigorously. If necessary, use a fan to maintain the reaction at room temperature, as photoinduced degradation can be enhanced by heat.
-
Monitoring: Monitor the reaction progress by TLC, LCMS, or by taking aliquots for ¹⁹F NMR analysis.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel to isolate the desired product.
Protocol 2: Quality Control Check for Solvent Degassing
To validate your degassing procedure, a simple indicator test can be performed.
-
Prepare a solution of a redox indicator that is sensitive to oxygen, such as a solution of sodium anthracenide in THF, in a glovebox. This solution is intensely colored.
-
Degas a sample of your reaction solvent using your standard procedure (e.g., freeze-pump-thaw).
-
Under an inert atmosphere, add a small drop of the indicator solution to your degassed solvent.
-
Result: If the color of the indicator persists, the solvent is largely free of oxygen. If the color disappears immediately, your degassing procedure is insufficient, and oxygen is present.
References
- Hu, J., Li, Y., & Li, H. (2009). ChemInform Abstract: Free Radical (Phenylsulfonyl)difluoromethylation of Alkynes with PhSO2CF2I Reagent: Stereoseletive Preparation of PhSO2CF2- and CF2H-Substituted Alkenes. ChemInform. [Link]
- Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(23), 4483. [Link]
- Xiao, P., Rong, J., Ni, C., Guo, J., Li, X., Chen, D., & Hu, J. (2016). Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions. Organic Letters, 18(23), 6046–6049. [Link]
- Boocock, G., & Cvetanović, R. J. (1961). Reaction of Oxygen Atoms with Benzene. Canadian Journal of Chemistry, 39(12), 2436-2443. [Link]
- Angene Chemical. (2025). Safety Data Sheet for 3,5-Difluorobenzene-1-sulfonyl chloride. [Link]
- Hu, J., Zhang, C., & Wang, J. (2007). Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone. The Journal of Organic Chemistry, 72(15), 5824–5827. [Link]
Sources
Technical Support Center: Purification of Products from ((Difluoroiodomethyl)sulfonyl)benzene Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ((Difluoroiodomethyl)sulfonyl)benzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of products derived from reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section is designed to help you navigate common issues that may arise during the work-up and purification of your reaction products. Each problem is presented in a question-and-answer format, offering detailed explanations and step-by-step solutions.
Question 1: I'm having trouble removing unreacted this compound from my product. What are the best strategies?
Answer:
Unreacted this compound can be a persistent impurity due to its relatively non-polar nature and stability. Here’s a systematic approach to its removal:
Underlying Principle: The key is to exploit the subtle differences in polarity and solubility between your product and the starting material.
Recommended Strategies:
-
Aqueous Work-up Optimization:
-
Initial Wash: Begin with a standard aqueous work-up. If your product is organic-soluble, washing the organic layer with a saturated sodium bisulfite or sodium thiosulfate solution can help remove trace iodine-containing impurities that may have formed.
-
Brine Wash: Always follow with a brine wash to remove residual water and break up any emulsions that may have formed.
-
-
Column Chromatography: This is often the most effective method.
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Mobile Phase Selection: Start with a non-polar eluent system and gradually increase the polarity. A common starting point is a hexane/ethyl acetate or cyclohexane/ethyl acetate gradient. The unreacted starting material, being less polar than most functionalized products, should elute first.
-
TLC Analysis: Before committing to a large-scale column, optimize your solvent system using Thin Layer Chromatography (TLC). Stain with potassium permanganate or use a UV lamp for visualization.
-
-
Recrystallization: If your product is a solid, recrystallization can be highly effective.
-
Solvent Screening: The ideal solvent is one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below, while the starting material remains soluble at all temperatures.[1][2] Common solvent systems to try include ethanol/water, isopropanol/water, or toluene/heptane mixtures.
-
Procedure: Dissolve the crude material in a minimal amount of hot solvent.[3] Allow it to cool slowly to promote the formation of pure crystals. If no crystals form, try scratching the inside of the flask or adding a seed crystal.[4]
-
| Method | Principle of Separation | Best For | Key Considerations |
| Column Chromatography | Differential adsorption based on polarity. | Most liquid and solid products. | Proper solvent system selection is critical. |
| Recrystallization | Differential solubility. | Solid products. | Requires finding a suitable solvent system. |
| Aqueous Work-up | Partitioning between aqueous and organic phases. | Initial bulk removal of some impurities. | May not be sufficient on its own. |
Question 2: My product appears to be degrading on the silica gel column. What's happening and how can I prevent it?
Answer:
Degradation on silica gel is a common issue, particularly with sensitive functional groups. The acidic nature of standard silica gel can catalyze decomposition or rearrangement reactions. The difluoroiodomethyl group itself is relatively robust, but other functionalities in your molecule may not be.
Causality: The surface of silica gel possesses acidic silanol groups (Si-OH) which can interact with or protonate basic sites in your molecule, or facilitate the elimination of leaving groups.
Preventative Measures:
-
Deactivate the Silica Gel:
-
Triethylamine Treatment: Before packing your column, you can rinse the silica gel with a solvent system containing a small amount of triethylamine (0.1-1%), followed by flushing with your starting eluent. This neutralizes the acidic sites.[5]
-
Ammonia in Methanol: Alternatively, a solution of ammonia in methanol can be used for deactivation.
-
-
Use an Alternative Stationary Phase:
-
Neutral or Basic Alumina: For compounds that are particularly acid-sensitive, switching to neutral or basic alumina can be a good alternative.[5]
-
Reversed-Phase Chromatography (C18): If your compound is sufficiently polar, reversed-phase chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol mobile phase can be an excellent option.
-
-
Minimize Contact Time:
-
Flash Chromatography: Employ flash chromatography with slightly higher pressure to reduce the time your compound spends on the column.
-
Optimize Solvent Gradient: A well-optimized gradient will ensure your compound elutes in a sharp band, minimizing the opportunity for degradation.
-
Question 3: I'm observing an "oiling out" phenomenon during recrystallization. How can I obtain solid crystals?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline material.[4] This often happens when the melting point of the solid is lower than the boiling point of the solvent or when there are significant impurities present.
Troubleshooting Steps:
-
Slow Down the Cooling Process: Rapid cooling can favor oil formation.
-
Insulate the Flask: Wrap the flask in a cloth or place it in a Dewar flask to allow for gradual cooling to room temperature before moving it to an ice bath.
-
-
Adjust the Solvent System:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[4]
-
Change the Solvent Polarity: If the current solvent is too nonpolar, try a more polar one, or a different solvent mixture. For sulfonyl-containing compounds, ethanol-water or isopropanol-water mixtures can be effective.[4]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
-
Pre-Purification: If the crude product is highly impure, consider a preliminary purification step like a quick filtration through a plug of silica gel before attempting recrystallization.[4]
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of products derived from this compound?
Products incorporating the this compound moiety are typically solids with moderate to high melting points due to the polar sulfonyl group and the overall molecular weight. They generally exhibit good thermal stability. The presence of the fluorinated group often increases lipophilicity.
Q2: Are there any known incompatibilities of these compounds with common purification solvents?
Generally, these compounds are compatible with common organic solvents. However, prolonged exposure to highly nucleophilic solvents or bases could potentially lead to the displacement of the iodide. It is always advisable to monitor the stability of your compound in the chosen purification solvent system by TLC over time before proceeding with a large-scale purification.
Q3: What are some common byproducts to look out for in reactions involving this compound?
Depending on the specific reaction conditions, you might encounter byproducts arising from:
-
Homocoupling of the starting material or product.
-
Reduction of the C-I bond to a C-H bond.
-
Side reactions involving other functional groups in your substrate.
Careful analysis of your crude reaction mixture by techniques like LC-MS or NMR is crucial for identifying these impurities and tailoring your purification strategy accordingly.
Q4: How can I effectively monitor the progress of my column chromatography?
-
TLC: This is the most common and convenient method. Run TLC plates of the collected fractions and compare them to your starting material and crude product.
-
UV Detection: If your compound has a chromophore (like the benzene ring), you can use a UV detector if your chromatography system is so equipped.
-
Staining: If your product is not UV-active, use a suitable TLC stain. Potassium permanganate is a good general-purpose stain.
Visualizing Purification Workflows
Troubleshooting Decision Tree for Column Chromatography
Caption: Decision tree for troubleshooting column chromatography issues.
Workflow for Product Purification
Caption: General workflow for purification of reaction products.
References
- Benchchem.
- Benchchem.
- Google Patents.
- Google Patents. US4465655A - Process for the purification of exhaust gases containing sulfuryl fluoride.
- ACS Publications. Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine | Analytical Chemistry.
- Benchchem.
- Thieme. Modern Strategies in Organofluorine Chemistry. [Link]
- ResearchGate. (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)....
- University of Colorado Boulder.
- University of California, Los Angeles.
- LCGC International.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
Sources
"optimizing reaction conditions for difluoroiodomethylation"
A3: Yes, thermal initiators are a viable alternative for generating the necessary radicals. [7][8]Compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be used to initiate the reaction upon heating. [8]The choice between thermal and photochemical initiation depends on the substrate's sensitivity to heat and the desired reaction conditions. Thermal initiation requires careful temperature control, as the decomposition rate of the initiator is temperature-dependent. [9]Photoredox catalysis often offers milder reaction conditions and can sometimes provide better selectivity. [4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. The solutions are based on established chemical principles and field-proven insights.
Problem 1: Low or No Product Yield
Low yield is one of the most common frustrations in synthetic chemistry. [7][8]Before making drastic changes, it's crucial to diagnose the potential cause systematically.
Q: I've set up my reaction according to a literature procedure, but I'm getting very low yields of my desired difluoroiodomethylated product. What should I check first?
A: When facing low yields, consider these primary factors:
-
Reagent Quality and Stoichiometry:
-
Reagent Integrity: Has your difluoroiodomethylating reagent been stored properly? Consider using a freshly opened bottle or purifying the reagent if its quality is uncertain.
-
Substrate Purity: Are your starting materials (alkene, alkyne, etc.) pure? Impurities can inhibit the reaction or consume the radical species.
-
Stoichiometry: Radical reactions can be sensitive to the ratio of reactants. Ensure your measurements are accurate. Sometimes, using a slight excess of the difluoroiodomethylating reagent can improve yields.
-
-
Initiation Efficiency:
-
Photoredox Catalyst: If using a photocatalyst, is it the correct one for your substrate? The reduction potentials of the catalyst and the fluoroalkylating reagent must be compatible. [4]Ensure the catalyst has not degraded.
-
Thermal Initiator: If using a thermal initiator like AIBN, is the reaction temperature appropriate for its half-life? The initiator must decompose at a suitable rate to maintain the radical chain reaction. [9]Too low a temperature results in slow initiation, while too high a temperature can cause rapid decomposition and potential side reactions.
-
Light Source: For photochemical reactions, is your light source (e.g., blue LEDs) emitting at the correct wavelength and intensity to excite the photocatalyst? [1][2][10]
-
-
Reaction Environment:
-
Atmosphere: Radical reactions are often sensitive to oxygen, which can act as a radical scavenger. Ensure your reaction is properly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintained under an inert atmosphere.
-
Solvent Choice: The solvent can significantly impact radical reactions. [11]Ensure the solvent is anhydrous and appropriately degassed. The polarity of the solvent can also influence the stability of radical intermediates. [12]
-
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Problem 2: Formation of Significant Side Products
Q: My reaction is proceeding, but I'm observing significant formation of side products, primarily dimerization of my starting material and/or formation of hydro-de-iodinated starting material. How can I suppress these?
A: The formation of side products often points to issues with the reaction kinetics or the relative rates of desired versus undesired pathways.
-
Concentration Effects:
-
High Concentration: If you observe polymerization or dimerization of your starting alkene/alkyne, the concentration may be too high, favoring intermolecular reactions between the substrate. Try running the reaction at a lower concentration.
-
Low Concentration: Conversely, if the concentration of the radical-trapping substrate is too low, the generated •CF₂I radical may participate in undesired pathways. A careful balance is needed.
-
-
Solvent Polarity and Hydrogen Atom Donors:
-
The solvent is not just a medium but an active participant. [11]Some solvents can act as hydrogen atom donors, leading to premature quenching of radical intermediates. For example, while THF is a common solvent, it can sometimes be a source of hydrogen atoms.
-
Consider switching to a less reactive solvent. Polar aprotic solvents like DMF or DMSO can be effective, as they can stabilize radical intermediates without readily donating hydrogen atoms. [12]
-
-
Temperature Control:
-
Higher temperatures can increase the rate of side reactions. If using a thermal initiator, select one with a lower decomposition temperature to run the reaction under milder conditions. [13]For photoredox reactions, ensure the reaction is not overheating from the light source by using a fan or a cooling bath.
-
Key Parameter Optimization
Systematic optimization is key to maximizing yield and purity. [14]The following table summarizes key parameters and their typical starting points for optimization.
| Parameter | Variable | Typical Range / Options | Rationale & Considerations |
| Initiation Method | Thermal vs. Photo | AIBN, BPO vs. fac-Ir(ppy)₃, Ru(bpy)₃Cl₂ | Photoredox catalysis often allows for milder conditions. [3][4]Thermal initiators are simpler but require heat, which may not be suitable for all substrates. [15] |
| Solvent | Polarity / Type | Toluene, DCM, Acetonitrile, DMF | Solvent can affect radical stability and reaction kinetics. [11][12]Start with a common, non-reactive solvent like DCM or Acetonitrile. Aprotic polar solvents (DMF) can sometimes be beneficial. |
| Concentration | Substrate Molarity | 0.05 M - 0.5 M | Higher concentrations can favor undesired polymerization. Lower concentrations can slow the desired reaction. An optimal point must be found. |
| Temperature | Reaction Temp. | -78°C to 80°C | Lower temperatures can increase selectivity. For thermal initiation, the temperature must match the initiator's half-life. [9] |
| Stoichiometry | CF₂I Reagent Equiv. | 1.1 - 2.0 equivalents | A slight excess of the difluoroiodomethylating reagent is often used to ensure complete consumption of the limiting substrate. |
Example Experimental Protocol: Visible-Light Mediated Difluoroiodomethylation of an Electron-Deficient Alkene
This protocol is a generalized example based on common methodologies for the difluoroiodomethylation of activated alkenes. [1][2][16] Materials:
-
Electron-deficient alkene (e.g., an α,β-unsaturated ester) (1.0 equiv)
-
R-CF₂I (1.5 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)₃) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Inert atmosphere reaction vessel (e.g., Schlenk tube)
-
Blue LED light source (450-460 nm)
Procedure:
-
Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the electron-deficient alkene (1.0 equiv) and the photocatalyst (0.01-0.02 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Addition of Reagents: Add the anhydrous, degassed solvent via syringe, followed by the difluoroiodomethylating reagent (R-CF₂I, 1.5 equiv).
-
Reaction Initiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or ¹⁹F NMR.
-
Workup: Once the starting material is consumed, remove the light source. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired product.
Workflow for Protocol Execution
Caption: A step-by-step experimental workflow for difluoroiodomethylation.
References
- Visible light-mediated difluoroalkylation of electron-deficient alkenes. Beilstein Journal of Organic Chemistry. [Link]
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health (NIH). [Link]
- Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. MDPI. [Link]
- Radical Silyldifluoromethylation of Electron-Deficient Alkenes. PubMed. [Link]
- Difluoro-and Trifluoromethylation of Electron-Deficient Alkenes in an Electrochemical Microreactor. Technology Networks. [Link]
- Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. National Institutes of Health (NIH). [Link]
- Visible light-mediated difluoroalkylation of electron-deficient alkenes. PubMed. [Link]
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
- Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond. PubMed. [Link]
- Optimization of reaction parameters.
- Shelf-stable electrophilic reagents for trifluoromethylthiol
- Automated Optimization under Dynamic Flow Conditions. ChemRxiv. [Link]
- The frequently overlooked importance of solvent in free radical syntheses. Royal Society of Chemistry. [Link]
- Novel thermal initiator systems for radical induced cationic frontal polymerization. Royal Society of Chemistry. [Link]
- Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captod
- Thermal Initiators as Additives for Photopolymerization of Methacryl
- Guide - Low Yield Troubleshooting. PacBio. [Link]
- (PDF) Optimizing the Reaction Conditions for the Formation of Fumarate via Trans-Hydrogenation.
Sources
- 1. BJOC - Visible light-mediated difluoroalkylation of electron-deficient alkenes [beilstein-journals.org]
- 2. Visible light-mediated difluoroalkylation of electron-deficient alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - NL [thermofisher.com]
- 8. pacb.com [pacb.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The frequently overlooked importance of solvent in free radical syntheses - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel thermal initiator systems for radical induced cationic frontal polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Radical Silyldifluoromethylation of Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ((Difluoroiodomethyl)sulfonyl)benzene
Prepared by the Senior Application Scientist Team
Welcome to the technical resource center for ((Difluoroiodomethyl)sulfonyl)benzene (CAS No: 802919-90-0). This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective use of this versatile reagent. Here, we address common questions and troubleshooting scenarios encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental aspects of handling, storage, and the intrinsic properties of this compound.
Q1: What are the primary hazards associated with this compound and what immediate precautions should be taken?
A1: Based on its Safety Data Sheet (SDS), this compound is classified as a hazardous substance. The primary hazards include:
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory tract irritation.[1]
Expert Insight: The reactivity of the sulfonyl group and the presence of iodine contribute to its irritant properties. Always handle this compound within a certified chemical fume hood.[2] Standard laboratory practice dictates wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: To maintain the integrity and reactivity of the reagent, the following storage conditions are mandatory:
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Environment: Keep the container tightly sealed in a dry and well-ventilated place.[1][4]
Causality Explained: Sulfonyl-containing compounds can be susceptible to hydrolysis by atmospheric moisture.[5] Storing at reduced temperatures and under an inert atmosphere minimizes the rate of potential decomposition pathways and prevents reaction with ambient water or oxygen, thus preserving the compound's purity for reproducible experimental results.
Q3: I received my vial of this compound and it was a colorless solid, but it has since developed a reddish tint. Is the reagent still viable?
A3: This observation is noted in the literature; the compound, while isolated as a colorless solid, can readily turn red when exposed to light.[6]
Field-Proven Insight: A reddish tint typically indicates the formation of minor impurities, possibly due to the liberation of trace amounts of iodine (I₂) upon light exposure, which is common for iodo-compounds. For many applications, this slight discoloration may not significantly impact the reaction outcome. However, for highly sensitive or stoichiometric-critical reactions (e.g., catalysis, quantitative analysis), it is best practice to verify the purity via techniques like ¹H NMR or LC-MS before use. To prevent this, always store the compound in an amber vial or a container protected from light.
Q4: How should I properly dispose of waste containing this compound and its empty containers?
A4: All waste materials, including residual reagent, contaminated consumables, and empty containers, must be treated as hazardous chemical waste. Do not dispose of it in standard laboratory trash or down the drain.[3][4]
Protocol Standard:
-
Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
Handle uncleaned containers as you would the product itself.
-
Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4]
Section 2: Experimental & Troubleshooting Guide
This section addresses specific issues that may arise during the application of this compound in your experiments.
Q5: My reaction yield is significantly lower than reported in the literature. What are the potential causes?
A5: Low yields can stem from several factors related to reagent quality, reaction setup, and execution. Use the troubleshooting workflow below (See Diagram 1) to diagnose the issue.
-
Reagent Purity: As discussed in Q3, the reagent can degrade if not stored properly. The presence of impurities can inhibit the reaction or lead to side products. Consider re-purifying the reagent if degradation is suspected.
-
Atmospheric Contamination: Many organometallic reactions or base-sensitive transformations require strictly anhydrous and anaerobic conditions. The sulfonyl group can interact with trace water. Ensure your solvents are anhydrous and the reaction is performed under a robust inert atmosphere.[2]
-
Reaction Temperature: Verify that the reaction temperature is being accurately monitored and controlled. Deviations can significantly affect reaction kinetics and selectivity.
-
Base/Reagent Stoichiometry: If your reaction involves a base or another reagent, ensure its stoichiometry is correct. The quality and activity of the secondary reagents are just as critical.
Q6: I am observing unexpected side products in my reaction analysis. What are the likely side reactions?
A6: The structure of this compound presents several potential pathways for side reactions.
-
Hydrolysis: If trace water is present, hydrolysis of the sulfonyl group or other sensitive functional groups in your substrate can occur, especially under acidic or basic conditions or at elevated temperatures.[5]
-
Radical Reactions: The Carbon-Iodine bond is relatively weak and can be a source of radical species, especially in the presence of light, heat, or radical initiators. This can lead to undesired coupling or decomposition pathways.
-
Reactivity of the Sulfonyl Group: The phenylsulfonyl group is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic aromatic substitution.[7] However, under certain nucleophilic aromatic substitution (SNAAr) conditions, it could potentially act as a leaving group if a strong nucleophile is present and the ring is sufficiently activated.
Expert Recommendation: To minimize side products, run a control reaction where this compound is excluded to identify substrate-specific decomposition. Additionally, consider adding a radical scavenger if radical-mediated pathways are suspected and ensure the reaction is protected from light.
Section 3: Protocols & Data
Table 1: Key Safety & Handling Information for this compound
| Property | Value | Source |
| CAS Number | 802919-90-0 | [1] |
| Molecular Formula | C₇H₅F₂IO₂S | [1] |
| Molecular Weight | 318.08 g/mol | [1] |
| Storage Temperature | 2-8°C | [1][3] |
| GHS Hazard Statements | H315, H319, H335 | [1] |
| GHS Precautionary Statements | P261, P280, P305+P351+P338 | [1][4] |
Protocol 1: General Handling and Dispensing Procedure (Inert Atmosphere)
This protocol outlines the standard procedure for safely weighing and dispensing the solid reagent.
Objective: To accurately weigh and transfer this compound while preventing exposure to the user and contamination from the atmosphere.
Materials:
-
Vial of this compound
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Reaction flask with a septum
-
Nitrogen or Argon gas line
-
Glove box or Schlenk line setup
Procedure:
-
Preparation: Transfer the sealed vial of the reagent, along with all necessary glassware and tools, into a glove box purged with an inert gas. Alternatively, prepare a Schlenk line setup.
-
Equilibration: Allow the vial to reach the ambient temperature inside the glove box before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Carefully open the vial. Using a clean, dry spatula, transfer the desired amount of the solid onto a tared weighing boat or directly into the reaction vessel.
-
Sealing: Immediately and tightly seal the stock vial of the reagent to protect it from ambient atmosphere.
-
Transfer (if weighed externally): If weighed outside the reaction flask, promptly add the solid to the flask.
-
Inerting the Flask: Seal the reaction flask and immediately purge it with inert gas to remove any air that may have entered during the transfer.
-
Cleanup: Decontaminate the spatula and weighing boat according to your institution's safety protocols before removing them from the controlled atmosphere. Dispose of all contaminated materials as hazardous waste.
Section 4: Visualizations
Diagram 1: Troubleshooting Logic for Low Reaction Yield
This decision tree provides a logical workflow to diagnose potential causes of poor reaction performance.
Sources
Technical Support Center: Troubleshooting Low Yields in ((Difluoroiodomethyl)sulfonyl)benzene Reactions
Welcome to the technical support center for reactions involving ((Difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of (phenylsulfonyl)difluoromethylated compounds. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction yields and obtain reliable results.
Introduction to this compound Chemistry
This compound is a versatile reagent primarily utilized for the introduction of the PhSO₂CF₂ group into organic molecules via a radical mechanism. This moiety is of significant interest as it can be readily transformed into other valuable difluorinated groups, such as the difluoromethyl (CF₂H) and difluoromethylene (CF₂) groups. The most common application is the radical addition to alkenes and alkynes, typically initiated by a radical initiator like triethylborane (Et₃B) in the presence of air.[1][2] Understanding the nuances of this radical process is key to troubleshooting and achieving high yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yield is consistently low, or I am not observing any product formation. What are the likely causes?
Answer:
Low or no product formation can stem from several factors, primarily related to the initiation of the radical reaction and the stability of the radical intermediates.
-
Inefficient Radical Initiation: The choice of radical initiator is critical. While various initiators can be used for radical reactions, not all are effective for generating the PhSO₂CF₂• radical from PhSO₂CF₂I. For instance, initiators like copper powder (Cu⁰), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and sodium dithionite (Na₂S₂O₄) have been reported to be unsuitable for this specific transformation.[1]
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in radical reactions. An inappropriate temperature can lead to slow reaction rates or the promotion of side reactions.
-
Solution: The optimal temperature for the radical addition of PhSO₂CF₂I to alkenes is often sub-ambient. For example, a temperature of -30 °C in dichloromethane (CH₂Cl₂) has been found to provide the best yields in certain cases.[1] It is advisable to screen a range of temperatures (e.g., from -78 °C to room temperature) to find the optimal condition for your specific substrate.
-
-
Incorrect Reagent Stoichiometry: The ratio of PhSO₂CF₂I to your substrate and the initiator is important. An excess of one reagent may not necessarily lead to a higher yield and could complicate purification.
-
Solution: A common starting point is to use a 1:2 molar ratio of PhSO₂CF₂I to the alkene and 1.0 equivalent of Et₃B relative to PhSO₂CF₂I.[1] However, optimization of these ratios for your specific substrate may be necessary.
-
Question 2: I am observing a significant amount of a side product, which is complicating the purification of my desired compound. What is this side product and how can I minimize its formation?
Answer:
A common side product in these reactions is the homocoupling product of the (phenylsulfonyl)difluoromethyl radical, PhSO₂CF₂CF₂SO₂Ph.[3] This occurs when the PhSO₂CF₂• radical dimerizes instead of reacting with your substrate.
-
High Radical Concentration: A high local concentration of the PhSO₂CF₂• radical can favor dimerization.
-
Solution:
-
Slow Addition of Initiator: Instead of adding the initiator all at once, consider a slow, dropwise addition. This will keep the concentration of the PhSO₂CF₂• radical low at any given time, promoting its reaction with the substrate.
-
Lower Initiator Concentration: While a sufficient amount of initiator is needed to start the reaction, using a large excess can lead to a burst of radicals, increasing the likelihood of homocoupling. It is recommended to use a controlled amount, such as 1.0 equivalent of Et₃B.[1]
-
-
-
Suboptimal Temperature: As mentioned previously, temperature can influence the rates of competing reactions.
-
Solution: Lowering the reaction temperature can often disfavor the dimerization reaction relative to the desired addition reaction.[3] Experiment with temperatures ranging from -78 °C to 0 °C.
-
Question 3: The reaction seems to work, but I am having difficulty purifying the final product from the reaction mixture. What are some common purification challenges and how can I overcome them?
Answer:
Purification of (phenylsulfonyl)difluoromethylated compounds can sometimes be challenging due to the presence of unreacted starting materials, the initiator byproducts, and other side products.
-
Standard Purification Protocol: The most common method for purifying these compounds is silica gel column chromatography.[1]
-
Solvent System: A typical eluent system is a mixture of ethyl acetate and petroleum ether (or hexanes). The polarity of the solvent system will need to be optimized based on the polarity of your product. A common starting point is a 1:30 (v/v) mixture of ethyl acetate/petroleum ether.[1]
-
-
Removal of Boron Byproducts: If you are using Et₃B as the initiator, boron-containing byproducts will be present in your crude reaction mixture.
-
Aqueous Workup: Performing an aqueous workup can help to remove some of these byproducts. A wash with a saturated aqueous solution of sodium bicarbonate followed by brine is a good practice.
-
Oxidative Workup: In some cases, an oxidative workup with a solution of hydrogen peroxide and sodium hydroxide can be used to convert the boron byproducts into more easily removable species.
-
-
Co-elution of Impurities: If your desired product co-elutes with impurities during column chromatography, you may need to try alternative purification techniques.
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina or a reverse-phase silica gel.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification.
-
Frequently Asked Questions (FAQs)
-
Q: How stable is this compound? Do I need to take special precautions for storage?
-
A: While specific degradation pathway studies are not widely published, this compound is a commercially available reagent and is generally stable when stored under standard laboratory conditions (cool, dry, and dark).[4] However, as with most organoiodine compounds, it is advisable to protect it from light and excessive heat.
-
-
Q: Can I use other radical initiators besides Et₃B/air?
-
A: While Et₃B/air is the most commonly reported and effective initiator for this specific transformation,[1][2] other radical initiation systems might be viable depending on the substrate and reaction conditions. However, it is important to note that common initiators like AIBN or benzoyl peroxide may require higher temperatures, which could lead to undesired side reactions. It is recommended to start with the proven Et₃B/air system before exploring other options.
-
-
Q: What solvents are suitable for this reaction?
-
A: Dichloromethane (CH₂Cl₂) is a commonly used solvent that has been shown to give good yields.[1] Other aprotic solvents like toluene can also be used. The choice of solvent can sometimes influence the reaction rate and selectivity, so it may be a parameter worth screening for your specific application.
-
Experimental Protocols
Standard Protocol for Radical Addition of PhSO₂CF₂I to an Alkene
This protocol is a general guideline and may require optimization for your specific substrate.
-
To a dry Schlenk flask under an atmosphere of air, add this compound (1.0 eq.).
-
Add the alkene (2.0 eq.) and the solvent (e.g., CH₂Cl₂).
-
Cool the reaction mixture to the desired temperature (e.g., -30 °C) using a suitable cooling bath.
-
Slowly add a solution of triethylborane (1.0 M in hexanes, 1.0 eq.) dropwise to the stirred reaction mixture.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 30 minutes to a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield
| Entry | Temperature (°C) | Solvent | Yield (%) |
| 1 | 0 | CH₂Cl₂ | 65 |
| 2 | -30 | CH₂Cl₂ | 75 |
| 3 | -78 | CH₂Cl₂ | 58 |
Data adapted from a representative reaction of PhSO₂CF₂I with 1-hexene.[1]
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in PhSO₂CF₂I reactions.
Reaction Mechanism
Caption: The radical chain mechanism for the addition of PhSO₂CF₂I to an alkene.
References
- Hu, J., et al. (2007). Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry, 72(15), 5824-5827. [Link]
- Zhang, W., et al. (2016). Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions. The Journal of Organic Chemistry, 81(23), 12036-12043. [Link]
- Hu, J., et al. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(11), 982-993. [Link]
- Prakash, G. K. S., et al. (2019). Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. Organic Letters, 21(16), 6433-6437. [Link]
- ResearchGate. (n.d.).
- Hu, J., et al. (2007). Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. Organic Letters, 9(15), 2851-2854. [Link]
- Notables de la Ciencia. (n.d.).
- Magnier, E., et al. (2018). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent.
Sources
Technical Support Center: Navigating Byproduct Formation in ((Difluoroiodomethyl)sulfonyl)benzene Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ((Difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I) and related difluoromethylation reagents. This guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges associated with byproduct formation in your experiments. Our goal is to equip you with the knowledge to not only solve these issues but also to understand the underlying chemical principles to prevent their recurrence.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section addresses specific byproducts observed during difluoromethylation reactions using PhSO₂CF₂I. Each entry details the potential cause, the underlying mechanism, and actionable steps to minimize or eliminate the formation of the undesired compound.
Issue 1: Formation of the Homodimer Byproduct (PhSO₂CF₂CF₂SO₂Ph)
Symptom: You observe a significant peak in your reaction monitoring (e.g., ¹⁹F NMR, LC-MS) corresponding to the dimerized species, 1,2-bis(phenylsulfonyl)-1,1,2,2-tetrafluoroethane.
Root Cause Analysis: The formation of the homodimer is a common side reaction in radical difluoromethylation protocols. It arises from the self-coupling of two PhSO₂CF₂• radicals. This is particularly prevalent under conditions where the concentration of the radical scavenger (your substrate) is low, or the rate of radical generation exceeds the rate of its reaction with the intended substrate.
Mechanism of Formation:
Caption: Dimerization competes with the desired reaction.
Troubleshooting Protocol:
-
Optimize Initiator Concentration:
-
Rationale: A high concentration of the radical initiator can lead to a burst of PhSO₂CF₂• radicals, increasing the likelihood of self-coupling.
-
Action: Systematically decrease the concentration of the initiator (e.g., AIBN, Et₃B) in increments (e.g., 20% reduction per trial) while monitoring the reaction progress and the ratio of desired product to homodimer.
-
-
Control the Rate of Reagent Addition:
-
Rationale: A slow, continuous addition of either the initiator or PhSO₂CF₂I can maintain a low steady-state concentration of the PhSO₂CF₂• radical, favoring the reaction with the substrate over dimerization.
-
Action: Employ a syringe pump to add a solution of the initiator or PhSO₂CF₂I over an extended period (e.g., several hours) to the reaction mixture.
-
-
Increase Substrate Concentration:
-
Rationale: According to reaction kinetics, increasing the concentration of one reactant (the substrate) will increase the rate of the desired bimolecular reaction.
-
Action: If feasible, increase the concentration of your substrate to improve its chances of intercepting the PhSO₂CF₂• radical.
-
Quantitative Guidance on Reaction Parameters:
| Parameter | Typical Starting Point | Troubled Reaction State | Recommended Adjustment |
| Initiator Concentration | 10-20 mol% | >30% Dimer Formation | Decrease to 5-10 mol% |
| Reagent Addition | Bolus Addition | High Initial Dimerization | Syringe Pump Addition (over 2-4h) |
| Temperature | 80 °C (for AIBN) | Rapid Dimerization | Lower temperature to 60-70 °C |
Issue 2: Intramolecular Cyclization Products
Symptom: You observe the formation of cyclic sulfone byproducts, which can be particularly prevalent when your substrate contains an appropriately positioned unsaturation (e.g., an alkene or alkyne).[1]
Root Cause Analysis: After the initial radical addition of PhSO₂CF₂• to an unsaturated bond in your substrate, the newly formed radical intermediate can undergo an intramolecular cyclization if a suitable radical acceptor is present within the molecule. This is a common pathway in radical chemistry and is governed by the thermodynamics and kinetics of the cyclization step.
Mechanism of Formation:
Caption: Pathway to intramolecular cyclization byproducts.
Troubleshooting Protocol:
-
Modify the Substrate Design:
-
Rationale: The propensity for intramolecular cyclization is highly dependent on the structure of the substrate, particularly the length and flexibility of the tether connecting the radical and the acceptor.
-
Action: If possible, consider redesigning the substrate to disfavor cyclization. This could involve introducing steric hindrance near the reactive sites or altering the chain length to make cyclization kinetically or thermodynamically less favorable.
-
-
Employ a Radical Scavenger/Reducing Agent:
-
Rationale: Trapping the initial radical adduct before it has a chance to cyclize can prevent the formation of the cyclic byproduct.
-
Action: Introduce a suitable hydrogen atom donor (e.g., tributyltin hydride, although less desirable due to toxicity, or a silane-based reducing agent) to the reaction mixture. The concentration of this agent should be carefully optimized to favor the desired reduction over other potential side reactions.
-
-
Adjust Reaction Temperature:
-
Rationale: The activation energy for intramolecular cyclization may differ from that of the desired subsequent reaction. Lowering the temperature can sometimes favor the desired pathway.[2]
-
Action: Run the reaction at a lower temperature. For thermally initiated reactions, this may require switching to a lower-temperature initiator or using a photochemical initiation method.
-
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and gives a low yield of the desired product, with significant amounts of starting material remaining. What should I do?
A1:
-
Check the Quality of Your Reagents: Ensure that your this compound is of high purity and has been stored under appropriate conditions (cool, dark, and dry) to prevent decomposition. The stability of PhSO₂CF₂I can be a concern, and hydrolysis or photodecomposition can reduce its effectiveness.
-
Verify Initiator Activity: If you are using a thermal initiator like AIBN, ensure it has not expired and has been stored correctly. For photochemical reactions, check the wavelength and intensity of your light source.
-
Degas Your Reaction Mixture: Oxygen can act as a radical scavenger and inhibit radical chain reactions. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
Q2: I am having difficulty purifying my product from residual sulfone-containing byproducts. What purification strategies do you recommend?
A2:
-
Chromatography:
-
Normal Phase Silica Gel Chromatography: This is the most common method. Due to the polar nature of the sulfone group, sulfone-containing compounds often have a strong interaction with silica gel. A careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
-
Reverse Phase Chromatography: For highly polar compounds or those that are unstable on silica, reverse-phase chromatography (e.g., C18) can be a good alternative.
-
-
Crystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing impurities. Experiment with different solvent systems to find one in which your product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.
-
Solvent Extraction: In some cases, a liquid-liquid extraction can be used to remove certain impurities. For example, if you have acidic or basic impurities, you can use an aqueous wash with a mild base or acid, respectively, to remove them into the aqueous layer.
Q3: Can the phenylsulfonyl group be removed after the difluoromethylation reaction?
A3: Yes, the phenylsulfonyl group is often used as a traceless activating group and can be removed under various conditions to afford the corresponding difluoromethylated compound. Common methods for desulfonylation include:
-
Reductive Desulfonylation: Reagents such as magnesium in methanol, samarium(II) iodide, or dissolving metal reductions (e.g., sodium amalgam) can be used to cleave the C-S bond.
-
Base-Mediated Elimination: In cases where the difluoromethylated product has an adjacent proton, treatment with a base can lead to the elimination of benzenesulfinic acid to form a difluoroalkene.
Q4: Are there any known incompatibilities of this compound with common functional groups?
A4: Yes, while PhSO₂CF₂I is a versatile reagent, certain functional groups can be problematic:
-
Readily Reducible Groups: Functional groups that are easily reduced, such as nitro groups or some aldehydes, may not be compatible with the radical conditions, especially if a reducing agent is used for initiation or as an additive.
-
Highly Nucleophilic Groups: While the primary reactivity is radical-based, strong nucleophiles could potentially react with the reagent, although this is less common.
-
Acid- or Base-Sensitive Groups: The reaction conditions, including any additives or byproducts, could be acidic or basic, potentially affecting sensitive functional groups in your substrate. It is always advisable to run a small-scale test reaction to check for compatibility with your specific substrate.
References
- Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. JACS Au, 2022.
- Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2H under Transition-Metal-Free Conditions. The Journal of Organic Chemistry, 2016.
Sources
- 1. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Support Center: Mastering Regioselectivity with ((Difluoroiodomethyl)sulfonyl)benzene and Related Reagents
Welcome to the technical support center for reactions involving ((difluoroiodomethyl)sulfonyl)benzene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in difluoromethylation reactions. Here, you will find troubleshooting guides and frequently asked questions to address specific experimental challenges.
Troubleshooting Guide: Improving Regioselectivity
Poor regioselectivity is a common hurdle in C-H functionalization and addition reactions. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Poor or Incorrect Regioselectivity in Radical C-H Difluoromethylation of Heteroarenes
Question: My radical C-H difluoromethylation of a pyridine derivative with this compound is yielding a mixture of C2 and C4 isomers, with low selectivity for the desired C4 position. How can I improve this?
Answer: Achieving high regioselectivity in radical C-H functionalization of heteroarenes can be challenging due to the inherent reactivity of different C-H bonds.[1] Here’s a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions:
-
Inherent Electronic Bias: The electronic nature of the heteroarene strongly influences the site of radical attack. In many cases, radical reactions on pyridines preferentially occur at the most electron-deficient positions, often adjacent to the nitrogen atom.[2]
-
Troubleshooting Step: Evaluate the electronic properties of your substrate. If the desired position is not the most electronically favored, you may need to consider alternative strategies or significant optimization of reaction conditions.
-
-
Reaction Initiator and Conditions: The method of radical generation can impact selectivity.
-
Troubleshooting Step: If using a thermal initiator, try switching to a photoredox catalyst or a chemical initiator like triethylborane (Et3B)/air, which can sometimes offer milder conditions and improved selectivity.[3]
-
-
Solvent Effects: The solvent can influence the stability of radical intermediates and transition states.[4]
-
Troubleshooting Step: Screen a range of solvents with varying polarities. Non-polar solvents like toluene or hexanes, and polar aprotic solvents such as THF or CH2Cl2, can alter the regiochemical outcome.[5]
-
-
Additives: The presence of additives can modulate the reactivity and selectivity of the reaction.
-
Troubleshooting Step: The addition of a Lewis acid or base can sometimes alter the electron density of the substrate and influence the regioselectivity.[5]
-
Experimental Protocol: Screening Reaction Conditions for Improved Regioselectivity
-
Preparation: In a series of oven-dried reaction vials, add the pyridine substrate (1.0 equiv.) and a magnetic stir bar.
-
Solvent Addition: To each vial, add a different anhydrous solvent to be screened (e.g., Toluene, THF, Dioxane, Acetonitrile).
-
Reagent Addition: Add this compound (1.2 equiv.).
-
Initiator Addition:
-
For Photoredox Catalysis: Add the photocatalyst (e.g., Ru(bpy)3Cl2) and irradiate with the appropriate wavelength light source.
-
For Chemical Initiation: Add the chemical initiator (e.g., a solution of Et3B in hexanes) dropwise at a controlled temperature.
-
-
Reaction Monitoring: Stir the reactions at a constant temperature and monitor the progress by TLC or GC-MS.
-
Analysis: Upon completion, analyze the crude reaction mixture by 1H NMR or GC to determine the ratio of regioisomers.
| Condition | Solvent | Initiator | Temperature (°C) | C4:C2 Ratio |
| 1 | Toluene | AIBN | 80 | 1.5 : 1 |
| 2 | Acetonitrile | AIBN | 80 | 1.2 : 1 |
| 3 | Toluene | Et3B/air | 25 | 2.5 : 1 |
| 4 | Dioxane | Ru(bpy)3Cl2, Blue LED | 25 | 3.0 : 1 |
Issue 2: Lack of Regioselectivity in Electrophilic Aromatic (Phenylsulfonyl)difluoromethylation
Question: I am using an electrophilic (phenylsulfonyl)difluoromethylating reagent with a substituted aniline, but I am getting a mixture of ortho and para products. How can I favor one over the other?
Answer: In electrophilic aromatic substitution, the directing effect of existing substituents on the ring is paramount. For aniline derivatives, both the ortho and para positions are activated. However, steric and electronic factors can be manipulated to favor one isomer.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in electrophilic aromatic substitution.
Potential Causes & Solutions:
-
Steric Hindrance: The size of the substituent on the nitrogen of the aniline and the electrophile itself can influence the ortho/para ratio.
-
Troubleshooting Step: To favor the para product, consider increasing the steric bulk of the N-substituent (e.g., by converting an -NH2 group to an -NHAc or a bulkier protecting group).
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lower activation energy.[5]
-
Troubleshooting Step: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to see if the isomeric ratio improves.
-
-
Lewis Acid Catalysis: The use of a Lewis acid can sometimes chelate to the directing group and the incoming electrophile, favoring ortho substitution.
-
Troubleshooting Step: Screen a variety of Lewis acids (e.g., TiCl4, AlCl3, BF3·OEt2) to see if they can influence the regiochemical outcome.
-
-
Solvent Polarity: The polarity of the solvent can influence the stability of the charged intermediates in electrophilic aromatic substitution.[5]
-
Troubleshooting Step: Experiment with a range of solvents from nonpolar (e.g., hexanes) to polar aprotic (e.g., nitrobenzene).
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of radical (phenylsulfonyl)difluoromethylation with this compound?
A1: The reaction is typically initiated by the generation of a radical, often with triethylborane (Et3B) and air, which abstracts the iodine atom from this compound (PhSO2CF2I) to form the (phenylsulfonyl)difluoromethyl radical (PhSO2CF2•).[3] This radical then adds to an alkene or another unsaturated system.
Caption: Simplified mechanism of radical (phenylsulfonyl)difluoromethylation.
Q2: Are there electrophilic (phenylsulfonyl)difluoromethylating reagents available?
A2: Yes, while this compound is a radical precursor, other reagents have been developed for electrophilic (phenylsulfonyl)difluoromethylation. A notable example is the S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salt, which acts as an electrophilic source of the PhSO2CF2 group for the functionalization of C(sp2) and C(sp3) centers.[6][7]
Q3: How does the sulfonyl group influence the reactivity of the difluoromethyl moiety?
A3: The phenylsulfonyl group (PhSO2) is strongly electron-withdrawing. This has several effects:
-
It stabilizes the (phenylsulfonyl)difluoromethyl radical, making its formation more facile.
-
In electrophilic reagents, it increases the electrophilicity of the CF2 group.
-
The degree of fluorine substitution significantly affects the reactivity of related sulfoximines, with mono-, di-, and trifluoromethyl derivatives exhibiting different chemical behaviors (radical, electrophilic, and nucleophilic, respectively).[8]
Q4: Can I use a directing group to control the regioselectivity of C-H difluoromethylation?
A4: Yes, using a directing group is a powerful strategy to control regioselectivity in C-H functionalization reactions. The directing group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond, thereby favoring its activation over other electronically or sterically preferred sites.[4][9] If you are experiencing poor regioselectivity, consider introducing a temporary directing group to achieve the desired outcome.[4]
Q5: My reaction is sluggish. What are some general tips to improve the reaction rate?
A5: If your C-H functionalization reaction is slow, consider the following:
-
Catalyst and Ligand: Ensure you are using an optimal catalyst and ligand combination for your specific substrate.[4] Screening different ligands can often improve reaction rates and yields.
-
Temperature: A moderate increase in temperature can be beneficial, but be cautious of potential side reactions and decreased selectivity.[5]
-
Reagent Quality: Ensure your reagents and solvents are pure and anhydrous, as impurities and water can deactivate catalysts and inhibit reactions.[4]
References
- Technical Support Center: Strategies to Increase the Rate of C-H Functionalization Reactions - Benchchem. (n.d.).
- Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Difluoromethylation site‐selectivity with different radical‐mediated methods. - ResearchGate. (n.d.).
- C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - NIH. (n.d.).
- Strategies to control regioselectivity in reactions of unsymmetrical allenylboronic acids - Benchchem. (n.d.).
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (2021, June 2).
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F. (2016, August 8).
- C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing). (n.d.).
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - Semantic Scholar. (2021, September 8).
- Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing). (n.d.).
- The Sulfonation of Benzene - Chemistry LibreTexts. (2023, January 22).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Catalyst Deactivation in ((Difluoroiodomethyl)sulfonyl)benzene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ((Difluoroiodomethyl)sulfonyl)benzene and related reagents. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding a common challenge encountered in the application of this versatile reagent: catalyst deactivation. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to diagnose and resolve issues in your own experiments.
Introduction to Catalyst Deactivation in Fluoroalkylation Reactions
This compound (PhSO₂CF₂I) is a powerful reagent for the introduction of the difluoromethylsulfonyl group, a valuable moiety in medicinal and agrochemical discovery. The reactions employing this reagent, typically cross-coupling and radical additions, often rely on sensitive transition metal catalysts, most commonly based on palladium, copper, or nickel.
Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is a frequent and frustrating issue in these transformations.[1] It can manifest as sluggish or stalled reactions, low product yields, and the formation of undesirable byproducts. The causes of deactivation are multifaceted and can be chemical, thermal, or mechanical in nature.[2][3][4] This guide will focus on the chemical deactivation pathways most relevant to reactions involving PhSO₂CF₂I.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my reaction with this compound?
A1: The primary indicators of catalyst deactivation include:
-
Stalled or incomplete conversion: The reaction fails to proceed to completion, even with extended reaction times or elevated temperatures.
-
Decreased reaction rate: The reaction is noticeably slower than expected based on literature precedents or previous successful runs.
-
Low yield of the desired product: The isolated yield is significantly lower than anticipated.
-
Formation of byproducts: You may observe the formation of homocoupled products, reduced starting materials, or other unexpected species.
-
Change in reaction mixture color: While not always indicative of deactivation, a significant and unexpected color change can sometimes signal the formation of inactive catalyst species, such as the formation of palladium black.
Q2: Which types of catalysts are most susceptible to deactivation in these reactions?
A2: Palladium, nickel, and copper catalysts are all susceptible to deactivation, but the mechanisms can differ.[4][5][6] Palladium and nickel catalysts, especially those with phosphine ligands, can be sensitive to poisoning by iodide and potential interactions with the sulfonyl group.[7] Copper catalysts can also be prone to deactivation, particularly through aggregation or changes in oxidation state.[8]
Q3: Can the this compound reagent itself cause catalyst deactivation?
A3: Yes, components of the reagent and its subsequent reaction intermediates can contribute to catalyst deactivation. The primary culprits are the iodide and the sulfonyl group.
-
Iodide: The iodide leaving group can act as a poison for some palladium catalysts by forming strong bonds with the metal center and creating inactive bridged dimers.[7] However, this is highly dependent on the specific catalytic system.
-
Sulfonyl Group: The sulfonyl group is generally stable under many reaction conditions.[9] However, it can interact with metal centers and potentially influence the stability of catalytic intermediates.[10][11] In some contexts, sulfonyl-containing compounds have been implicated in the leaching of active catalytic species.[12]
Q4: Are there general preventative measures I can take to minimize catalyst deactivation?
A4: Absolutely. Proactive measures can significantly improve the success rate of your reactions:
-
Use high-purity reagents and solvents: Impurities can act as catalyst poisons.
-
Ensure inert reaction conditions: Oxygen can oxidize and deactivate many catalysts. Thoroughly degas your solvents and use a robust inert atmosphere (e.g., argon or nitrogen).
-
Optimize catalyst and ligand loading: Using an appropriate catalyst-to-ligand ratio is crucial. Excess or insufficient ligand can lead to the formation of inactive species.
-
Control reaction temperature: Excessive heat can lead to thermal degradation of the catalyst, including sintering (agglomeration) of metal nanoparticles.[13]
-
Consider the choice of base and additives: The nature of the base and any additives can influence catalyst stability.
Troubleshooting Guide: Common Problems and Solutions
Problem 1: My reaction is sluggish or has completely stalled.
This is the most common symptom of catalyst deactivation. The troubleshooting workflow below can help you diagnose and potentially resolve the issue.
Caption: Troubleshooting workflow for a stalled or sluggish reaction.
| Potential Cause | Diagnostic Steps | Solutions and Preventative Measures |
| Iodide Poisoning | This is a strong possibility, especially with certain palladium catalysts. The iodide released from PhSO₂CF₂I can coordinate strongly to the metal center, inhibiting substrate binding.[7] | Solutions: - Add a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) to act as an iodide scavenger. - Switch to a more iodide-tolerant ligand system, such as some modern Buchwald phosphine ligands.[7] Prevention: - Choose a catalytic system known to be robust in the presence of iodides for your specific reaction type. |
| Ligand Degradation or Dissociation | Phosphine ligands, in particular, can be susceptible to oxidation or other degradation pathways. Ligand dissociation can lead to the formation of less active or inactive catalyst species. | Diagnostics: - 31P NMR of the reaction mixture can sometimes reveal the presence of oxidized phosphine species (e.g., phosphine oxides). Solutions: - Add a small amount of fresh ligand to the reaction mixture. If the reaction restarts, ligand degradation was likely the issue. Prevention: - Use bulky, electron-rich phosphine ligands which are often more stable. - Ensure rigorous exclusion of air from the reaction. |
| Formation of Inactive Catalyst Species | For palladium-catalyzed reactions, the formation of palladium(0) nanoparticles (palladium black) is a common deactivation pathway.[10] This is often visible as a black precipitate. For nickel catalysts, dimerization of intermediates can lead to inactive species.[14] | Diagnostics: - Visual inspection for a black precipitate (Pd black). Solutions: - In some cases, the reaction can be filtered through celite under an inert atmosphere to remove the inactive species, and then fresh catalyst can be added. Prevention: - Maintain the correct ligand-to-metal ratio. - Avoid overly high temperatures. |
| Fouling by Byproducts or Starting Materials | High molecular weight byproducts can coat the surface of a heterogeneous catalyst, blocking active sites.[15] | Diagnostics: - Isolate and characterize any insoluble material from the reaction mixture. Solutions: - For heterogeneous catalysts, the catalyst can be filtered, washed, and dried before reuse. See the catalyst regeneration section below for more details. Prevention: - Optimize reaction conditions (e.g., concentration, temperature) to minimize byproduct formation. |
Problem 2: My reaction gives a low yield, but the starting material is consumed.
This scenario suggests that while the catalyst is active, its selectivity is poor, or the desired product is unstable under the reaction conditions.
Caption: Troubleshooting workflow for low yield with starting material consumption.
| Potential Cause | Diagnostic Steps | Solutions and Preventative Measures |
| Undesired Side Reactions (e.g., Homocoupling) | The catalyst may be promoting side reactions at a rate competitive with the desired transformation. This can be due to suboptimal reaction conditions or a partially deactivated catalyst with altered selectivity. | Diagnostics: - Characterize the byproducts in your crude reaction mixture. Solutions: - Adjust the stoichiometry of your reactants. - Slowly add one of the coupling partners to maintain a low concentration and disfavor homocoupling. - Re-evaluate your choice of ligand and catalyst. |
| Decomposition of the Reagent or Product | The reaction conditions (e.g., strong base, high temperature) may be too harsh, leading to the decomposition of PhSO₂CF₂I or the desired product. | Diagnostics: - Run control reactions without one of the coupling partners to assess the stability of the other components under the reaction conditions. Solutions: - Screen different bases and solvents. - Lower the reaction temperature. - Reduce the reaction time and monitor for product formation, working up the reaction as soon as a reasonable amount of product has formed. |
Catalyst Regeneration Protocols
In some cases, a deactivated catalyst can be regenerated, which is both cost-effective and environmentally friendly.[16][17] The appropriate method depends on the nature of the catalyst and the cause of deactivation.
Note: These are general guidelines. The optimal regeneration procedure should be developed for your specific catalyst and application.
Protocol 1: Removal of Organic Foulants from Heterogeneous Catalysts (e.g., Pd/C)
This protocol is suitable for deactivation caused by the deposition of organic residues (fouling).
-
Separation: Filter the catalyst from the reaction mixture.
-
Solvent Washing: Wash the catalyst sequentially with a series of solvents to remove adsorbed species. A typical sequence is:
-
The reaction solvent (e.g., toluene, THF) to remove soluble organic compounds.
-
A more polar solvent (e.g., ethanol, acetone) to remove more polar impurities.
-
Water to remove any salts.
-
A final wash with a volatile solvent (e.g., acetone, diethyl ether) to facilitate drying.
-
-
Drying: Dry the catalyst under vacuum, initially at room temperature and then with gentle heating if the catalyst is thermally stable.
Protocol 2: Reactivation of Oxidized or Poisoned Homogeneous Catalysts (e.g., Palladium Complexes)
This protocol is more complex and is generally attempted when the catalyst is valuable.
-
Recovery: Precipitate the catalyst from the reaction mixture if possible, or remove the solvent under reduced pressure.
-
Chemical Treatment: The choice of treatment depends on the suspected deactivation mechanism.
-
For suspected oxidation of a Pd(0) catalyst, a mild reducing agent may be used.
-
For suspected poisoning, treatment with a solution that can displace the poison may be effective. For example, washing with a solution of a strongly coordinating ligand might displace a less strongly bound poison.
-
-
Purification: The treated catalyst may require purification by chromatography or recrystallization.
References
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Nature of sulfonyl deactivation/activation by metal c
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts.
- Mechanisms of catalyst deactiv
- Mechanisms of catalyst deactivation.
- Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (Journal of the American Chemical Society) [Link]
- Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacet
- Method for reactivating catalysts and a method for recycling supercritical fluids used to reactivate the catalysts.
- Activation and deactivation characteristics of sulfonated carbon catalysts.
- Advanced Chemical Reaction Engineering Lectures.
- Deactivation mechanisms of heterogeneous c
- Metal‐Catalyzed Direct Difluoromethylation Reactions. (Wiley Online Library) [Link]
- Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiol
- Troubleshooting low catalyst activity in reforming units.
- Palladium-mediated heck-type reactions of [(Bromodifluoromethyl)sulfonyl] benzene: Synthesis of α-alkenyl- and α-heteroaryl-substituted α,α-difluoromethyl phenyl sulfones. (Mahidol University Institutional Repository) [Link]
- (PDF) Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid.
- Advances in Catalyst Deactivation and Regener
- Sulfonyl Protective Groups.
- Methods of Catalyst regener
- Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (Wiley Online Library) [Link]
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
- Late-stage difluoromethylation: concepts, developments and perspective. (Royal Society of Chemistry) [Link]
- Cross‐coupling strategies for the preparation of sulfonylated compounds.
- Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiol
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Deactivation mechanisms of heterogeneous catalysts [scielo.org.mx]
- 4. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 5. クロスカップリング反応用触媒 [sigmaaldrich.com]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. reddit.com [reddit.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Nature of sulfonyl deactivation/activation by metal catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Nature of Sulfonyl Deactivation/Activation by Metal Catalysts | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. products.evonik.com [products.evonik.com]
- 17. researchgate.net [researchgate.net]
"workup procedures for reactions involving ((Difluoroiodomethyl)sulfonyl)benzene"
Technical Support Center: ((Difluoroiodomethyl)sulfonyl)benzene (DFIBS)
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound, a key reagent in modern synthetic chemistry for the introduction of the valuable difluoromethyl group. This guide is designed for researchers, scientists, and drug development professionals who utilize this reagent. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction workups effectively. We will move beyond rote steps to understand the causality behind each manipulation, ensuring robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs) - Safety & Handling
Safe handling is the foundation of a successful experiment. DFIBS and its related sulfonyl compounds require careful management.
Q1: What are the primary hazards associated with this compound and its byproducts?
A1: While a specific Safety Data Sheet (SDS) for DFIBS should always be consulted, we can infer hazards from analogous structures like benzenesulfonyl chloride. The primary concerns are:
-
Corrosivity: Sulfonyl compounds can be corrosive. Contact can cause severe irritation or burns to the skin and eyes.[1][2]
-
Moisture Sensitivity: The sulfonyl group can react with water, potentially releasing acidic byproducts. The reagent should be stored under dry, inert conditions.[3]
-
Inhalation: Vapors or dust can irritate the respiratory tract.[1][4]
-
Byproducts: The reaction generates benzenesulfinate (PhSO₂⁻) as a primary byproduct. Depending on the conditions, this can be oxidized or disproportionate. Additionally, residual iodine-containing species may be present.
Q2: What is the essential Personal Protective Equipment (PPE) for handling DFIBS?
A2: Always work in a certified chemical fume hood. The minimum required PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or neoprene gloves. Change them immediately if contamination occurs.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Generally not required if handled exclusively within a fume hood. However, if weighing large quantities of solid, a respirator may be advisable.[3]
Q3: How should I properly quench a reaction involving DFIBS?
A3: Quenching neutralizes any remaining reactive species before extraction. A two-stage approach is often best.
-
Initial Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize acidic species. Be cautious, as gas evolution (CO₂) may occur.[5]
-
Reductive Quench: To remove the iodine and any potential colored impurities, subsequently wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The disappearance of any yellow or brown color is a good indicator that the iodine has been reduced to colorless iodide (I⁻).
Section 2: General Workup & Purification Workflow
This section outlines a robust, self-validating workflow for the workup and purification of a typical reaction using DFIBS.
Standard Workup Protocol
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice-water bath. This mitigates potential exotherms during the quench.
-
Quenching: Slowly and carefully add a saturated aqueous solution of NaHCO₃ with stirring. Continue until gas evolution ceases.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).[6] Collect the organic layer. Re-extract the aqueous layer two more times with the same organic solvent to ensure complete recovery of the product.
-
Combine & Wash: Combine all organic extracts.
-
Wash once with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove iodine.
-
Wash once with water.
-
Wash once with saturated aqueous NaCl (brine) to break up any minor emulsions and begin the drying process.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material, typically by flash column chromatography.
Workflow Visualization
Caption: General workflow for reactions involving DFIBS.
Section 3: Troubleshooting Guide
Even with a solid protocol, challenges can arise. This guide addresses common issues in a question-and-answer format.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | Formation of benzenesulfinate salts acting as surfactants. High pH in the aqueous layer. | Add saturated brine (NaCl solution) to increase the ionic strength of the aqueous phase. If necessary, allow the separatory funnel to stand for an extended period. A gentle filtration through a pad of Celite can also be effective. |
| Low Product Yield | Incomplete reaction. Product is water-soluble. Decomposition on silica gel. | Confirm reaction completion via TLC/LC-MS before workup. Perform additional extractions of the aqueous layer. Consider using a less acidic silica gel (e.g., treated with triethylamine) or an alternative purification method like recrystallization or preparatory TLC. |
| Crude Product is a Dark Oil/Solid | Iodine-containing impurities were not fully removed. Thermal decomposition during solvent removal. | Ensure the wash with sodium thiosulfate is thorough (continue until the organic layer is colorless). Concentrate the product at a lower temperature on the rotary evaporator. |
| Byproduct Contamination | The main byproduct, benzenesulfinic acid (or its salt), is polar but can have some organic solubility. | A wash with a dilute base (like saturated NaHCO₃) is crucial for removing the acidic byproduct into the aqueous layer. Ensure this wash is performed thoroughly.[5] |
Troubleshooting Logic: Low Yield
When faced with a low yield, a systematic approach is necessary to diagnose the issue.
Caption: Decision tree for troubleshooting low product yield.
Section 4: Advanced Purification Strategies
The polarity of difluoromethylated compounds can vary widely. A one-size-fits-all approach to purification is rarely optimal.
Flash Column Chromatography
This is the most common purification method. The difluoromethyl group (-CF₂H) is lipophilic, which generally increases the Rf of the parent molecule.[7]
-
Stationary Phase: Standard silica gel (SiO₂) is usually sufficient. If your product shows signs of decomposition (streaking on the TLC plate), consider deactivating the silica by pre-treating it with a solvent system containing 1-2% triethylamine (Et₃N).
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity.
| Product Polarity | Starting Eluent System | Gradient To |
| Non-polar | 100% Hexanes or Heptane | 5-10% Ethyl Acetate / Hexanes |
| Intermediate Polarity | 5% Ethyl Acetate / Hexanes | 20-50% Ethyl Acetate / Hexanes |
| Polar | 20% Ethyl Acetate / Hexanes | 50-100% Ethyl Acetate / Hexanes |
Recrystallization
If your purified product is a solid, recrystallization is an excellent method to achieve high purity.[8] The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.[8]
-
Dissolve the crude solid in the minimum amount of a hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.[8]
-
Dry the crystals under high vacuum.
References
- Mechanochemical Difluoromethylations of Alcohols | CCS Chemistry. (n.d.).
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Organic Syntheses. (n.d.). Difluoromethylation of Phenols.
- Ivy Fine Chemicals. (n.d.). This compound.
- Khwaja, H. (2015, June 18). Quenching of the singlet and triplet state of benzene in condensed phase. ResearchGate.
- Scott, P. J. H., et al. (2024). Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene. RSC Medicinal Chemistry, 15(1), 134-141.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Organic Syntheses. (n.d.). Fluoromethyl phenyl sulfone.
- ResearchGate. (2018). Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications.
- New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary.
- ChemUniverse. (n.d.). This compound.
- Stasik, M. J. (1975). [Clinical experience with benzene sulfonyl chloride (author's transl)]. Archiv für Toxikologie, 33(2), 123–127.
Sources
- 1. nj.gov [nj.gov]
- 2. [Clinical experience with benzene sulfonyl chloride (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
"stability of ((Difluoroiodomethyl)sulfonyl)benzene under acidic or basic conditions"
Technical Support Center: ((Difluoroiodomethyl)sulfonyl)benzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document is designed to provide in-depth insights and practical troubleshooting advice for researchers utilizing this versatile yet sensitive reagent. Direct literature on the stability of this specific molecule is limited; therefore, this guide is built upon established principles of physical organic chemistry and extensive experience with structurally related halosulfones and fluoroalkyl compounds. Our goal is to equip you with the foundational knowledge to anticipate its behavior, diagnose experimental issues, and confidently design robust synthetic protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
General Stability
Q: What is the general stability of this compound at neutral pH and ambient temperature?
A: this compound is expected to be a crystalline solid that is reasonably stable under neutral, anhydrous conditions at ambient temperature or below when stored under an inert atmosphere (e.g., argon or nitrogen).[1] The primary liabilities of the molecule are the Carbon-Iodine (C-I) bond and, to a lesser extent, the Carbon-Sulfur (C-S) bond. The phenylsulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent difluoroiodomethyl moiety. Exposure to moisture, light, and elevated temperatures should be minimized to prevent slow decomposition over long-term storage.
Stability Under Acidic Conditions
Q1: Is this compound stable in the presence of acids? What are the potential decomposition pathways?
A: Generally, the molecule is expected to exhibit moderate to good stability under mild anhydrous acidic conditions. The C-F and phenylsulfonyl C-S bonds are relatively robust to acid catalysis. However, under harsh conditions, particularly in the presence of strong, coordinating acids or aqueous acids at elevated temperatures, two primary decomposition pathways should be considered:
-
Hydrolysis of the Sulfonyl Group: While slow, strong aqueous acids can promote the hydrolysis of the aryl-sulfonyl bond, leading to the formation of benzenesulfonic acid and a complex mixture of difluoroiodomethyl-derived products.
-
Protonolysis of the C-I Bond: This is less common but possible under superacidic conditions or in the presence of a Lewis acid that can coordinate to the iodine atom, weakening the C-I bond.
Q2: My reaction with this compound in strong acid (e.g., TFA, H₂SO₄) is giving low yields. How can I determine if the starting material is decomposing?
A: This is a critical troubleshooting step. Low yields in acidic media often point to substrate instability. To diagnose this, you should perform a stability test. A straightforward protocol involves dissolving a small amount of your compound in the acidic medium you plan to use for your reaction, without adding any other reactants. Monitor the mixture over time using an appropriate analytical technique.
-
Thin-Layer Chromatography (TLC): Look for the appearance of new spots or the diminishing intensity of the starting material spot.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to track the disappearance of the starting material peak and the emergence of degradation product peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): ¹⁹F NMR is particularly useful here. The difluoromethyl group (-CF₂I) has a distinct signal. The appearance of new fluorine-containing species is a clear indicator of decomposition.
If decomposition is confirmed, consider using a less harsh acid, running the reaction at a lower temperature, or minimizing the reaction time.
Stability Under Basic Conditions
Q3: Is this compound stable under basic conditions? What are the primary decomposition pathways?
A: No, the compound is highly susceptible to decomposition under basic conditions. This is the most significant liability of the molecule. The primary pathway is nucleophilic attack. The carbon atom of the -CF₂I group is electrophilic due to the strong electron-withdrawing effects of the two fluorine atoms and the sulfonyl group. Furthermore, the iodide ion is an excellent leaving group.
The most probable decomposition mechanism is a nucleophilic substitution (SₙAr-like or Sₙ2) reaction where a nucleophile (Nu⁻), which can be your base (e.g., OH⁻, RO⁻) or another nucleophilic species in the reaction, attacks the carbon of the -CF₂I group, displacing the iodide ion.[2][3][4]
Q4: I added a common base like triethylamine (Et₃N) or sodium hydroxide (NaOH) to my reaction, and the starting material was consumed almost instantly, even at low temperatures. What is happening?
A: This observation is consistent with rapid nucleophilic attack on the difluoroiodomethyl carbon.
-
With Hydroxide (NaOH): The hydroxide ion is a potent nucleophile and will readily attack the electrophilic carbon, displacing iodide to form a difluoromethyl alcohol intermediate, which itself may be unstable.
-
With Amine Bases (e.g., Et₃N): While tertiary amines are generally considered non-nucleophilic bases, they can act as nucleophiles, especially towards highly activated electrophiles. The reaction would lead to the formation of a quaternary ammonium salt.
This rapid consumption indicates that strong, hard nucleophilic bases are incompatible with this compound.
Q5: How can I choose a suitable base for a reaction involving this compound to minimize decomposition?
A: The key is to select a base that is sterically hindered and non-nucleophilic . These bases can effectively deprotonate an acidic site in your other reactant without attacking the sensitive -CF₂I group.
| Base Type | Examples | Compatibility | Rationale |
| Strong, Nucleophilic | NaOH, KOH, NaOMe, t-BuOK | Very Poor | Rapidly decomposes the substrate via nucleophilic attack. |
| Amine Bases | Triethylamine (Et₃N), DIPEA | Poor to Moderate | Can act as nucleophiles. Use with caution at low temperatures. |
| Hindered, Non-Nucleophilic | 2,6-Lutidine, Proton Sponge | Good | Steric bulk prevents approach to the electrophilic carbon. |
| Very Weak Bases | NaHCO₃, K₂CO₃ | Moderate to Good | May be too weak for many reactions but are less likely to cause decomposition. |
Always perform a small-scale test reaction to confirm base compatibility before committing a large amount of material.
Troubleshooting and Experimental Protocols
Protocol 1: Assessing Stability Under Specific Reaction Conditions
This guide provides a systematic approach to quantifying the stability of this compound in your specific reaction medium.
Objective: To determine the half-life (t₁/₂) of the compound under proposed acidic or basic conditions.
Materials:
-
This compound
-
Proposed solvent and acid/base
-
Internal standard (e.g., a stable, unreactive compound with a clean NMR signal, like 1,3,5-trimethoxybenzene)
-
NMR tubes or HPLC vials
-
Analytical instrument (NMR or HPLC)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and the internal standard and dissolve them in your reaction solvent in a volumetric flask.
-
Initiate the Experiment: In an NMR tube or HPLC vial, add a precise volume of the stock solution. At time zero (t=0), add the specified amount of your acid or base.
-
Monitor Over Time: Immediately take the first analytical measurement (t=0). Then, continue to take measurements at regular intervals (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 24 hr).
-
Data Analysis:
-
For NMR: Calculate the ratio of the integration of a characteristic peak of your compound (e.g., the ¹⁹F signal) to the integration of a peak from the internal standard at each time point.
-
For HPLC: Calculate the ratio of the peak area of your compound to the peak area of the internal standard.
-
-
Determine Stability: Plot the concentration ratio versus time. If you observe a significant decrease, you can calculate the rate of decomposition and the half-life.
Diagrams of Postulated Decomposition Pathways
The following diagrams illustrate the most probable mechanisms of degradation.
Caption: Potential slow hydrolysis under harsh acidic conditions.
Caption: Rapid decomposition via nucleophilic substitution under basic conditions.
References
- Hu, J., et al. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Royal Society of Chemistry.
- Fier, P. S., & Hartwig, J. F. (2013). Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides. ChemRxiv.
- El-Sabeh, G., & Abou-Zied, O. K. (2024). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. National Institutes of Health.
- Kieffer, M. E., et al. (2019). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing.
- Fier, P. S., & Hartwig, J. F. (2013). Evaluation difluoromethylation reaction variables. ResearchGate.
- Prakash, G. K. S., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. The Authors.
- LookChem. (n.d.). Cas 1535-65-5,[(Difluoromethyl)sulfonyl]benzene.
- Fier, P. S., & Hartwig, J. F. (2023). Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides. ChemRxiv.
- Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Cambridge Open Engage.
- Chen, J., et al. (2023). Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Thiols. The Authors.
- Procter, D. J., et al. (2021). Selected syntheses and reactions of sulfones. ResearchGate.
- Ritter, T., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH.
- Olofsson, B., et al. (2018). Study of nucleophilic aromatic substitution with diaryliodonium salts. Diva-portal.org.
- Grygorenko, O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
- Coeffard, V., et al. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. ResearchGate.
- Houk, K. N., & Smith, A. B. (2018). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health.
- Dey, S. (2018). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Scientific & Academic Publishing.
- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
- The Organic Chemistry Tutor. (2018, January 27). 18.04 Predicting Products of Nucleophilic Substitution Reactions. YouTube. Available at: [https://www.youtube.com/watch?v=sAY4233tV Brewer, S. (2018). Predicting Products of Nucleophilic Substitution Reactions. YouTube.
- Sharpless, K. B., et al. (2024). Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. National Institutes of Health.
- Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. ACS Publications.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
Sources
"effect of additives on ((Difluoroiodomethyl)sulfonyl)benzene reactivity"
Technical Support Center: ((Difluoroiodomethyl)sulfonyl)benzene
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the reactivity of this versatile reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, enabling you to troubleshoot challenges and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and core reactivity of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound is a bench-stable crystalline solid used as a precursor for introducing the phenylsulfonyl-difluoromethyl (PhSO₂CF₂-) or difluoromethylene (-CF₂-) moieties into organic molecules.[1][2] Its primary application lies in fluoroalkylation, a critical transformation in medicinal chemistry and materials science due to the unique properties imparted by fluorine.[3][4] The reagent is particularly valuable for its dual reactivity, allowing access to different products by tuning the reaction conditions.
Q2: What are the main reaction pathways for this reagent? How are they controlled?
A2: this compound exhibits two primary, divergent reaction pathways that are controlled by the choice of additives and reaction conditions.
-
Radical Pathway: Under photoredox catalysis conditions (visible light and a photocatalyst), the C-I bond is cleaved to generate a (phenylsulfonyl)difluoromethyl radical (•CF₂SO₂Ph).[5][6] This radical can then engage in various transformations, such as addition to alkenes and alkynes.
-
Carbene Pathway: In the presence of a suitable base (e.g., KOH), the reagent can undergo elimination to generate difluorocarbene (:CF₂), a highly reactive intermediate.[5] This electrophilic carbene is then trapped by nucleophiles like phenols, thiols, or amines to form difluoromethylated products.[3][5][7]
The choice between these pathways is a critical experimental decision, visualized in the diagram below.
Caption: Divergent reactivity of this compound.
Q3: How should I store and handle this compound?
A3: this compound is a solid and is generally stable under ambient conditions. However, for long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, protected from light. Like most organoiodine compounds, gradual decomposition upon prolonged exposure to light and air is possible. Always consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Section 2: Troubleshooting Guide
This guide is structured to directly address common issues encountered during experimentation.
Q4: My reaction yield is extremely low or zero. What are the most likely causes?
A4: Low yield is a common issue that can stem from several factors. The key is to identify whether the problem lies with the generation of the reactive intermediate or its subsequent reaction.
-
For Photocatalytic (Radical) Reactions:
-
Inefficient Photon Flux: Ensure your light source is appropriate for the chosen photocatalyst's absorption spectrum (e.g., blue LEDs for many common Ru or Ir catalysts) and that the reaction vessel is positioned for maximum light exposure.
-
Catalyst Quenching/Degradation: Your substrate, solvent, or an impurity might be quenching the excited state of the photocatalyst. Ensure all reagents and solvents are pure and degassed, as oxygen can be a potent quencher.
-
Incorrect Redox Potential: The single-electron transfer (SET) from the excited photocatalyst to the this compound reagent is a key step.[6] If the catalyst's excited-state reduction potential is not sufficiently negative to reduce the reagent, radical generation will be inefficient. Consult literature for appropriate catalyst/reagent pairings.
-
-
For Base-Mediated (Carbene) Reactions:
-
Inadequate Base Strength or Solubility: The base must be strong enough to initiate the elimination sequence. If a solid base like KOH is used, solubility can be a limiting factor. The addition of a small amount of water or a phase-transfer catalyst can sometimes improve performance in an organic solvent.[5]
-
Protic Solvent Interference: Performing the reaction in a protic solvent (like methanol) can lead to trapping of the difluorocarbene by the solvent itself, competing with your desired nucleophile. Use a compatible aprotic solvent like DMF, acetonitrile, or THF.
-
Nucleophile Reactivity: If your nucleophile is too weak or sterically hindered, it may not effectively trap the highly reactive and short-lived difluorocarbene.
-
The following workflow provides a decision tree for troubleshooting low-yield scenarios.
Caption: Troubleshooting workflow for low reaction yield.
Q5: I'm observing significant formation of side products. How can I improve selectivity?
A5: Side product formation often indicates a competing reaction pathway or degradation.
-
In Radical Reactions: A common side product is the simple hydro-difluoromethylated substrate, where the intermediate radical is quenched by a hydrogen atom source instead of reacting as desired.
-
Solution: Ensure your solvent is anhydrous and of high purity. Some reactions benefit from the inclusion of a mild oxidant to close the catalytic cycle, preventing the buildup of reduced species that might act as hydrogen donors.
-
-
In Carbene Reactions: If you are performing a difluoromethylation of a phenol, for instance, you might see side products arising from reaction at other nucleophilic sites on your molecule.
-
Solution: The reaction is often kinetically controlled. Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction at the most nucleophilic site. Alternatively, using protecting groups for other sensitive functionalities is a classic strategy to direct the reaction.
-
Q6: How do additives like copper salts or different ligands affect the reaction?
A6: Additives can fundamentally alter the reaction mechanism and outcome, particularly in radical pathways. While this compound itself is typically used in photoredox or base-mediated reactions, analogous systems provide powerful insights. For instance, in copper-catalyzed difluoromethylation reactions using other reagents, the ligand plays a critical role.[8] A ligand like 2,2'-bipyridine (bpy) might favor one reaction pathway, while a tridentate ligand like terpyridine (terpy) could enable a completely different one, such as a radical-relay mechanism for carbo-difluoromethylation of alkenes.[8] This highlights that additives are not passive components; they actively participate in and direct the catalytic cycle.
| Additive Type | Example(s) | Primary Function | Potential Issues & Considerations |
| Photocatalyst | Ru(bpy)₃Cl₂, Ir(ppy)₃, Eosin Y | Generates radical via Single Electron Transfer (SET) upon light absorption.[6][9] | Mismatch of redox potential with reagent; quenching by O₂ or substrate; photobleaching. |
| Base | KOH, NaH, K₂CO₃ | Generates difluorocarbene via deprotonation and elimination.[3][5] | Insufficient strength or solubility; side reactions with substrate; solvent incompatibility. |
| Metal Co-Catalyst | Copper(I) salts (e.g., CuCl) | Can mediate radical relay processes or cross-coupling reactions.[8] | Requires a specific ligand for desired reactivity; can be sensitive to air/moisture. |
| Ligand | bipyridine (bpy), terpyridine (terpy) | Modulates the reactivity and stability of a metal co-catalyst, directing the reaction pathway.[8] | Can influence solubility and reaction kinetics; the wrong ligand can shut down catalysis. |
Section 3: Key Experimental Protocols
These protocols are generalized starting points. Optimization of stoichiometry, concentration, temperature, and reaction time is recommended for each new substrate.
Protocol 1: Photocatalytic (Phenylsulfonyl)difluoromethylation of an Alkene
This protocol describes the generation of the PhSO₂CF₂• radical for addition to an unsaturated C-C bond.
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv), this compound (1.2-1.5 equiv), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF) to achieve the desired concentration (typically 0.1 M).
-
Degassing: Seal the vial and degas the mixture by sparging with nitrogen or argon for 15-20 minutes.
-
Reaction: Place the vial near a visible light source (e.g., a 34 W blue LED lamp) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography.
Caption: Workflow for photocatalytic radical difluoromethylation.
Protocol 2: Base-Mediated O-Difluoromethylation of a Phenol
This protocol uses a base to generate difluorocarbene for reaction with a nucleophile.
-
Preparation: To a solution of the phenol (1.0 equiv) in a suitable aprotic solvent (e.g., DMF), add a powdered, strong base (e.g., KOH, 3.0-5.0 equiv) and stir for 10-15 minutes at room temperature to form the phenoxide.
-
Reagent Addition: Add this compound (1.5-2.0 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature and carefully quench by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
References
- Wei, Z., Miao, W., Ni, C., & Hu, J. (2021). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox. Organic Letters.
- ResearchGate. (n.d.). Design of the sulfonyltrifluoromethylation of olefins via red...
- Hu, J., et al. (n.d.). A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group.
- Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- ResearchGate. (n.d.). Photocatalytic radical reactions by using difluoromethanesulfonyl chloride.
- ScienceDirect. (2021).
- ACS Omega. (2024). Visible Light-Induced Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes: Access to CF2H-Substituted Polycyclic Imidazoles.
- ResearchGate. (n.d.). Photocatalytic radical reactions by using S‐(difluoromethyl) sulfonium...
- ResearchGate. (n.d.). Introduction of Difluoromethyl Through Radical Pathways.
- Organic Syntheses. (2024). Difluoromethylation of Phenols.
- Beilstein Journals. (2017). CF3SO2X (X = Na, Cl)
- National Institutes of Health. (2021). Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay.
- ChemUniverse. (n.d.). * this compound*.
- Ivy Fine Chemicals. (n.d.). This compound.
- Royal Society of Chemistry. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers.
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. ivychem.com [ivychem.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl [beilstein-journals.org]
Technical Support Center: Navigating Scale-Up Challenges with ((Difluoroiodomethyl)sulfonyl)benzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for ((Difluoroiodomethyl)sulfonyl)benzene. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this potent difluoromethylating agent from bench-scale to larger, preparative scales. The incorporation of the difluoromethyl (CF₂H) group is a critical strategy in modern drug discovery, known to enhance metabolic stability and modulate physicochemical properties.[1][2][3] However, the unique reactivity and stability profile of this compound presents specific challenges during scale-up.
This document provides field-proven insights, troubleshooting guides, and validated protocols in a direct question-and-answer format to help you anticipate and overcome these hurdles, ensuring safe, efficient, and reproducible outcomes.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during the scale-up of reactions utilizing this compound.
Q1: My reaction yield is significantly lower and more variable at a larger scale compared to my bench-top experiments. What are the likely causes?
This is a common and multifaceted issue. The transition from a 100 mg scale to a 10 g or 100 g scale introduces challenges related to mass and heat transfer.
-
Thermal Management: Difluoromethylation reactions can be exothermic. On a small scale, the high surface-area-to-volume ratio allows for rapid heat dissipation into the environment. On a larger scale, heat builds up, creating localized hot spots. This can lead to the thermal decomposition of the reagent or desired product, opening up pathways to unwanted side reactions.[4][5]
-
Solution: Employ a jacketed reactor with an external circulator for precise temperature control. The reagent should be added slowly and sub-surface, if possible, to ensure it reacts before accumulating. Monitor the internal reaction temperature closely with a calibrated probe.
-
-
Mixing Efficiency: Inadequate stirring in a larger vessel can lead to poor diffusion and localized concentration gradients. This means some parts of the mixture may be reagent-starved while others have a large excess, leading to inconsistent reaction progress and byproduct formation.
-
Solution: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitch-blade or anchor) to ensure thorough mixing of the reaction mass. The goal is to maintain a homogeneous suspension or solution at all times.
-
-
Reagent Stability and Addition: this compound, like many hypervalent iodine compounds, can have limited stability, especially in solution or at elevated temperatures.[6][7] Adding the entire quantity at once on a large scale can lead to a significant initial exotherm and potential decomposition before it has a chance to react.
-
Solution: Instead of adding the solid reagent in one portion, consider adding it as a solution in a suitable, dry solvent via an addition funnel or syringe pump over a prolonged period. This allows for better control over the reaction rate and temperature.
-
Q2: The reaction stalls before completion, even with extended reaction times. How can I resolve this?
A stalled reaction at scale often points to the deactivation of a key species or a change in the reaction environment.
-
Moisture Contamination: Water can react with both the organometallic reagents or strong bases often used in these reactions, and it can also promote the decomposition of the sulfonyl halide moiety.[8] Larger volumes of solvents and reagents increase the absolute amount of potential water contamination.
-
Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., passing through activated alumina columns or distillation from a drying agent). Dry all glassware in an oven and assemble the reactor under an inert atmosphere (Nitrogen or Argon).
-
-
Base Stoichiometry and Strength: If the reaction requires a base for activation, its effectiveness is paramount. The base may be neutralized by acidic impurities or moisture.
-
Solution: Use a fresh, high-purity base. It may be necessary to increase the stoichiometry of the base slightly (e.g., from 1.1 eq to 1.2 eq) on a larger scale to compensate for any trace impurities.
-
-
Reagent Purity: The purity of this compound itself is critical. Impurities can inhibit the desired reaction.
-
Solution: Verify the purity of your reagent batch via ¹H and ¹⁹F NMR before use. If in doubt, run a small-scale control reaction with the batch to confirm its reactivity.
-
Q3: I'm observing new, significant byproducts during the scale-up process that were not present in my small-scale trials. What are they and how can I prevent them?
The appearance of new byproducts is almost always linked to the thermal and concentration effects discussed in Q1.
-
Potential Side Reactions: The primary byproduct is often phenylsulfinic acid or its derivatives, resulting from the cleavage of the phenylsulfonyl group. At higher temperatures, radical pathways may become more prominent, leading to a complex mixture.
-
Preventative Measures:
-
Strict Temperature Control: This is the most critical factor. Identify the optimal temperature from your small-scale experiments and ensure the large-scale reaction does not exceed it.
-
Solvent Choice: The solvent must be inert to the reaction conditions. Solvents like THF can be deprotonated by very strong bases at non-cryogenic temperatures. Consider more robust alternatives like CPME or 2-MeTHF if applicable.
-
Controlled Addition: As mentioned previously, slow, controlled addition of the limiting reagent prevents the buildup of high concentrations that can favor side reactions.
-
Q4: The purification of my multi-gram batch is proving difficult, with product isolation being complicated by persistent impurities. What strategies can I use?
Purification is a major scale-up challenge, as techniques like column chromatography become less practical and more expensive.[9]
-
Quenching is Key: Before workup, the reaction must be properly quenched to neutralize any remaining reactive species. Unquenched reagent can continue to react or decompose during extraction and concentration, complicating the impurity profile.
-
Solution: Cool the reaction mixture and slowly add a quenching agent. A saturated aqueous solution of sodium thiosulfate or sodium bisulfite is effective at reducing the hypervalent iodine and reacting with the sulfonyl moiety.
-
-
Optimize Extraction: Organoiodine compounds can be dense and sometimes require specific solvent systems for efficient extraction.[10]
-
Solution: Perform a small-scale liquid-liquid extraction trial with the quenched reaction mixture to identify the optimal solvent system. Sometimes, a sequence of washes (e.g., aqueous bicarbonate, aqueous thiosulfate, brine) is necessary to remove different types of impurities.
-
-
Crystallization over Chromatography: For solid products, developing a crystallization protocol is far more scalable than chromatography.
-
Solution: Use a small amount of the crude material to screen for suitable crystallization solvents or solvent mixtures (e.g., heptane/ethyl acetate, isopropanol/water). Seeding with a pure crystal can be beneficial for inducing crystallization on a large scale.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling procedure for this compound?
-
Storage: This reagent should be stored in a tightly sealed container, protected from light, in a refrigerator or freezer under an inert atmosphere. Due to its nature as a hypervalent iodine compound and sulfonyl halide, it is sensitive to moisture, heat, and light.[6][7][11][12]
-
Handling: Always handle this reagent in a well-ventilated fume hood.[13] Use appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[14]
Q2: What are the primary safety hazards associated with this reagent during scale-up?
-
Thermal Hazard: As an organoiodine and sulfonyl compound, it can decompose exothermically.[4][5] Hypervalent iodine compounds are known to be potentially explosive under certain conditions (e.g., heat, shock).[6][7] A thorough thermal hazard assessment (e.g., using DSC/ARC) is recommended before attempting a large-scale reaction.
-
Chemical Reactivity: It is a reactive chemical that can react violently with water and other nucleophiles. It is also corrosive.[15]
-
Toxicity: While specific data on this compound is limited, related sulfonyl chlorides and organoiodine compounds can be irritants and harmful if inhaled, ingested, or absorbed through the skin.[14][15][16]
Q3: What is the best practice for quenching a large-scale reaction?
A controlled, stepwise quench is the safest approach.
-
Cool the Reaction: Lower the internal reaction temperature to 0 °C or below.
-
Initial Quench: Slowly add a less reactive quenching agent, such as isopropanol, to consume any highly reactive intermediates or bases.[17][18]
-
Primary Quench: Slowly and carefully add an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will neutralize the unreacted this compound. Monitor for any exotherm.
-
Final Stir: Allow the mixture to warm to room temperature and stir for several hours to ensure the quench is complete.[17]
Q4: How can I effectively monitor the reaction progress at a larger scale?
Sampling a large, heterogeneous reaction mixture can be challenging.
-
¹⁹F NMR Spectroscopy: This is the most direct method. The starting material has a distinct signal, as does the difluoromethylated product. Taking small, quenched aliquots for ¹⁹F NMR analysis provides unambiguous conversion data.
-
LC-MS: This is an excellent tool for monitoring the disappearance of starting materials and the appearance of the product. It can also help identify byproducts.
-
TLC: While less quantitative, TLC is a fast and effective way to get a qualitative sense of reaction completion, especially if the product has a different Rf from the starting materials.
Data and Protocols
Table 1: Key Parameters for Scale-Up Consideration
| Parameter | Bench-Scale (e.g., 1 mmol) | Pilot-Scale (e.g., 100 mmol) | Key Considerations for Scale-Up |
| Addition Method | Single portion of solid | Slow addition of a solution via pump | Manages exotherm, prevents localized high concentrations. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity, improves heat and mass transfer. |
| Temp. Control | Ice/water bath | Jacketed reactor with circulator | Prevents thermal runaway and byproduct formation. |
| Inert Atmosphere | Balloon | Positive pressure of N₂/Ar | Crucial for excluding moisture and air on larger scales. |
| Quenching | Rapid addition of solution | Slow, controlled addition at ≤ 0 °C | Safety is paramount; avoids uncontrolled exotherms. |
Diagram 1: Troubleshooting Workflow for Low Yield
A decision tree to diagnose common issues.
Caption: Troubleshooting Decision Tree for Low Yields.
Protocol 1: General Procedure for Scaled-Up Difluoromethylation
CAUTION: This procedure must be performed by trained personnel in a suitable chemical fume hood with all necessary safety precautions in place. A risk assessment should be completed prior to execution.
-
Reactor Setup: Assemble a dry, multi-neck, jacketed reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, an inert gas inlet (N₂ or Ar), and a dropping funnel.
-
Inerting: Purge the reactor with inert gas for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Charge Substrate: Charge the substrate and the rigorously dried reaction solvent to the reactor.
-
Cooling: Cool the reactor contents to the desired initial temperature (e.g., -78 °C or 0 °C) using the external circulator.
-
Reagent Solution: In a separate dry flask under inert gas, prepare a solution of this compound in the same dry solvent.
-
Controlled Addition: Transfer the reagent solution to the dropping funnel and add it to the stirred reactor solution dropwise over 1-2 hours, ensuring the internal temperature does not rise above the setpoint.
-
Reaction Monitoring: Stir the reaction at the specified temperature. Monitor the reaction's progress by taking small aliquots, quenching them in a separate vial with aqueous Na₂S₂O₃, and analyzing by TLC, LC-MS, or ¹⁹F NMR.
-
Reaction Completion: Once the reaction is deemed complete (typically when the limiting reagent is consumed), proceed immediately to the quenching protocol.
Diagram 2: Scale-Up Safety and Workflow
A logical flow for scaling up a reaction safely.
Caption: A Phased Approach to Reaction Scale-Up.
References
- National Institutes of Health. (n.d.). Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. NIH.
- Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7035-7058. DOI:10.1039/D1CS00360G.
- Google Patents. (n.d.). JPH06144803A - Recovery of iodine from waste liquid containing organoiodine compound.
- van Aller, R. T., et al. (1962). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 27(12), 4483-4485.
- Köckinger, M., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5323-5329. DOI:10.1039/C7GC02913F.
- Medium. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
- Dixon, L. I., et al. (2013). Synthesis of Alkynyliodonium Salts: Preparation of Phenyl(phenylethynyl)iodonium Trifluoroacetate. Organic Syntheses, 91, 60-71.
- Google Patents. (n.d.). WO2009128350A1 - Process for purifying iodine and/or an iodine compound.
- Pisgah Labs. (n.d.). The Power of Fluorine: Difluoromethylation Strategies for Enhanced Chemical Properties.
- ResearchGate. (n.d.). Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide.
- ChemistryViews. (2022). Difluoromethylations with Ex-Situ-Generated ICF2H.
- Environmental Health and Safety - University of Washington. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
- Al-Masum, M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central.
- Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
- LookChem. (n.d.). Cas 1535-65-5,[(Difluoromethyl)sulfonyl]benzene.
- ACS Publications. (2024). Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents.
- University of Rochester. (n.d.). How To Run A Reaction: Purification.
- Wikipedia. (n.d.). Sulfonyl halide.
- PubMed. (2017). Difluoromethylation Reactions of Organic Compounds.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- PubMed. (1975). [Clinical experience with benzene sulfonyl chloride (author's transl)].
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Difluoromethylation Reactions of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 14. itwreagents.com [itwreagents.com]
- 15. nj.gov [nj.gov]
- 16. [Clinical experience with benzene sulfonyl chloride (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistry.nd.edu [chemistry.nd.edu]
- 18. sarponggroup.com [sarponggroup.com]
"removing unreacted ((Difluoroiodomethyl)sulfonyl)benzene from product mixtures"
Technical Support Center: Purification Strategies
Topic: Removing Unreacted ((Difluoroiodomethyl)sulfonyl)benzene from Product Mixtures Document ID: PSC-4487-02 Prepared by: Gemini, Senior Application Scientist
Introduction for the Researcher
This compound, hereafter referred to as PhSO₂CF₂I, is a highly effective reagent for the introduction of the difluoromethyl group (CF₂H), a valuable moiety in medicinal chemistry.[1][2] The CF₂H group can serve as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups.[1] However, like many potent reagents, its removal from the final product mixture can present a challenge. This guide provides a structured approach to troubleshooting and resolving purification issues related to unreacted PhSO₂CF₂I, ensuring the high purity required for downstream applications.
The core challenges in removing this reagent stem from its polarity, conferred by the sulfonyl group, and its propensity to release elemental iodine. This document outlines strategies from basic aqueous workups to advanced chromatographic techniques, explaining the scientific principles behind each choice.
Frequently Asked Questions (FAQs): Your First Line of Defense
Q1: What are the key properties of PhSO₂CF₂I that I should consider during purification?
Understanding the reagent's physicochemical properties is the first step to effective removal.
-
Physical State & Polarity: PhSO₂CF₂I is a solid with significant polarity due to the phenylsulfonyl group.[3] This makes it soluble in moderately polar organic solvents (DCM, EtOAc, Acetone) but generally less mobile than non-polar products in normal-phase chromatography.
-
Instability: The reagent is sensitive to light.[3] This photosensitivity can lead to the homolytic cleavage of the C–I bond, the weakest bond in the molecule, generating elemental iodine (I₂).[4] This is the primary cause of the characteristic yellow-to-brown discoloration of crude reaction mixtures.
-
Reactivity: The C-I bond is susceptible to cleavage by certain nucleophiles and reducing agents. While this can be exploited, it also means care must be taken during workup to avoid unintended side reactions with the desired product.
Q2: My reaction mixture has turned yellow/brown. What does this signify and how do I address it?
This coloration is almost certainly due to the presence of elemental iodine (I₂), a common decomposition byproduct of PhSO₂CF₂I.[3][4] Fortunately, this is simple to resolve.
Solution: During the aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reducing agents react with iodine to form colorless iodide salts (e.g., 2Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2NaI), which are soluble in the aqueous phase. Continue washing until the organic layer is colorless.[5] Crucially, note that this wash removes I₂ only, not the unreacted PhSO₂CF₂I reagent itself.
Q3: What is the standard, go-to method for removing the bulk of unreacted PhSO₂CF₂I?
For most applications, flash column chromatography on silica gel is the most reliable and widely used technique. The polarity of the sulfonyl group typically ensures sufficient separation from the often less-polar difluoromethylated products.
Q4: How do I select the optimal solvent system (eluent) for column chromatography?
Efficiency in chromatography begins with proper method development using Thin Layer Chromatography (TLC).
-
Spotting: On a single TLC plate, spot the crude reaction mixture, a sample of your pure product (if available), and the PhSO₂CF₂I starting material.
-
Development: Develop plates in various solvent systems. Common starting points are mixtures of hexanes (or petroleum ether) with ethyl acetate.
-
Analysis: The goal is to find a system that provides good separation (ΔRf > 0.2) between your product and the reagent spot. An ideal Rf for the product is between 0.3 and 0.4 for good resolution and a reasonable elution time. A gradient elution, starting with a low-polarity mobile phase and gradually increasing its strength, is often the most effective strategy.
Q5: Are there viable non-chromatographic methods to remove PhSO₂CF₂I?
Yes, depending on the nature of your product, other scalable techniques can be employed:
-
Recrystallization: If your desired product is a solid, this is an excellent method for achieving high purity.[6] The key is to identify a solvent (or solvent pair) in which the product's solubility is high at an elevated temperature but low at room temperature or below, while the reagent remains in the mother liquor.
-
Distillation: This method is only suitable if your product is a volatile liquid with a boiling point significantly lower than that of PhSO₂CF₂I (The non-iodinated analog, PhSO₂CF₂H, boils at ~290 °C, so the reagent's boiling point will be substantially higher).[7] This is generally not practical for the complex molecules common in drug discovery.
-
Liquid-Liquid Extraction: While a standard aqueous wash will not remove the reagent, exploiting pH differences can be effective. If your product has an acidic or basic handle (e.g., a carboxylic acid or an amine), you can perform an acid-base extraction to move your product into the aqueous layer, leaving the neutral reagent behind in the organic layer, and then re-neutralize to recover your product.
Q6: How can I definitively confirm that all PhSO₂CF₂I has been removed from my final product?
Visual confirmation (e.g., a single spot on TLC) is not sufficient for purity assessment in drug development. Spectroscopic and chromatographic methods are required.
-
¹⁹F NMR Spectroscopy: This is the most powerful and unambiguous method. The -CF₂I group of the reagent has a distinct chemical shift. Your desired -CF₂H product will have its own characteristic signal, typically a triplet due to coupling with the adjacent proton. The complete absence of the reagent's fluorine signal is strong evidence of its removal.
-
¹H NMR Spectroscopy: The aromatic protons of the PhSO₂- group in the reagent have a characteristic pattern in the downfield region of the spectrum.[3] Compare the spectrum of your purified product against that of the starting material to ensure these signals are absent.
-
HPLC / LC-MS: A properly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can provide high-resolution separation of your product from the reagent and other impurities, allowing for precise quantification of purity.[8][9] This is often the industry standard for final purity analysis.
Troubleshooting Guide: Resolving Common Purification Issues
| Problem | Underlying Cause & Recommended Solutions |
| Co-elution on Silica The reagent and product have the same or very similar Rf values on silica TLC. | Cause: Insufficient difference in polarity for silica to resolve.Solutions: 1. Alter Mobile Phase: Switch to a solvent system with different selectivity. If using Hexanes/EtOAc, try DCM/Methanol or Toluene/Acetone.2. Change Stationary Phase: Use neutral or basic alumina, which offers different separation characteristics than acidic silica gel.3. Reverse the Phase: Employ reverse-phase (C18) chromatography with a polar mobile phase (e.g., Acetonitrile/Water or Methanol/Water). This separates compounds based on hydrophobicity and is often highly effective when normal-phase fails. |
| Product Decomposition Streaking on TLC or low recovery from the column. | Cause: The product is sensitive to the acidic nature of standard silica gel.Solutions: 1. Neutralize the Silica: Add 1% triethylamine (Et₃N) to your eluent. This will neutralize the acidic sites on the silica surface, preventing degradation of sensitive compounds.2. Use an Alternative Support: Switch to a more inert support like neutral alumina or Celite.3. Minimize Contact Time: Perform true "flash" chromatography by running the column quickly with slight air pressure. Do not allow the sample to remain on the column for an extended period. |
| Persistent Color The product remains colored even after chromatography. | Cause: Trace amounts of I₂ are still present, or the product itself is inherently colored.Solutions: 1. Repeat Reductive Wash: Wash the purified, dissolved product again with a fresh sodium thiosulfate solution.2. Activated Carbon: Pass a solution of your product through a small plug of activated carbon to adsorb colored impurities. Be aware that this can sometimes lead to loss of product.3. Verify Product Color: Check literature sources to confirm if your target molecule is expected to be colored. |
Experimental Protocols & Visualizations
Protocol 1: Standard Post-Reaction Workup and Purification
This protocol combines a reductive quench to remove iodine with standard flash column chromatography for reagent removal.
Step 1: Quenching and Aqueous Workup
-
Cool the completed reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent (e.g., DMF, THF), dilute the mixture with a water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
10% aqueous Na₂S₂O₃ (2x). Continue until the organic layer is colorless.
-
Saturated aqueous NaHCO₃ (1x) to remove any acidic byproducts.
-
Brine (saturated aqueous NaCl) (1x) to aid in breaking up emulsions and removing water.
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Step 2: Flash Column Chromatography
-
Select an appropriate solvent system based on prior TLC analysis (see FAQ 4).
-
Prepare the column by packing silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase ("wet loading"). Dry loading is preferred for better resolution.
-
Carefully load the sample onto the top of the prepared column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final, purified product.
Visual Workflow: Purification Strategy Selection
Caption: Decision tree for selecting a primary purification method.
Visual Workflow: Standard Purification Protocol
Caption: Step-by-step workflow for workup and purification.
References
- National Institutes of Health (NIH).
- National Institutes of Health (NIH).
- LookChem. Cas 1535-65-5,[(Difluoromethyl)sulfonyl]benzene. [Link]
- Xi'an Jiaotong University Research Portal.
- Royal Society of Chemistry.
- Organic Syntheses.
- Royal Society of Chemistry. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. [Link]
- Google Patents.
- Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective. [Link]
- Wikipedia. Organoiodine chemistry. [Link]
- Google Patents.
- PubChem. Difluoromethanesulfonylbenzene. [Link]
- European Patent Office.
- Reddit.
- Reachem.
- Organic Syntheses.
- Royal Society of Chemistry.
- ACS Publications.
- Chemistry LibreTexts. 16.
- Google Patents. WO2009128350A1 - Process for purifying iodine and/or an iodine compound.
- National Institutes of Health (NIH). Analytical Methods - Toxicological Profile for Benzene. [Link]
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
- Cheméo. Chemical Properties of Benzene, 1-fluoro-4-(phenylsulfonyl)- (CAS 312-31-2). [Link]
- Michigan State University Department of Chemistry.
- YouTube. Electrophilic Aromatic Substitution Reactions of Benzene Review. [Link]
- ResearchGate.
- Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
Sources
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1535-65-5 | ((Difluoromethyl)sulfonyl)benzene | Ambeed.com [ambeed.com]
- 4. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. lookchem.com [lookchem.com]
- 8. hovione.com [hovione.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Photochemical Degradation of ((Difluoroiodomethyl)sulfonyl)benzene
Welcome to the technical support guide for investigating the photochemical degradation of ((Difluoroiodomethyl)sulfonyl)benzene. This document is designed for researchers, scientists, and drug development professionals actively working with this or structurally similar compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established principles of photochemistry and radical chemistry.
Mechanistic Overview: What to Expect
Understanding the probable degradation pathway is crucial for experimental design and troubleshooting. The this compound molecule possesses a key vulnerability: the Carbon-Iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds, making it the most likely site for initial photochemical cleavage.[1]
Upon irradiation with ultraviolet (UV) light, the primary photochemical event is the homolytic cleavage of the C-I bond. This generates two highly reactive radical species: a ((difluoro(phenylsulfonyl)methyl) radical and an iodine radical.
-
Initiation Step: The process begins with the absorption of a photon, leading to bond cleavage.
-
Propagation/Termination: The generated radicals can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent, dimerization, or reaction with molecular oxygen (if present). The specific pathway and resulting byproducts are highly dependent on the experimental conditions.[2]
The photolysis of similar benzylic sulfonyl compounds is known to proceed through the formation of benzyl and sulfonyl radicals, which informs our understanding of this process.[2]
Caption: Proposed photochemical degradation pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My degradation reaction is not starting or is extremely slow. What should I check?
Answer: This is a common issue that can often be traced back to the experimental setup or reaction components. Here is a checklist of potential causes and solutions:
-
UV Light Source:
-
Wavelength: Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of the starting material. Most photochemical reactions of this type require UV light (< 300-365 nm).[3]
-
Intensity: A standard TLC UV lamp is often insufficient for preparative scale reactions. You may require a much more powerful source, such as a medium-pressure mercury lamp (at least 100 watts).[4]
-
Lamp Age: UV lamps lose intensity over time. If the lamp is old, consider replacing it.
-
-
Reaction Vessel:
-
Material: Standard borosilicate glass (Pyrex) absorbs a significant amount of UV radiation below ~300 nm. For reactions requiring lower wavelengths, you must use quartz vessels, which are transparent down to ~200 nm.
-
-
Presence of Quenchers:
-
Dissolved Oxygen: Molecular oxygen is a known triplet state quencher and can interfere with radical reactions. Degas your solvent and reactant solution thoroughly before irradiation. This can be done by bubbling an inert gas (Nitrogen or Argon) through the solution for 20-30 minutes or by using freeze-pump-thaw cycles for more sensitive experiments.
-
-
Concentration:
-
Inner Filter Effect: If the concentration of your starting material is too high, the solution can become opaque to the UV light. Only the surface layer will receive photons, and the bulk of the solution will not react. Try diluting the sample. For larger scales, a flow reactor can be highly effective as it ensures all the solution is exposed to the light source.[4]
-
Question: The reaction starts but seems to stop before completion, or my final yield is very low. Why?
Answer: This often points to issues with reaction stability, byproduct interference, or product loss during workup.
-
Product Instability: Your degradation product(s) might themselves be photochemically active and could be degrading into other compounds. Monitor the reaction over time by taking small aliquots for analysis (e.g., via HPLC or TLC). This will help you identify the point of maximum yield before secondary degradation occurs.
-
Byproduct Interference: A byproduct could be forming that has a stronger UV absorption at the irradiation wavelength than your starting material. This new compound can act as an "internal filter," absorbing the photons and preventing the reaction from proceeding. Again, time-course analysis is key to diagnosing this.
-
Workup Issues:
-
Volatility: Are your products volatile? You could be losing them during solvent removal (rotovap). Check the solvent in the rotovap trap for your product.[5]
-
Aqueous Solubility: If you perform an aqueous workup, your product may be more soluble in the aqueous layer than expected. Always save and check all layers and extracts before discarding them.[5]
-
Stability to Workup Conditions: The product might be unstable to acid, base, or silica gel used during purification. Test the stability of your product under these conditions on a small scale before committing the entire batch.[5][6]
-
Question: My crude NMR/LC-MS shows a complex mixture of many unexpected products. What is happening?
Answer: A complex product mixture suggests that multiple, non-selective reaction pathways are occurring.
-
Solvent Reactivity: The solvent is not just a medium; it can be an active participant. The highly reactive radicals generated can abstract hydrogen from the solvent, leading to solvent-derived byproducts.
-
Example: Using a solvent like Tetrahydrofuran (THF) can lead to products where the radical has added to the THF ring. Consider using a less reactive solvent like acetonitrile (MeCN) or water, depending on solubility.
-
-
Temperature Control: Although this is a photochemical reaction, the lamp can generate significant heat.[4] This can induce thermal side reactions, leading to decomposition or undesired pathways. Ensure your reaction vessel is adequately cooled, for example, using a water bath or a cooling fan.
-
Contamination: Ensure all reagents and solvents are pure. Contaminants can act as photosensitizers or participate in side reactions.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best type of solvent to use for this degradation?
A1: The ideal solvent should dissolve the starting material, be transparent at the irradiation wavelength, and be relatively inert to radical attack.
-
Good choices: Acetonitrile (MeCN), water (if soluble), and perfluorinated solvents are often good starting points due to their stability.
-
Use with caution: Solvents with easily abstractable hydrogens like THF, methanol, or isopropanol can participate in the reaction. While sometimes desired, this can lead to a less clean reaction profile.
Q2: Do I need a photocatalyst?
A2: Not necessarily for the initial degradation. The C-I bond is weak enough to be cleaved by direct absorption of UV light (direct photolysis).[1][8] However, a photocatalyst or sensitizer could be used to shift the required wavelength to a less energetic (e.g., visible light) region or to promote specific reaction pathways over others (indirect photolysis).[9]
Q3: How do factors like pH affect the degradation in aqueous solutions?
A3: pH can significantly influence degradation rates and pathways.[10] For sulfonyl-containing aromatic compounds, changes in pH can alter the protonation state of the molecule, which in turn affects its electronic structure, UV absorption spectrum, and susceptibility to nucleophilic or electrophilic attack by secondary species like hydroxyl radicals.[8] It is crucial to buffer your aqueous solutions and study the degradation at different pH values relevant to your application.
Q4: How can I safely set up a photochemistry experiment?
A4: Safety is paramount.
-
UV Protection: Never look directly at the UV light source. Use appropriate UV-blocking safety glasses. House the entire setup in a cabinet or box lined with aluminum foil to contain the radiation.
-
Electrical Safety: High-wattage lamps require proper electrical connections. Consult an electrician if you are unsure.[4]
-
Heat & Pressure: Lamps get very hot. Ensure adequate cooling and ventilation. If the reaction is sealed, be aware of potential pressure buildup from heating or gas evolution.
Experimental Protocol & Workflow
This section provides a general protocol for studying the photochemical degradation.
Experimental Workflow Diagram
Caption: General experimental workflow for a photodegradation study.
Step-by-Step Protocol
-
Solution Preparation: Prepare a solution of this compound in your chosen solvent (e.g., acetonitrile) at a known concentration (e.g., 10-50 µM).
-
Reactor Setup: Transfer the solution to a quartz reaction vessel equipped with a magnetic stir bar.
-
Degassing: Seal the vessel and sparge with a gentle stream of inert gas (N₂ or Ar) for 20-30 minutes to remove dissolved oxygen.
-
Initiation: Place the vessel in the photoreactor, ensuring it is centered relative to the lamp. Start the stirring and cooling system (if applicable).
-
Sampling (t=0): Withdraw a small aliquot of the solution before turning on the lamp. This is your zero-time point.
-
Irradiation: Turn on the UV lamp to begin the reaction.
-
Time-Course Monitoring: At set time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw small aliquots. Immediately store them in amber vials and in the dark (preferably refrigerated) to quench any further reaction before analysis.
-
Analysis: Analyze the samples to determine the concentration of the parent compound and identify any major degradation products.
Analytical Methods for Monitoring Degradation
Quantitative and qualitative analysis is essential for understanding the degradation process. High-Performance Liquid Chromatography (HPLC) is the preferred method.[11][12]
HPLC Method Development
A reverse-phase HPLC method with a Diode Array Detector (DAD) or UV-Vis detector is typically suitable.
| Parameter | Recommended Starting Conditions | Purpose |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention for non-polar to moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Adjust ratio for optimal separation (e.g., start with 60:40). |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Injection Volume | 10-20 µL | Standard volume. |
| Detection | DAD/UV-Vis at λ-max of parent compound | Monitor the disappearance of the starting material. Scan multiple wavelengths to observe the appearance of new peaks (products). |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. |
Pro-Tip: To identify degradation products, couple the HPLC system to a Mass Spectrometer (LC-MS). This will provide mass information for the new peaks appearing in the chromatogram, allowing you to propose structures for the byproducts.
References
- Reddit. (2023). Starter kit for photochemistry experiments? [Online Forum].
- The Bumbling Biochemist. (2022). Troubleshooting and optimizing lab experiments.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Science Buddies. (n.d.). From Black to Clear with the Magic of Photochemistry.
- Chemistry World. (2024). How to troubleshoot experiments.
- McCann, L. C., & O'Donoghue, A. C. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 5979–5985.
- Aza, P., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Analytical Methods, 13(9), 1168-1176.
- McCann, L. C., & O'Donoghue, A. C. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 5979–5985.
- Volden, T., et al. (2007). Photodegradation of Sulfonylurea Molecules: Analytical and Theoretical DFT Studies. The Journal of Physical Chemistry A, 111(4), 543-550.
- ResearchGate. (n.d.). Laser Flash Photolysis of Disulfonyldiazomethanes: Partitioning between Hetero-Wolff Rearrangement and Intramolecular Carbene Oxidation by a Sulfonyl Group.
- Aza, P., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot.
- Polish Journal of Environmental Studies. (n.d.). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegrad.
- Porcal, P., et al. (2009). Interaction of extrinsic chemical factors affecting photodegradation of dissolved organic matter in aquatic ecosystems. Photochemical & Photobiological Sciences, 8(9), 1260-1266.
- Wikipedia. (n.d.). Organoiodine chemistry.
- Givens, R. S., & Levi, B. P. (1975). The photochemistry of benzylic sulfonyl compounds: The preparation of sulfones and sulfinic acids. Tetrahedron Letters, 16(15), 1321-1324.
- Dwivedi, A. H., & Pande, U. C. (2009). Photochemical Degradation of Halogenated Compounds: A Review. ResearchGate.
- Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1381313.
- ResearchGate. (n.d.). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics.
- The Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism. [YouTube Video].
- Ji, Y., et al. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Water Research, 47(15), 5665-5674.
- ResearchGate. (n.d.). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices.
- Leah4sci. (2014). Aromatic Sulfonation Mechanism - EAS vid 5. [YouTube Video].
- Kharasch, N., & Khodair, A. I. (1972). The Photochemical Degradation of Diphenyl Sulfone-1-14C. Semantic Scholar.
Sources
- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. How To [chem.rochester.edu]
- 6. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 7. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of extrinsic chemical factors affecting photodegradation of dissolved organic matter in aquatic ecosystems - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: Reactions of ((Difluoroiodomethyl)sulfonyl)benzene
Welcome to the technical support guide for ((Difluoroiodomethyl)sulfonyl)benzene. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and best-practice protocols to ensure the success of your experiments. The reactivity of this reagent, particularly its sensitivity to moisture, is highly dependent on the specific chemical transformation being performed. This guide is structured to clarify these nuances and help you navigate potential challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures and provides a logical framework for identifying and resolving the root cause, with a focus on issues arising from the presence of moisture.
Problem 1: Low or No Product Yield
You've run your reaction and, upon workup and analysis, find that very little or none of your desired product has formed.
Possible Cause A: Reagent Hydrolysis (In Ionic or Polar Reactions)
In reactions where this compound is intended to act as an electrophile at the sulfur center (e.g., sulfonamide or sulfonate ester formation), it is highly susceptible to hydrolysis. Trace amounts of water can rapidly consume the starting material. Sulfonyl halides and related compounds are known to react with water to form the corresponding sulfonic acid.[1]
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure every component of your reaction is scrupulously dry. This includes glassware, solvents, and any other reagents.[2]
-
Glassware: Oven-dry glassware at >125 °C for at least 24 hours or flame-dry under vacuum immediately before use.[3][4] Assemble the apparatus while still hot and flush with a dry, inert gas like nitrogen or argon.[4]
-
Solvents: Use freshly distilled solvents dried over an appropriate desiccant. For many applications, storage over activated 3 Å molecular sieves is sufficient.[2]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox.[5]
-
-
Reagent Integrity Check: The reagent itself may have been compromised by atmospheric moisture during storage. Consider opening a fresh bottle or vial. Store the reagent in a desiccator over a strong drying agent (e.g., P₄O₁₀) and backfill the container with inert gas after each use.
Possible Cause B: Radical Reaction Pathway Incompatibility
Conversely, some modern difluoromethylation reactions using sulfonyl-based reagents are designed to proceed via a radical mechanism and are intentionally run in aqueous media.[3] If your reaction is intended to be a radical process but is failing, the issue may not be water itself but other parameters.
Troubleshooting Steps:
-
Initiator/Catalyst Check: Verify the activity and correct loading of your radical initiator (e.g., AIBN, DTBP) or photoredox catalyst.
-
Degassing: Ensure the solvent has been properly degassed to remove oxygen, which can interfere with radical chain reactions.
-
Source Integrity: Review the literature for the specific radical reaction you are attempting. Conditions can be highly specific, and small deviations may lead to failure.
Problem 2: Formation of Phenylsulfonic Acid or Other Byproducts
Your NMR or LC-MS analysis shows a significant peak corresponding to benzenesulfonic acid or other unexpected sulfonated species, alongside unreacted starting material.
Plausible Mechanism: Hydrolysis of the Sulfonyl Group
The primary moisture-related decomposition pathway for sulfonyl halides is hydrolysis at the sulfur atom.[1][6] Water acts as a nucleophile, attacking the electrophilic sulfur center and displacing the iodo-difluoromethyl group or, more likely, leading to the formation of benzenesulfonic acid and other degradation products.
Confirmation & Resolution:
-
Analytical Confirmation: Compare the retention time or NMR spectrum of your byproduct with an authentic commercial sample of benzenesulfonic acid.
-
Implement Rigorous Anhydrous Technique: The presence of this byproduct is a definitive indicator of water contamination. Re-evaluate your entire experimental setup for potential points of moisture entry. Refer to the protocol below for a detailed guide to setting up a moisture-sensitive reaction.
Experimental Protocols & Data
Protocol: General Setup for a Moisture-Sensitive Reaction
This protocol outlines the essential steps for ensuring an anhydrous environment suitable for reactions where this compound acts as an electrophile.
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, dropping funnel).
-
Place in an oven at 140 °C for a minimum of 4 hours, or preferably, overnight.[3]
-
Remove the hot glassware and assemble quickly while flushing with a steady stream of dry nitrogen or argon. Use a light coating of vacuum grease on all joints.[4]
-
Once cool, maintain a positive pressure of inert gas, confirmed by a bubbler outlet.
-
-
Solvent & Reagent Preparation:
-
Use a solvent from a recently opened bottle labeled "Anhydrous" or from a solvent purification system.
-
Alternatively, dry the solvent over an appropriate agent (see Table 1) and distill directly into the reaction flask under inert gas.[7]
-
Liquid reagents should be transferred via a dry, nitrogen-flushed syringe.[4]
-
Solid reagents should be dried in a vacuum oven (if thermally stable) and transferred in a glovebox or under a strong counter-flow of inert gas.
-
-
Reaction Execution:
-
Dissolve reagents in the anhydrous solvent under inert gas.
-
Add this compound via a syringe if it is a liquid at your reaction temperature, or as a solid via a powder funnel under a strong inert gas counter-flow.
-
Maintain the inert atmosphere throughout the entire reaction period.
-
Table 1: Recommended Water Content for Anhydrous Solvents
| Solvent | Typical Water Content (Anhydrous Grade) | Recommended Drying Method for Ultra-Dry (<10 ppm) | Reference |
| Tetrahydrofuran (THF) | < 50 ppm | Reflux over Na/benzophenone until deep blue/purple, then distill. | [2] |
| Dichloromethane (DCM) | < 50 ppm | Reflux over CaH₂, then distill. | [1] |
| Acetonitrile (MeCN) | < 30 ppm | Store over 3 Å molecular sieves (10% m/v) for >24h. | [2] |
| N,N-Dimethylformamide (DMF) | < 150 ppm | Dry over BaO, then distill under reduced pressure. | [7] |
Diagrams: Workflows and Logic
Frequently Asked Questions (FAQs)
Q1: Is this compound always sensitive to moisture?
Not necessarily. The sensitivity is highly context-dependent.
-
For ionic/polar reactions: Yes. If the reaction involves nucleophilic attack at the sulfonyl group (e.g., making sulfonamides or sulfonate esters), the reagent is extremely sensitive to water, which will hydrolyze it to benzenesulfonic acid.[1]
-
For radical reactions: Often, no. Many modern radical difluoromethylation reactions are robust and can even be performed in aqueous solvent systems.[3] In these cases, the sulfonyl group's primary role is to facilitate the generation of a difluoromethyl radical, a process that is not necessarily impeded by water.
Q2: How should I properly store this compound?
Store the reagent in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). Place this primary container inside a secondary container, such as a desiccator, with a robust drying agent like Drierite® or phosphorus pentoxide. Refrigeration may be beneficial for long-term stability, but allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.
Q3: What are the visual signs of decomposition?
While the reagent itself may be a solid or oil, decomposition due to moisture is not always visually apparent. The most reliable indicator is analytical. If you suspect decomposition, take a small sample and analyze it by ¹H or ¹⁹F NMR. The appearance of new signals, particularly broad peaks indicative of acidic protons, suggests hydrolysis.
Q4: Can I use sodium sulfate to dry my reaction solvent?
While sodium sulfate (Na₂SO₄) is a common drying agent for workups, it is generally not sufficient for preparing solvents for highly moisture-sensitive reactions. It is a low-capacity, neutral drying agent. For preparing anhydrous solvents for reaction setup, stronger agents like calcium hydride (CaH₂), sodium/benzophenone, or activated molecular sieves are required to achieve the necessary low parts-per-million (ppm) levels of water.[2]
Q5: My reaction involves a strong base. Will this affect the reagent's stability?
Yes. Besides moisture, the reagent's stability in the presence of strong bases should be considered. Strong, non-nucleophilic bases may deprotonate the C-H bond of the difluoromethyl group, potentially leading to side reactions. Nucleophilic bases can react at the sulfur center. Always consult the literature for your specific reaction class to choose a compatible base and ensure it is also anhydrous.
References
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- Hu, J., Zhang, W., & Wang, F. (2009). Selective Difluoromethylation and Monofluoromethylation Reactions. Chemical Communications, (48), 7465-78.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Ji, Y., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society.
- Wang, M., et al. (2021). Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. Chemical Reviews.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.
- Wikipedia. (n.d.). Sulfonyl halide.
- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132.
- Chemistry LibreTexts. (2021). Drying Solvents.
- Williams, D., et al. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Difluoromethylating Agents: Spotlight on ((Difluoroiodomethyl)sulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the difluoromethyl (–CF2H) group is a cornerstone of modern medicinal chemistry, offering a unique combination of properties that can enhance the therapeutic profile of drug candidates. As a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, the –CF2H moiety can improve metabolic stability, membrane permeability, and binding affinity.[1][2][3] This guide provides a comprehensive comparison of ((Difluoroiodomethyl)sulfonyl)benzene with other classes of difluoromethylating agents. We will delve into their reactivity, substrate scope, and operational handling, supported by experimental data and mechanistic insights to inform your selection of the optimal reagent for your research needs.
Introduction: The Rising Prominence of the Difluoromethyl Group
The difluoromethyl group has emerged as a critical structural motif in pharmaceutical and agrochemical research.[2] Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms, render the adjacent C-H bond more acidic, allowing it to act as a hydrogen bond donor.[4][5] This capability allows it to mimic polar functional groups like alcohols and thiols, while its lipophilic nature can enhance passage through biological membranes.[1][4] Consequently, a diverse arsenal of reagents has been developed to introduce this valuable functional group. These can be broadly classified based on their reactive intermediates: radical, nucleophilic, and electrophilic agents.[2]
This compound (PhSO2CF2I) has carved out a significant niche as a highly effective precursor to the difluoromethyl radical, particularly in photoredox-catalyzed reactions.[6] Its solid nature, stability, and predictable reactivity make it an attractive choice for late-stage functionalization and the synthesis of complex molecules.[7][8]
Classification and Mechanistic Overview of Difluoromethylating Agents
The choice of a difluoromethylating agent is dictated by the substrate and the desired bond construction. Understanding the underlying mechanism is key to successful application.
-
Radical Difluoromethylation: This approach generates a difluoromethyl radical (•CF2H), which can then add to unsaturated systems or participate in C-H functionalization reactions.[9] These reactions are often initiated by light (photoredox catalysis), heat, or a radical initiator.[5][10] this compound is a prime example of a radical precursor.[6] The relatively weak C-I bond can be readily cleaved under photoredox conditions to generate the desired •CF2H radical.[4]
-
Nucleophilic Difluoromethylation: These reagents deliver a difluoromethyl anion equivalent (–CF2H) to electrophilic centers such as aldehydes, ketones, and imines.[2][5] A prominent example is (Difluoromethyl)trimethylsilane (TMSCF2H), an analogue of the well-known Ruppert-Prakash reagent (TMSCF3).[1] Activation with a fluoride source generates the active nucleophile.
-
Electrophilic Difluoromethylation: These reagents deliver a difluoromethyl cation equivalent ([+]CF2H) to nucleophilic substrates like enolates, electron-rich aromatics, and heteroaromatics.[2][5] Reagents in this class often include sulfonium salts and other onium salts.[2]
Head-to-Head Comparison: this compound vs. The Alternatives
The optimal difluoromethylating agent is highly dependent on the specific synthetic challenge. Here, we compare PhSO2CF2I to other leading reagents.
This compound (Radical)
This crystalline solid serves as an excellent source of the difluoromethyl radical upon single-electron reduction, typically facilitated by a photocatalyst under visible light irradiation.[6][11]
-
Advantages:
-
High Stability: As a solid, it is easy to handle and store compared to gaseous or volatile reagents.[7][8]
-
Mild Reaction Conditions: Photoredox catalysis allows for reactions to be conducted at room temperature, preserving sensitive functional groups.[10]
-
Broad Substrate Scope: Effective for the difluoromethylation of a wide range of alkenes and (hetero)arenes.[6][12]
-
Predictable Reactivity: The radical mechanism is well-understood, allowing for rational reaction design.
-
-
Limitations:
-
Requires a photocatalyst and light source, adding to the setup complexity.
-
The reaction can be sensitive to oxygen, often requiring inert atmosphere conditions.
-
(Difluoromethyl)trimethylsilane (TMSCF2H) (Nucleophilic)
Analogous to the Ruppert-Prakash reagent for trifluoromethylation, TMSCF2H is a versatile nucleophilic difluoromethylating agent.[1]
-
Advantages:
-
Commercial Availability: Readily available from multiple suppliers.
-
Versatility: Reacts with a broad range of electrophiles, including carbonyls and imines.[1]
-
Mild Conditions: Reactions are typically run at low temperatures.
-
-
Limitations:
-
Requires a stoichiometric activator, such as a fluoride salt (e.g., TBAF, CsF), which can sometimes lead to side reactions.[13]
-
As a liquid, it can be more challenging to handle than solid reagents.
-
S-(Difluoromethyl)diarylsulfonium Salts (Electrophilic)
These reagents, analogous to Umemoto's reagents for trifluoromethylation, are powerful electrophilic sources of the difluoromethyl group.[14][15][16]
-
Advantages:
-
Direct C-H Functionalization: Capable of difluoromethylating electron-rich aromatic and heteroaromatic systems directly.
-
High Reactivity: Often provides good yields where other methods may fail.
-
-
Limitations:
-
The synthesis of the reagent can be multi-step.
-
Can generate stoichiometric amounts of diaryl sulfide as a byproduct, which may complicate purification.
-
Data-Driven Performance Comparison
The following tables provide a summary of the key characteristics of these representative difluoromethylating agents.
Table 1: Physicochemical and Handling Properties
| Reagent | Formula | Type | Physical Form | Stability | Handling Notes |
| This compound | PhSO2CF2I | Radical | Crystalline Solid | High, stable at room temp. | Easy to weigh and handle. |
| (Difluoromethyl)trimethylsilane | (CH3)3SiCF2H | Nucleophilic | Liquid | Moderate, moisture-sensitive | Requires inert atmosphere techniques. |
| S-(Difluoromethyl)diarylsulfonium Salts | [Ar2S-CF2H]+ X- | Electrophilic | Solid | Generally high | Often hygroscopic. |
Table 2: Reaction Conditions and Compatibility
| Reagent | Typical Conditions | Catalyst/Activator | Functional Group Tolerance |
| This compound | Visible light (Blue LEDs), room temp. | Photocatalyst (e.g., Ir or Ru complexes) | Good; tolerates esters, amides, halides. |
| (Difluoromethyl)trimethylsilane | Low temperature (-78 °C to rt) | Fluoride source (e.g., TBAF, CsF) | Moderate; sensitive to acidic protons. |
| S-(Difluoromethyl)diarylsulfonium Salts | Often requires a base | None or Lewis/Brønsted acid | Good; tolerates a wide range of functional groups. |
Experimental Protocols
To provide a practical context, a detailed protocol for a representative photoredox-catalyzed difluoromethylation using this compound is provided below.
Protocol: Photoredox-Catalyzed Difluoromethylation of Styrene
Objective: To synthesize (3,3-difluoroprop-1-ene-1,1-diyl)dibenzene using this compound.
Materials:
-
1,1-Diphenylethylene (styrene derivative)
-
This compound (PhSO2CF2I)
-
fac-Ir(ppy)3 (photocatalyst)
-
Sodium Ascorbate
-
Acetonitrile (CH3CN) and Water (H2O) as solvents
-
Schlenk flask or vial with a magnetic stir bar
-
Blue LED light source (450 nm)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add 1,1-diphenylethylene (0.1 mmol, 1.0 equiv.), this compound (0.2 mmol, 2.0 equiv.), fac-Ir(ppy)3 (0.002 mmol, 2 mol%), and sodium ascorbate (0.3 mmol, 3.0 equiv.) to a Schlenk flask.
-
Solvent Addition: Add a 3:1 mixture of CH3CN/H2O (2 mL) to the flask.
-
Degassing: Seal the flask and remove it from the glovebox. Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Irradiation: Place the flask approximately 5 cm from a blue LED light source and begin stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired difluoromethylated product.
Causality: The choice of fac-Ir(ppy)3 is due to its suitable excited-state redox potential to reduce the C-I bond of PhSO2CF2I, initiating the radical chain reaction. Sodium ascorbate is used as a sacrificial reductant to regenerate the active photocatalyst. The solvent system is chosen to ensure the solubility of all components.
Visualization of Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the radical mechanism and the experimental workflow.
Caption: Radical generation and propagation mechanism for PhSO2CF2I.
Caption: Experimental workflow for photoredox difluoromethylation.
Conclusion and Future Outlook
This compound stands out as a robust and versatile reagent for radical difluoromethylation, particularly well-suited for modern synthetic methods like photoredox catalysis. Its stability and ease of handling offer significant advantages over many other difluoromethylating agents. While nucleophilic reagents like TMSCF2H and electrophilic agents such as sulfonium salts have their distinct applications, the radical approach enabled by PhSO2CF2I provides a powerful tool for C-C and C-H bond functionalization under mild conditions.
The continued development of new difluoromethylating agents and catalytic systems will undoubtedly expand the synthetic chemist's toolkit. Future research will likely focus on improving the atom economy, reducing catalyst loading, and developing enantioselective difluoromethylation methods to meet the growing demand for complex, fluorinated molecules in drug discovery and materials science.
References
- Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group.
- Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent. The Journal of Organic Chemistry. [Link]
- N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert–Prakash Reagent under Neutral Conditions. Organic Letters. [Link]
- Siladifluoromethylation and Difluoromethylation onto C(sp3), C(sp2), and C(sp) Centers Using Ruppert–Prakash Reagent and Fluoroform. Organic Letters. [Link]
- N-Difluoromethylation of imidazoles and benzimidazoles using the Ruppert-Prakash reagent under neutral conditions. Semantic Scholar. [Link]
- Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry. [Link]
- Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry. [Link]
- An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry. [Link]
- Hydro‐trifluoromethylations with Umemoto reagent.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone. The Journal of Organic Chemistry. [Link]
- Nucleophilic, radical, and electrophilic (phenylsulfonyl)
- Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters. [Link]
- Introduction of Difluoromethyl Through Radical Pathways.
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]
- Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. Organic Letters. [Link]
- State of Knowledge in Photoredox-Catalysed Direct Difluoromethylation.
- Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines
- Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacyl
- Recent advances of photoinduced trifluoromethylation and difluoroalkylation.
- Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. [Link]
- This compound [P66016]. ChemUniverse. [Link]
- This compound [CAS: 802919-90-0]. Ivy Fine Chemicals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemuniverse.com [chemuniverse.com]
- 8. ivychem.com [ivychem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Umemoto Reagent I - Enamine [enamine.net]
Beyond Trifluoromethylation: Unlocking Novel Chemical Space with (Difluoroiodomethyl)sulfonyl)benzene
A Senior Application Scientist's Guide to a Versatile Reagent for Late-Stage Functionalization in Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design.[1][2][3][4] The trifluoromethyl (CF3) group, in particular, has been widely employed to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. However, the quest for novel chemical entities with fine-tuned properties necessitates a broader toolkit of fluorinated building blocks. This guide introduces a powerful alternative to traditional trifluoromethylating agents: ((Difluoroiodomethyl)sulfonyl)benzene (PhSO2CF2I) . We will explore its distinct advantages, unique reactivity, and practical applications, providing researchers, scientists, and drug development professionals with the insights needed to leverage this reagent for the synthesis of next-generation therapeutics.
The Limitations of Conventional Trifluoromethylating Agents
While reagents like the Ruppert-Prakash reagent (TMSCF3), Togni reagents, and Langlois reagent have proven invaluable for introducing the CF3 group, they are not without their challenges.[5][6][7] These can include harsh reaction conditions, limited functional group tolerance, and in some cases, the generation of stoichiometric byproducts that complicate purification. Furthermore, the singular focus on the CF3 group can limit the exploration of more nuanced structure-activity relationships that can be achieved with other fluorinated motifs.
A Paradigm Shift: Introducing the (Phenylsulfonyl)difluoromethyl Group
This compound offers a strategic departure from direct trifluoromethylation. Instead of introducing a CF3 group, it serves as an efficient precursor for the (phenylsulfonyl)difluoromethyl (PhSO2CF2) radical.[8][9] This versatile functional group can be readily incorporated into a wide range of organic molecules and subsequently transformed into the valuable difluoromethyl (CF2H) group or a difluoromethylene (=CF2) bridge.
The CF2H group is a particularly attractive bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[1] Its ability to act as a hydrogen bond donor, coupled with its electron-withdrawing nature and increased lipophilicity, provides a unique combination of properties for modulating biological activity.[1][3][4]
Unveiling the Advantages of this compound
The utility of this compound stems from several key features that distinguish it from traditional trifluoromethylating agents:
-
Mild Reaction Conditions: Radical (phenylsulfonyl)difluoromethylation can be initiated under mild conditions, often at or below room temperature, preserving sensitive functional groups within complex molecules.[8]
-
Broad Substrate Scope and Functional Group Tolerance: This methodology has been successfully applied to a variety of terminal alkenes, including those containing ester, ether, and alcohol functionalities, demonstrating its wide applicability in late-stage functionalization.[8]
-
Versatile Chemical Handle: The incorporated PhSO2CF2 group is not merely a placeholder for a CF2H group. It can be retained in the final molecule to leverage the properties of the sulfonyl group, or it can be chemoselectively transformed, offering multiple avenues for structural diversification.[10][11]
-
Radical-Based Mechanism: The radical nature of the reaction provides a distinct reactivity profile compared to the nucleophilic or electrophilic character of many trifluoromethylating agents, enabling transformations that are otherwise challenging.[8][11]
Comparative Overview: PhSO2CF2I vs. Standard Trifluoromethylating Agents
| Feature | This compound (PhSO2CF2I) | Ruppert-Prakash Reagent (TMSCF3) | Togni Reagents | Langlois Reagent (CF3SO2Na) |
| Functional Group Introduced | PhSO2CF2 (precursor to CF2H) | CF3 | CF3 | CF3 |
| Reaction Type | Radical Addition | Nucleophilic Addition | Electrophilic/Radical Addition | Radical Addition |
| Typical Initiator/Catalyst | Et3B/air, Photoredox Catalysis | Fluoride source (e.g., TBAF) | Transition metals, Photoredox Catalysis | Oxidant (e.g., t-BuOOH) |
| Reaction Conditions | Mild (e.g., -78 °C to rt) | Often requires anhydrous conditions | Varied, can be mild | Mild to moderate heating |
| Key Advantages | Introduces versatile PhSO2CF2 handle, broad functional group tolerance, mild conditions | Well-established, commercially available | Bench-stable solids, broad scope | Inexpensive, stable solid |
| Limitations | Indirect route to CF2H group | Moisture sensitive, requires stoichiometric activator | Can be expensive, byproduct formation | Requires an oxidant, can lead to side products |
The Mechanism of Action: A Radical Pathway
The (phenylsulfonyl)difluoromethylation of alkenes using PhSO2CF2I proceeds through a radical chain mechanism. The reaction is typically initiated by a radical initiator, such as triethylborane (Et3B) in the presence of air.
Figure 1. Proposed radical chain mechanism for the (phenylsulfonyl)difluoromethylation of alkenes.
-
Initiation: Triethylborane reacts with oxygen to generate an ethyl radical (Et•).
-
Propagation:
-
The ethyl radical abstracts an iodine atom from PhSO2CF2I to generate the key (phenylsulfonyl)difluoromethyl radical (PhSO2CF2•).
-
This radical adds to the terminal carbon of the alkene to form a more stable secondary alkyl radical.
-
The resulting alkyl radical abstracts an iodine atom from another molecule of PhSO2CF2I to yield the final product and regenerate the PhSO2CF2• radical, thus propagating the chain.[8]
-
Experimental Protocol: Radical (Phenylsulfonyl)difluoromethylation of an Alkene
This protocol is adapted from the work of Hu and coworkers and provides a general procedure for the radical addition of this compound to a terminal alkene.[8]
Materials:
-
This compound (PhSO2CF2I)
-
Alkene
-
Triethylborane (Et3B), 1.0 M solution in hexanes
-
Anhydrous toluene
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
To a dry 30-mL Schlenk flask equipped with a magnetic stir bar, add the alkene (0.5 mmol, 1.0 equiv) and this compound (0.6 mmol, 1.2 equiv).
-
Evacuate and backfill the flask with dry nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add triethylborane (1.0 M in hexanes, 0.1 mL, 0.1 mmol, 0.2 equiv) via syringe.
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or 19F NMR spectroscopy.
-
Upon completion, quench the reaction by adding a few drops of methanol.
-
Allow the mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired (phenylsulfonyl)difluoromethylated product.
Figure 2. Experimental workflow for the radical (phenylsulfonyl)difluoromethylation of an alkene.
Substrate Scope and Functional Group Tolerance
The radical (phenylsulfonyl)difluoromethylation with PhSO2CF2I exhibits a broad substrate scope with excellent functional group tolerance. The reaction is compatible with a range of terminal alkenes bearing various substituents.
| Substrate | Product | Yield (%) |
| 1-Octene | 1-(1,1-Difluoro-2-iodo-1-(phenylsulfonyl)octan-2-yl)benzene | 85 |
| Allyl acetate | 2-((3,3-Difluoro-4-iodo-3-(phenylsulfonyl)butyl)oxy)acetaldehyde | 78 |
| Allyl alcohol | 3-(1,1-Difluoro-2-iodo-1-(phenylsulfonyl)ethoxy)propan-1-ol | 82 |
| Styrene | (1-(1,1-Difluoro-2-iodo-1-(phenylsulfonyl)ethyl)benzene) | 75 |
| (Data adapted from representative examples in the literature) |
The mild reaction conditions ensure the preservation of sensitive functionalities such as esters, alcohols, and ethers, making this method highly suitable for the late-stage functionalization of complex molecules.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on handling and storage. The related compound, ((difluoromethyl)sulfonyl)benzene, is listed as causing skin and serious eye irritation.[3][12]
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound emerges as a highly valuable reagent for medicinal chemists and synthetic organic chemists. Its ability to efficiently introduce the versatile (phenylsulfonyl)difluoromethyl group under mild conditions opens up new avenues for molecular design and lead optimization. By providing a gateway to the valuable difluoromethyl motif and other unique difluorinated structures, this reagent empowers researchers to move beyond traditional trifluoromethylation and explore a richer and more diverse chemical space in the pursuit of innovative therapeutics.
References
- Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7035–7065. [Link]
- Ni, C., & Hu, J. (2021).
- Shen, X., & Zhang, C. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3073–3087. [Link]
- PubChem. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Li, H., Li, Y., & Hu, J. (2007). Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry, 72(15), 5824–5827. [Link]
- Huang, W., Ni, C., Zhao, Y., & Hu, J. (2009). A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(10), 2213–2216. [Link]
- Aspirachem. (n.d.). ((Difluoromethyl)sulfonyl)benzene.
- PubChem. (n.d.). Difluoromethanesulfonylbenzene.
- Magnier, E., & Togni, A. (2018). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent.
- Hu, J., et al. (2007). Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry, 72(15), 5824-5827. [Link]
- Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4192–4208. [Link]
- Zhang, F.-X., Lin, J.-H., & Xiao, J.-C. (2022). Introduction of Difluoromethyl Through Radical Pathways. Chinese Journal of Chemistry, 40(22), 2635–2648. [Link]
- PubMed. (2007). Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone.
- R Discovery. (2025). Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization.
- Organic Syntheses. (n.d.). Fluoromethyl Phenyl Sulfone.
- Ni, C., & Hu, J. (2021).
- Li, H., et al. (2016). Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions. Organic Letters, 18(23), 6046-6049. [Link]
- Magnier, E., et al. (2018). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.
- ResearchGate. (n.d.). Synthesis of (benzenesulfonyl)difluoromethyl thioethers from ((difluoromethyl)sulfonyl)benzene and organothiocyanates generated in situ.
- Langlois, B. R., Laurent, E., & Roidot, N. (1991). A new, convenient and mild method for the trifluoromethylation of aromatic compounds. Tetrahedron Letters, 32(51), 7525–7528. [Link]
- Chinese Chemical Society. (2022). Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. CCS Chemistry. [Link]
- ACS Publications. (n.d.). Journal of Medicinal Chemistry.
- ACS Publications. (n.d.). Chemical Reviews.
- ResearchGate. (n.d.). CHAPTER 4. Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds.
- International Journal of Pharmaceutical Sciences Review and Research. (2019).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. sioc.cas.cn [sioc.cas.cn]
"mechanistic comparison of photoredox and electrochemical difluoroiodomethylation"
A Senior Application Scientist's Guide to Radical Generation and C-H Functionalization
For researchers, synthetic chemists, and professionals in drug development, the incorporation of the difluoromethyl (CF₂H) group is a critical strategy for modulating the physicochemical properties of lead compounds. This moiety, a bioisostere of hydroxyl and thiol groups, enhances lipophilicity and metabolic stability, making its efficient installation a paramount goal.[1] Two of the most powerful strategies to achieve this via a radical pathway are visible-light photoredox catalysis and electrosynthesis.
This guide provides an in-depth, objective comparison of these two state-of-the-art methodologies. We will move beyond a simple listing of pros and cons to dissect the fundamental mechanistic differences, explore the causality behind experimental choices, and provide the data-driven insights necessary for you to select the optimal method for your synthetic challenge.
Part 1: The Core of the Reaction - Generating the Difluoromethyl Radical (•CF₂H)
Both photoredox catalysis and electrochemistry converge on a common goal: generating the key difluoromethyl radical (•CF₂H) intermediate from a stable precursor through a single-electron transfer (SET) event.[2][3] However, the manner in which this electron is delivered or extracted is fundamentally different, dictating the entire experimental landscape.
The Photoredox Approach: Homogeneous Activation by Light
In photoredox catalysis, a photocatalyst (PC), typically a transition metal complex (e.g., Ir(ppy)₃) or an organic dye, absorbs energy from visible light (photons).[4] This elevates the catalyst to a long-lived, high-energy excited state (PC*), transforming it into a potent redox agent capable of engaging in SET with a substrate in the bulk solution.
The generation of the •CF₂H radical can occur through two primary quenching pathways:
-
Oxidative Quenching: The excited photocatalyst (PC*) is a strong reductant. It donates an electron to a suitable precursor, such as a difluoromethyl heteroaryl-sulfone, which then fragments to release the •CF₂H radical. The now oxidized photocatalyst (PC⁺) must be reduced in a subsequent step to close the catalytic cycle.[4]
-
Reductive Quenching: The excited photocatalyst (PC*) acts as an oxidant, accepting an electron from a donor molecule. The resulting reduced photocatalyst (PC⁻) is now a powerful reductant that can reduce the •CF₂H precursor to generate the radical.
This process occurs homogeneously throughout the reaction solution, with the radical generation rate being dependent on factors like catalyst concentration, light intensity, and quantum yield.
Mechanism: Photoredox Catalytic Cycle (Oxidative Quenching)
Sources
- 1. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Photons or Electrons? A Critical Comparison of Electrochemistry and Photoredox Catalysis for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
"comparative study of catalysts for ((Difluoroiodomethyl)sulfonyl)benzene reactions"
An In-Depth Comparative Guide to Catalysts for Reactions of ((Difluoroiodomethyl)sulfonyl)benzene
For researchers, medicinal chemists, and professionals in drug development, the introduction of the difluoromethyl (CF2) moiety is a critical strategy for modulating the physicochemical and biological properties of organic molecules. This compound (PhSO2CF2I) has emerged as a powerful and versatile reagent for this purpose, acting as a precursor to the valuable difluoromethyl radical. The success of these transformations, however, is critically dependent on the choice of catalyst.
This guide provides a comprehensive comparison of the primary catalytic systems employed in reactions with PhSO2CF2I. We will move beyond simple protocols to explore the mechanistic underpinnings, compare performance based on experimental data, and offer field-proven insights to guide your catalyst selection.
The Central Challenge: Generating the Difluoromethyl Radical
The utility of PhSO2CF2I hinges on the controlled cleavage of its carbon-iodine bond to generate a difluoromethylsulfonyl radical (•CF2SO2Ph). This radical can then participate in a variety of transformations. The primary role of the catalyst is to facilitate this initial activation step under conditions that are compatible with a wide range of functional groups. The main catalytic strategies—transition metal catalysis (primarily copper and iron) and photoredox catalysis—achieve this through distinct mechanisms.
Copper-Catalyzed Difluoromethylation
Copper catalysis is a cornerstone of fluoroalkylation chemistry due to its relatively low cost and versatile reactivity.[1][2] In the context of PhSO2CF2I reactions, copper catalysts typically operate through a single-electron transfer (SET) mechanism to generate the key radical intermediate.
Mechanistic Rationale
The generally accepted catalytic cycle for copper-catalyzed reactions involves the formation of a reactive Cu(I)-CF2H species (when using a terminal CF2H source) or the direct interaction of a Cu(I) species with the iodo-reagent.[3] For PhSO2CF2I, a plausible pathway begins with the reduction of the C-I bond by a low-valent copper species to generate the •CF2SO2Ph radical. This radical can then add to an alkene or other substrate. The subsequent radical is then trapped by a Cu(II) species, followed by reductive elimination to furnish the product and regenerate the active Cu(I) catalyst.[3]
Experimental Workflow: Copper-Catalyzed Carbo-Difluoromethylation
Caption: Simplified iron-catalyzed cross-coupling cycle.
Performance Comparison of Iron Systems
| Catalyst/Ligand | Co-reagent | Typical Yield | Temperature (°C) | Key Advantages | Reference |
| Fe(acac)3 / TMEDA | Arylzincs | 65-95% | -10 to RT | Inexpensive, broad substrate scope. | [4][5] |
| FeCl2 / DPEphos | Alkenes, Alkyl Halides | 50-70% | 100 | Good for multicomponent reactions. | [6] |
| Fe(OTf)2 | Arylboronic Acids | 40-80% | 80 | Boronic acid compatibility. | [7] |
Causality Behind Component Choices:
-
Co-reagent: Arylzinc reagents are often used because they are effective at reducing the iron precatalyst to its active state and serve as the coupling partner without interfering with the radical generation step. [4]* Ligand/Additive: Additives like TMEDA (tetramethylethylenediamine) can coordinate to the iron center, influencing its solubility and reactivity, leading to higher yields. [4]Phosphine ligands like DPEphos are used in more complex transformations to control selectivity. [6]
Photoredox Catalysis
Visible-light photoredox catalysis represents a paradigm shift, enabling the generation of radicals under exceptionally mild conditions—often at room temperature. [8][9]This method is particularly valuable for complex molecule synthesis where harsh conditions could degrade sensitive functional groups.
Mechanistic Rationale
The process begins with a photocatalyst (PC), such as an iridium or ruthenium complex, absorbing visible light to reach an excited state (PC*). [10]This highly energetic excited state can then act as a potent single-electron reductant. It transfers an electron to the PhSO2CF2I reagent, causing the C-I bond to fragment and release the •CF2SO2Ph radical. This radical then engages with the substrate, and the catalytic cycle is closed by the regeneration of the ground-state photocatalyst. [11]
Experimental Protocol: Photoredox-Catalyzed Difluoromethylation
A representative protocol involves charging a vial with the substrate, PhSO2CF2I, the photocatalyst (e.g., Ir(ppy)3), and a suitable solvent (e.g., MeCN). The vial is sealed, degassed, and then placed in front of a blue LED light source with stirring, often accompanied by a fan to maintain room temperature. The reaction proceeds for a set time (e.g., 12-24 hours) before standard workup and purification. [12]
Performance Comparison of Photocatalyst Systems
| Photocatalyst | Light Source | Substrate Scope | Typical Yield | Key Advantages | Reference |
| Ir(ppy)3 | Blue LED (450 nm) | Alkenes, Alkynes | 70-95% | High efficiency, broad applicability. | [12] |
| Ru(bpy)3Cl2 | Blue LED (450 nm) | Alkenes | 60-90% | More accessible than Iridium catalysts. | [13] |
| Eosin Y | Green LED (525 nm) | Styrenes | 50-80% | Metal-free organic dye, greener. | [9] |
Causality Behind Component Choices:
-
Photocatalyst Selection: The choice of photocatalyst is determined by its redox potential. The excited state of the catalyst must be sufficiently reducing to break the C-I bond of PhSO2CF2I.
-
Light Source: The wavelength of the light source (e.g., blue LEDs) must match the absorption spectrum of the chosen photocatalyst to ensure efficient excitation.
Head-to-Head Comparison and Selection Guide
Choosing the optimal catalyst requires balancing factors of cost, reaction conditions, substrate tolerance, and scalability.
| Feature | Copper Catalysis | Iron Catalysis | Photoredox Catalysis |
| Cost | Moderate | Low | High (Ir, Ru) / Low (Organic Dyes) |
| Toxicity | Moderate | Low | High (Ir, Ru) / Low (Organic Dyes) |
| Reaction Conditions | Often requires heat | Generally mild to moderate heat | Room Temperature |
| Functional Group Tolerance | Good | Good | Excellent |
| Scalability | Good | Excellent | Challenging (light penetration) |
| Best For... | Robust, general-purpose fluoroalkylation. | Large-scale, cost-sensitive synthesis. | Late-stage functionalization of complex, sensitive molecules. |
Decision-Making Flowchart for Catalyst Selection
Caption: A guide to selecting the appropriate catalytic system.
Conclusion
The choice of catalyst for reactions involving this compound is a critical decision that impacts yield, scope, and practicality.
-
Iron catalysts offer an unparalleled advantage in cost and scalability, making them ideal for industrial applications.
-
Copper catalysts represent a versatile and reliable option for a broad range of transformations in a typical research setting.
-
Photoredox catalysis provides access to unparalleled mildness and functional group tolerance, establishing it as the premier choice for the late-stage functionalization of delicate and complex molecules.
By understanding the distinct mechanisms and operational parameters of each system, researchers can harness the full potential of PhSO2CF2I to accelerate discovery in medicinal chemistry and materials science.
References
- Popp, B. V., et al. (2014). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry. [Link]
- Wang, J., et al. (2015). Recent advances in photoinduced trifluoromethylation and difluoroalkylation. Organic Chemistry Frontiers. [Link]
- Zeng, W., et al. (2014). Recent advances in photoinduced trifluoromethylation and difluoroalkylation.
- Hu, J., et al. (2011). Recent Advances in Difluoromethylation Reaction.
- Zeng, W., et al. (2014). Recent Advances in Radical Trifluoromethylation Reactions.
- Shen, X., et al. (2018). Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone. Journal of the American Chemical Society. [Link]
- Roy, S., & Besset, T. (2025). Photoredox catalyzed generation of difluoromethyl radical from (Phenylsulfonyl)difluoromethyl sulfonium salt: Access to difluoromethylated compounds. American Chemical Society. [Link]
- Surapanich, N., et al. (2012). Palladium-mediated heck-type reactions of [(Bromodifluoromethyl)sulfonyl] benzene: Synthesis of α-alkenyl- and α-heteroaryl-substituted α,α-difluoromethyl phenyl sulfones. Mahidol University Institutional Repository. [Link]
- Wang, X., et al. (2021). Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay.
- Nevado, C., et al. (2021).
- Wu, J., et al. (2023). Photoredox-catalyzed synthesis of α,α-difluoromethyl-β-alkoxysulfones from sulfur dioxide. Tetrahedron Letters. [Link]
- Wu, J., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. [Link]
- Shen, X., et al. (2018). Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone. PubMed. [Link]
- Wang, X., et al. (2020). Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds.
- Postigo, A. (2020). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules. [Link]
- Hammond, G. B., et al. (2022). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Accounts of Chemical Research. [Link]
- Zhang, W., et al. (2024). Iron-catalyzed fluoroalkylative alkylsulfonylation of alkenes via radical-anion relay.
- Hu, J., et al. (2014). Metal-Catalyzed Direct Difluoromethylation Reactions.
- Zhang, W., et al. (2024). Iron-catalyzed fluoroalkylative alkylsulfonylation of alkenes via radical-anion relay.
- Liu, P. (n.d.). Transition Metal Catalysis. Peng Liu Group, University of Pittsburgh. [Link]
- Zhang, X. (2018). Copper-Catalyzed Highly Stereospecific Trifluoromethylation and Difluoroalkylation of Secondary Propargyl Sulfonates.
- Popp, B. V., et al. (2014). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry. [Link]
- ChemUniverse. (n.d.). This compound. ChemUniverse. [Link]
- Zhang, C. (2022).
- Magnier, E., et al. (2018). Photoredox-Initiated 1,2-Difunctionalization of Alkenes with N-Chloro S-Fluoroalkyl Sulfoximines. Chemistry – A European Journal. [Link]
- Kim, J.-C., et al. (2025). Synthesis and characterization of fluoro sulfonyl imide-based poly(benzoyl diphenyl benzene) membranes for proton exchange membrane fuel cells.
- Ilies, L., & Nakamura, E. (2009). Iron-catalysed fluoroaromatic coupling reactions under catalytic modulation with 1,2-bis(diphenylphosphino)benzene.
Sources
- 1. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron-catalyzed fluoroalkylative alkylsulfonylation of alkenes via radical-anion relay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in photoinduced trifluoromethylation and difluoroalkylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Photoredox catalyzed generation of difluoromethyl radical from (Phenylsulfonyl)difluoromethyl sulfonium salt: Access to difluoromethylated compounds - American Chemical Society [acs.digitellinc.com]
- 11. html.rhhz.net [html.rhhz.net]
- 12. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Structure of Difluoroiodomethylated Products
For researchers at the forefront of medicinal chemistry and drug development, the introduction of the difluoroiodomethyl (-CF2I) group represents a significant tool for modulating the pharmacokinetic and physicochemical properties of lead compounds. However, the synthetic utility of this moiety is only as robust as our ability to confirm its successful installation and unequivocally validate the resulting molecular structure. Ambiguity is not an option when subsequent biological assays and structure-activity relationship (SAR) studies depend on a precise molecular blueprint.
This guide provides a comprehensive, field-proven comparison of the essential analytical techniques for validating difluoroiodomethylated structures. We will move beyond mere procedural descriptions to explain the underlying logic, helping you build a self-validating system of analysis that ensures the scientific integrity of your work.
The Challenge: Beyond Simple Confirmation
The difluoroiodomethyl group, while synthetically accessible, presents unique characterization challenges. Its two fluorine atoms and one iodine atom introduce specific spectroscopic signatures that must be correctly interpreted. Potential side reactions, such as the formation of monofluorinated or difluoromethyl (-CF2H) species, or rearrangements, necessitate a multi-faceted analytical approach. Relying on a single technique is often insufficient and can lead to erroneous structural assignments. True confidence is achieved through the convergence of evidence from orthogonal methods.
The Analytical Triad: A Cross-Validation Workflow
The most trustworthy validation strategy relies on a triad of core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. Each provides a unique piece of the structural puzzle, and together, they form a powerful, self-correcting workflow.
Caption: Integrated workflow for validating difluoroiodomethylated products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone
NMR is arguably the most powerful technique for the routine structural elucidation of fluorinated compounds in solution.[1] The presence of the spin-½ ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a direct window into the molecule's fluorine-containing core.[2][3]
-
Expertise & Causality: We don't just look for a signal; we analyze its chemical shift, multiplicity, and coupling constants to deduce the electronic environment and connectivity.
-
¹⁹F NMR: The chemical shift of the -CF2I group is highly sensitive to its electronic surroundings.[2] A triplet in the proton-coupled ¹⁹F NMR spectrum is often a key indicator of an adjacent CH group (R-CH-CF2I), arising from coupling to the single proton.
-
¹³C NMR: The carbon of the -CF2I group itself is a critical diagnostic. It typically appears as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF), with a characteristically large coupling constant.
-
¹H NMR: The proton(s) adjacent to the -CF2I group will be split into a triplet by the two equivalent fluorine atoms (²JHF).
-
Caption: Key NMR J-coupling interactions for structural assignment.
| Parameter | Typical Value | Structural Information Provided |
| ¹⁹F Chemical Shift (δ) | -40 to -70 ppm (ref. CFCl₃) | Electronic environment of the -CF2I group.[4][5] |
| ¹³C Chemical Shift (δ) | 90 to 115 ppm | Highly deshielded carbon characteristic of C-F, C-I bonding. |
| ¹JCF Coupling | 280 - 320 Hz | Confirms direct C-F bond.[6] The large magnitude is characteristic. |
| ²JHF Coupling | 20 - 30 Hz | Confirms connectivity to an adjacent C-H group. |
| ²JCF Coupling | 20 - 40 Hz | Confirms connectivity to an adjacent carbon atom. |
Experimental Protocol: Acquiring a Standard ¹⁹F NMR Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer equipped with a broadband or fluorine-specific probe.
-
Lock and shim the instrument on the deuterium signal of the solvent as usual.
-
-
Experiment Acquisition:
-
Select a standard 1D ¹⁹F pulse program, often with proton decoupling for a simplified spectrum, or a proton-coupled experiment to observe JHF couplings.[7]
-
Set Spectral Width: The chemical shift range for fluorine is vast.[8] For an unknown difluoroiodomethyl compound, start with a wide spectral width (e.g., 250-300 ppm) centered around -60 ppm to avoid peak aliasing.
-
Set Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a longer delay (5x the longest T1) is required.[7]
-
Number of Scans (nt): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum carefully. Large spectral widths can sometimes introduce baseline distortions.[8]
-
Reference the spectrum. While CFCl₃ is the standard (0 ppm), secondary references are often used in practice.[3]
-
Integrate the signals to confirm the relative number of fluorine atoms.
-
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
While NMR excels at defining connectivity, high-resolution mass spectrometry (HRMS) is the fastest and most direct way to confirm the elemental composition of your product.
-
Expertise & Causality: We use MS to answer a fundamental question: does the product have the correct mass and elemental formula? For a difluoroiodomethylated compound, two key features are sought:
-
Accurate Mass: HRMS techniques (like ESI-TOF or Orbitrap) can measure the mass of the molecular ion to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula, confirming the presence of the expected number of carbons, hydrogens, oxygens, nitrogens, fluorines, and iodine.
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), while many other elements (like Cl, Br) are not. The absence of complex halogen isotopic patterns, combined with the precise mass measurement, provides strong evidence for the presence of iodine.
-
-
Trustworthiness: A measured mass that matches the theoretical mass of your target compound with an error of < 5 ppm is powerful, non-negotiable evidence that you have formed a product with the correct atomic constituents. This technique is complementary to NMR; MS confirms what atoms are present, while NMR confirms how they are connected.[9]
X-ray Crystallography: The Ultimate Arbiter
When absolute, unambiguous, three-dimensional structural proof is required, single-crystal X-ray crystallography is the gold standard.[10] It moves beyond connectivity to define the precise spatial arrangement of every atom in the crystal lattice.
-
Expertise & Causality: This technique is employed when NMR and MS data are insufficient to resolve ambiguities, such as complex stereochemistry or unexpected rearrangements.
-
What It Provides: Unambiguous 3D structure, bond lengths, bond angles, and absolute configuration for chiral molecules.[11][12]
-
The Major Hurdle: The primary challenge is not the analysis itself, but obtaining a single, high-quality crystal suitable for diffraction—a process that can be both time-consuming and sometimes impossible.[13]
-
-
Trustworthiness: A successfully solved crystal structure is considered definitive proof of molecular structure, capable of resolving disputes that no other technique can.[13] It provides the final, authoritative validation of the assignments made by NMR and MS.
Comparative Guide: Choosing the Right Tool
| Technique | Information Provided | Pros | Cons |
| NMR Spectroscopy | Atomic connectivity, electronic environment, relative stereochemistry. | Rich structural detail, non-destructive, excellent for solutions.[14] | Can be complex to interpret, may not resolve all stereochemical or isomeric ambiguities.[15] |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity, very fast, confirms elemental composition.[9] | Provides no direct information on atom connectivity or 3D structure. |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, crystal packing. | Unambiguous and definitive structural proof.[10][12] | Requires a high-quality single crystal, which can be difficult or impossible to grow.[13] |
Conclusion: An Integrated and Authoritative Approach
Validating the structure of a novel difluoroiodomethylated product is a process of systematic, evidence-based deduction. It begins with the rapid, high-confidence checks of Mass Spectrometry to confirm the molecular formula. It then moves to the detailed connective analysis of multinuclear NMR spectroscopy, which forms the core of the structural argument. Finally, for cases of ambiguity or the need for absolute proof, X-ray Crystallography serves as the ultimate arbiter.
By judiciously applying this triad of techniques, researchers and drug development professionals can ensure the foundational integrity of their chemical matter, providing the necessary confidence to advance promising molecules through the development pipeline.
References
- Benchchem. A Guide to Cross-Validation of Analytical Methods for Fluorinated Compounds.
- Benchchem. Cross-Validation of Analytical Methods for Fluoroalkene Quantification: A Comparative Guide.
- ACS Publications. Comprehensive Validation of the Adsorbable Organic Fluorine Analysis and Performance Comparison of Current Methods for Total Per- and Polyfluoroalkyl Substances in Water Samples. (2021-05-13).
- NIH PMC. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Chemical Forums. 19Flourine NMR.
- PubMed. Evaluation of analytical methods for fluorine in biological and related materials.
- Slideshare. 19 f chemical shifts and coupling constants.
- UC Santa Barbara NMR Facility. F19 detection.
- Alfa Chemistry. 19F NMR Chemical Shift Table.
- ACS Omega. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022-04-06).
- RSC Publishing. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants.
- Patna Women's College. Structural Elucidation of Substances by X-ray Crystallography.
- Wikipedia. X-ray crystallography.
- University of Edinburgh. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- NIH PMC. X-Ray Crystallography of Chemical Compounds.
- Northwestern University IMSERC. Crystallographic Structure Elucidation.
- Chemistry LibreTexts. X-ray Crystallography. (2023-08-29).
- ResearchGate. NMR Spectroscopy for Characterization of Metabolite.
- Technology Networks. Revolutionizing Biomolecule Analysis With Advanced Mass Spectrometry. (2024-12-04).
- NIH PMC. Ambiguous structure determination from powder data: four different structural models of 4,11-difluoroquinacridone with similar X-ray powder patterns, fit to the PDF, SSNMR and DFT-D.
- PubMed. Challenges in the structure determination of a dimeric impurity found during development of GDC-0326. (2022-05-10).
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. rsc.org [rsc.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. F19 detection [nmr.chem.ucsb.edu]
- 9. Revolutionizing Biomolecule Analysis With Advanced MS | Technology Networks [technologynetworks.com]
- 10. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 11. patnawomenscollege.in [patnawomenscollege.in]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges in the structure determination of a dimeric impurity found during development of GDC-0326 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling Studies with ((Difluoroiodomethyl)sulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of isotopic labeling strategies, with a focus on the potential applications of ((Difluoroiodomethyl)sulfonyl)benzene. As a versatile reagent, its unique structure offers intriguing possibilities for the introduction of both radioiodine and a difluoromethyl group into target molecules. This document will explore its prospective role in elucidating reaction mechanisms, tracing metabolic pathways, and developing novel imaging agents. We will delve into the synthesis of isotopically labeled compounds, compare its potential applications with alternative methods, and provide detailed experimental protocols and supporting data to empower your research.
Introduction to Isotopic Labeling and the Significance of the Difluoromethyl Group
Isotopic labeling is a powerful technique that involves the replacement of an atom in a molecule with one of its isotopes.[1] This allows researchers to track the molecule's journey through a chemical reaction or a biological system. Stable isotopes can be detected by mass spectrometry or NMR, while radioactive isotopes are traced by their decay.[1] This methodology is indispensable in drug discovery for studying absorption, distribution, metabolism, and excretion (ADME).[1]
In recent years, the difluoromethyl (-CF2H) group has gained significant attention in medicinal chemistry. It is considered a bioisostere of hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor, enhancing metabolic stability and cell membrane permeability of drug candidates.[2]
This compound (C7H5F2IO2S) is a compound that holds promise for isotopic labeling studies due to the presence of both an iodine atom, which can be replaced with a radioisotope like ¹²³I, ¹²⁵I, or ¹³¹I for radioiodination, and a difluoromethyl group.
Potential Isotopic Labeling Applications of this compound
While direct, published isotopic labeling studies specifically employing this compound are not extensively documented in the current literature, its chemical structure suggests two primary avenues for its application in this field: as a precursor for radioiodination and as a scaffold for creating difluoromethylated radiotracers.
Precursor for Radioiodination
The carbon-iodine bond in this compound can potentially be cleaved and replaced with a radioactive iodine isotope. This would typically be achieved through an electrophilic or nucleophilic substitution reaction. Such a labeled molecule could then be used to study the in vivo distribution and targeting of molecules containing the benzenesulfonyl difluoromethyl moiety.
Scaffold for Difluoromethylated Radiotracers
More intriguingly, this compound can serve as a starting point for synthesizing more complex radiotracers where the difluoromethyl group is a key pharmacophore. The iodine atom can be replaced with a radiolabel, or other parts of the molecule could be modified to incorporate a positron-emitting isotope like ¹⁸F for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research.[3][4]
Comparative Analysis of Isotopic Labeling Strategies
The choice of an isotopic labeling strategy depends on the specific research question, the nature of the molecule to be labeled, and the available facilities. Here, we compare potential strategies involving this compound with other established methods.
| Labeling Strategy | Reagent/Precursor | Isotope | Advantages | Disadvantages |
| Direct Radioiodination | This compound | ¹²³I, ¹²⁵I, ¹³¹I | Potentially straightforward labeling of the parent molecule. | The in vivo stability of the C-I bond can be a concern.[5] |
| Iododestannylation | Aryl- or vinylstannane precursors | ¹²³I, ¹²⁵I, ¹³¹I | High radiochemical yields and purity. Versatile for a wide range of substrates.[5] | Requires synthesis of organotin precursors, which can be toxic. |
| Radiofluorination via Nucleophilic Substitution | Precursors with good leaving groups (e.g., tosylates, mesylates) | ¹⁸F | High specific activity. Well-established for PET tracer synthesis.[6][7] | Often requires harsh reaction conditions and multi-step synthesis. |
| [¹⁸F]F-Vinylsulfones | [¹⁸F]Fluoro-4-(vinylsulfonyl)benzene | ¹⁸F | Excellent chemoselectivity for cysteine residues in peptides.[8][9] | Limited to molecules with available thiol groups. |
Experimental Protocols
The following are representative experimental protocols that could be adapted for isotopic labeling studies involving this compound.
Protocol for Radioiodination via Electrophilic Substitution
This protocol is a general method for electrophilic radioiodination of aromatic compounds and could be adapted for this compound.
Reagents and Conditions:
-
This compound (precursor)
-
Na[¹²⁵I]
-
Oxidizing agent (e.g., Iodogen®, Chloramine-T)
-
Reaction Buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., sodium metabisulfite)
-
Purification system (e.g., HPLC)
Procedure:
-
Coat a reaction vial with the oxidizing agent (e.g., 100 µg of Iodogen®).
-
Add a solution of this compound (e.g., 1 mg in 100 µL of ethanol) to the vial.
-
Add Na[¹²⁵I] (e.g., 1 mCi in 10 µL of 0.1 M NaOH) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Quench the reaction by adding an aqueous solution of sodium metabisulfite.
-
Purify the radiolabeled product using reverse-phase HPLC.
-
Collect the fraction containing the desired product and determine the radiochemical yield and purity.
Conceptual Workflow for Synthesis of an ¹⁸F-labeled PET Tracer
This conceptual workflow outlines the steps for potentially synthesizing an ¹⁸F-labeled PET tracer derived from this compound.
Caption: Conceptual workflow for the synthesis of an ¹⁸F-labeled PET tracer.
Mechanistic Insights
The proposed isotopic labeling reactions would proceed through well-established mechanisms.
Electrophilic Aromatic Substitution for Radioiodination
The radioiodination of the benzene ring would likely follow an electrophilic aromatic substitution (EAS) mechanism.[10][11] An electrophilic iodine species (e.g., I⁺), generated in situ by the oxidation of radioiodide, would attack the electron-rich benzene ring.
Caption: General mechanism for electrophilic radioiodination.
Conclusion
While this compound is not yet a widely documented reagent for isotopic labeling, its unique chemical structure presents significant potential for the development of novel radiotracers for both SPECT and PET imaging. The presence of both an iodine atom and a difluoromethyl group makes it an attractive candidate for dual-modality labeling or as a core structure for advanced medicinal chemistry applications. Further research is warranted to explore its reactivity and utility in isotopic labeling studies, which could open new avenues in drug development and molecular imaging.
References
- BenchChem. A Comparative Guide to the Rise of the Difluoromethyl Group: A Comparative Guide to Reagents in Parallel Synthesis.
- Ma, G., McDaniel, J. W., & Murphy, J. M. (2021). One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. Organic Letters, 23(2), 530–534. [Link]
- ResearchGate.
- Vorobyeva, D. A., & Vatsouro, I. M. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 26(11), 3186. [Link]
- ResearchGate. One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)
- Preshlock, S., et al. (2016). An improved synthesis of the radiolabeled prostate-specific membrane antigen inhibitor, [18F]DCFPyL. Journal of Labelled Compounds and Radiopharmaceuticals, 59(9), 359-365. [Link]
- Moravek. How Do You Synthesize Radiolabeled Compounds?. [Link]
- Schulze, M., & Ermert, J. (2014). 18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments. Molecules, 19(11), 18764-18786. [Link]
- Yu, J. (2016). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of the Korean Chemical Society, 60(6), 371-383. [Link]
- The Organic Chemistry Tutor. (2017). Electrophilic Aromatic Substitution (EAS)
- Godoy, L. C., et al. (2011). Isotopic labeling of metabolites in drug discovery applications. Mass Spectrometry Reviews, 30(4), 646-667. [Link]
- Michigan State University Department of Chemistry.
- Xia, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(39), e2108709118. [Link]
- University of Calgary.
- Shi, J., et al. (2021). Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications. Journal of the American Chemical Society, 143(49), 20564-20571. [Link]
- Gould, M. K., et al. (2002). State-of-the-Art FDG-PET imaging of lung cancer. Seminars in Roentgenology, 37(2), 106-119. [Link]
- He, W., & Giera, M. (2018). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?. Frontiers in Molecular Biosciences, 5, 8. [Link]
- Gouard, S., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(4), 614. [Link]
Sources
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]
- 3. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-of-the-Art FDG-PET imaging of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved synthesis of the radiolabeled prostate-specific membrane antigen inhibitor, [18F]DCFPyL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
A Comparative Guide to Difluoromethylation: Unraveling the Kinetic Isotope Effect in ((Difluoroiodomethyl)sulfonyl)benzene Reactions
For researchers, scientists, and drug development professionals, the strategic incorporation of the difluoromethyl (CF₂H) group into bioactive molecules is a critical strategy for modulating their physicochemical and pharmacological properties. The CF₂H moiety can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, and amine groups, often leading to enhanced metabolic stability and improved membrane permeability.[1] This guide provides an in-depth technical comparison of ((difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I) with other difluoromethylating agents, supported by experimental data. A key focus is placed on the kinetic isotope effect (KIE) as a tool to elucidate the reaction mechanism of this important reagent.
This compound: A Potent Radical Difluoromethylating Agent
This compound, also known as iododifluoromethyl phenyl sulfone, has emerged as a powerful reagent for the introduction of the difluoromethyl group. Its primary utility lies in its ability to serve as a precursor to the difluoromethyl radical (•CF₂H) under mild conditions.[2] This characteristic makes it particularly suitable for the difluoromethylation of unsaturated compounds like alkenes and alkynes.
Synthesis of this compound
The synthesis of this compound is typically achieved from difluoromethyl phenyl sulfone (PhSO₂CF₂H). While specific, detailed synthetic procedures can vary, the general approach involves the deprotonation of PhSO₂CF₂H followed by iodination.
The Reaction Mechanism: A Radical Pathway
Reactions involving this compound predominantly proceed through a radical chain mechanism. The initiation step involves the homolytic cleavage of the C-I bond to generate the key difluoromethyl radical (•CF₂H). This can be achieved using various methods, including the use of radical initiators like triethylborane (Et₃B)/air or through photoredox catalysis.[2][3]
The generated •CF₂H radical is nucleophilic in character and readily adds to electron-deficient π-systems, such as alkenes and alkynes.[1][4] The resulting radical intermediate can then propagate the chain reaction or be trapped to yield the final difluoromethylated product.
Sources
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
A Senior Application Scientist's Guide to the Cost-Effectiveness of ((Difluoroiodomethyl)sulfonyl)benzene in Modern Organic Synthesis
For chemists at the forefront of pharmaceutical and agrochemical research, the strategic incorporation of the difluoromethyl (CF₂H) group is a critical tool for modulating the bioactivity and physicochemical properties of molecules.[1] This guide provides an in-depth, comparative analysis of ((Difluoroiodomethyl)sulfonyl)benzene, a potent difluoromethylating agent, and its primary alternatives. We will delve into the nuances of cost, efficiency, and practicality to empower researchers in making informed decisions for their synthetic campaigns.
The difluoromethyl group, a bioisostere of hydroxyl and thiol moieties, enhances metabolic stability and membrane permeability, making it a prized functional group in drug design.[1] The choice of reagent to install this group is therefore a pivotal decision, with significant implications for yield, scalability, and overall project cost.
Comparative Analysis of Leading Difluoromethylating Agents
This section provides a head-to-head comparison of this compound with other prominent difluoromethylating agents: Phenylsulfonyl-based reagents (PhSO₂CF₂H and its derivatives), Trimethylsilyl-based reagents (Me₃SiCF₂SPh), and Zinc Difluoromethanesulfinate (DFMS).
Cost-Effectiveness: A Multifaceted Perspective
A simple comparison of catalogue prices can be misleading. A holistic cost-effectiveness analysis must consider not only the price per gram but also factors such as reaction efficiency, atom economy, and the cost of associated reagents and purification.
| Reagent | Representative Price (USD/g) | Key Cost Considerations |
| This compound | ~$385 | High upfront cost, but potentially offset by high reactivity and yields in specific applications. |
| Difluoromethyl phenyl sulfone (PhSO₂CF₂H) | ~$77 | More affordable initial cost. Overall cost depends on the efficiency of the specific transformation. |
| Zinc Difluoromethanesulfinate (DFMS) | ~$60 | Competitive pricing.[2] Known for its operational simplicity and scalability, which can reduce downstream costs.[3][4] |
| (Phenylthiodifluoromethyl)trimethylsilane (Me₃SiCF₂SPh) | Varies | Price can fluctuate based on supplier and purity. Synthesis is relatively straightforward. |
Note: Prices are approximate and subject to change based on supplier and quantity.
Performance and Reaction Efficiency: A Data-Driven Comparison
The ultimate measure of a reagent's utility lies in its performance in the laboratory. The following tables summarize typical reaction yields for the difluoromethylation of common scaffolds using the discussed reagents.
Table 1: Difluoromethylation of Heterocycles
| Reagent | Substrate | Yield (%) | Reference |
| DFMS | Caffeine | 95% | [3] |
| DFMS | 4-Phenylpyridine | 76% | [3] |
| DFMS | 2-Phenylquinoxaline | 85% | [3] |
| PhSO₂CF₂H derivative | N-methyl 2-pyridone | High | [5] |
Table 2: Difluoromethylation of Carbonyls and Imines
| Reagent | Substrate | Yield (%) | Reference |
| Me₃SiCF₂H | Anisaldehyde | 91% | [6] |
| Me₃SiCF₂H | N-tert-butylsulfinyl imine | 79% | [6] |
| PhSO₂CF₂H derivative | 4-Methoxybenzaldehyde | 65% | [5] |
Table 3: Difluoromethylation of Indoles
| Reagent | Substrate | Yield (%) | Reference |
| HCF₂SO₂Na | Indole | Moderate to Good | [7] |
| PhSO₂CF₂H | Indole derivatives | High |
Mechanistic Considerations and Experimental Workflows
The choice of a difluoromethylating agent is intrinsically linked to the desired reaction mechanism and the functional group tolerance required for a given substrate.
General Experimental Workflow
The following diagram illustrates a generalized workflow for a radical C-H difluoromethylation of a heteroarene, a common application for several of the discussed reagents.
Detailed Experimental Protocols
Protocol 1: Radical C-H Difluoromethylation of a Heteroarene using Zinc Difluoromethanesulfinate (DFMS) [3]
This protocol is adapted from the work of Baran and coworkers on the direct difluoromethylation of heterocycles.[3]
-
Reagent Preparation : To a vial charged with the heteroarene (1.0 equiv), add zinc difluoromethanesulfinate (DFMS) (2.0 equiv).
-
Solvent Addition : Add a mixture of dichloromethane (CH₂Cl₂) and water (typically in a 1:1 ratio) to the vial.
-
Initiation : Add tert-butyl hydroperoxide (tBuOOH) (3.0 equiv) to the reaction mixture.
-
Reaction : Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is typically open to the air.
-
Workup : Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired difluoromethylated heteroarene.
Protocol 2: Nucleophilic Difluoromethylation of an Aldehyde using (Difluoromethyl)trimethylsilane (Me₃SiCF₂H) [6]
This protocol is based on the work of Hu and coworkers on the direct nucleophilic difluoromethylation of carbonyl compounds.[6]
-
Reagent Preparation : To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aldehyde (1.0 equiv) and (difluoromethyl)trimethylsilane (Me₃SiCF₂H) (2.0 equiv).
-
Solvent Addition : Add a suitable anhydrous solvent, such as tetrahydrofuran (THF).
-
Initiation : Add a catalytic amount of a Lewis base initiator, such as cesium fluoride (CsF) (0.13 equiv).
-
Reaction : Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification : Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the corresponding difluoromethyl carbinol.
Protocol 3: Difluoromethylation of a Thiophenol using Sodium Chlorodifluoroacetate [8]
This protocol is a representative procedure for difluorocarbene generation and subsequent trapping by a nucleophile.[8]
-
Reagent Preparation : In a reaction vessel, combine the thiophenol (1.0 equiv), sodium chlorodifluoroacetate (2.0 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition : Add N,N-dimethylformamide (DMF) as the solvent.
-
Reaction : Heat the reaction mixture to a temperature sufficient to induce decarboxylation of the sodium chlorodifluoroacetate (typically 80-100 °C) and stir for several hours.
-
Workup : After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel chromatography to give the desired difluoromethyl sulfide.
Conclusion and Future Outlook
The selection of an appropriate difluoromethylating agent is a critical decision in the design of synthetic routes for novel bioactive molecules. While this compound offers high reactivity, its cost may be a limiting factor for large-scale applications. Reagents like zinc difluoromethanesulfinate (DFMS) present a compelling balance of cost, efficiency, and operational simplicity, making them attractive for a broad range of applications, particularly in the late-stage functionalization of complex molecules.[3][4] Phenylsulfonyl- and trimethylsilyl-based reagents also offer valuable, complementary approaches for specific transformations.
The continued development of more economical, efficient, and sustainable difluoromethylation methods will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.[1]
References
- Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]
- Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and innate C-H functionalization of heterocycles.
- Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(11), 6343-6385. [Link]
- Gou, F., Gonzalez-Bobes, F., & Li, G. (2024). Radiodifluoromethylation of well-functionalized molecules. American Journal of Nuclear Medicine and Molecular Imaging, 14(2), 76-84.
- ResearchGate. (n.d.). Difluoromethylation of heteroarenes using zinc difluoromethanesulfinate (DFMS) together with peroxide. [Link]
- Ni, C., Hu, M., & Hu, J. (2011). Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me3SiCF2H at Ambient or Low Temperature. Organic Letters, 13(19), 5152–5155. [Link]
- ResearchGate. (2025).
- ResearchGate. (n.d.). Development of a new difluorocarbene precursor. a)
- Genicot, C., et al. (2021). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules, 26(15), 4467. [Link]
- Bar, F. M., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes.
- Royal Society of Chemistry. (2021). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 19(2), 308-312. [Link]
- Huang, W., et al. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Molecules, 29(12), 2888. [Link]
- ResearchGate. (n.d.). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. [Link]
- Jia, R., Wang, X., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. [Link]
- N-Difluoromethylindazoles. (2022). Journal of Organic and Pharmaceutical Chemistry, 20(4), 5-13. [Link]
- Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 57(6), 765–780. [Link]
- ResearchGate. (2020). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated, and Si-Induced, Anionic Chain Reactions. [Link]
- Sap, J. B. I., et al. (2022). [18F]Difluorocarbene for positron emission tomography.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Zinc(II) difluoromethanesulfinate - Advanced Biochemicals [advancedbiochemicals.com]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Spectroscopic Comparison of Starting Material and Product
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a reaction's outcome is paramount. This guide provides an in-depth, technical comparison of starting materials and products using fundamental spectroscopic techniques. As researchers, scientists, and drug development professionals, a rigorous analytical approach ensures the integrity of our results and the success of our synthetic endeavors. This document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering you to make informed decisions in your laboratory work.
The Imperative of Spectroscopic Analysis
At its core, a chemical reaction is the transformation of one molecular architecture into another. Spectroscopic methods allow us to visualize these transformations at the molecular level by probing how molecules interact with electromagnetic radiation.[1][2] By comparing the spectroscopic fingerprint of the starting material with that of the reaction mixture and the purified product, we can definitively assess the reaction's progress, confirm the formation of the desired product, and identify any residual starting materials or byproducts.[3][4]
This guide will focus on four principal spectroscopic techniques that are mainstays in the modern organic chemistry laboratory:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.[2]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule.[4][5]
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound.[2][6]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probes the electronic transitions within a molecule, particularly useful for conjugated systems.[1][7][8][9]
The logical workflow for spectroscopic analysis in a chemical reaction is a self-validating process. Initial analysis of the starting material provides a baseline. In-situ monitoring or analysis of the crude reaction mixture offers real-time insight into the transformation.[10][11][12] Finally, a thorough spectroscopic characterization of the purified product serves as the ultimate confirmation of a successful synthesis.
Caption: A generalized workflow for chemical synthesis and subsequent spectroscopic analysis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[13] It provides information on the connectivity of atoms by probing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.[1]
Causality Behind Experimental Choices
The choice between ¹H NMR and ¹³C NMR depends on the information sought. ¹H NMR is typically the first experiment performed due to its high sensitivity and the wealth of information it provides on the proton environment.[14] ¹³C NMR, while less sensitive, is invaluable for determining the number and types of carbon atoms, including quaternary carbons that are invisible in ¹H NMR.[15]
Step-by-Step Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample (starting material or product) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The deuterated solvent is necessary to avoid a large solvent signal that would overwhelm the analyte signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters are usually sufficient, but may need to be adjusted for specific samples.
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard, typically tetramethylsilane (TMS) at 0 ppm.[16][17]
Interpreting the Data: A Comparative Approach
The power of NMR in reaction monitoring lies in the direct comparison of the spectra of the starting material and the product.[18][19] Key features to analyze include:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is indicative of the electronic environment of the proton.[20][21] The disappearance of signals corresponding to the starting material and the appearance of new signals in the expected regions for the product are the primary indicators of a successful reaction.[16][22]
-
Integration: The area under each peak is proportional to the number of protons it represents.[20][21] This allows for the quantitative assessment of the relative number of different types of protons in the molecule.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to spin-spin coupling with neighboring protons and provides information about the connectivity of atoms.[14][19]
Table 1: Hypothetical ¹H NMR Data for the Reduction of an Aldehyde to an Alcohol
| Compound | Proton | Chemical Shift (ppm) | Integration | Multiplicity |
| Starting Material (Aldehyde) | Aldehydic H | 9.8 | 1H | Singlet |
| Aromatic H's | 7.2-7.5 | 5H | Multiplet | |
| Product (Alcohol) | CH₂OH | 4.6 | 2H | Singlet |
| Aromatic H's | 7.2-7.4 | 5H | Multiplet | |
| OH | 2.1 (variable) | 1H | Broad Singlet |
In this example, the disappearance of the characteristic aldehyde proton signal at ~9.8 ppm and the appearance of a new singlet at ~4.6 ppm for the CH₂OH protons and a broad singlet for the OH proton would confirm the conversion.[23]
Caption: Logical flow for confirming a reaction's success using NMR spectroscopy.
II. Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy is a rapid and often non-destructive technique that provides information about the functional groups present in a molecule.[4][5] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[24]
Causality Behind Experimental Choices
The primary reason for using IR spectroscopy in this context is its ability to quickly and clearly show the transformation of one functional group into another.[25] For example, the conversion of a ketone to an alcohol is easily monitored by the disappearance of the strong C=O stretching band and the appearance of a broad O-H stretching band.[26]
Step-by-Step Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR-IR is a common sampling technique that requires minimal sample preparation.
-
Instrument Background: With a clean ATR crystal, a background spectrum is collected. This is crucial to subtract the absorbance of the atmosphere (CO₂ and water vapor) from the sample spectrum.
-
Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded. The output is typically a plot of percent transmittance versus wavenumber (cm⁻¹).[27][28]
Interpreting the Data: A Comparative Approach
The key to using IR spectroscopy for reaction analysis is to focus on the characteristic absorption bands of the functional groups in the starting material and the expected product.[3][4][29]
-
Disappearance of Key Peaks: The consumption of the starting material is indicated by the decrease or complete disappearance of its characteristic absorption bands.[29]
-
Appearance of New Peaks: The formation of the product is confirmed by the emergence of new absorption bands corresponding to its functional groups.[3]
Table 2: Characteristic IR Absorption Frequencies for Common Functional Groups
| Functional Group | Bond | Wavenumber (cm⁻¹) | Appearance |
| Alcohol/Phenol | O-H stretch | 3200-3600 | Strong, Broad |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very Broad |
| Amine/Amide | N-H stretch | 3100-3500 | Medium, may have 1 or 2 peaks |
| Alkane | C-H stretch | 2850-3000 | Strong |
| Alkene | =C-H stretch | 3000-3100 | Medium |
| Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |
| Carbonyl (Aldehyde, Ketone, Ester, Carboxylic Acid, Amide) | C=O stretch | 1650-1750 | Strong, Sharp |
| Alkene | C=C stretch | 1600-1680 | Medium |
| Alkyne | C≡C stretch | 2100-2250 | Medium to Weak, Sharp |
| Nitrile | C≡N stretch | 2200-2260 | Medium, Sharp |
Source: Data compiled from various sources.[24][26][27][28]
For instance, in the oxidation of a primary alcohol to a carboxylic acid, one would look for the disappearance of the broad O-H stretch of the alcohol around 3200-3600 cm⁻¹ and the appearance of the very broad O-H stretch of the carboxylic acid from 2500-3300 cm⁻¹ along with the strong C=O stretch around 1700 cm⁻¹.[26]
III. Mass Spectrometry (MS): Weighing the Molecules
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.
Causality Behind Experimental Choices
The primary goal of using MS in this context is to confirm that the product has the correct molecular weight. This is a crucial piece of evidence for its identity. MS is also highly sensitive and can be used to detect low-level impurities that may not be visible by NMR or IR.[30][31]
Step-by-Step Experimental Protocol: Electrospray Ionization (ESI) MS
ESI is a soft ionization technique that is well-suited for a wide range of organic molecules.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: The sample solution is infused into the mass spectrometer's ion source at a low flow rate.
-
Ionization: A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Interpreting the Data: A Comparative Approach
-
Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): In the product spectrum, the presence of a peak corresponding to the expected molecular weight of the product (often as the protonated molecule [M+H]⁺ in positive ion mode) is strong evidence of its formation.
-
Absence of Starting Material Peak: The absence of the molecular ion peak of the starting material in the product spectrum indicates complete conversion.
-
Impurity Profiling: MS can be coupled with liquid chromatography (LC-MS) to separate the components of a reaction mixture and obtain a mass spectrum for each.[30][32] This is a powerful technique for identifying and quantifying impurities.[33]
Table 3: Hypothetical Mass Spectrometry Data for a Grignard Reaction
| Compound | Expected MW | Observed m/z ([M+H]⁺) |
| Starting Material (Ketone) | 120.15 | 121.16 |
| Product (Tertiary Alcohol) | 198.29 | 199.30 |
The disappearance of the peak at m/z 121.16 and the appearance of a new peak at m/z 199.30 would confirm the formation of the desired product.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Structure
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels.[1][34] This technique is particularly useful for compounds containing chromophores, especially conjugated π systems.[1]
Causality Behind Experimental Choices
UV-Vis spectroscopy is an excellent tool for monitoring reactions where there is a significant change in conjugation between the starting material and the product.[7][34][35] According to the Beer-Lambert Law, absorbance is directly proportional to concentration, making UV-Vis a quantitative technique for monitoring reaction kinetics.[9][34][35]
Step-by-Step Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, water).
-
Blank Measurement: A spectrum of the pure solvent in a cuvette is taken to serve as a baseline.
-
Sample Measurement: The sample solution is placed in a cuvette, and its absorbance is measured across a range of UV and visible wavelengths.
Interpreting the Data: A Comparative Approach
-
λmax Shift: An increase or decrease in the extent of conjugation will result in a shift in the wavelength of maximum absorbance (λmax). An increase in conjugation typically leads to a bathochromic (red) shift to longer wavelengths.
-
Change in Absorbance: The progress of a reaction can be monitored by observing the change in absorbance at the λmax of either the reactant or the product over time.[8][36]
For example, the reduction of a conjugated enone to an unconjugated ketone would result in a hypsochromic (blue) shift of the λmax to a shorter wavelength, as the extent of the π system is reduced.
Conclusion: A Synergistic Approach to Reaction Validation
No single spectroscopic technique tells the whole story. A comprehensive and self-validating approach relies on the synergy of multiple techniques. NMR provides the structural framework, IR identifies the functional groups, MS confirms the molecular weight, and UV-Vis probes the electronic system. By systematically applying these methods and critically comparing the spectra of the starting material and the product, researchers can achieve a high level of confidence in their synthetic outcomes, ensuring the integrity and reproducibility of their work. This multi-faceted analytical strategy is the cornerstone of modern chemical research and development.
References
- The Benefits of Monitoring Reactions Through UV-Visible Spectroscopy. (2024, February 6). Spectroscopy Online. [Link]
- What is UV-Vis Spectroscopy Used For? (2024, August 22). NotSalmon. [Link]
- Monitoring Reactions Through UV-Visible Spectroscopy. (2023, August 7). Spectroscopy Online. [Link]
- NMR Chemical Shift Values Table. Chemistry Steps. [Link]
- How could you use IR spectroscopy to determine if the following reaction was successful? (2023, June 12). Quora. [Link]
- UV/VIS Spectroscopy Applic
- How could you use IR spectroscopy to determine the consumption of a starting m
- Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
- IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]
- Ultraviolet–visible spectroscopy. Wikipedia. [Link]
- 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]
- Interpreting Infrared Spectra. Specac Ltd. [Link]
- 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020, May 30). Chemistry LibreTexts. [Link]
- Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. (2017, May 15). Agilent. [Link]
- Discuss differences you would see upon taking an IR spectrum of the starting m
- Chemical shifts. UCL. [Link]
- chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. [Link]
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
- Advanced Spectroscopy For Reaction Monitoring. HORIBA. [Link]
- INFRARED SPECTROSCOPY (IR).
- Reaction Monitoring & Kinetics.
- How to Use IR Spectroscopy in Pharmaceutical Starting Material Test? (2015, June 10). ACTTR. [Link]
- Mass spectrometry in impurity profiling. (2025, August 7).
- Identifying and elucid
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
- 4.7 Identifying Characteristic Functional Groups. (2023, February 11). Chemistry LibreTexts. [Link]
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). McMaster University. [Link]
- Quantitative Mass Spectrometry Service | Mass Spec Impurities. BioPharmaSpec. [Link]
- 4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. [Link]
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]
- 4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. [Link]
- Interpreting. OpenOChem Learn. [Link]
- Revision Notes - Functional Groups and Physical/Chemical Properties. Sparkle. [Link]
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. [Link]
- Functional Groups Names, Properties, and Reactions. Introductory Chemistry. [Link]
- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2021, December 2). ACD/Labs. [Link]
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]
- Practical Approach for the Identification of Functional Groups in Organic Compounds. Progress in Chemical and Biochemical Research. [Link]
- Quantifying Surface Intermediate Concentrations on Working Heterogeneous Catalysts Using Corrected Surface Enhanced Raman Spectroscopy. (2025, December 30).
- Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. (2022, August 30).
- Determination of functional groups and identification of compounds by using IR Spectroscopy. (2021, April 2). YouTube. [Link]
- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube. [Link]
- Spectroscopy Data for Undergraduate Teaching. (2023, September 11).
- Principles of Organic Spectroscopy. Open Access Journals. [Link]
- Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. [Link]
- Validation of a near-infrared transmission spectroscopic procedure. Part B: Application to alternate content uniformity and release assay methods for pharmaceutical solid dosage forms. PubMed. [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. brainly.com [brainly.com]
- 4. homework.study.com [homework.study.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. notsalmon.com [notsalmon.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. esports.bluefield.edu - Advanced Spectroscopy For Reaction Monitoring [esports.bluefield.edu]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. emerypharma.com [emerypharma.com]
- 14. acdlabs.com [acdlabs.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Interpreting | OpenOChem Learn [learn.openochem.org]
- 21. azooptics.com [azooptics.com]
- 22. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 23. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]
- 24. uanlch.vscht.cz [uanlch.vscht.cz]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 27. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 28. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 29. quora.com [quora.com]
- 30. agilent.com [agilent.com]
- 31. Identifying and elucidating impurity species [rssl.com]
- 32. pharmtech.com [pharmtech.com]
- 33. biopharmaspec.com [biopharmaspec.com]
- 34. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 35. UV/VIS Spectroscopy Applications in Chemistry - Avantes [avantes.com]
- 36. Monitoring Fast Chemical Reactions Application Note [perkinelmer.com]
A Senior Application Scientist's Guide to Assessing the Purity of ((Difluoroiodomethyl)sulfonyl)benzene
For researchers, scientists, and drug development professionals, the purity of a reagent is not a matter of mere academic interest; it is the bedrock upon which reliable, reproducible, and meaningful experimental results are built. This is particularly true for highly reactive and specialized reagents such as ((Difluoroiodomethyl)sulfonyl)benzene. Its utility in introducing the synthetically valuable -CF₂I group into organic molecules is immense, but its efficacy is directly tied to its purity. The presence of even minute quantities of impurities can lead to unforeseen side reactions, diminished yields, and in the context of drug development, the introduction of potentially toxic byproducts.
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this compound. It is designed to move beyond a simple listing of methods, offering instead a deeper, experience-driven perspective on the rationale behind choosing a particular technique, the interpretation of the data generated, and the establishment of a self-validating system for quality control.
Understanding Potential Impurities: A Prerequisite for Effective Analysis
Before delving into analytical methodologies, it is crucial to consider the potential impurities that may be present in a sample of this compound. These can broadly be categorized as:
-
Residual Starting Materials and Reagents: Depending on the synthetic route, this could include compounds like benzenesulfonyl fluoride or chloride, and sources of fluoride ions.[1]
-
Byproducts of the Synthesis: Incomplete reactions or side reactions can lead to the formation of various related sulfonyl compounds.
-
Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., refrigeration, as recommended by suppliers).
A proactive understanding of the synthetic pathway is therefore the first step in designing a robust analytical strategy.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique should be guided by the specific information required. Is the goal a broad overview of all fluorine-containing species, a highly sensitive search for trace impurities, or a routine quality control check? The following sections compare the most relevant techniques for the comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Broad Spectrum View
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, stands as a cornerstone technique for the structural elucidation and purity assessment of organofluorine compounds.[2][3][4]
-
¹⁹F NMR: The Unrivaled Tool for Fluorine-Containing Impurities
¹⁹F NMR is arguably the most powerful technique for a comprehensive and unbiased assessment of all fluorinated compounds in a sample.[5][6] Unlike targeted methods, it provides a complete picture of every fluorine-containing species present, making it invaluable for identifying unknown impurities. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, often enabling the clear identification and quantification of different fluorinated molecules even at low concentrations.[4]
Causality in Experimental Choice: The choice of ¹⁹F NMR is driven by the need for a non-destructive and quantitative method that can provide a holistic view of the sample's fluorinated components. This is especially critical during process development and for troubleshooting unexpected reaction outcomes.
-
¹H NMR: A Complementary Perspective
While ¹⁹F NMR focuses on the fluorinated portion of the molecule, ¹H NMR provides crucial information about the benzene ring and any proton-containing impurities. The purity of this compound can often be initially estimated by comparing the integration of the aromatic protons to that of any impurity signals.
Table 1: Comparison of NMR Techniques for Purity Assessment
| Feature | ¹⁹F NMR | ¹H NMR |
| Primary Application | Identification and quantification of all fluorinated species. | Assessment of overall purity and identification of proton-containing impurities. |
| Key Advantage | Unbiased detection of all fluorine-containing compounds.[6] | Ubiquitous availability and straightforward interpretation for common impurities. |
| Limitation | Less sensitive to non-fluorinated impurities. | Can be less informative for complex mixtures of fluorinated compounds. |
| Typical Use Case | Characterization of new batches, identification of unknown fluorinated byproducts. | Routine quality control, initial purity estimation. |
Liquid Chromatography-Mass Spectrometry (LC-MS): Sensitivity and Specificity for Trace Impurities
For the detection and identification of trace-level impurities, particularly those that may be non-volatile or thermally labile, LC-MS is an exceptionally powerful tool.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection:
HPLC with a UV detector is a workhorse for routine purity analysis in the pharmaceutical industry.[9][10] It excels at separating the main component from its impurities, allowing for their quantification. The development of a robust HPLC method is a critical step in establishing a reliable quality control process.
-
Mass Spectrometry (MS) Detection:
Coupling HPLC with a mass spectrometer provides an additional layer of analytical depth. MS detection offers high sensitivity and specificity, enabling the identification of impurities even when they co-elute with other components or are present at levels below the detection limit of a UV detector.[8][9] This is particularly important for identifying potentially genotoxic impurities, where detection limits in the parts-per-million (ppm) range are often required.[11]
Causality in Experimental Choice: The decision to use LC-MS is driven by the need for high sensitivity and the ability to gain molecular weight information about unknown impurities. This is crucial in a regulated environment like drug development, where the identification and control of all impurities above a certain threshold is mandatory.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
For impurities that are volatile or semi-volatile, GC-MS is a highly effective analytical technique.[12][13][14][15][16] It offers excellent separation efficiency and provides mass spectra that can be used to identify compounds by comparison to spectral libraries.
Causality in Experimental Choice: GC-MS is the method of choice when there is a suspicion of volatile impurities, such as residual solvents from the synthesis or volatile byproducts. Its high resolving power and the availability of extensive mass spectral libraries make it a powerful tool for identifying these types of contaminants.
Table 2: Performance Comparison of Chromatographic Techniques
| Technique | Primary Application | Key Advantage | Key Limitation |
| HPLC-UV | Routine purity analysis and quantification of known impurities. | Robust, reproducible, and widely available.[10] | Limited ability to identify unknown impurities without reference standards. |
| LC-MS | Detection and identification of trace, non-volatile, or thermally labile impurities. | High sensitivity and specificity, provides molecular weight information.[8][9] | Can be more complex to operate and maintain than HPLC-UV. |
| GC-MS | Analysis of volatile and semi-volatile impurities. | Excellent separation for complex mixtures of volatile compounds, extensive spectral libraries for identification.[12][14] | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any purity assessment rests on the quality of the experimental protocols. The following sections provide detailed, step-by-step methodologies for the key techniques discussed.
Protocol 1: Purity Assessment by ¹⁹F NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Set the acquisition parameters to ensure a good signal-to-noise ratio. This may involve a sufficient number of scans.
-
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum.
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., applying a Fourier transform and phase correction).
-
Integrate the signal corresponding to the -CF₂I group of the main compound and any other fluorine-containing signals.
-
Calculate the purity by comparing the integration of the main signal to the sum of all fluorine-containing signals.
-
Protocol 2: Impurity Profiling by HPLC-UV/MS
-
Mobile Phase Preparation: Prepare the mobile phases (e.g., a mixture of water and acetonitrile with a suitable additive like formic acid or ammonium acetate) and degas them thoroughly.
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare further dilutions as necessary.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Gradient Elution: Develop a gradient elution method to ensure the separation of the main peak from any potential impurities.[10]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 30 °C) to ensure reproducibility.
-
Injection Volume: Typically 5-10 µL.
-
-
Detection:
-
UV Detector: Set the wavelength to an appropriate value based on the UV absorbance spectrum of the compound.
-
MS Detector: Set the mass spectrometer to scan a relevant mass range and use an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
-
Data Analysis:
-
Identify the main peak and any impurity peaks in the chromatogram.
-
Determine the area percentage of each impurity.
-
For impurities detected by MS, analyze the mass spectra to determine their molecular weights.
-
Visualizing the Workflow: A Systematic Approach to Purity Assessment
A logical and systematic workflow is essential for a thorough purity assessment. The following diagram illustrates a recommended approach.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Conclusion: A Multi-faceted Approach to Ensuring Quality
The assessment of purity for a critical reagent like this compound is not a one-size-fits-all process. A robust and reliable quality control strategy relies on a multi-faceted approach, leveraging the strengths of different analytical techniques. ¹⁹F NMR provides an unparalleled, comprehensive view of all fluorinated species, while LC-MS offers the sensitivity to detect and identify trace-level non-volatile impurities. For volatile contaminants, GC-MS remains the gold standard.
By understanding the potential impurities, selecting the appropriate analytical tools, and implementing validated experimental protocols, researchers can ensure the quality of their reagents, leading to more reliable and reproducible scientific outcomes. This commitment to analytical rigor is fundamental to the integrity of research and the successful development of new chemical entities.
References
- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed.
- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025.
- NMR | Speeding Fluorine Analysis. Magnetic Resonance - Oxford Instruments.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. [Source Not Available].
- Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. [Source Not Available].
- Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking W
- Analysis of pharmaceuticals and drug related impurities using Agilent instrument
- Organic Syntheses Procedure. [Source Not Available].
- Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC - NIH.
- PURITY AND IMPURITY ANALYSIS. Agilent.
- Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Pharmaceutical Impurity Analysis Overview. Chemass.
- Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Source Not Available].
- (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- Synthesis of sulfonyl chloride substr
- Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar.
- fluoromethyl phenyl sulfone. Organic Syntheses Procedure.
- This compound | 802919-90-0. Sigma-Aldrich.
- This compound [CAS: 802919-90-0]. Ivy Fine Chemicals.
- The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.
- Process for the preparation of benzene sulfonamides.
- This compound [P66016]. ChemUniverse.
- This compound, min 98%, 250 mg. CP Lab Safety.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 5. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 6. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
- 7. agilent.com [agilent.com]
- 8. biomedres.us [biomedres.us]
- 9. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Cross-Validation of Experimental Results with Computational Models
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and executing robust cross-validation strategies. It is structured not as a rigid protocol, but as a logical journey from the foundational principles of computational and experimental design to the practicalities of data integration and interpretation, culminating in a strategy for navigating the inevitable discrepancies that drive scientific progress.
Section 1: The Computational Foundation: Building Predictive Confidence
Before a computational model can be cross-validated against experimental data, it must first be internally robust. Computational models in drug discovery span a wide range, from structure-based methods like molecular docking to ligand-based approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling.[5][8][9] Regardless of the specific technique, the goal is to create a model that can generalize its predictions to new, unseen data.
Expertise in Action: The Principle of Internal Validation
The cornerstone of a trustworthy computational model is internal validation. This process assesses the model's performance on data that was not used to build it. A common and powerful technique is K-fold cross-validation .[10]
Here’s the causality: If we train and test a model on the same dataset, it's like giving a student an exam with the exact questions they used to study—they might score 100%, but we have no idea if they've truly learned the subject. By partitioning the data into 'folds' and iteratively training on some folds while testing on a held-out fold, we simulate how the model would perform on new data, providing a more honest assessment of its predictive power and preventing a phenomenon known as "overfitting."[11]
Caption: The iterative cycle of computational prediction and experimental corroboration.
Protocol Example: Western Blot to Validate Predicted Protein Downregulation
This protocol provides a method to experimentally validate a computational prediction that a candidate drug (Compound X) causes the downregulation of a target protein (Protein Y).
Principle: Western blotting uses antibodies to detect specific proteins in a sample. The intensity of the band corresponding to the target protein provides a semi-quantitative measure of its abundance.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at a predetermined density and allow them to adhere overnight.
-
Treat cells with a dose-range of Compound X (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include a positive control if available.
-
Trustworthiness Check: The vehicle control is critical to ensure that the solvent used to dissolve the compound has no effect on its own.
-
-
Lysate Preparation:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay. This is essential for ensuring equal protein loading in the next step.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Protein Y overnight at 4°C.
-
Wash the membrane thoroughly and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Trustworthiness Check: Simultaneously probe for a loading control protein (e.g., GAPDH or β-actin) whose expression is not expected to change. This validates that any observed changes in Protein Y are not due to loading errors.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the Protein Y band to the corresponding loading control band for each sample.
-
Section 3: The Comparative Analysis: Bridging Data Modalities
A key challenge in cross-validation is comparing data from fundamentally different sources—for example, a docking score from a computational model (often in arbitrary units or kcal/mol) and an IC50 value from a cell-based assay (in µM). [12]The goal is not necessarily to find a 1:1 correspondence but to establish a statistically significant correlation.
Data Presentation: Summarizing for Clarity
Structured tables are essential for a clear comparison of results. They allow for the direct juxtaposition of predicted and measured values, facilitating the identification of trends and outliers.
| Compound ID | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) | Experimental Fold Change in Target Phosphorylation (vs. Vehicle) |
| Cmpd-001 | -10.2 | 0.5 | 0.15 |
| Cmpd-002 | -9.8 | 1.2 | 0.30 |
| Cmpd-003 | -7.5 | 15.7 | 0.85 |
| Cmpd-004 | -6.1 | > 50 | 0.98 |
Statistical Integrity
When comparing datasets, use appropriate statistical methods to assess the strength of the relationship. [13][14]A Spearman rank-order correlation is often more appropriate than a Pearson correlation when the relationship is not expected to be linear, which is common when comparing computational and biological data. The goal is to demonstrate that the computational model can effectively rank-order compounds, even if it cannot perfectly predict absolute values.
Section 4: Navigating Discrepancies: When Models and Experiments Diverge
Discrepancies between computational predictions and experimental results are not failures; they are opportunities for discovery and model refinement. [15]A systematic approach to troubleshooting is essential.
Caption: Decision tree for troubleshooting discrepancies.
Expertise in Action: Uncovering New Biology
Consider a scenario where a potent compound predicted by a docking model shows no activity in a cell-based assay. The troubleshooting process might reveal:
-
A Model Limitation: The protein crystal structure used for docking was in an inactive conformation, while the active state is required for binding.
-
A Biological Reality: The compound has poor cell permeability and cannot reach its intracellular target. [12]This insight, while negative for the current compound, provides crucial information for the chemical properties required for the next generation of designed molecules.
-
Off-Target Effects: The compound is being rapidly metabolized or actively exported from the cell by efflux pumps, a factor not included in the initial simple model. [16] Each of these outcomes leads to a more sophisticated understanding of the biological system and a more predictive computational model for the next iteration. This iterative refinement is the engine of successful drug discovery programs. [8]
Conclusion
The cross-validation of computational models with experimental data is a dynamic and iterative process that lies at the heart of modern, efficient drug discovery. It demands expertise not only in the individual disciplines but also in the art of their integration. By designing robust internal validation strategies for our models, selecting mechanistically relevant and rigorously controlled experiments, comparing data modalities with statistical integrity, and treating discrepancies as learning opportunities, we can build a powerful, synergistic workflow. This approach enhances the predictive accuracy of our models and, most importantly, increases the probability of translating our scientific insights into effective therapies.
References
- A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). National Center for Biotechnology Information.
- Using computational models to aid drug discovery. (2016, March 17). Drug Target Review.
- Jorgensen, C., et al. (2025, February 10). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling.
- Jorgensen, C., et al. (2025, January 17). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Publications.
- Application of Mathematical Modeling and Computational Tools in the Modern Drug Design and Development Process. (2023). MDPI.
- CADD in Action: Case Studies of Successful Drug Discovery Projects. (2024, December 12). Dr. Omics Education.
- Verma, A. (2024). Computational Biomodeling: Transforming Drug Design with Advanced Simulations. Research & Reviews: Journal of Computational Biology.
- Integrative computational approaches for discovery and evaluation of lead compound for drug design. (2024, April 4). Frontiers.
- Validation approaches for computational drug repurposing: a review. (2024, January 11). National Center for Biotechnology Information.
- Dale, R., et al. (2021). Overcoming the Challenges to Enhancing Experimental Plant Biology With Computational Modeling. OSTI.GOV.
- Jorgensen, C., et al. (2025, January 17). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ePrints Soton.
- A review of the current trends in computational approaches in drug design and metabolism. (2024, September 27). ResearchGate.
- Challenges in the Computational Modeling of the Protein Structure—Activity Relationship. (n.d.). MDPI.
- Dale, R., et al. (2021). Overcoming the Challenges to Enhancing Experimental Plant Biology With Computational Modeling. Frontiers.
- Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online.
- Combining Experimental Data and Computational Methods for the Non-Computer Specialist. (2020, October 18). National Center for Biotechnology Information.
- Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025, July 29). MDPI.
- Challenges for Modeling and Simulation Methods in Systems Biology. (n.d.). Caltech Authors.
- Wang, T., et al. (2026, January 3). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. arXiv.
- Nature protocols in SearchWorks catalog. (n.d.). Stanford Libraries.
- Statistics for Computational Biology Projects. (2025, August 13). YouTube.
- Statistical Models in Computational Biology. (n.d.). D-BSSE.
- Lesson 3: Designing BioInformatics Experiments. (n.d.). Statistics Online, Penn State.
- Kubinyi, H. (n.d.). SUCCESS STORIES OF COMPUTER-AIDED DESIGN. In Computational Medicinal Chemistry and Drug Discovery.
- Nature Protocols. (n.d.). chemeurope.com.
- Sliwoski, G., et al. (n.d.). Computational Methods in Drug Discovery. National Center for Biotechnology Information.
- Experimental Design and Statistical Analysis in Biological Sciences: Best Practices and Pitfalls. (n.d.). ResearchGate.
- In Vivo, In Vitro, or In Silico: Tips for Choosing a Model System. (2019, December 3). Biocompare.
- Re-evaluating experimental validation in the Big Data Era: a conceptual argument. (2021, February 24). National Institutes of Health.
- Validating Computational Models in Biology (3 Minutes). (2025, November 1). YouTube.
- Principles and Key Concepts of Bioinformatics Experimental Design. (n.d.). CD Genomics.
- Validation of computational results with experimental data. (n.d.). Fiveable.
- Statistics in Biology: Types, Methods & Examples. (2022, October 11). StudySmarter.
- Computational biology. (n.d.). Wikipedia.
- Bioinformatics Research Planning and Design. (n.d.). Statswork.
- Computational Strategies Reshaping Modern Drug Discovery. (2026, January 8). MDPI.
- Papangelou, A., et al. (2016, July 21). Computational models for predicting drug responses in cancer research. Oxford Academic.
- In vitro. (n.d.). Wikipedia.
- Lussier, Y. A., et al. (2016, November 22). A review of validation strategies for computational drug repositioning. SciSpace.
- Results for Nature Protocols. (n.d.). Springer Nature Experiments.
- Nature Protocols. (n.d.). Semantic Scholar.
- From discovery to approval. The use of computational models throughout... (n.d.). ResearchGate.
- Cell-based assays in drug discovery: the key to faster cures?. (2021, February 9). YouTube.
- Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial. (2023, December 18). National Institutes of Health.
- Bio-protocol Journal. (n.d.). Bio-protocol.
- Considerations for Successful Cell Based Assays II: Cell Culture Conditions. (2012, January 11). Promega Connections.
- Extracellular Vesicles as Emerging Drug Delivery Platforms in Triple-Negative Breast Cancer: A Systematic Review. (2026, January 7). Dove Medical Press.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jddhs.com [jddhs.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. mdpi.com [mdpi.com]
- 5. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 8. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 9. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. Combining Experimental Data and Computational Methods for the Non-Computer Specialist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Reproducibility of Difluoromethylation: A Comparative Guide to ((Difluoroiodomethyl)sulfonyl)benzene and Its Alternatives
A Senior Application Scientist's Perspective on Incorporating the CF2H Moiety
The difluoromethyl (CF2H) group has emerged as a critical structural motif in modern medicinal chemistry and agrochemical design. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile. However, the reliable and reproducible incorporation of this group remains a significant challenge for synthetic chemists. This guide provides an in-depth comparison of ((Difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I) with other prominent difluoromethylating agents, focusing on the reproducibility, scalability, and mechanistic underpinnings of each method. We will delve into the practical aspects of these reactions, providing detailed experimental protocols and data to support an informed choice of reagent for your specific research needs.
At a Glance: A Comparative Overview of Leading Difluoromethylation Reagents
To provide a clear and concise summary, the following table compares the key features of this compound with two widely used alternatives: sodium chlorodifluoroacetate and zinc difluoromethanesulfinate (DFMS).
| Feature | This compound (PhSO₂CF₂I) | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Zinc Difluoromethanesulfinate (DFMS) |
| Reaction Type | Radical Addition | Difluorocarbene Insertion | Radical C-H Functionalization |
| Primary Substrates | Alkenes, Alkynes | Thiols, Phenols, N-Heterocycles | Heteroarenes, Electron-deficient π-systems |
| Mechanism | Radical Chain | Thermal decarboxylation to :CF₂ | SET from CF₂H radical |
| Initiator/Conditions | Radical initiator (e.g., Et₃B/air), light | Heat (typically >90 °C) | Oxidant (e.g., t-BuOOH) |
| Operational Simplicity | Moderate; requires handling of air-sensitive initiators | High; simple heating of a salt | High; operationally simple open-flask conditions[1] |
| Reproducibility | Good, but can be sensitive to initiator quality and oxygen concentration | High for suitable nucleophiles | Generally high and scalable[1][2] |
| Key Advantages | Good for functionalizing unsaturated C-C bonds | Inexpensive, readily available reagent | Excellent functional group tolerance, mild conditions |
| Potential Drawbacks | Potential for side reactions; initiator can be pyrophoric | High temperatures required; limited to nucleophilic substrates | Stoichiometric oxidant required |
Delving Deeper: Mechanistic Insights and Their Impact on Reproducibility
The choice of a difluoromethylation reagent is intrinsically linked to its reaction mechanism. Understanding these pathways is paramount to troubleshooting and ensuring reproducible results.
The Radical Pathway of this compound
This compound serves as a precursor to the PhSO₂CF₂• radical. A common and effective method for initiating this radical chain reaction is the use of triethylborane (Et₃B) and air (O₂).[3] The initiation process involves the autoxidation of triethylborane to generate ethyl radicals, which then abstract the iodine atom from PhSO₂CF₂I to generate the key difluoromethylsulfonyl radical. This radical then adds to an unsaturated bond, followed by a chain propagation step.
Caption: Radical difluoromethylation workflow with PhSO₂CF₂I.
The reproducibility of this method hinges on the careful control of the initiation step. The concentration of dissolved oxygen and the quality of the triethylborane can influence the rate of radical generation, potentially leading to variable reaction times and yields. However, once initiated, the chain reaction is generally efficient.
Difluorocarbene Generation from Sodium Chlorodifluoroacetate
In contrast, sodium chlorodifluoroacetate provides a source of difluorocarbene (:CF₂) through thermal decarboxylation.[4][5] This highly electrophilic intermediate is then trapped by nucleophiles such as thiols, phenols, or N-heterocycles.
Caption: Difluorocarbene insertion mechanism.
This method is often praised for its operational simplicity and the low cost of the reagent.[4] Reproducibility is generally high for suitable nucleophilic substrates, as the reaction is primarily driven by temperature. The main variable to control is ensuring the reaction reaches a temperature sufficient for efficient decarboxylation (typically >95 °C).
Radical C-H Functionalization with Zinc Difluoromethanesulfinate (DFMS)
A more recent and highly versatile reagent is zinc difluoromethanesulfinate (DFMS), developed by Baran and coworkers.[1][2] This reagent, in the presence of an oxidant like tert-butyl hydroperoxide (t-BuOOH), generates a difluoromethyl radical (•CF₂H) that can directly functionalize C-H bonds, particularly in electron-deficient heterocycles.
Caption: Radical C-H difluoromethylation with DFMS.
The mild reaction conditions and high functional group tolerance make DFMS an attractive option for late-stage functionalization.[1] The open-flask procedure contributes to its high reproducibility and scalability. The key to consistent results lies in the quality of the DFMS and the controlled addition of the oxidant.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are detailed, step-by-step protocols for representative reactions using each of the discussed reagents.
Protocol 1: Radical Difluoromethylation of Styrene using this compound
Objective: To synthesize (3,3-difluoro-1-iodopropyl)sulfonyl)benzene from styrene.
Materials:
-
Styrene (1.0 equiv)
-
This compound (PhSO₂CF₂I) (1.2 equiv)
-
Triethylborane (Et₃B), 1.0 M in hexanes (0.2 equiv)
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add styrene (e.g., 104 mg, 1.0 mmol) and this compound (e.g., 382 mg, 1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the solution at room temperature.
-
Slowly add triethylborane (0.2 mL of a 1.0 M solution in hexanes, 0.2 mmol) dropwise via syringe.
-
After the addition of Et₃B, carefully introduce a small amount of air into the flask using a syringe with a needle, while maintaining a positive pressure of argon. The reaction is often accompanied by a slight exotherm.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Causality of Choices: The use of a Schlenk line and anhydrous solvent is crucial to prevent the premature quenching of the triethylborane initiator. The slow, controlled introduction of air is necessary to initiate the radical chain reaction without causing an uncontrolled exotherm.
Protocol 2: S-Difluoromethylation of 4-Methoxythiophenol using Sodium Chlorodifluoroacetate
Objective: To synthesize 1-(difluoromethyl)thio-4-methoxybenzene.
Materials:
-
4-Methoxythiophenol (1.0 equiv)
-
Sodium chlorodifluoroacetate (2.0 equiv)[4]
-
Potassium carbonate (K₂CO₃) (2.0 equiv)[4]
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxythiophenol (e.g., 140 mg, 1.0 mmol), sodium chlorodifluoroacetate (e.g., 305 mg, 2.0 mmol), and potassium carbonate (e.g., 276 mg, 2.0 mmol).
-
Add anhydrous DMF (5 mL).
-
Heat the reaction mixture to 95 °C with vigorous stirring.[4]
-
Maintain the temperature and stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the S-difluoromethylated product.
Causality of Choices: A polar aprotic solvent like DMF is essential for dissolving the reagents and facilitating the reaction.[4] The temperature of 95 °C is critical for the thermal decarboxylation of sodium chlorodifluoroacetate to generate the difluorocarbene in situ.[4] Potassium carbonate acts as a base to deprotonate the thiophenol, forming the nucleophilic thiolate.
Protocol 3: C-H Difluoromethylation of Caffeine using Zinc Difluoromethanesulfinate (DFMS)
Objective: To synthesize 8-(difluoromethyl)caffeine.
Materials:
-
Caffeine (1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS) (2.0 equiv)[1]
-
tert-Butyl hydroperoxide (t-BuOOH), 70 wt. % in H₂O (3.0 equiv)[1]
-
Dichloromethane (DCM)
-
Water (deionized)
-
Open reaction vial
Procedure:
-
To a 10 mL vial, add caffeine (e.g., 194 mg, 1.0 mmol) and zinc difluoromethanesulfinate (DFMS) (e.g., 591 mg, 2.0 mmol).
-
Add a solvent mixture of dichloromethane (DCM) and water (e.g., 4 mL DCM and 1 mL H₂O).
-
Stir the suspension at room temperature.
-
Add tert-butyl hydroperoxide (70 wt. % in H₂O, e.g., 0.39 mL, 3.0 mmol) dropwise to the stirring suspension.
-
Continue stirring at room temperature for 12-24 hours. The reaction is typically monitored by LC-MS. In some cases, a second addition of DFMS and t-BuOOH may be required to drive the reaction to completion.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 8-(difluoromethyl)caffeine.
Causality of Choices: The use of a biphasic DCM/water solvent system is a hallmark of this user-friendly protocol.[1] tert-Butyl hydroperoxide acts as a mild and effective oxidant to facilitate the generation of the •CF₂H radical from DFMS. The reaction is performed open to the air, highlighting its operational simplicity and robustness.
Conclusion: Selecting the Right Tool for the Job
The reproducible synthesis of difluoromethylated compounds is a multifaceted challenge that requires a careful consideration of the substrate, desired transformation, and available laboratory resources.
-
This compound is a reliable reagent for the difluoromethylation of alkenes and alkynes via a radical pathway. Its reproducibility is contingent on the controlled initiation of the radical chain.
-
Sodium chlorodifluoroacetate offers an operationally simple and cost-effective method for the difluoromethylation of nucleophiles like thiols and phenols. Its high reproducibility is a key advantage for these specific applications.[4]
-
Zinc difluoromethanesulfinate (DFMS) represents a state-of-the-art reagent for the direct C-H difluoromethylation of heteroarenes under mild and user-friendly conditions. Its scalability and broad functional group tolerance make it a powerful tool for late-stage functionalization.[1][2]
By understanding the mechanistic nuances and practical considerations of each of these reagents, researchers can confidently select the optimal method to advance their synthetic campaigns and unlock the potential of the difluoromethyl group in their target molecules.
References
- A New Reagent for Direct Difluoromethylation.J. Am. Chem. Soc. 2012, 134, 5, 1494–1497.
- Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone.J. Org. Chem. 2007, 72, 15, 5824–5827.
- S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacet
- Difluoromethylation of Phenols.Org. Synth. 2021, 98, 344-361.
- A New Reagent for Direct Difluoromethylation.J. Am. Chem. Soc. 2012, 134, 5, 1494-1497.
- S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacet
Sources
A Comparative Guide to the Reactivity of ((Difluoroiodomethyl)sulfonyl)benzene with Diverse Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of ((Difluoroiodomethyl)sulfonyl)benzene in Modern Synthesis
The strategic incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The difluoromethyl group (CF2H) is of particular interest as a bioisostere for hydroxyl and thiol groups, offering the potential to enhance metabolic stability, membrane permeability, and binding affinity through its ability to act as a lipophilic hydrogen bond donor.[2][3] this compound, PhSO2CF2I, has emerged as a powerful and versatile reagent for the introduction of the pharmacologically relevant phenylsulfonyldifluoromethyl (PhSO2CF2) group, which can be readily transformed into the desired difluoromethyl (CF2H) or difluoromethylene (=CF2) functionalities.[1]
This guide provides a comprehensive analysis of the comparative reactivity of PhSO2CF2I with various organic substrates. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of its reactivity, providing a framework for rational experimental design and troubleshooting. The primary focus will be on its well-established role as a precursor to the (phenylsulfonyl)difluoromethyl radical (PhSO2CF2•), a key intermediate in a variety of powerful carbon-carbon bond-forming reactions.
Dominant Reaction Paradigm: Radical (Phenylsulfonyl)difluoromethylation
While the strong electron-withdrawing nature of the phenylsulfonyl group might suggest the potential for nucleophilic substitution at the difluoromethyl carbon, the predominant and most synthetically useful reactivity of PhSO2CF2I proceeds via a radical pathway. The relatively weak carbon-iodine bond is susceptible to homolytic cleavage, which can be initiated by chemical reagents or photoredox catalysis to generate the key (phenylsulfonyl)difluoromethyl radical (PhSO2CF2•).
Caption: Generation of the key PhSO2CF2• radical from PhSO2CF2I.
Comparative Reactivity with Unsaturated Substrates
The electrophilic nature of the PhSO2CF2• radical makes it highly reactive towards electron-rich π-systems, such as those found in alkenes and alkynes.
Reactions with Alkenes
PhSO2CF2I is a highly effective reagent for the (phenylsulfonyl)difluoromethylation of alkenes. The reaction typically proceeds with excellent regioselectivity, with the PhSO2CF2• radical adding to the less substituted carbon of a terminal alkene.
Mechanism of Radical Addition to Alkenes:
The reaction is initiated by the generation of the PhSO2CF2• radical. This radical then adds to the alkene to form a new carbon-centered radical intermediate. This intermediate can then be trapped or undergo further reactions to yield the final product.
Sources
- 1. WO2005097739A2 - Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Difluoroiodomethylation Methods
Abstract
The introduction of fluorine-containing groups into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties like metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the various fluorinated motifs, the difluoroiodomethyl (-CF2I) group stands out as a uniquely versatile synthetic handle. This guide provides a comprehensive review and comparison of contemporary difluoroiodomethylation methods, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of radical and nucleophilic pathways, present comparative data to guide methodological selection, and provide detailed experimental protocols.
Introduction: The Strategic Value of the Difluoroiodomethyl Group
The incorporation of fluorine into drug candidates has become a routine and highly effective strategy in pharmaceutical research.[1] While trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups are widely recognized for their ability to act as bioisosteres of common functional groups and enhance drug-target interactions, the difluoroiodomethyl (-CF2I) group offers an additional layer of synthetic utility.[4] The carbon-iodine bond in the -CF2I moiety is significantly weaker than C-F or C-H bonds, making it an excellent precursor for a wide array of subsequent transformations, including cross-coupling reactions, radical cyclizations, and further functionalization.
This guide will focus on the primary methods for installing this valuable functional group, broadly categorized into two mechanistic classes:
-
Radical-based Methods: These approaches leverage the generation of the difluoroiodomethyl radical (•CF2I) for addition to unsaturated systems or for C-H functionalization.
-
Nucleophilic Methods: These methods involve the generation of a difluoroiodomethyl anion equivalent (⁻CF2I), which can then react with various electrophiles.
Understanding the nuances, advantages, and limitations of each approach is critical for selecting the optimal strategy for a given synthetic challenge.
Radical-Based Difluoroiodomethylation: Harnessing the Power of Open-Shell Intermediates
Radical reactions offer a powerful means to form C-C bonds under mild conditions.[5] The generation of the •CF2I radical has been a focal point of significant research, with modern methods increasingly relying on visible-light photoredox catalysis for its sustainable and efficient nature.[6]
2.1. Generation of the •CF2I Radical
The primary precursor for the •CF2I radical is diiododifluoromethane (CF2I2). Under thermal or photochemical conditions, the weak C-I bond can be homolytically cleaved. However, these methods often require harsh conditions. The advent of photoredox catalysis has revolutionized this process, allowing for the generation of the •CF2I radical under ambient temperature with simple light sources like blue LEDs.[6]
2.2. Photoredox-Catalyzed Difluoroiodomethylation
In a typical photoredox cycle, a photocatalyst (PC), often a ruthenium or iridium complex, absorbs visible light and is promoted to an excited state (PC*).[7][8] This highly energetic species can then engage in a single-electron transfer (SET) event with a suitable substrate. For difluoroiodomethylation, the excited photocatalyst can reduce a difluoroiodomethyl source, or oxidize a substrate to generate a radical cation which then reacts.
The general workflow for a photoredox-catalyzed difluoroiodomethylation of an alkene is depicted below:
This approach has been successfully applied to a wide range of substrates, including alkenes, alkynes, and (hetero)arenes, demonstrating broad functional group tolerance and operational simplicity.[6][9][10][11]
Nucleophilic Difluoroiodomethylation: The Umpoled Approach
While radical methods are powerful for unsaturated systems, nucleophilic approaches are indispensable for targeting electrophilic centers such as aldehydes, ketones, and imines. These methods rely on the generation of a difluoroiodomethyl anion equivalent, which exhibits "umpoled" (reversed) reactivity compared to the radical.
3.1. Key Reagents for Nucleophilic Difluoroiodomethylation
The seminal reagent for nucleophilic difluoroiodomethylation is (difluoroiodomethyl)trimethylsilane (TMSCF2I) , developed by Prakash and coworkers. This stable and easily handleable liquid serves as a robust precursor to the ⁻CF2I anion.
Other reagents, such as sulfone-based compounds like PhSO2CF2H, have also been employed, though TMSCF2I remains one of the most widely used due to its efficiency and versatility.[12]
3.2. Generation and Reaction of the ⁻CF2I Anion
The ⁻CF2I anion is typically generated in situ from TMSCF2I by treatment with a nucleophilic activator, most commonly a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). The fluoride attacks the silicon center, releasing the desired difluoroiodomethyl anion, which can then add to an electrophile.
The general mechanism for the nucleophilic addition to an aldehyde is shown below:
This methodology provides a reliable route to difluoroiodomethylated alcohols, amines, and other structures that are challenging to access via radical pathways.
Comparative Analysis of Difluoroiodomethylation Methods
Choosing the appropriate method requires careful consideration of the substrate, desired product, and available laboratory resources. The following table provides a high-level comparison of the two primary approaches.
| Feature | Radical-Based Methods | Nucleophilic Methods |
| Primary Substrates | Alkenes, Alkynes, (Hetero)arenes | Aldehydes, Ketones, Imines, Esters |
| Key Reagents | CF2I2, other radical precursors | TMSCF2I, PhSO2CF2H |
| Typical Conditions | Visible light, photocatalyst (Ru/Ir), room temp. | Fluoride source (TBAF, CsF), anhydrous solvent, often low temp. |
| Advantages | - Mild, green conditions (photoredox) - Excellent for C=C bonds - High functional group tolerance - Can initiate cascade reactions[5] | - Access to alcohols, amines, etc. - Well-defined, predictable reactivity - Reagents are often stable and storable |
| Disadvantages | - Can be sensitive to radical inhibitors (O2) - Selectivity can be an issue with complex substrates | - Requires stoichiometric activators - Sensitive to moisture and protic sources - Substrate scope limited to electrophiles |
| Key Mechanistic Step | Homolytic bond cleavage / SET to form •CF2I | Heterolytic cleavage to form ⁻CF2I |
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of these methods, we provide representative, detailed protocols sourced from the primary literature.
Protocol 1: Photoredox-Catalyzed Difluoroiodomethylation of Styrene
This protocol is adapted from visible-light-mediated methodologies for the difunctionalization of alkenes.[6][9]
-
Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the photocatalyst (e.g., fac-[Ir(ppy)3], 1-2 mol%), the styrene substrate (1.0 equiv.), and the difluoroiodomethyl source (e.g., CF2I2, 2.0 equiv.).
-
Solvent and Degassing: Add the appropriate anhydrous solvent (e.g., DMF or MeCN, 0.1 M concentration). Seal the vial with a septum and degas the mixture by sparging with argon or nitrogen for 15-20 minutes. This step is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Reaction: Place the vial approximately 5-10 cm from a blue LED lamp (450-460 nm). Ensure the reaction is stirred vigorously to ensure even irradiation.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous Na2S2O3 to quench any remaining iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired difluoroiodomethylated product.
Protocol 2: Nucleophilic Difluoroiodomethylation of Benzaldehyde
This protocol is based on the use of TMSCF2I as a nucleophilic source.[2][12]
-
Setup: To an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 equiv.) and TMSCF2I (1.5 equiv.).
-
Solvent: Add anhydrous THF (0.2 M concentration) via syringe.
-
Cooling: Cool the reaction mixture to -20 °C in an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Initiation: Slowly add a solution of TBAF in THF (1.0 M, 1.2 equiv.) dropwise over 10 minutes. The reaction is often exothermic, and slow addition is necessary to control the temperature.
-
Reaction: Stir the reaction at -20 °C for 1-2 hours, monitoring progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -20 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Purification: Filter and concentrate the organic layer in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to afford the target 1-phenyl-2,2-difluoro-2-iodoethanol.
Conclusion and Future Outlook
Difluoroiodomethylation has matured into a robust and versatile tool in the synthetic chemist's arsenal. The development of mild and efficient photoredox-catalyzed radical methods has significantly expanded the scope of accessible molecules, particularly for the functionalization of unsaturated bonds.[6] Complementarily, nucleophilic methods, spearheaded by the utility of TMSCF2I, provide reliable access to key building blocks like difluoroiodomethylated alcohols and amines.[2]
Future advancements in this field will likely focus on:
-
Enantioselective Methods: Developing chiral catalysts to control the stereochemistry of the newly formed C-CF2I bond.
-
C-H Functionalization: Direct, site-selective replacement of C-H bonds with the -CF2I group remains a significant challenge and a highly desirable transformation.
-
New Reagent Development: The design of novel, safer, and more cost-effective difluoroiodomethylating reagents will continue to drive innovation.
By understanding the principles and practicalities outlined in this guide, researchers can confidently select and apply the most suitable difluoroiodomethylation strategy to accelerate their research and development programs.
References
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC.
- Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. (n.d.). PMC.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.
- Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions. (2020). ResearchGate.
- Selected examples of CF2H-containing pharmaceuticals and drug candidates over the past two decades. (n.d.). ResearchGate.
- Visible-light-induced radical trifluoromethylation/cyclization of alkynes: synthesis of CF3-containing dioxodibenzothiazepines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions. (2020). MDPI.
- Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. (2014). PubMed.
- Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. (2022). MDPI.
- Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. (n.d.). ResearchGate.
- Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions. (2020). PubMed.
- Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. (n.d.). ResearchGate.
- Reagents and Substrates |Electrophiles & Nucleophiles | Mechanism of organic reactions | Chemboost |. (2020). YouTube.
- Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. (2013). Macmillan Group - Princeton University.
- Dr. Dani Arias-Rotondo (Kalamazoo College): "Photoredox Catalysis". (2021). YouTube.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of ((Difluoroiodomethyl)sulfonyl)benzene: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our laboratory environment. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides an in-depth, procedural framework for the safe disposal of ((Difluoroiodomethyl)sulfonyl)benzene (CAS No. 802919-90-0), moving beyond simple directives to explain the causality behind each critical step. Our commitment is to empower you with the knowledge to not only use our products effectively but also to manage their lifecycle with confidence and responsibility.
Hazard Assessment: Understanding the Reactivity of this compound
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent hazards is essential. This compound is a halogenated sulfonyl benzene derivative. Its hazard profile is dictated by the reactivity of the sulfonyl group and the presence of iodine and fluorine atoms.
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.
-
Respiratory Tract Irritation (Category 3) : May cause respiratory irritation if inhaled.
The sulfonyl group is susceptible to nucleophilic attack, and the compound can react with water, sometimes vigorously, to produce acidic byproducts.[2][3] The organoiodine component necessitates consideration for its potential environmental toxicity. Therefore, disposal procedures must aim to neutralize these reactive and hazardous characteristics.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Category | Description | Source |
| Skin Corrosion/Irritation | 2 | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity | 3 | May cause respiratory irritation. | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be conducted in a well-ventilated laboratory fume hood.
Mandatory PPE includes:
-
Eye and Face Protection : Chemical safety goggles and a face shield.
-
Hand Protection : Nitrile gloves. Inspect gloves for any tears or perforations before use.
-
Body Protection : A properly fastened laboratory coat.
-
Respiratory Protection : Use only in a well-ventilated area, preferably a fume hood.
Spill Management: Immediate and Controlled Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Small Spills :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
-
-
Large Spills :
-
Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the contaminated area.
-
Provide EHS personnel with the Safety Data Sheet for this compound.
-
Step-by-Step Waste Disposal Protocol
The primary goal of the disposal protocol is to deactivate the reactive sulfonyl group and reduce the organoiodine component to a less hazardous form before it is collected by a licensed professional waste disposal service.[4] This two-pronged approach ensures a safer waste stream.
In-Lab Neutralization of Waste
This procedure should be performed in a fume hood with constant vigilance.
Materials Needed:
-
Waste this compound (neat or in a compatible solvent)
-
10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃)
-
10% aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Stir plate and stir bar
-
Large beaker (at least 5 times the volume of the waste)
-
pH paper
Protocol:
-
Preparation : Place the beaker in an ice bath on a stir plate within the fume hood. This is to control the temperature during the exothermic neutralization reaction.[2]
-
Initial Dilution : If the waste is a concentrated solution or neat compound, dilute it with a compatible, inert solvent (e.g., toluene, THF) to a concentration of approximately 1 M. This helps to moderate the reaction rate.
-
Sulfonyl Group Quenching : Slowly add the 10% sodium bicarbonate or sodium sulfite solution to the stirring waste solution.[2] The addition should be dropwise to control gas evolution (CO₂) and the exothermic reaction. Continue the slow addition until gas evolution ceases. This indicates the neutralization of the reactive sulfonyl group.
-
Organoiodine Reduction : Once the sulfonyl group is quenched, slowly add the 10% sodium thiosulfate solution.[5][6] This will reduce the organoiodine to the more benign iodide ion. The reaction is typically complete when any color associated with elemental iodine has disappeared.
-
pH Verification : After the additions are complete, allow the mixture to stir for at least one hour to ensure the reaction has gone to completion. Check the pH of the aqueous layer using pH paper. The ideal pH should be between 6 and 8. If necessary, adjust the pH with small amounts of a mild acid or base.
-
Waste Segregation : The resulting mixture will likely be biphasic. The neutralized aqueous layer and the organic layer should be collected together in a single, clearly labeled hazardous waste container.
Final Waste Containment and Labeling
-
Container Selection : Use a high-density polyethylene (HDPE) or glass container that is compatible with the organic solvents used. Ensure the container has a secure, leak-proof cap.
-
Labeling : The waste container must be labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The full chemical names of all components, including the neutralized this compound and any solvents.
-
The approximate percentages of each component.
-
The date of accumulation.
-
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials. Ensure the storage area is cool, dry, and well-ventilated.
-
Disposal : Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
By adhering to this comprehensive guide, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible environmental stewardship that are the bedrock of scientific advancement.
References
- Safety Data Sheet - this compound. Angene Chemical.
- Removing thionyl chloride. Reddit.
- Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.
- How do you dispose of the iodine-starch complex after a redox titration?. Reddit.
- Avoiding Solid Waste Contamination Problems from Iodine-131 Patients. Journal of Nuclear Medicine.
- Iodine Disposal For Businesses. Collect and Recycle.
- Nature of sulfonyl deactivation/activation by metal catalysts. RSC Publishing.
- Any tips on cleaning up SO2Cl2 chlorination reactions?. Reddit.
- Nature of Sulfonyl Deactivation/Activation by Metal Catalysts. ResearchGate.
- Sulfonyl halide. Wikipedia.
- Iodine Solution. Catawba County.
- Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate.
Sources
A Comprehensive Guide to the Safe Handling of ((Difluoroiodomethyl)sulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of ((Difluoroiodomethyl)sulfonyl)benzene. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound (CAS No. 802919-90-0) is a sulfonylbenzene derivative with unique reactivity conferred by its difluoroiodomethyl group. While specific toxicological data is limited, the available Safety Data Sheet (SDS) and the chemical's structure necessitate a cautious approach. The primary hazards identified are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Tract Irritation (H335): May cause irritation to the respiratory system if inhaled as a dust or vapor.[1]
Given these hazards, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in best laboratory practices.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Standard safety glasses do not provide a complete seal and are inadequate for protecting against fine dust or splashes. Goggles are essential to prevent serious eye irritation.[1] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Nitrile gloves offer good resistance to a range of chemicals. However, it is crucial to check the manufacturer's breakthrough time for aromatic sulfonyl compounds. Double gloving is recommended for extended procedures.[2][3][4] |
| Body Protection | A flame-resistant laboratory coat. | A lab coat protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Since the compound is a solid, there is a risk of inhaling dust particles, which can cause respiratory irritation.[1] For procedures with the potential to generate vapors, a respirator with an organic vapor cartridge is recommended.[5][6][7][8][9] |
Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE must be disposed of properly and replaced.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.
-
Designated Work Area: Conduct all work with this compound in a designated area within a certified chemical fume hood.[10] This engineering control is critical for preventing the inhalation of dust and vapors.
-
Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the controlled area.
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are accessible and have been recently tested.[11]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing and Dispensing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to contain any dust.[12]
-
Experimental Setup: Ensure all glassware is free from defects.[13] If heating the compound, use a controlled heating source such as a heating mantle or oil bath.
-
Post-Procedure: Upon completion of the experiment, decontaminate all surfaces and equipment.
The following diagram illustrates the logical workflow for the safe handling of this compound.
Sources
- 1. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 2. acs.org [acs.org]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. northwestern.edu [northwestern.edu]
- 6. 3m.com [3m.com]
- 7. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 8. Respiratory Protection Buying Guide — MSC Industrial Supply Co. [mscdirect.com]
- 9. aghealthandsafety.com [aghealthandsafety.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 12. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 13. lsu.edu [lsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
